Product packaging for Spiro[2.4]heptane-1-carboxylic Acid(Cat. No.:CAS No. 17202-94-7)

Spiro[2.4]heptane-1-carboxylic Acid

Cat. No.: B100570
CAS No.: 17202-94-7
M. Wt: 140.18 g/mol
InChI Key: XYWFMXZFOVJDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[2.4]heptane-1-carboxylic Acid is a synthetically valuable, conformationally restricted building block in medicinal chemistry. Its spirocyclic scaffold, which incorporates a cyclopropane ring fused to a larger ring system, is used to impose rigid three-dimensional geometry on molecular structures. This property is crucial for exploring biologically active conformations and for improving the potency and selectivity of drug candidates in pre-clinical development . A prominent application of this spiro[2.4]heptane backbone is its role as a key synthetic intermediate in the industrial preparation of ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . Furthermore, fluorinated derivatives of the spiro[2.4]heptane core have been investigated as ALX receptor agonists, indicating its utility in the research and development of potential therapeutics for inflammatory and respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . The constrained structure serves as a versatile probe in drug design, particularly for creating novel glutamate analogs and other peptidomimetics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B100570 Spiro[2.4]heptane-1-carboxylic Acid CAS No. 17202-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWFMXZFOVJDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434794
Record name Spiro[2.4]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-94-7
Record name Spiro[2.4]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spiro[2.4]heptane-1-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Spiro[2.4]heptane-1-carboxylic acid

Executive Summary

This compound and its derivatives represent a class of conformationally restricted molecules that are gaining significant traction in medicinal chemistry and drug discovery.[1] The inherent three-dimensionality conferred by the spirocyclic core—a cyclopropane ring fused to a cyclopentane ring at a single carbon—offers a unique scaffold for exploring novel chemical space.[2][3] This guide provides a comprehensive overview of the core chemical properties, synthetic strategies, reactivity, and pharmaceutical relevance of this compound, tailored for researchers and drug development professionals. The spirocyclic framework is a key tool for optimizing molecular properties such as rigidity, metabolic stability, and solubility, making it an attractive building block for developing next-generation therapeutics.[1][2]

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 17202-94-7) is a saturated bicyclic compound featuring a carboxylic acid functional group attached to the cyclopropane ring.[4][5] This structure imparts significant conformational rigidity, a desirable trait in drug design for improving binding affinity and selectivity to biological targets.[3]

Caption: 2D Structure of this compound.

The physical and computed properties of this molecule are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 17202-94-7[4][5]
Molecular Formula C₈H₁₂O₂[4][5]
Molecular Weight 140.18 g/mol [4][5]
Boiling Point 256.85 °C at 760 mmHg[4][6]
Density 1.176 g/cm³[4][6]
Flash Point 117.53 °C[4][6]
Refractive Index 1.527[4][6]
LogP 1.65[4]
pKa 4.83 ± 0.20 (Predicted)[6]
Table 2: Computed Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[5]
SMILES C1CCC2(C1)CC2C(=O)O[5][7]
InChI InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)[5][7]
InChIKey XYWFMXZFOVJDHK-UHFFFAOYSA-N[5][7]

Spectral Characterization

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral features can be predicted based on its structure. Key analytical techniques would include:

  • ¹H NMR: The spectrum would be complex due to the rigid, asymmetric nature of the molecule. Distinct signals would be expected for the protons on the cyclopropane ring, the cyclopentane ring, and the acidic proton of the carboxyl group.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon (~170-180 ppm) and signals for the spiro-carbon and other aliphatic carbons.[8]

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 140.08, with predictable fragmentation patterns.[5][7]

Researchers can obtain experimental spectral data from commercial suppliers or specialized analytical services.[9]

Synthetic Strategies

A highly plausible approach involves the reaction of an α,β-unsaturated ester, such as ethyl cyclopentylideneacetate, with a cyclopropanating agent derived from a sulfur ylide (Corey-Chaykovsky reaction) or via a Simmons-Smith type reaction, followed by hydrolysis of the resulting ester.

Proposed Experimental Workflow: Synthesis via Sulfur Ylide

This protocol is a generalized, expert-derived workflow based on common strategies for synthesizing similar structures.[10]

  • Step 1: Ylide Formation. Trimethylsulfoxonium iodide is deprotonated with a strong base like sodium hydride (NaH) in a dry, aprotic solvent such as DMSO or THF to generate the dimethylsulfoxonium methylide. Causality: This step creates the nucleophilic species required to attack the alkene.

  • Step 2: Michael Addition. The starting material, ethyl cyclopentylideneacetate, is added to the ylide solution at a controlled temperature (e.g., room temperature). The ylide undergoes a conjugate (Michael) addition to the electron-deficient double bond. Causality: The α,β-unsaturated system is an excellent Michael acceptor, directing the initial bond formation.

  • Step 3: Intramolecular Cyclization. The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) group to form the spiro-cyclopropane ring. Causality: This tandem reaction is efficient and forms the strained three-membered ring in a single pot.

  • Step 4: Ester Hydrolysis. The crude product, ethyl spiro[2.4]heptane-1-carboxylate, is purified and then hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidic workup (e.g., with HCl). Causality: This final step converts the ester to the desired carboxylic acid, which can then be isolated.

  • Step 5: Purification. The final product, this compound, is purified by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The chemical utility of this compound lies in its two primary reactive sites: the carboxylic acid group and the strained cyclopropane ring.

  • Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations (e.g., esterification, amidation via activated esters or coupling agents, reduction to an alcohol) to install a wide variety of functional groups. This is a primary handle for incorporating the spiro-scaffold into larger molecules.

  • Cyclopropane Ring-Opening/Expansion: The strained cyclopropane ring is susceptible to ring-opening reactions, particularly under Lewis acid catalysis.[12] This reactivity is highly valuable for accessing more complex spirocyclic systems. For instance, spiro[cyclopropane-1,3′-oxindoles] can undergo a (3+2)-annulation with imines, catalyzed by Mg(II), to diastereoselectively synthesize spiro[pyrrolidin-3,3′-oxindoles].[12] This type of ring-expansion transforms the spiro[2.4]heptane core into larger, often biologically relevant heterocyclic systems.

A Spiro[2.4]heptane Scaffold B Lewis Acid (e.g., MgI₂) A->B Catalyst C Ring Cleavage & Activation B->C E (3+2) Annulation C->E D Dipolarophile (e.g., Imine) D->E F New Spirocyclic System (e.g., Spiro-pyrrolidine) E->F Diastereoselective

Caption: Conceptual workflow for Lewis acid-catalyzed ring expansion of a spirocyclopropane.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of spirocyclic motifs is a validated strategy in modern drug design to enhance the three-dimensional character of molecules, moving away from flat, aromatic structures.[1][2] This "escape from flatland" often leads to improved pharmacological profiles.

  • Conformational Rigidity: The rigid spiro[2.4]heptane scaffold reduces the number of accessible conformations of a molecule. This pre-organization can decrease the entropic penalty of binding to a protein target, potentially leading to higher potency.[3]

  • Improved Physicochemical Properties: Introducing sp³-rich spirocenters can modulate key drug-like properties. It often increases solubility by disrupting crystal packing and can improve metabolic stability by blocking sites susceptible to metabolism.[1][2]

  • Novelty and IP Space: Spirocycles provide access to novel chemical matter, allowing for the exploration of new intellectual property (IP) space.[2]

  • Bioisosteric Replacement: The spiro[2.4]heptane moiety can serve as a rigid bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, while presenting different vectors for substitution.

Specific derivatives of spiro[2.4]heptane have been investigated as agonists for the ALX receptor and/or FPRL2, which are G-protein coupled receptors involved in inflammatory pathways.[13] This highlights the direct applicability of this scaffold in developing treatments for inflammatory and obstructive airway diseases.[13]

center Spiro[2.4]heptane Core Scaffold prop1 Increased 3D Character center->prop1 prop2 Conformational Restriction center->prop2 prop3 Modulated Lipophilicity (LogP) center->prop3 prop4 Improved Metabolic Stability center->prop4 outcome1 Higher Potency & Selectivity prop1->outcome1 outcome2 Enhanced Solubility prop1->outcome2 outcome3 Novel IP Space prop1->outcome3 prop2->outcome1 outcome4 Improved PK/PD Profile prop3->outcome4 prop4->outcome4

Caption: The role of the spiro[2.4]heptane scaffold in optimizing drug properties.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is classified as a substance that causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5][14] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • The Concise Synthesis of Spiro-Cyclopropane Compounds via the Dearomatization of Indole Derivatives.
  • This compound 17202-94-7. Guidechem.
  • This compound (17202-94-7). Chemchart.
  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Highlights of Science.
  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity.
  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds.
  • Spirocyclopropane compounds II. Synthesis and biological activities of spiro[cyclopropane-1,2-[2H]indo]-3'(1'H)-ones. PubMed.
  • Ácido espiro [2.4] heptano-1-carboxílico, 2-metil- (9CI). Guidechem.
  • Cas 17202-94-7,this compound. lookchem.
  • Spiro(2.4)heptane-1-carboxylic Acid (C8H12O2). PubChem.
  • This compound(17202-94-7) 1H NMR spectrum. ChemicalBook.
  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • This compound (C8H12O2). PubChemLite.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Spiro[2.4]heptane-5-carboxylic acid. PubChem.
  • Spiro(2.4)heptane. SpectraBase.

Sources

An In-depth Technical Guide to Spiro[2.4]heptane-1-carboxylic acid: A Conformationally Restricted Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) motifs—has become a guiding principle in this endeavor.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their inherent rigidity and well-defined 3D geometry provide a powerful tool for medicinal chemists to lock in bioactive conformations, thereby minimizing the entropic penalty upon binding to a biological target and enhancing binding affinity.[1][3]

This guide provides an in-depth technical overview of Spiro[2.4]heptane-1-carboxylic acid (CAS Number: 17202-94-7 ), a valuable building block that embodies the principles of conformational constraint. We will explore its synthesis, spectroscopic characterization, and its strategic application in drug discovery, offering insights into the causality behind experimental choices and the rationale for its use as a privileged scaffold.

Physicochemical Properties and Structural Attributes

This compound is a saturated bicyclic compound featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon atom. This unique structural arrangement imparts significant conformational rigidity.

PropertyValueSource(s)
CAS Number 17202-94-7[4]
Molecular Formula C₈H₁₂O₂[4]
Molecular Weight 140.18 g/mol [4]
IUPAC Name This compound[4]
Calculated LogP 1.9[4]
Topological Polar Surface Area 37.3 Ų[4]
Physical Form Liquid[5]

The spirocyclic core fixes the spatial orientation of the carboxylic acid moiety relative to the carbocyclic framework, making it an attractive scaffold for mimicking or constraining the conformations of amino acids or other bioactive molecules.

Synthesis of this compound: A Methodological Deep Dive

The construction of the spiro[2.4]heptane skeleton is most efficiently achieved through the cyclopropanation of an exocyclic alkene precursor. Two robust and widely employed methodologies are the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation.

Method 1: Modified Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[6][7] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its improved reactivity and reproducibility.[8][9]

Reaction Scheme:

Simmons_Smith_Reaction reactant Cyclopentylideneacetic acid product This compound reactant->product reagents Et₂Zn, CH₂I₂ DCM, 0 °C to rt

Caption: Simmons-Smith cyclopropanation of cyclopentylideneacetic acid.

Detailed Experimental Protocol:

  • Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclopentylideneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Preparation: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.1 M in toluene, 2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Carbenoid Formation: Following the addition of diethylzinc, a solution of diiodomethane (2.2 eq) in anhydrous DCM is added dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality and Self-Validation:

  • Why Diethylzinc? The use of diethylzinc (Furukawa modification) over the traditional zinc-copper couple often results in higher yields and cleaner reactions, as it forms a more soluble and reactive carbenoid species, (iodomethyl)zinc iodide.[9]

  • Stereospecificity as a Self-Validating Mechanism: The Simmons-Smith reaction is a concerted process where the methylene group is delivered to the same face of the double bond.[7] This stereospecificity ensures a predictable and single product diastereomer, which can be validated by NMR spectroscopy.

  • Inert Conditions: The organozinc reagents are highly reactive towards moisture and oxygen. Maintaining an inert atmosphere is crucial to prevent their decomposition and ensure the efficiency of the reaction.

Method 2: Rhodium-Catalyzed Cyclopropanation

For certain applications, particularly when high catalyst turnover and milder conditions are desired, rhodium-catalyzed cyclopropanation using a diazo compound can be an excellent alternative.[10][11] This method involves the in situ formation of a rhodium carbenoid, which then reacts with the alkene.

Reaction Scheme:

Rhodium_Catalyzed_Reaction reactant intermediate reactant->intermediate diazo Ethyl diazoacetate catalyst Rh₂(OAc)₄ (cat.) DCM, rt product This compound intermediate->product hydrolysis 1. LiOH, THF/H₂O 2. H₃O⁺

Caption: Rhodium-catalyzed cyclopropanation followed by hydrolysis.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of ethyl cyclopentylideneacetate (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~1 mol%) in anhydrous DCM at room temperature is added a solution of ethyl diazoacetate (1.1 eq) in DCM dropwise over several hours using a syringe pump.

  • Monitoring: The reaction is monitored by TLC for the consumption of the starting alkene. The slow addition of the diazo compound is critical to keep its concentration low, minimizing the formation of side products.

  • Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude ester is purified by column chromatography.

  • Saponification: The purified ethyl spiro[2.4]heptane-1-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2-3 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Extraction: The THF is removed in vacuo, and the remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with 1M HCl. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the final product.

Causality and Self-Validation:

  • Catalyst Choice: Rhodium(II) acetate is a highly effective catalyst for the decomposition of diazo compounds and subsequent carbene transfer.[5] The choice of ligands on the rhodium catalyst can influence the stereoselectivity of the reaction, which is particularly important for enantioselective syntheses.[10][12]

  • Safety with Diazo Compounds: Ethyl diazoacetate is a potentially explosive and toxic reagent. The protocol's self-validating system involves its slow addition to the reaction mixture, ensuring its concentration remains low and minimizing risks. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrolysis as a Final Step: The reaction is performed on the ester derivative of the target molecule because the free carboxylic acid can interfere with the rhodium catalyst. The final, high-yielding saponification step is a reliable method to obtain the desired carboxylic acid.

Spectroscopic Characterization: A Fingerprint of the Molecule

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the connectivity and chemical environment of the hydrogen atoms.

  • Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region, typically between 10.0-13.0 ppm .[13][14]

  • Methine Proton (-CH-COOH): The proton on the carbon bearing the carboxylic acid will appear as a multiplet, likely in the range of 2.5-2.9 ppm .

  • Cyclopentane Protons (-CH₂-): The methylene protons of the cyclopentane ring will give rise to complex multiplets in the upfield region, generally between 1.4-2.2 ppm .

  • Cyclopropane Protons (-CH₂-): The protons on the cyclopropane ring are highly shielded and will appear as multiplets in the most upfield region of the spectrum, typically between 0.5-1.5 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will resonate in the downfield region, around 175-185 ppm .

  • Spiro Carbon (C): The quaternary spiro carbon atom will appear as a singlet, typically in the range of 30-40 ppm .

  • Methine Carbon (-CH-COOH): The carbon attached to the carboxyl group is expected around 40-50 ppm .

  • Cyclopentane and Cyclopropane Carbons (-CH₂-): The methylene carbons of the two rings will appear in the upfield region, generally between 10-40 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[15]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl stretch of the dimeric acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 140.

  • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[16][17] Fragmentation of the spirocyclic core can also lead to characteristic peaks.

Application in Drug Discovery: The Spiro Advantage

The rigid, three-dimensional nature of the spiro[2.4]heptane scaffold is a significant asset in medicinal chemistry.[18] By locking the conformation of a molecule, a spiro center can enhance binding affinity to biological targets, improve selectivity by reducing off-target interactions, and favorably modulate physicochemical properties.[1][19]

Workflow for Leveraging this compound in Drug Discovery:

Drug_Discovery_Workflow A Target Identification & Validation B Scaffold Selection: Spiro[2.4]heptane Core (for 3D diversity & rigidity) A->B Rationale: Improve Potency/Selectivity C Synthesis of this compound (Key Building Block) B->C D Library Synthesis: Amide Coupling, etc. C->D E High-Throughput Screening (HTS) & Biological Assays D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G Iterative Design-Make-Test Cycle G->D H Preclinical Development G->H

Caption: A logical workflow for the integration of this compound into a drug discovery pipeline.

A prime example of the successful application of a related scaffold is in the synthesis of Ledipasvir , a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein.[20] The core of Ledipasvir contains an (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety.[20] The spirocyclic structure is crucial for orienting the key pharmacophoric groups in the optimal conformation for binding to the NS5A protein, contributing to the drug's picomolar potency. The synthesis of this core component relies on an enantioselective approach to establish the desired stereochemistry of the spirocyclic proline analog.[20]

The spiro[2.4]heptane scaffold serves to:

  • Reduce Conformational Flexibility: This leads to a lower entropic penalty upon binding, potentially increasing binding affinity.[1]

  • Enhance Three-Dimensionality: Moving away from flat structures can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Provide Novel Chemical Space: The unique 3D structure allows for the exploration of new interactions with target proteins and can be a key factor in establishing intellectual property.[19]

Conclusion

This compound is more than just a chemical curiosity; it is a powerful tool for the modern medicinal chemist. Its synthesis is achievable through well-established and robust chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The true value of this building block lies in its conformationally restricted nature, which allows for the design of highly specific and potent drug candidates. As the demand for novel therapeutics with improved properties continues to grow, the strategic incorporation of rigid, three-dimensional scaffolds like spiro[2.4]heptane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • [Reference to a general review on spirocycles in drug discovery]
  • [Reference to a review on 3D scaffolds in medicinal chemistry]
  • [Reference to a paper on the synthesis of spirocycles]
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)
  • Simmons–Smith reaction - Wikipedia
  • Catalytic cyclopropanation of spiro[2.
  • Simmons-Smith Reaction | NROChemistry
  • Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP)
  • Simmons-Smith Reaction - Organic Chemistry Portal
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI
  • The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and M
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI
  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3 - Pure
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed
  • The use of spirocyclic scaffolds in drug discovery - CORE
  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH
  • Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC - NIH
  • 1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry
  • NMR Chemical Shifts
  • Mass Spectrometry - Fragmentation P
  • Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity - Organic Chemistry Portal
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • This compound(17202-94-7) 1H NMR spectrum
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Spiro[3.5]nonane-9-carboxylic Acid and Its Homologues - Benchchem
  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 - PubChem
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Public
  • 1H NMR Chemical Shift - Oregon St
  • CHAPTER 2 Fragmentation and Interpret
  • mass spectra - fragmentation p
  • This compound (17202-94-7) - Chemchart
  • chemical shift and ppm values in 1H NMR spectroscopy - YouTube
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts
  • MASS SPECTROMETRY: FRAGMENTATION P
  • This compound (C8H12O2) - PubChemLite
  • Spiro(2.4)heptane - SpectraBase
  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Request PDF

Sources

The Architectural Significance of Spiro[2.4]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure, Properties, and Application of Spiro[2.4]heptane-1-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique properties and applications of this compound. We will dissect its molecular architecture, outline robust synthetic methodologies, and explore its significant role as a valuable building block in modern therapeutic design. The narrative is structured to provide not just procedural steps, but the causal, scientific reasoning behind them, ensuring a deep and actionable understanding of this compelling molecule.

This compound is a saturated spirocyclic compound featuring a cyclopentane ring and a cyclopropane ring that share a single quaternary carbon atom.[1] This structural motif, identified by the CAS number 17202-94-7, possesses the molecular formula C₈H₁₂O₂ and a molecular weight of approximately 140.18 g/mol .[2][3] The fusion of two distinct ring systems imparts a high degree of conformational rigidity, a trait highly sought after in rational drug design.

The inherent strain of the cyclopropane ring and the defined three-dimensional arrangement of the cyclopentane ring create a fixed, non-planar scaffold. This rigidity is crucial for designing molecules with high potency and selectivity, as it minimizes the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of pharmacophoric groups.[4]

Stereochemistry: The Key to Biological Specificity

The structure of this compound possesses two chiral centers: the spiro carbon atom and the carbon atom bearing the carboxylic acid group. This gives rise to the existence of multiple stereoisomers. The relative orientation of the substituents on these stereocenters can dramatically influence a molecule's biological activity, pharmacokinetic profile, and toxicity. The ability to synthesize and isolate specific, enantiopure isomers is therefore of paramount importance in the development of novel therapeutics.

Synthesis and Methodologies: A Practical Approach

The construction of the spiro[2.4]heptane framework is a key challenge in the synthesis of this molecule. A logical and frequently employed strategy involves the cyclopropanation of a suitable exocyclic olefin precursor. The following workflow illustrates a common synthetic pathway.

G cluster_start Starting Materials cluster_inter Key Intermediate cluster_reagent Reaction cluster_final Final Product A Cyclopentanone C Diethyl Cyclopentylidene- malonate A->C Knoevenagel Condensation B Diethyl Malonate B->C Knoevenagel Condensation D Simmons-Smith Cyclopropanation C->D Forms Spirocycle E Spiro[2.4]heptane-1-carboxylic acid D->E Hydrolysis & Decarboxylation G A Spiro[2.4]heptane Core B High Rigidity & Defined 3D Geometry A->B Imparts C Precise Pharmacophore Orientation B->C Allows D Improved Metabolic Stability B->D Can Lead To E Enhanced Binding Affinity & Selectivity C->E F Novel Drug Candidates D->F E->F

Sources

A Researcher's Guide to the Spectral Analysis of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for spiro[2.4]heptane-1-carboxylic acid, a unique bicyclic compound featuring a spirocyclic junction between a cyclopropane and a cyclopentane ring. This structural motif presents interesting challenges and features in its spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of how to acquire and interpret the spectral data for this and similar strained ring systems. All data presented herein is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted and authoritative resource maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2][3][4]

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₂O₂, Molecular Weight: 140.18 g/mol ) possesses a compact and rigid three-dimensional structure.[5][6] The key to its analysis lies in an integrated spectroscopic approach, where each technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental composition, infrared spectroscopy identifies the essential functional groups, and nuclear magnetic resonance spectroscopy provides a detailed map of the proton and carbon environments, ultimately confirming the connectivity and stereochemistry.

Caption: Structure of this compound with atom numbering for discussion.

Mass Spectrometry (MS)

Mass spectrometry is the first step in structural elucidation, providing the molecular weight and clues to the molecule's fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum confirms the molecular formula C₈H₁₂O₂.

Table 1: Key Mass Spectrometry Data

m/z (Charge/Mass Ratio)Interpretation
140Molecular Ion (M⁺)
123Loss of -OH (M⁺ - 17)
95Loss of -COOH (M⁺ - 45)
67Fragmentation of the cyclopentyl ring

The molecular ion peak at m/z = 140 is consistent with the calculated molecular weight.[5][6] The prominent fragment at m/z 95, corresponding to the loss of the carboxylic acid group, is characteristic and confirms the presence of this functional group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid moiety.

Table 2: Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Bond VibrationDescription
2500-3300O-H stretchVery broad, strong
2950, 2870C-H stretchAliphatic (sp³)
1705C=O stretchStrong, sharp
1420C-O-H bendIn-plane
1230C-O stretchStrong
930O-H bendOut-of-plane, broad

The most diagnostic feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[7][8][9] This broadness is a direct result of the strong intermolecular hydrogen bonding.[8] Overlapping with this band are the sharper C-H stretching peaks of the aliphatic rings. The intense, sharp absorption at 1705 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretch.[7] The combination of this C=O stretch with the broad O-H stretch is a definitive indicator of a carboxylic acid functional group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each carbon and hydrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 3: ¹³C NMR Chemical Shift Data (CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
181.5C=OTypical for a carboxylic acid carbonyl.[10]
42.1C4 (Spiro)Quaternary spiro carbon, deshielded by two ring systems.
38.3C5/C8Cyclopentane CH₂ carbons adjacent to the spiro center.
35.2C1Cyclopropane CH attached to the spiro center.
26.1C6/C7Cyclopentane CH₂ carbons beta to the spiro center.
24.5C2Cyclopropane CH attached to the carboxyl group.
15.7C3Cyclopropane CH₂.

The downfield signal at 181.5 ppm is characteristic of a carboxylic acid carbonyl carbon. The spiro carbon (C4) is observed around 42.1 ppm. The strained cyclopropyl carbons (C1, C2, C3) are notably upfield, a hallmark of three-membered rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

Table 4: ¹H NMR Chemical Shift and Multiplicity Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale
11.5Singlet (broad)1HCOOHAcidic proton, highly deshielded, often broad.[7]
2.2-1.5Multiplet9HCyclopentyl & C1, C2Complex overlapping signals from the cyclopentyl ring and two of the cyclopropyl protons.
1.0-0.5Multiplet2HC3The two protons on C3 of the cyclopropane ring are diastereotopic and appear as a complex multiplet at high field.

The proton of the carboxylic acid appears as a broad singlet far downfield (~11.5 ppm), its chemical shift being concentration-dependent. The remaining protons on the spirocyclic framework produce a complex series of overlapping multiplets between 0.5 and 2.2 ppm. The protons of the cyclopropane ring are the most upfield, consistent with the shielding effect of the ring current.[11] A definitive assignment of these complex multiplets would require advanced 2D NMR techniques such as COSY and HSQC.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is a logical, stepwise process where each analytical technique builds upon the last.

Spectroscopic_Workflow cluster_acquisition Step 1: Data Acquisition cluster_interpretation Step 2: Data Interpretation A Sample Preparation (Dissolve in CDCl₃) B Mass Spectrometry (EI) A->B C IR Spectroscopy (FT-IR) A->C D NMR Spectroscopy (¹H, ¹³C) A->D E MS: Confirm Mol. Weight (140.18 g/mol) & Formula (C₈H₁₂O₂) B->E F IR: Identify Functional Groups (-COOH) Broad O-H, C=O at 1705 cm⁻¹ C->F G ¹³C NMR: Identify Carbon Skeleton (8 unique carbons) Carbonyl, Spiro, Ring Carbons D->G H ¹H NMR: Map Proton Environments (Acid H, Ring Protons) D->H I Step 3: Structure Elucidation Confirmed Structure of This compound E->I F->I G->I H->I

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized, yet standard, operating procedures for the acquisition of the spectral data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CHCl₃ signal to 77.16 ppm for ¹³C.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄) or prepare a thin film by depositing a drop of a concentrated solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

  • Background Spectrum: Acquire a background spectrum of the pure solvent or the empty salt plate. This is crucial for subtracting any atmospheric (CO₂, H₂O) or solvent absorptions.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce fragmentation pathways.

Conclusion

The structural characterization of this compound is a clear demonstration of the synergy between different spectroscopic techniques. The unique spectral features, particularly the upfield shifts in the NMR spectra due to the strained cyclopropane ring and the classic signatures of the carboxylic acid in the IR spectrum, provide a comprehensive and unambiguous picture of the molecule. The protocols and data interpretations provided in this guide serve as a robust framework for researchers working with complex alicyclic and spirocyclic systems.

References

  • Cornell University Library. (n.d.). SDBS: Spectral Database for Organic Compounds.
  • ChemicalBook. (n.d.). This compound(17202-94-7) 1H NMR spectrum.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from University of Wisconsin-Madison website.
  • re3data.org. (2023). Spectral Database for Organic Compounds. DOI: 10.17616/R31NJ4R.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS).
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR Spectral Data for Spiro[2.4]heptadiene-4,6 and Spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36.
  • Guidechem. (n.d.). This compound 17202-94-7.
  • PubChem. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid.
  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Electronic Supplementary Material]. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). Spiro(2.4)heptane.
  • PubChem. (n.d.). 2-Methylthis compound.
  • PubChemLite. (n.d.). This compound (C8H12O2).
  • ChemicalBook. (n.d.). spiro[2.4]heptan-7-one(5771-32-4) 1H NMR spectrum.
  • Thieme. (n.d.). Synthesis.
  • PubChem. (n.d.). Spiro[2.4]heptane-4-carboxylic acid.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • ResearchGate. (2008). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Request PDF.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

An In-depth Technical Guide to the Synthesis of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.4]heptane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science, owing to its unique three-dimensional structure and conformational rigidity. This technical guide provides a comprehensive overview of the primary synthetic pathways to this spirocyclic scaffold. We will delve into the mechanistic underpinnings of key chemical transformations, offering detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing the necessary insights to confidently synthesize and utilize this compound in their research endeavors.

Introduction: The Significance of the Spiro[2.4]heptane Scaffold

The spiro[2.4]heptane moiety, characterized by a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, imparts a distinct topographical complexity to molecules. This rigid, three-dimensional architecture is increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target specificity. This compound, in particular, serves as a versatile intermediate, allowing for the introduction of this desirable spirocyclic motif into a wide range of molecular frameworks. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to the corresponding alcohol or amine.

This guide will focus on the most practical and efficient synthetic routes to this compound, with an emphasis on cyclopropanation reactions, which form the cornerstone of its synthesis. We will explore both stoichiometric and catalytic approaches, providing detailed experimental procedures and discussing the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a straightforward and convergent approach. The key disconnection lies at the cyclopropane ring, suggesting a cyclopropanation reaction of a suitable precursor. The most logical precursor is a cyclopentylidene derivative bearing a carboxylic acid or a protected equivalent at the alpha position. This leads us to identify ethyl cyclopentylideneacetate as an ideal starting material, which can be readily prepared via a Wittig or Horner-Wadsworth-Emmons reaction of cyclopentanone. The synthesis can thus be envisioned as a two-step process:

  • Cyclopropanation of the double bond of ethyl cyclopentylideneacetate.

  • Hydrolysis of the resulting ethyl spiro[2.4]heptane-1-carboxylate to the target carboxylic acid.

Retrosynthesis target This compound ester Ethyl spiro[2.4]heptane-1-carboxylate target->ester Hydrolysis precursor Ethyl cyclopentylideneacetate ester->precursor Cyclopropanation cyclopentanone Cyclopentanone precursor->cyclopentanone Wittig / HWE

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Experimental Protocols

Two primary and highly effective methods for the crucial cyclopropanation step will be discussed in detail: the Simmons-Smith reaction and a rhodium-catalyzed cyclopropanation using ethyl diazoacetate.

Pathway 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] It involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular and often more reproducible modification, known as the Furukawa modification, utilizes diethylzinc instead of the zinc-copper couple.[1] This method is particularly well-suited for the cyclopropanation of electron-rich and unfunctionalized alkenes.

Causality Behind Experimental Choices: The choice of the Simmons-Smith reaction is predicated on its high reliability and stereospecificity. The reaction proceeds via a concerted mechanism, ensuring that the geometry of the starting alkene is retained in the cyclopropane product. The use of diethylzinc (Furukawa modification) often leads to higher yields and cleaner reactions compared to the traditional zinc-copper couple, as it forms a more soluble and reactive carbenoid species. Dichloromethane is a common solvent as it is relatively non-coordinating and does not interfere with the reaction.

Materials:

  • Ethyl cyclopentylideneacetate

  • Diethylzinc (1 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl cyclopentylideneacetate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of diethylzinc in hexanes (2.2 eq) via the dropping funnel over 30 minutes.

  • After the addition is complete, add diiodomethane (2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl spiro[2.4]heptane-1-carboxylate.

Simmons_Smith_Workflow start Ethyl cyclopentylideneacetate in DCM add_Et2Zn Add Diethylzinc at 0 °C start->add_Et2Zn add_CH2I2 Add Diiodomethane at 0 °C add_Et2Zn->add_CH2I2 react Stir at RT for 12-16h add_CH2I2->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Ethyl spiro[2.4]heptane-1-carboxylate purify->product

Caption: Workflow for Simmons-Smith cyclopropanation.

Pathway 2: Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed cyclopropanation reactions using diazo compounds offer a powerful and often more atom-economical alternative to stoichiometric methods.[4] Rhodium(II) carboxylates, such as rhodium(II) acetate, are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes.[5][6] This method is particularly advantageous for large-scale synthesis due to the low catalyst loading required.

Causality Behind Experimental Choices: The use of a rhodium catalyst allows for a catalytic cycle, making the process more efficient and generating less waste compared to the stoichiometric Simmons-Smith reaction. Ethyl diazoacetate is a common and relatively stable diazo compound used for this purpose. The choice of rhodium(II) acetate is based on its proven efficacy and commercial availability. The slow addition of ethyl diazoacetate is crucial to maintain a low concentration of the reactive carbene intermediate, thereby minimizing side reactions such as dimerization.

Materials:

  • Ethyl cyclopentylideneacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Ethyl diazoacetate (solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl cyclopentylideneacetate (1.0 eq) and rhodium(II) acetate dimer (0.01 eq) in anhydrous dichloromethane (0.2 M).

  • Heat the solution to reflux (approximately 40 °C).

  • Slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane via the dropping funnel over a period of 4-6 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl spiro[2.4]heptane-1-carboxylate.

Rhodium_Catalysis_Workflow start Ethyl cyclopentylideneacetate & Rh₂(OAc)₄ in DCM reflux Heat to Reflux start->reflux add_EDA Slowly add Ethyl Diazoacetate reflux->add_EDA react Stir at Reflux for 1-2h add_EDA->react concentrate Concentrate react->concentrate purify Column Chromatography concentrate->purify product Ethyl spiro[2.4]heptane-1-carboxylate purify->product

Sources

An In-Depth Technical Guide to Spiro[2.4]heptane-1-carboxylic Acid: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.4]heptane-1-carboxylic acid is a conformationally restricted building block of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold, featuring a cyclopropane ring fused to a cyclopentane ring, offers a unique structural motif for the design of novel therapeutics. This guide provides a comprehensive overview of this compound, addressing its nuanced IUPAC nomenclature, exploring synthetic strategies, and detailing its crucial role as a key intermediate in the development of antiviral agents, notably the Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.

Structural Elucidation and IUPAC Nomenclature

The structure of this compound is characterized by a central quaternary carbon atom (the spiro atom) shared by a three-membered cyclopropane ring and a five-membered cyclopentane ring. The carboxylic acid moiety is attached to one of the carbon atoms of the cyclopropane ring.

A point of potential confusion arises from the IUPAC nomenclature of this compound. While commonly referred to as This compound (CAS 17202-94-7) in chemical catalogs and some literature, a strict application of IUPAC rules for numbering spiro compounds would designate it as spiro[2.4]heptane-2-carboxylic acid [1][2].

According to IUPAC guidelines, the numbering of a monospiro compound begins in the smaller ring, starting with a carbon atom adjacent to the spiro atom, and proceeds around the smaller ring, through the spiro atom, and then around the larger ring. In spiro[2.4]heptane, the cyclopropane ring is the smaller ring. Therefore, numbering starts on a carbon of the cyclopropane ring adjacent to the spiro center. To give the principal functional group, the carboxylic acid, the lowest possible locant, the carbon bearing this group would be numbered '2'.

For the purpose of clarity and consistency with common usage in the field, this guide will use the name This compound , while acknowledging that "spiro[2.4]heptane-2-carboxylic acid" is the technically correct IUPAC designation.

Caption: Structure of this compound with IUPAC numbering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₂O₂[3]
Molecular Weight 140.18 g/mol [1][3]
CAS Number 17202-94-7[3][4]
Boiling Point 256.849 °C at 760 mmHg[3]
Flash Point 117.533 °C[3]
Density 1.176 g/cm³[3]
Refractive Index 1.527[3]

Synthesis Methodologies

One plausible approach, based on analogous syntheses of spirocyclic compounds, involves the cyclopropanation of a cyclopentylidene precursor.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_core_formation Core Formation cluster_modification Functional Group Modification cluster_product Final Product A Cyclopentanone C Knoevenagel Condensation A->C B Malonic ester derivative (e.g., Diethyl malonate) B->C D Cyclopropanation (e.g., Simmons-Smith or Diazomethane) C->D Formation of Cyclopentylidene malonate E Hydrolysis and Decarboxylation D->E Formation of Spiro[2.4]heptane -1,1-dicarboxylic ester F This compound E->F

Sources

An In-depth Technical Guide to Spiro[2.4]heptane-1-carboxylic acid: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as a powerful design element in medicinal chemistry, prized for their ability to confer three-dimensional topology and conformational rigidity to drug candidates. This guide provides a comprehensive technical overview of Spiro[2.4]heptane-1-carboxylic acid (CAS No. 17202-94-7), a valuable building block for introducing the spiro[2.4]heptane motif. We will delve into its physicochemical properties, commercial availability, synthetic considerations, and strategic applications in drug design, providing field-proven insights and detailed experimental protocols to empower researchers in their discovery efforts.

Introduction: The Strategic Value of the Spiro[2.4]heptane Scaffold

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to saturated, three-dimensional molecular frameworks. Spirocycles, which feature two rings connected by a single common atom, are particularly advantageous. This structural arrangement introduces a defined, rigid, and non-planar geometry, allowing for precise vectoral projection of substituents into three-dimensional space. This contrasts sharply with flat, aromatic systems, offering a path to escape "flatland" and explore novel chemical space with enhanced intellectual property potential.[1]

This compound is a bifunctional building block that combines the desirable spiro[2.4]heptane core—a fusion of a cyclopropane and a cyclopentane ring—with a versatile carboxylic acid handle. This handle serves as a key reaction point for amide bond formation, esterification, or conversion to other functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the properties of a final compound.

PropertyValueSource
CAS Number 17202-94-7PubChem[2]
Molecular Formula C₈H₁₂O₂Guidechem[3]
Molecular Weight 140.18 g/mol Guidechem[3]
IUPAC Name This compoundPubChem[2]
LogP (Predicted) 1.65Guidechem[3]
Boiling Point (Predicted) 256.8 °C at 760 mmHgGuidechem[3]
Density (Predicted) 1.176 g/cm³Guidechem[3]
SMILES C1CCC2(C1)CC2C(=O)OPubChem[2][4]

These properties suggest a compound with moderate lipophilicity, suitable for incorporation into drug-like molecules. The presence of the carboxylic acid group is a primary driver of its physicochemical behavior and synthetic utility.[5]

Commercial Sourcing and Availability

This compound is available from a range of fine chemical suppliers. When sourcing this reagent, researchers should pay close attention to purity, available quantities, and lead times, as these can vary between vendors.

SupplierCAS NumberNotes
ChemBridge 17202-94-7Available in various quantities from milligrams to grams.[6][7]
Sigma-Aldrich 17202-94-7Listed from partners such as Fluorochem and Enamine.
SINO High Goal Chemical 17202-94-7Offers purity of ≥98% in various package sizes.[8]
ChemScene N/ASupplies derivatives like 1-Cyanothis compound.[9]

Note: This list is not exhaustive, and availability may change. Researchers should verify with suppliers directly for current stock and pricing.

Synthetic Strategy: Conceptual Workflow

While multiple proprietary routes exist for the industrial-scale synthesis of this compound, a general and conceptually sound approach can be outlined based on established organic chemistry principles. A common strategy involves the creation of the spirocyclic core via an intramolecular cyclization event.

The following diagram illustrates a conceptual workflow for the synthesis. The key causal step is the base-mediated intramolecular nucleophilic substitution, where a deprotonated malonate derivative attacks an alkyl halide to form the strained cyclopropane ring, thus creating the spirocyclic junction.

G cluster_start Starting Materials cluster_steps Synthetic Sequence cluster_end Final Product A Cyclopentanone C Knoevenagel Condensation (Formation of Alkylidene Malonate) A->C B Diethyl Malonate B->C D Michael Addition (e.g., with a suitable nucleophile) C->D Step 1 E Halogenation/ Functional Group Interconversion D->E Step 2 F Intramolecular Cyclization (Base-mediated, forms spiro-junction) E->F Step 3 G Hydrolysis & Decarboxylation (Forms the final carboxylic acid) F->G Step 4 H This compound G->H Step 5

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Design: A Scaffold for Receptor Engagement

The true value of this compound lies in its application as a rigid scaffold. In drug design, achieving high affinity and selectivity for a biological target often requires precise positioning of pharmacophoric groups within a receptor's binding pocket. The spiro[2.4]heptane core provides a stable, three-dimensional platform from which functional groups can be projected in well-defined vectors.

The diagram below illustrates this principle. By attaching different pharmacophores (P1, P2) to the spirocyclic core, a chemist can systematically explore the topology of a binding pocket. The rigidity of the scaffold ensures that the relative orientation of P1 and P2 is maintained, reducing the entropic penalty upon binding and potentially leading to higher affinity. This approach is a cornerstone of modern structure-based drug design.[1][10]

G cluster_receptor Receptor Binding Pocket cluster_ligand Spiro-Based Ligand P1_pocket Hydrophobic Pocket P2_pocket H-Bond Acceptor Site scaffold Spiro[2.4]heptane Core P1 Pharmacophore 1 (Hydrophobic Group) scaffold->P1 Rigid Vector 1 P2 Pharmacophore 2 (H-Bond Donor) scaffold->P2 Rigid Vector 2 P1->P1_pocket  Favorable  Interaction P2->P2_pocket  Favorable  Interaction

Caption: Spiro scaffold enabling precise pharmacophore orientation for receptor binding.

Experimental Protocol: Standard Amide Coupling

To demonstrate the utility of this compound, we provide a detailed, self-validating protocol for a standard amide coupling reaction. This is a foundational transformation for elaborating the building block into more complex molecules.

Objective: To synthesize N-benzyl-spiro[2.4]heptane-1-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 140 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous DMF (5 mL). The choice of DMF is due to its high polarity, which aids in dissolving the starting materials and coupling reagents.

  • Reagent Addition: To the stirred solution, add benzylamine (118 mg, 1.1 mmol), followed by DIPEA (523 µL, 3.0 mmol). DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Activator Addition: Add HATU (456 mg, 1.2 mmol). HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily attacked by the amine. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours). A self-validating system would show the disappearance of the acid spot and the appearance of a new, less polar product spot on the TLC plate.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). The bicarbonate solution quenches any remaining activated acid and removes acidic byproducts.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-spiro[2.4]heptane-1-carboxamide.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for navigating the complexities of modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for designing molecules with novel pharmacological profiles. By understanding its properties, sourcing, and synthetic applications, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

  • This compound (17202-94-7) - Chemchart. Source: Chemchart.
  • 1-aminomethyl-spiro[3][13]heptane-1-carboxylic acid - Echemi (CHEMLYTE SOLUTIONS). Source: Echemi.
  • 1-aminomethyl-spiro[3][13]heptane-1-carboxylic acid - Echemi (HANGZHOU LEAP CHEM). Source: Echemi.
  • This compound 17202-94-7 - Guidechem. Source: Guidechem.
  • This compound | CAS# 17202-94-7 - Hit2Lead. Source: Hit2Lead.
  • This compound | 17202-94-7 - Sigma-Aldrich (Fluorochem). Source: Sigma-Aldrich.
  • This compound | 17202-94-7 - Sigma-Aldrich (Enamine). Source: Sigma-Aldrich.
  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 - PubChem. Source: PubChem.
  • 1-Cyanothis compound | 1374509-59-7 - ChemScene. Source: ChemScene.
  • This compound (C8H12O2) - PubChemLite. Source: PubChemLite.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Source: MDPI.
  • Synthesis of Spirocyclic Scaffolds - Thieme E-Journals. Source: Thieme.
  • This compound suppliers & manufacturers in China. Source: ChemicalBook.
  • Spiro[2.4]heptane-5-carboxylic acid | 109532-61-8 - Biosynth. Source: Biosynth.
  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- - NIST WebBook. Source: NIST.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid...for Drug Design - ResearchGate.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Source: Wiley-VCH.

Sources

The Ascendancy of a Compact Scaffold: A Technical Guide to Spiro[2.4]heptane-1-carboxylic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional scaffolds—has spotlighted the immense potential of spirocyclic systems.[1][2] These unique structures, characterized by two rings sharing a single atom, offer a rigid framework that can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1][2] This guide provides an in-depth technical exploration of a particularly compelling scaffold: spiro[2.4]heptane-1-carboxylic acid and its derivatives. We will delve into the synthetic nuances, physicochemical characteristics, and burgeoning applications of this compact and versatile core, with a particular focus on its role in the development of next-generation therapeutics.

The Spiro[2.4]heptane Core: A Privileged Motif in Medicinal Chemistry

The spiro[2.4]heptane moiety, a fusion of a cyclopropane and a cyclopentane ring, presents a unique spatial arrangement of atoms. This inherent three-dimensionality is a key asset in drug design, allowing for more precise and potent interactions with biological targets.[1] The rigidity of the spirocyclic system limits conformational flexibility, which can lead to a lower entropic penalty upon binding to a receptor and thus higher binding affinity.[3]

Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[1] This is attributed to improved solubility, metabolic stability, and reduced off-target effects.[1][2] The this compound scaffold, in particular, serves as a versatile building block, offering multiple points for diversification to explore structure-activity relationships (SAR).

Synthesis and Functionalization: Building the Spirocyclic Toolkit

The construction of the spiro[2.4]heptane core and the subsequent introduction of the carboxylic acid functionality can be achieved through several synthetic strategies. A logical and efficient approach involves a two-step sequence: cyclopropanation followed by oxidation.

Core Synthesis via Simmons-Smith Cyclopropanation

A robust method for the formation of the spiro[2.4]heptane skeleton is the Simmons-Smith reaction.[4] This reaction utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species that stereospecifically adds to an alkene.[4] For the synthesis of the spiro[2.4]heptane core, cyclopentenylmethanol can be used as the starting material. The hydroxyl group in the substrate directs the cyclopropanation to the syn face of the double bond, providing good stereocontrol.[5]

Simmons_Smith_Reaction Cyclopentenylmethanol Cyclopentenylmethanol Intermediate_1 Spiro[2.4]heptan-1-ylmethanol Cyclopentenylmethanol->Intermediate_1 CH2I2, Zn/Cu Jones_Oxidation Spiro[2.4]heptan-1-ylmethanol Spiro[2.4]heptan-1-ylmethanol Product This compound Spiro[2.4]heptan-1-ylmethanol->Product CrO3, H2SO4, Acetone

Caption: Jones oxidation to form the carboxylic acid.

Protocol: Synthesis of this compound

Step 1: Synthesis of Spiro[2.4]heptan-1-ylmethanol

  • To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, a solution of diiodomethane (2.0 eq) in diethyl ether is added dropwise under a nitrogen atmosphere.

  • The mixture is stirred at reflux for 1 hour, after which a solution of cyclopentenylmethanol (1.0 eq) in diethyl ether is added dropwise.

  • The reaction mixture is stirred at reflux for an additional 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford spiro[2.4]heptan-1-ylmethanol.

Step 2: Synthesis of this compound

  • To a solution of spiro[2.4]heptan-1-ylmethanol (1.0 eq) in acetone at 0 °C, Jones reagent is added dropwise until a persistent orange color is observed.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The excess oxidant is quenched by the addition of isopropanol until the solution turns green.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield this compound. [6]

Functionalization for Derivative Synthesis

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a diverse library of derivatives. Standard amide coupling reactions, esterifications, and reductions can be employed to introduce various functional groups and explore the chemical space around the spirocyclic core.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their behavior in biological systems.

PropertyValueSource
Molecular FormulaC₈H₁₂O₂[7]
Molecular Weight140.18 g/mol [7]
XLogP31.9[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count1[7]

The moderate lipophilicity, as indicated by the XLogP3 value, suggests a good balance between aqueous solubility and membrane permeability, which are desirable characteristics for drug candidates.

Biological Applications: Targeting the Resolution of Inflammation

A significant area of application for spiro[2.4]heptane derivatives is in the modulation of inflammatory processes. Specifically, bridged spiro[2.4]heptane derivatives have been identified as potent agonists of the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). [8]

The ALX/FPR2 Receptor: A Key Player in Inflammation Resolution

The ALX/FPR2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the resolution of inflammation. [9][10]Activation of this receptor by endogenous ligands like lipoxin A4 initiates a signaling cascade that promotes anti-inflammatory and pro-resolving pathways. [11][12]This includes inhibiting neutrophil recruitment, stimulating macrophage efferocytosis (clearance of apoptotic cells), and promoting tissue repair. [13]

ALX_FPR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Spiro[2.4]heptane Derivative ALX_FPR2 ALX/FPR2 Receptor Agonist->ALX_FPR2 Binds G_Protein G Protein (Gi) ALX_FPR2->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., inhibition of NF-κB, activation of MAPK) G_Protein->Signaling_Cascade Initiates Cellular_Response Anti-inflammatory & Pro-resolving Effects Signaling_Cascade->Cellular_Response Leads to

Caption: Simplified ALX/FPR2 signaling pathway.

Spiro[2.4]heptane Derivatives as ALX/FPR2 Agonists

A patent from Actelion Pharmaceuticals disclosed a series of bridged spiro[2.4]heptane derivatives as potent ALX/FPR2 agonists. [8]One representative compound demonstrated an EC₅₀ of 0.07 nM in a human recombinant FPR2/ALX receptor assay, highlighting the high potency that can be achieved with this scaffold. [8]These compounds are being explored for the treatment of a range of inflammatory conditions, including obstructive airway diseases and cardiovascular disorders. [8]

Structure-Activity Relationship (SAR) Insights

While a comprehensive public SAR dataset for a large series of this compound derivatives is not yet available, the patent literature suggests that the nature of the amide or ester functionality, as well as the substituents on the cyclopentane ring, are critical for potent and selective ALX/FPR2 agonism. The rigid spirocyclic core likely serves to orient these key interacting groups in an optimal conformation for receptor binding.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique three-dimensional structure, coupled with its synthetic tractability, makes it an attractive building block for medicinal chemists. The demonstrated high potency of its derivatives as ALX/FPR2 agonists underscores the potential of this scaffold in the treatment of inflammatory diseases.

Future research will likely focus on:

  • Expanding the library of derivatives to build a more comprehensive SAR.

  • Optimizing the pharmacokinetic properties of lead compounds.

  • Exploring the application of this scaffold against other biological targets.

References

  • Actelion Pharmaceuticals. (2010). New bridged spiro[2.4]heptane derivatives that act as agonists of formylpeptide FPR2/ALX receptors. BioWorld. [Link]
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Chemistry Steps. (n.d.).
  • Colombo, M. I., et al. (2007). Synthesis of spiro-lactam. Based on Colombo et al.
  • D'yakonov, I. A., & Kostikov, R. R. (2000). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 69(2), 145–163.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Kirichok, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Organic Chemistry Tutor. (n.d.).
  • Bäck, M., Powell, W. S., Dahlén, S. E., Drazen, J. M., Serhan, C. N., & Capra, V. (2014). Update on leukotriene, lipoxin and oxoeicosanoid receptors: IUPHAR Review 7. British Journal of Pharmacology, 171(15), 3551–3574.
  • Dalli, J., et al. (2012). Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING. Journal of Biological Chemistry, 287(38), 32344–32354.
  • Wikipedia. (2023). Simmons–Smith reaction. [Link]
  • Wikipedia. (2023). Formyl peptide receptor 2. [Link]
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • Cooray, S. N., et al. (2013). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology, 170(3), 461–473.
  • ResearchGate. (n.d.). ALX/formyl peptide receptor 2 (FPR2) is expressed in human.... [Link]
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • Khan Academy. (n.d.). G Protein Coupled Receptors. [Link]
  • PNAS. (2013). Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses. [Link]
  • Eman Research Publishing. (n.d.).
  • Romano, M., et al. (2015). FPR2/ALX receptor agonists and the resolution of inflammation. Journal of Medicinal Chemistry, 58(21), 8196–8211.
  • Thieme. (n.d.). Synthesis. [Link]
  • Maderna, P., et al. (2010). FPR2/ALXR Agonists and the Resolution of Inflammation. The FASEB Journal, 24(11), 4386–4396.
  • PNAS. (2013). Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses. [Link]
  • Organic Syntheses. (n.d.). 9-fluorenecarboxylic acid. [Link]
  • RSC Publishing. (n.d.).
  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]
  • Clinical Pharmacology & Therapeutics. (2018). Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949. [Link]
  • ClinicalTrials.gov. (2016). CLINICAL STUDY PROTOCOL. [Link]
  • ACS Publications. (2014).
  • ResearchGate. (2023). Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo. [Link]
  • OUCI. (2019). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). [Link]
  • RSC Publishing. (n.d.).
  • ResearchGate. (2017).

Sources

Physical and chemical characteristics of spiro[2.4]heptane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Spiro[2.4]heptane Compounds

Introduction: The Unique Architecture of Spiro[2.4]heptane

In the landscape of modern organic and medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and structural novelty. The spiro[2.4]heptane framework, consisting of a cyclopropane ring and a cyclopentane ring sharing a single quaternary carbon atom, represents a foundational structure in this class. Its inherent ring strain and defined spatial geometry make it a compelling building block for complex molecular design, particularly in the development of new therapeutics.[1][2]

The fusion of a small, strained ring with a more flexible one creates a unique conformational landscape and distinct reactivity profile. This guide provides a comprehensive exploration of the physical and chemical characteristics of spiro[2.4]heptane and its derivatives, offering insights for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique properties. We will delve into its structural properties, spectroscopic signatures, reactivity, synthesis, and its burgeoning role as a privileged motif in drug discovery.[3][4]

Core Physical and Thermodynamic Properties

The parent spiro[2.4]heptane is a volatile, alicyclic hydrocarbon. Its physical properties are dictated by its compact, strained structure. Understanding these foundational characteristics is essential for its manipulation, purification, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₁₂[5]
Molecular Weight 96.17 g/mol [5][6]
CAS Registry Number 185-49-9[5]
Boiling Point 373.2 K (100.05 °C)[7]
logP (Octanol/Water) 2.34[8]
IUPAC Name spiro[2.4]heptane[6]

Table 1: Key Physical Properties of Spiro[2.4]heptane.

The positive LogP value indicates a lipophilic nature, a critical parameter in drug design influencing membrane permeability and solubility.[2] The boiling point is comparable to other alkanes of similar molecular weight, though the rigid spirocyclic structure can influence intermolecular interactions.

Spectroscopic Signature: Identifying the Spiro[2.4]heptane Core

The unique structural features of spiro[2.4]heptane give rise to a distinct spectroscopic fingerprint, which is crucial for characterization and reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR : The spectrum is characterized by a few key signals. The quaternary spiro carbon typically appears as a unique singlet. The carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at distinct upfield chemical shifts. The cyclopentane carbons resonate in the typical aliphatic region.[6][9]

    • ¹H NMR : The proton spectrum is often complex due to the fixed spatial relationships between protons, leading to intricate spin-spin coupling patterns. Protons on the cyclopropane ring are particularly shielded and show characteristic geminal and cis/trans couplings.

  • Mass Spectrometry (MS) :

    • In electron ionization mass spectrometry (EI-MS), spiro[2.4]heptane and its derivatives show a clear molecular ion peak (M⁺). Fragmentation patterns often involve the cleavage of the cyclopentane ring or the strained cyclopropane ring, providing structural clues.[10][11][12]

Conformational Analysis: A Constrained System

Unlike acyclic or simple monocyclic alkanes, the spiro[2.4]heptane scaffold has significantly restricted conformational freedom. This rigidity is a key attribute exploited in drug design to reduce the entropic penalty upon binding to a biological target.[4]

  • The cyclopropane ring is inherently planar and rigid.

  • The cyclopentane ring, however, is non-planar and typically adopts a twisted (C₂) or envelope (Cₛ) conformation to minimize torsional strain. The spiro-fusion point acts as a pivot, influencing the puckering of the five-membered ring.

Computational and experimental studies, such as those performed on related spiro-epoxides, demonstrate that the energy barrier between these conformations is relatively low, but the overall flexibility is much lower than in an unconstrained cyclopentane.[13]

cluster_0 Cyclopentane Ring Conformations Envelope Envelope (Cs symmetry) Twist Twist (C2 symmetry) Envelope->Twist Pseudorotation Twist->Envelope Pseudorotation Spiro Spiro[2.4]heptane Core Spiro->Envelope Exhibits Spiro->Twist Exhibits

Caption: Conformational landscape of the cyclopentane ring in spiro[2.4]heptane.

Chemical Reactivity and Synthetic Utility

The chemistry of spiro[2.4]heptane is dominated by the high ring strain of the cyclopropane moiety and the versatility of the cyclopentane ring for further functionalization.

Reactions Involving the Cyclopropane Ring

The approximately 27.5 kcal/mol of strain energy in a cyclopropane ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or with transition metal catalysts. This reactivity can be harnessed for synthetic transformations, converting the spirocycle into functionalized cyclopentyl or cyclohexyl derivatives.

Reactivity of Spiro[2.4]hepta-4,6-diene

A particularly valuable derivative is spiro[2.4]hepta-4,6-diene. The conjugated diene system within the cyclopentane ring is highly reactive in cycloaddition reactions.[14][15]

  • Diels-Alder Reactions : It readily reacts with a variety of dienophiles to generate complex polycyclic structures. This is a cornerstone of its application in organic synthesis.

  • Catalytic Cyclopropanation : The double bonds can undergo further cyclopropanation, leading to the formation of intricate tricyclic systems.[16]

SHD Spiro[2.4]hepta-4,6-diene Adduct Diels-Alder Adduct (Polycyclic System) SHD->Adduct [4+2] Cycloaddition Tricycle Tricyclic Product SHD->Tricycle Catalytic Cyclopropanation Dienophile Dienophile (e.g., PTAD) Dienophile->Adduct Carbene Carbene Source (e.g., CH₂N₂ + Pd/Cu) Carbene->Tricycle

Caption: Key cycloaddition reactions of spiro[2.4]hepta-4,6-diene.

Synthesis of the Spiro[2.4]heptane Core: An Experimental Protocol

The most direct and common method for constructing the spiro[2.4]heptane skeleton is the cyclopropanation of an exocyclic olefin, specifically methylenecyclopentane. The Simmons-Smith reaction is a field-proven method for this transformation.

Protocol: Simmons-Smith Cyclopropanation of Methylenecyclopentane

Causality : This protocol utilizes a zinc carbenoid (iodomethyl)zinc iodide, formed in situ from diiodomethane and a zinc-copper couple. This electrophilic carbenoid adds across the double bond of methylenecyclopentane in a concerted fashion, preserving the stereochemistry of the olefin and efficiently forming the strained cyclopropane ring to yield spiro[2.4]heptane.[17]

Materials :

  • Zinc dust (activated)

  • Copper(I) chloride

  • Methylenecyclopentane

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Preparation of Zn-Cu Couple : In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under vacuum and then cool under a nitrogen atmosphere to activate the zinc.

  • Reaction Setup : Add anhydrous diethyl ether to the activated Zn-Cu couple. To this slurry, add diiodomethane via a syringe.

  • Substrate Addition : Add methylenecyclopentane to the reaction mixture. The reaction is often initiated by gentle heating.

  • Reaction Monitoring : The reaction is typically refluxed for several hours. Progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting methylenecyclopentane.

  • Workup : Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the ethereal layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product, spiro[2.4]heptane, can be purified by distillation.

Caption: Experimental workflow for the synthesis of spiro[2.4]heptane.

Applications in Drug Discovery: A Scaffold for Innovation

The incorporation of spirocyclic motifs into clinical candidates is a rapidly growing trend.[2][3] The spiro[2.4]heptane core offers distinct advantages that address common challenges in drug development.

  • Improved Physicochemical Properties : Replacing flat aromatic rings with sp³-rich scaffolds like spiro[2.4]heptane can increase aqueous solubility and decrease metabolic liability, enhancing the overall drug-like properties of a molecule.[3]

  • Enhanced Potency and Selectivity : The rigid three-dimensional structure allows for the precise positioning of pharmacophoric elements into protein binding pockets. This defined orientation can lead to stronger and more selective interactions with the biological target compared to more flexible analogues.[4][18]

  • Novel Chemical Space : Spiro[2.4]heptane provides access to novel and patentable chemical space, offering a competitive advantage in drug discovery programs.

Example Application : Bridged spiro[2.4]heptane derivatives have been investigated as potent agonists for the ALX receptor and/or FPRL2, which are G-protein coupled receptors involved in inflammatory responses. The spirocyclic core serves as a rigid scaffold to correctly orient the side chains required for receptor activation, making these compounds promising candidates for treating inflammatory airway diseases.[19][20]

cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Resulting Improvements Aromatic Planar Aromatic Ring (e.g., Phenyl) R1 R1 Aromatic->R1 para R2 R2 Aromatic->R2 meta Spiro 3D Spiro[2.4]heptane Scaffold Aromatic->Spiro Replaced by R3 R1 Spiro->R3 Vector 1 R4 R2 Spiro->R4 Vector 2 Prop1 Increased Solubility Prop2 Metabolic Stability Prop3 Defined 3D Shape Prop4 Novel IP

Caption: Bioisosteric replacement of a planar ring with a 3D spiro[2.4]heptane scaffold.

Conclusion

The spiro[2.4]heptane framework is far more than a chemical curiosity. It is a potent tool for the modern chemist, offering a unique combination of conformational restraint, three-dimensionality, and tunable reactivity. Its physical properties make it amenable to standard synthetic manipulations, while its chemical characteristics, particularly the reactivity of the strained cyclopropane ring and diene derivatives, provide numerous avenues for constructing complex molecular architectures. As the demand for sp³-rich, structurally novel candidates in drug discovery continues to grow, the strategic application of the spiro[2.4]heptane core and its derivatives is poised to play an increasingly vital role in the development of next-generation therapeutics.

References

  • A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. (n.d.). National Institutes of Health.
  • Spiro(2.4)heptane. (n.d.). SpectraBase.
  • Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- (CAS 62238-24-8). (n.d.). Cheméo.
  • spiro[2.4]heptane | CAS#:185-49-9. (2025). Chemsrc.
  • Spiro(2.4)heptane. (n.d.). PubChem, National Institutes of Health.
  • Spiro[2.4]heptane, 4-methylene-. (n.d.). SpectraBase.
  • Spiro[2.4]heptane, 1,1-dichloro-. (n.d.). SpectraBase.
  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. (n.d.). NIST WebBook.
  • Spiro[2.4]heptane. (n.d.). NIST WebBook, National Institute of Standards and Technology.
  • Spiro[2.4]heptane. (n.d.). NIST WebBook, National Institute of Standards and Technology.
  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. (n.d.). ResearchGate.
  • Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. (1994). Russian Chemical Reviews, ResearchGate.
  • Spiroheptane. (n.d.). Wikipedia.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). Physical Chemistry Chemical Physics, RSC Publishing.
  • Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. (n.d.). ResearchGate.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2021). MDPI.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI.
  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. (n.d.). Google Patents.
  • Spiro [2.4] heptane-substituted piperazine bridge as ALX receptor agonists. (2014). Google Patents.

Sources

The Ascendancy of Spirocyclic Carboxylic Acids: A Technical Guide to Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The "escape from flatland" in medicinal chemistry has propelled three-dimensional molecular architectures to the forefront of modern drug design. Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity, novel stereochemistry, and improved physicochemical properties. This technical guide provides an in-depth exploration of spirocyclic carboxylic acids, a class of compounds increasingly utilized to address the multifaceted challenges of drug development. We will navigate the diverse synthetic landscapes for their creation, dissect their unique structural and physicochemical characteristics, and illuminate their successful application in the discovery of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these remarkable scaffolds.

Introduction: The Spirocyclic Advantage in Bioactive Compound Design

The confluence of a spirocenter, where two rings share a single atom, and a carboxylic acid moiety, a key pharmacophoric element, creates a unique class of molecules with profound implications for medicinal chemistry. The rigid, three-dimensional nature of the spirocyclic core offers a distinct advantage over more flexible acyclic or planar aromatic systems.[1][2] This conformational restriction can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][4]

Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate key drug-like properties. Increased sp3 character often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, collectively contributing to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] The carboxylic acid group, a versatile functional handle, can engage in a variety of intermolecular interactions, including ionic bonds and hydrogen bonds, which are crucial for target recognition.[7][8] However, the carboxylic acid functional group can also present challenges, such as poor membrane permeability and susceptibility to metabolic conjugation.[8][9] The strategic incorporation of a spirocyclic scaffold can help to mitigate these liabilities by sterically shielding the carboxylic acid or by altering the overall molecular properties.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of spirocyclic carboxylic acids, offering both foundational knowledge and practical insights for their effective utilization in drug discovery programs.

Synthetic Strategies for Spirocyclic Carboxylic Acids

The construction of the spirocyclic core is the cornerstone of synthesizing these valuable molecules. A variety of synthetic methodologies have been developed, ranging from classical cycloaddition and annulation reactions to modern catalytic approaches. The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcome.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the convergent synthesis of spirocycles. These methods involve the formation of multiple carbon-carbon bonds in a single step, rapidly building molecular complexity.

  • Diels-Alder Reaction: The [4+2] cycloaddition between a diene and a dienophile can be employed to construct six-membered rings, which can be further elaborated to form spirocyclic systems.

  • Robinson Annulation: This classic sequence, involving a Michael addition followed by an intramolecular aldol condensation, is particularly useful for the synthesis of spiro[5.5]undecane systems.[4][7][8] The presence of a cyclic ketone as the Michael donor allows for the formation of the spirocyclic junction.

A generalized workflow for the Robinson annulation to form a spiro[5.5]undecenone core.
Intramolecular Cyclization Strategies

The formation of a spirocenter can also be achieved through the intramolecular cyclization of a suitably functionalized precursor. These methods offer a high degree of control over the final structure.

  • Intramolecular Alkylation: A common strategy involves the alkylation of an enolate or other nucleophile onto an electrophilic center within the same molecule. The key is to design a precursor where the nucleophilic and electrophilic moieties are positioned to favor the formation of the spirocyclic ring system.

  • Radical Cyclization: Intramolecular radical cyclizations provide a mild and efficient means of forming spirocycles. Ketyl radicals, generated from the reduction of δ,ε-unsaturated carboxylic esters, can undergo intramolecular addition to the double bond to furnish spirocyclic diols, which can be further oxidized to the corresponding carboxylic acids.[6]

Modern Catalytic Methods

Recent advances in catalysis have opened new avenues for the asymmetric synthesis of spirocyclic compounds, providing access to enantiomerically pure building blocks.

  • Organocatalysis: Chiral amines, phosphoric acids, and N-heterocyclic carbenes have emerged as powerful catalysts for a variety of enantioselective spirocyclization reactions.

  • Transition-Metal Catalysis: Palladium, rhodium, and gold catalysts have been extensively used in a range of transformations, including intramolecular Heck reactions, C-H activation/cyclization cascades, and Conia-ene reactions, to construct complex spirocyclic architectures.

Representative Experimental Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

The following protocol provides a concise example of a synthetic route to a spirocyclic carboxylic acid. This particular synthesis involves the thermal decarboxylation of a dicarboxylic acid precursor.

Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid (Precursor) This step typically involves the reaction of a suitable starting material, such as 1,1-cyclobutanedimethanol, to form the spiro[3.3]heptane core with two carboxylic acid functionalities. The specific details of this precursor synthesis can vary.

Step 2: Thermal Decarboxylation to Spiro[3.3]heptane-2-carboxylic acid [5]

  • Place crude spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus to monitor gas evolution.

  • Heat the flask to 220 °C.

  • Maintain this temperature for approximately 30 minutes, or until the evolution of carbon dioxide ceases.

  • Allow the reaction mixture to cool to room temperature. The resulting solid is the crude spiro[3.3]heptane-2-carboxylic acid.

  • Purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties and Conformational Analysis

The unique three-dimensional structure of spirocyclic carboxylic acids directly influences their physicochemical properties, which are critical for their behavior in biological systems.

Impact on Acidity, Lipophilicity, and Solubility

The incorporation of a spirocyclic scaffold can significantly alter the pKa, lipophilicity (logP/logD), and aqueous solubility of a molecule compared to its non-spirocyclic or aromatic counterparts.

  • pKa: The rigidity of the spirocyclic framework can influence the stability of the carboxylate anion, thereby affecting the pKa. For instance, the introduction of an oxygen atom in oxa-spirocycles has been shown to increase the acidity (lower the pKa) by approximately one order of magnitude compared to their carbocyclic analogs due to the inductive effect of the oxygen atom.[10]

  • Lipophilicity (logP/logD): Generally, increasing the sp3 character of a molecule by introducing a spirocyclic scaffold leads to a decrease in lipophilicity. This "escape from flatland" is a desirable attribute in drug design, as lower lipophilicity is often associated with improved solubility and a better safety profile.[5][6]

  • Solubility: The introduction of polarity and the disruption of crystal packing afforded by the three-dimensional spirocyclic core can lead to a significant improvement in aqueous solubility. For example, oxa-spirocyclic compounds have demonstrated dramatically higher solubility (up to 40 times) than their carbocyclic spirocycle counterparts.[10][11]

Table 1: Comparison of pKa Values for Spirocyclic and Acyclic Carboxylic Acids

CompoundStructurepKaReference
Cyclohexane carboxylic acid(Structure of cyclohexane carboxylic acid)~4.9General
Spiro[3.3]heptane-2-carboxylic acid (Structure of spiro[3.3]heptane-2-carboxylic acid)Not reported
2-Oxa-spiro[3.5]nonane-1-carboxylic acid(Structure of 2-oxa-spiro[3.5]nonane-1-carboxylic acid)3.4-3.7[10]
2-Azaspiro[3.3]heptane-1-carboxylic acid(Structure of 2-azaspiro[3.3]heptane-1-carboxylic acid)Not reported
Conformational Analysis

The conformational preferences of spirocyclic systems are a key determinant of their biological activity. The rigid nature of the spirocyclic core restricts the number of accessible conformations, which can be advantageous for locking a molecule into its bioactive conformation.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable tools for predicting the low-energy conformations of spirocyclic carboxylic acids.[12][13] Experimental techniques, including NMR spectroscopy (NOE experiments) and X-ray crystallography, provide crucial data to validate these computational models.[9][14][15][16] The interplay between the carboxylic acid group and the spirocyclic framework can lead to specific intramolecular interactions that further stabilize certain conformations.

A workflow illustrating the synergy between computational and experimental methods in conformational analysis.

Spectroscopic Characterization

The unambiguous identification and characterization of spirocyclic carboxylic acids rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show characteristic signals for the protons on the spirocyclic rings, often with complex coupling patterns due to their rigid nature. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[12][17]

    • ¹³C NMR: The carbon spectrum will show a signal for the carboxyl carbon in the range of 170-185 ppm. The spiro carbon, being a quaternary carbon, will often have a weak signal and a distinct chemical shift.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad O-H stretching absorption from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will also be present around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). The fragmentation of the spirocyclic core can provide additional structural information.[19][20][21][22]

Applications in Drug Discovery: Case Studies

The unique properties of spirocyclic carboxylic acids have been successfully leveraged in the development of novel therapeutic agents across various disease areas.

Case Study 1: Spirocyclic DGAT1 Inhibitors for Metabolic Diseases

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes. A series of novel spirocyclic DGAT1 inhibitors containing an oxadiazole motif and a carboxylic acid were designed and synthesized.[14]

Several of these compounds exhibited potent in vitro activity against human DGAT1, with IC₅₀ values in the nanomolar range. The lead compound, Compound 12 , demonstrated excellent microsomal stability and a good safety profile.[14] In an in vivo mouse model of acute lipid challenge, Compound 12 significantly reduced plasma triglyceride levels, confirming its DGAT1 inhibitory activity in a physiological setting.[14] This case study highlights how the incorporation of a spirocyclic scaffold can lead to potent and orally bioavailable drug candidates with favorable pharmacological properties.

Case Study 2: Spirocyclic GABA Analogs for Neurological Disorders

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogs of GABA are of great interest for the development of drugs targeting GABA receptors and transporters. The synthesis of spirocyclic GABA analogs, such as those based on the 1-azaspiro[4.5]decane scaffold, has been explored to create novel ligands with improved selectivity and pharmacokinetic profiles.[23][24][25] The rigid spirocyclic framework is designed to mimic specific conformations of GABA, leading to enhanced affinity for particular GABA receptor subtypes.

Future Perspectives and Conclusion

Spirocyclic carboxylic acids represent a rapidly evolving and highly promising area of medicinal chemistry. The continued development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, will undoubtedly expand the accessible chemical space of these valuable scaffolds. As our understanding of the intricate relationship between three-dimensional structure and biological function deepens, the rational design of spirocyclic carboxylic acids will become an increasingly powerful strategy for modulating the activity and properties of drug candidates.

References

  • PrepChem.com. Synthesis of spiro[3.3]heptane-2-carboxylic acid. ([Link])
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ([Link])
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294–11305. ([Link])
  • RSC Publishing. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. ([Link])
  • The Journal of Organic Chemistry.
  • Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. ([Link])
  • PubMed.
  • DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. ([Link])
  • Chemistry Steps.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. ([Link])
  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. ([Link])
  • ResearchGate.
  • Organic Chemistry Portal. Wittig Reaction. ([Link])
  • PubChem. Spiro[3.3]heptane-2-carboxylic acid. ([Link])
  • PubMed. [Functional-behavioral profile of new cyclic GABA analogs in acute toxicity tests]. ([Link])
  • ResearchGate. Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ([Link])
  • ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ([Link])
  • Organic Syntheses Procedure. ([Link])
  • Master Organic Chemistry.
  • Chemistry LibreTexts.
  • ResearchGate. Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ([Link])
  • Pharmacy 180. Robinson Annulation - Planning Organic Syntheses | Organic Chemistry. ([Link])
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Spiro[2.2]pentane-1-carboxylic Acid in Modern Organic Synthesis. ([Link])
  • The Journal of Organic Chemistry. Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. ([Link])
  • European Journal of Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ([Link])
  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. ([Link])
  • PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. ([Link])
  • ResearchGate.
  • Chemical Science (RSC Publishing).
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ([Link])
  • ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C...). ([Link])
  • Chemistry LibreTexts. 23.
  • MDPI. Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. ([Link])
  • PMC - PubMed Central - NIH. X-Ray Crystallography of Chemical Compounds. ([Link])
  • PubMed Central.
  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ([Link])
  • NIH. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. ([Link])
  • ([Link])
  • MDPI.
  • ([Link])
  • eGyanKosh.
  • Chemguide.
  • ACD/Labs. LogP—Making Sense of the Value. ([Link])
  • MDPI. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. ([Link])
  • Chemistry LibreTexts.
  • ResearchGate. comparison of partition coefficient (log p)

Sources

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Stewardship of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, novel molecular scaffolds are the bedrock of innovation. Among these, spirocyclic systems have garnered significant attention for their ability to impart unique three-dimensional topologies to drug candidates, often leading to improved potency and metabolic stability. Spiro[2.4]heptane-1-carboxylic acid, with its strained cyclopropane ring fused to a cyclopentane core, represents a valuable building block in this arena. However, its unique structural features also necessitate a nuanced understanding of its safe handling, storage, and disposal. This in-depth technical guide, designed for the discerning scientist, moves beyond generic safety data to provide a comprehensive framework for the responsible stewardship of this compound, grounded in scientific principles and field-proven insights.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 17202-94-7) is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1][2][3] A thorough understanding of the mechanisms behind these classifications is paramount for fostering a culture of safety.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningIrritant
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDangerCorrosion
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningIrritant

Source: PubChem CID 10057580[1][2][3]

The Corrosive Nature: A Deeper Look at the Carboxylic Acid Moiety

The primary driver of the corrosive and irritant properties of this compound is its carboxylic acid functional group. The acidic proton can readily dissociate, leading to localized changes in pH upon contact with biological tissues. This disruption of the physiological pH can denature proteins and disrupt cell membranes, leading to inflammation, irritation, and in the case of the eyes, severe and potentially irreversible damage. The lipophilic nature of the spiro[2.4]heptane backbone may facilitate its penetration into the lipid-rich layers of the skin and mucous membranes, potentially exacerbating the irritant effect.

The Strained Ring System: A Note on Reactivity

While specific reactivity data for this compound is not extensively documented, the presence of a cyclopropane ring, a motif known for its high ring strain, suggests a potential for unique reactivity under certain conditions. While generally stable, researchers should be mindful of the possibility of ring-opening reactions, particularly in the presence of strong acids, bases, or catalysts. This inherent strain does not directly contribute to its corrosive properties but should be a consideration in experimental design to avoid unintended and potentially hazardous side reactions.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System

A robust safety protocol relies on a multi-layered approach to exposure control, with engineering controls serving as the first line of defense, followed by administrative controls and, finally, appropriate personal protective equipment.

Engineering Controls: Containing the Hazard

All work with this compound, particularly when handling the neat material or preparing solutions, should be conducted in a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any vapors or aerosols that may cause respiratory irritation. The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles are mandatory.[5] In situations with a higher risk of splashing, such as when transferring large volumes or working with the material under pressure, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: The choice of gloves is critical. While nitrile gloves offer good resistance to a range of chemicals, including many acids, butyl rubber gloves provide superior protection against a wider array of organic solvents and corrosive materials.[5][6] For prolonged or immersive contact, butyl rubber gloves are the more conservative and recommended choice.[6] It is essential to consult the glove manufacturer's chemical resistance charts and to inspect gloves for any signs of degradation before each use.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory in any laboratory setting.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage protocols are essential to prevent accidental exposure and to maintain the chemical's purity.

Prudent Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[4] Avoid raising dust if handling a solid form of a similar compound.

  • Use Appropriate Tools: Use spatulas and other tools that are compatible with carboxylic acids. Avoid using metal spatulas if there is a risk of reaction.

  • Portioning and Weighing: When weighing, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly and with stirring. This is particularly important when dissolving in water, as the process can be exothermic.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be a designated corrosives cabinet.

Table 2: Incompatible Materials

Class of Incompatible MaterialExamplesRationale for Incompatibility
Bases Sodium hydroxide, potassium carbonate, aminesExothermic neutralization reaction.
Oxidizing Agents Nitric acid, perchlorates, permanganatesPotential for vigorous and exothermic reactions.
Reducing Agents Sodium borohydride, lithium aluminum hydridePotential for exothermic reactions.

Source: General chemical principles for carboxylic acids.

The container should be kept tightly closed to prevent the absorption of moisture and to contain vapors.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

    • Neutralize the spill with a weak base such as sodium bicarbonate. Be aware that this may cause effervescence.

    • Carefully collect the absorbed and neutralized material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Close the doors to the affected area to contain vapors.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal: Environmental Stewardship

Responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.

Waste Segregation and Collection

All waste containing this compound, including unused material, reaction byproducts, and contaminated labware, must be collected in a designated hazardous waste container. The container should be made of a material compatible with corrosive organic acids (e.g., high-density polyethylene) and must be clearly labeled with the full chemical name and associated hazards.

Disposal Route

Concentrated or contaminated this compound must be disposed of as hazardous waste through your institution's environmental health and safety office.[4] It should not be poured down the drain. While dilute and uncontaminated solutions of some simple carboxylic acids can sometimes be neutralized and disposed of down the drain with copious amounts of water, this is generally not recommended for a compound with this hazard profile without explicit approval from your institution's safety office.[4]

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a deep understanding of its potential hazards and a commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring the well-being of themselves, their colleagues, and the environment. This guide provides a framework for the safe and responsible use of this compound, but it is incumbent upon every scientist to critically assess the risks associated with their specific experimental procedures and to always prioritize safety.

Experimental Protocols

Protocol 1: Neutralization of a Dilute Aqueous Spill of this compound

  • Preparation: Ensure all necessary materials are readily available in the spill kit, including sodium bicarbonate, a pH indicator (e.g., pH paper), a scoop, and a labeled hazardous waste bag. Don appropriate PPE (goggles, lab coat, and chemically resistant gloves).

  • Containment: If the spill is spreading, create a dike around the perimeter with an inert absorbent material.

  • Neutralization: Slowly and carefully sprinkle sodium bicarbonate over the spill. Avoid creating dust. The reaction will likely cause fizzing as carbon dioxide is released.

  • pH Monitoring: Add sodium bicarbonate until the fizzing stops. Use pH paper to test the slurry, aiming for a pH between 6 and 8.

  • Collection: Once neutralized, use the scoop and absorbent material to collect the residue and place it in the hazardous waste bag.

  • Decontamination: Wipe the spill area with a damp cloth or sponge, and then clean with soap and water. Dispose of the cleaning materials in the hazardous waste bag.

  • Disposal: Seal the waste bag and place it in the designated solid hazardous waste container.

Visualizations

Diagram 1: Logical Workflow for Handling this compound

G cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Waste Disposal P1 Review SDS & Conduct Risk Assessment P2 Verify Fume Hood Certification P1->P2 P3 Inspect & Don Appropriate PPE P2->P3 H1 Work Exclusively in Chemical Fume Hood P3->H1 H2 Use Compatible Equipment H1->H2 H3 Add Acid to Solvent (Slowly) H2->H3 S1 Store in Tightly Closed Compatible Container H3->S1 D1 Collect Waste in Labeled Hazardous Waste Container H3->D1 S2 Place in Designated Corrosives Cabinet S1->S2 S3 Segregate from Incompatible Materials S2->S3 D2 Arrange for Pickup by EHS/Safety Office D1->D2

Caption: A logical workflow for the safe handling of this compound.

Diagram 2: Emergency Response Decision Tree for a Spill

G Spill Spill Occurs InHood Is the spill contained in a fume hood? Spill->InHood SmallSpill Is the spill small (<100 mL)? InHood->SmallSpill Yes Evacuate Evacuate Area & Call Emergency Response InHood->Evacuate No SmallSpill->Evacuate No Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Yes

Caption: A decision tree for responding to a spill of this compound.

References

  • Organic Acid SOP - UW Environmental Health & Safety - University of Washington. (n.d.).
  • Corrosive Chemicals - Environment, Health & Safety. (n.d.).
  • Lab Chemical Safety Guide | PDF | Dangerous Goods | Personal Protective Equipment. (n.d.). Scribd.
  • Working safely with corrosive substances | Seton UK. (2022, August 17).
  • A Guide to Selecting Chemical Protective Clothing - Safeopedia. (2024, August 6).
  • Corrosives Hazard Class Standard Operating Procedure. (2015, July 17).
  • Corrosive Storage Guidelines. (n.d.).
  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 - PubChem. (n.d.).
  • Emergency Procedure Guide - Corrosive Liquids. (n.d.).
  • Emergencies Involving Corrosives - biBerk. (n.d.).
  • Protective clothing against chemical and biological hazards - OSHwiki | European Agency for Safety and Health at Work - EU-OSHA. (2012, November 5).
  • 3 Principles for Selecting Chemical Protective Clothing - ULTITEC. (2022, December 14).
  • Butyl or nitrile gloves: what to choose against chemical risks? - Oxwork. (2024, May 8).
  • Spiro[2.4]heptane-5-carboxylic acid | C8H12O2 | CID 13928496 - PubChem. (n.d.).
  • Recommendations for Chemical Protective Clothing - CDC Stacks. (n.d.).
  • Emergency and Spill Response Procedures - Auburn University. (n.d.).

Sources

An In-depth Technical Guide to Spiro[2.4]heptane-1-carboxylic acid: Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.4]heptane-1-carboxylic acid and its derivatives represent a class of rigid, three-dimensional (3D) scaffolds that have garnered significant attention in medicinal chemistry. Their unique spatial arrangement offers a compelling alternative to traditional planar structures, enabling the exploration of novel chemical space and the optimization of key drug-like properties. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and strategic application as a bioisosteric replacement in drug design. We will delve into the causal reasoning behind synthetic choices and provide actionable protocols for researchers in the field.

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, planar molecules. However, the concept of "escaping from flatland" has gained considerable traction, emphasizing the importance of molecules with high sp³-hybridized carbon content and defined three-dimensional structures.[1] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. Their rigid conformation can precisely orient substituents in space, which is critical for optimizing interactions with biological targets.[2]

This compound, a molecule combining a cyclopropane and a cyclopentane ring, is a particularly valuable building block. Its strained cyclopropane ring and the attached carboxylic acid functional group provide a unique conformational constraint and a handle for further chemical modification. The spirocyclic core is increasingly utilized as a bioisostere for common motifs like phenyl rings or piperidines, offering a pathway to improve physicochemical properties such as solubility and metabolic stability, while potentially navigating around existing intellectual property.[3][4][5]

Synthesis and Mechanistic Rationale

While multiple synthetic routes to spiro[2.4]heptane derivatives exist, a common and effective strategy involves the cyclopropanation of a cyclopentylidene precursor. Understanding the mechanism and the reasoning behind reagent selection is key to successful synthesis.

Key Synthetic Approach: Simmons-Smith Cyclopropanation

A prevalent method for forming the spiro[2.4]heptane core is the Simmons-Smith reaction or its variants. This reaction involves an organozinc carbenoid that adds to an alkene to form a cyclopropane ring.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis Start Cyclopentanone Wittig Wittig Reaction (e.g., with (EtO)2P(O)CH2CO2Et, NaH) Start->Wittig Alkene Ethyl cyclopentylideneacetate Wittig->Alkene SimmonsSmith Simmons-Smith Reaction (e.g., CH2I2, Zn-Cu couple) Alkene->SimmonsSmith Ester Ethyl spiro[2.4]heptane-1-carboxylate SimmonsSmith->Ester Hydrolysis Saponification (e.g., NaOH or KOH, then H3O+) Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Expertise in Action: Why these choices?

  • Wittig Reaction: The Wittig reaction or the Horner-Wadsworth-Emmons (HWE) modification is chosen for its reliability in converting ketones to α,β-unsaturated esters. The HWE variant, using a phosphonate ester, is often preferred for its ability to generate the thermodynamically favored (E)-alkene and the ease of removing the water-soluble phosphate byproduct.

  • Simmons-Smith Reaction: The classic Simmons-Smith reaction (using a Zn-Cu couple and diiodomethane) is effective for cyclopropanation. The active species, an organozinc carbenoid (IZnCH₂I), is relatively unreactive towards the ester functionality, providing good chemoselectivity. This avoids side reactions that might occur with more reactive carbenoid sources.

  • Saponification: Basic hydrolysis (saponification) is the standard method for converting the ethyl ester to the final carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the desired product.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Tabulated Properties
PropertyValueSource
Molecular FormulaC₈H₁₂O₂PubChem[6]
Molecular Weight140.18 g/mol PubChem[6]
Monoisotopic Mass140.08372 DaPubChemLite[7]
XlogP (Predicted)1.9PubChemLite[7]
CAS Number17202-94-7Matrix Scientific[8]

XlogP is a computed measure of lipophilicity, a critical parameter in drug design.

Spectroscopic Data (Predicted/Typical)
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is complex due to the rigid spirocyclic system. Expect multiplets for the aliphatic protons on the cyclopentane ring (δ 1.2-2.0 ppm) and characteristic signals for the cyclopropane protons, which are typically shifted upfield. The proton alpha to the carbonyl group will appear as a distinct multiplet.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon will be observed downfield (δ > 175 ppm). The spiro carbon will be a unique quaternary signal. The remaining aliphatic carbons will appear in the δ 15-40 ppm range.

  • IR (KBr, cm⁻¹): A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong C=O stretch will be present around 1700 cm⁻¹.

  • Mass Spectrometry (ESI-): The deprotonated molecule [M-H]⁻ would be observed at m/z 139.07644.[7][9]

Applications in Drug Discovery: A Bioisosteric Strategy

The true power of this compound lies in its application as a bioisostere. Bioisosteric replacement is a strategy used to swap one chemical group for another with similar physical or chemical properties to enhance a compound's biological activity or optimize its pharmacokinetic profile.[3]

The Spiro[2.4]heptane Advantage:

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Planar Planar Phenyl Ring High logP (Lipophilic) Prone to CYP450 Oxidation Flexible Rotation Spiro 3D Spiro[2.4]heptane Lower logP (Improved Solubility) Increased Metabolic Stability Rigid Conformation Planar->Spiro Bioisosteric Replacement

Caption: Comparison of Phenyl vs. Spiro[2.4]heptane scaffolds.

  • Enhanced 3D Character: Replacing a flat phenyl ring with a spiro[2.4]heptane scaffold introduces a rigid, 3D geometry.[4][5] This can lead to novel binding interactions with a target protein that were not possible with a planar moiety, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: Saturated spirocycles generally have lower lipophilicity (logP) compared to their aromatic counterparts.[10] This can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated, sterically hindered spirocyclic core can block these metabolic pathways, increasing the compound's half-life in the body.[3][5]

  • Novelty and Intellectual Property: Designing drugs with unique spirocyclic cores provides an opportunity to create novel chemical entities, opening up new, patent-free chemical space.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system for the multi-gram synthesis of the title compound.

Materials & Reagents:

  • Ethyl cyclopentylideneacetate

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu)

  • Anhydrous Diethyl Ether (Et₂O)

  • Iodine (catalytic amount)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

Part A: Simmons-Smith Cyclopropanation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with the Zn-Cu couple (2.2 equivalents) and a crystal of iodine in anhydrous Et₂O.

  • Activation: A solution of diiodomethane (2.0 equivalents) in anhydrous Et₂O is added slowly via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the formation of the active carbenoid.

    • Causality Check: The iodine is a catalytic activator for the zinc. The reaction is exothermic; slow addition is crucial to maintain control.

  • Substrate Addition: A solution of ethyl cyclopentylideneacetate (1.0 equivalent) in anhydrous Et₂O is added dropwise to the refluxing mixture.

  • Reaction: The reaction is maintained at reflux for 12-18 hours. Progress can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench by carefully adding saturated aqueous ammonium chloride. Filter the mixture through a pad of celite to remove zinc salts. Separate the organic layer, and extract the aqueous layer twice with Et₂O. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl spiro[2.4]heptane-1-carboxylate.

Part B: Saponification

  • Hydrolysis: Dissolve the crude ester from Part A in a 1:1 mixture of methanol and 2M aqueous NaOH. Stir the mixture at 50°C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~2 with concentrated HCl. A white precipitate should form.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator that the desired carboxylic acid, which is less soluble in acidic aqueous media, has been formed.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization (e.g., from hexanes/ethyl acetate) to afford pure this compound.

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a powerful tool in the arsenal of the modern medicinal chemist. Its synthesis is achievable through well-established organometallic reactions, and its properties offer distinct advantages over traditional aromatic scaffolds. The strategic incorporation of this and related spirocycles can lead to drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[5][11] As the demand for novel, 3D-rich molecules continues to grow, the application of strained spirocyclic systems like spiro[2.4]heptane is set to expand, paving the way for the next generation of innovative therapeutics.

References

  • SpiroChem.
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid. [Link]
  • ResearchGate. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
  • ACS Publications. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. [Link]
  • PubChem. Spiro(2.4)heptane. [Link]
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • MDPI.
  • Cheméo. Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. [Link]
  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
  • ResearchGate. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. [Link]
  • PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]
  • PubChemLite. This compound (C8H12O2). [Link]
  • PubChemLite. Spiro[2.4]heptane-5-carboxylic acid (C8H12O2). [Link]

Sources

The Genesis and Synthetic Evolution of Spiro[2.4]heptane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Third Dimension in Molecular Design

In the landscape of organic chemistry and drug discovery, the pursuit of molecular complexity and three-dimensionality is paramount. Flat, aromatic systems, while historically significant, often lack the nuanced spatial arrangement required for precise interaction with biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling solution to this challenge. Their inherent rigidity and defined three-dimensional geometry offer a powerful platform for the design of novel therapeutics and functional materials.[1] Among these, Spiro[2.4]heptane-1-carboxylic acid, a seemingly simple molecule, embodies the elegance and synthetic challenge of this structural class. This guide provides an in-depth exploration of the discovery and history of this important scaffold, detailing the evolution of its synthesis from foundational concepts to modern, stereoselective methodologies.

A Historical Perspective: The Dawn of Spirocyclic Chemistry

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a survey of contemporary chemical literature, its conceptual origins can be traced to the foundational work on spirocyclic compounds. The late 19th and early 20th centuries saw pioneering explorations into the synthesis of strained carbocyclic systems. These early endeavors laid the intellectual groundwork for the eventual construction of more complex spirocycles.

The synthesis of the parent spiro[2.4]heptane core, and by extension its carboxylic acid derivative, would have been a logical progression from the development of fundamental cyclopropanation and ring-expansion reactions. Key historical developments that paved the way for the synthesis of molecules like this compound include:

  • Early Investigations of Cycloalkanes: The work of chemists like William Henry Perkin Jr. on the synthesis of small and common ring carbocycles in the late 19th century was instrumental in establishing the field of alicyclic chemistry.

  • The Advent of Cyclopropanation Reactions: The development of methods to construct the highly strained cyclopropane ring was a critical step. While the Simmons-Smith reaction, a cornerstone of modern cyclopropanation, was developed later, earlier methods, though often harsh and low-yielding, provided the initial access to this crucial structural motif.

  • Ring-Forming Reactions: Classic reactions like the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, provided a powerful tool for the formation of five- and six-membered rings. The Thorpe-Ziegler reaction offered a similar pathway to cyclic ketones from dinitriles. These methods were fundamental in constructing the cyclopentane portion of the spiro[2.4]heptane system.

It is highly probable that the initial synthesis of this compound was achieved through a multi-step sequence employing these classical reactions, likely in a research context focused on the exploration of novel carbocyclic structures rather than a specific application-driven goal.

Modern Synthetic Strategies for this compound

The contemporary synthesis of this compound and its derivatives benefits from a significantly expanded toolkit of synthetic methodologies, allowing for greater efficiency, control, and stereoselectivity. Two primary strategies dominate the landscape: those that form the cyclopropane ring onto a pre-existing cyclopentane and those that construct the cyclopentane ring onto a cyclopropane precursor.

Strategy 1: Cyclopropanation of Cyclopentylidene Precursors

This approach is arguably the most intuitive and widely employed. It leverages the robust and predictable nature of modern cyclopropanation reactions.

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis.[2] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.

A common route to this compound via this method would involve the cyclopropanation of a suitably substituted methylenecyclopentane derivative.

Experimental Protocol: Synthesis of this compound via Simmons-Smith Cyclopropanation

Step 1: Synthesis of Ethyl 2-cyclopentylideneacetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, is added triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Cyclopentanone (8.4 g, 100 mmol) is added dropwise, and the reaction is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-cyclopentylideneacetate as a colorless oil.

Step 2: Simmons-Smith Cyclopropanation

  • To a stirred suspension of zinc-copper couple (13.1 g, 200 mmol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, is added a solution of diiodomethane (53.6 g, 200 mmol) in diethyl ether (50 mL) dropwise.

  • The mixture is stirred at room temperature for 1 hour, during which the formation of the organozinc carbenoid is observed.

  • A solution of ethyl 2-cyclopentylideneacetate (15.4 g, 100 mmol) in diethyl ether (50 mL) is added dropwise.

  • The reaction mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give crude ethyl spiro[2.4]heptane-1-carboxylate.

Step 3: Hydrolysis to this compound

  • The crude ethyl spiro[2.4]heptane-1-carboxylate is dissolved in a mixture of ethanol (100 mL) and water (50 mL).

  • Potassium hydroxide (11.2 g, 200 mmol) is added, and the mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

  • The resulting precipitate is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

G cluster_0 Step 1: Wittig-Horner-Emmons Olefination cluster_1 Step 2: Simmons-Smith Cyclopropanation cluster_2 Step 3: Saponification Cyclopentanone Cyclopentanone Ethyl_2_cyclopentylideneacetate Ethyl 2-cyclopentylideneacetate Cyclopentanone->Ethyl_2_cyclopentylideneacetate 1. NaH, Triethyl phosphonoacetate 2. Cyclopentanone Ethyl_spiro_2_4_heptane_1_carboxylate Ethyl spiro[2.4]heptane-1-carboxylate Ethyl_2_cyclopentylideneacetate->Ethyl_spiro_2_4_heptane_1_carboxylate CH2I2, Zn-Cu couple Spiro_2_4_heptane_1_carboxylic_acid This compound Ethyl_spiro_2_4_heptane_1_carboxylate->Spiro_2_4_heptane_1_carboxylic_acid 1. KOH, EtOH/H2O 2. H3O+

Caption: Synthesis of this compound via Simmons-Smith Reaction.

Strategy 2: Ring Construction onto a Cyclopropane Precursor

An alternative and powerful approach involves the construction of the cyclopentane ring onto a pre-functionalized cyclopropane. This strategy can be particularly advantageous for accessing specific substitution patterns on the five-membered ring.

The Dieckmann condensation is a classic method for the formation of five- and six-membered rings.[3] In the context of this compound synthesis, this would involve the intramolecular cyclization of a diester where the two ester functionalities are tethered to a cyclopropane ring.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a solution of diethyl malonate (16.0 g, 100 mmol) and 1,2-dibromoethane (20.7 g, 110 mmol) in anhydrous dimethylformamide (DMF, 200 mL) is added potassium carbonate (41.4 g, 300 mmol).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 24 hours.

  • After cooling to room temperature, the mixture is poured into water (500 mL) and extracted with diethyl ether (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Alkylation with Ethyl 4-bromobutanoate

  • To a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (18.6 g, 100 mmol) in anhydrous THF (200 mL) at -78 °C under a nitrogen atmosphere is added lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 55 mL, 110 mmol) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of ethyl 4-bromobutanoate (21.5 g, 110 mmol) in anhydrous THF (50 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution (100 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the triester intermediate.

Step 3: Dieckmann Condensation

  • To a solution of the purified triester (100 mmol) in anhydrous toluene (300 mL) is added sodium ethoxide (7.5 g, 110 mmol).

  • The reaction mixture is heated to reflux for 6 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude β-keto ester.

Step 4: Decarboxylation and Hydrolysis

  • The crude β-keto ester is dissolved in a mixture of acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

  • The mixture is heated to reflux for 12 hours.

  • After cooling, the mixture is poured into ice-water (500 mL) and extracted with dichloromethane (3 x 150 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

G cluster_0 Step 1 & 2: Malonic Ester Synthesis & Alkylation cluster_1 Step 3: Dieckmann Condensation cluster_2 Step 4: Decarboxylation & Hydrolysis Diethyl_malonate Diethyl malonate Triester Triester Intermediate Diethyl_malonate->Triester 1. 1,2-Dibromoethane, K2CO3 2. LDA, Ethyl 4-bromobutanoate Beta_keto_ester β-keto ester Intermediate Triester->Beta_keto_ester NaOEt, Toluene Spiro_2_4_heptane_1_carboxylic_acid This compound Beta_keto_ester->Spiro_2_4_heptane_1_carboxylic_acid H3O+, Heat

Caption: Synthesis of this compound via Dieckmann Condensation.

Stereochemistry and Asymmetric Synthesis

This compound possesses a chiral center at the carbon atom bearing the carboxyl group. The development of stereoselective syntheses of this and related spirocyclic compounds is a significant area of research, driven by the often dramatically different biological activities of enantiomers.

Asymmetric synthesis can be achieved through several strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a key bond-forming step. The auxiliary is then removed in a subsequent step.

  • Chiral Catalysts: The use of chiral catalysts, for example in asymmetric cyclopropanation reactions, can induce enantioselectivity.

  • Resolution of Racemates: A racemic mixture of the final product or a precursor can be separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Characterization and Physicochemical Properties

The definitive identification of this compound relies on a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₈H₁₂O₂[4]
Molecular Weight 140.18 g/mol [4]
CAS Number 17202-94-7[4]
Appearance White to off-white solidCommercial Supplier Data
Boiling Point 256.8 °C at 760 mmHg (Predicted)[2]
Density 1.176 g/cm³ (Predicted)[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by complex multiplets in the aliphatic region corresponding to the protons of the cyclopentane and cyclopropane rings. The carboxylic acid proton typically appears as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the spiro carbon, the carbonyl carbon of the carboxylic acid, and the individual carbons of the two rings.

  • Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, intense absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Applications in Research and Development

The spiro[2.4]heptane scaffold, and specifically the carboxylic acid derivative, is of significant interest to researchers in medicinal chemistry and materials science.

  • Drug Discovery: The rigid, three-dimensional nature of the spiro[2.4]heptane core makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands. The carboxylic acid functionality provides a handle for further chemical modification and can act as a key pharmacophoric element, for instance, by mimicking the carboxylate of an amino acid. Bridged spiro[2.4]heptane derivatives have been investigated as agonists for the ALX receptor and/or FPRL2, with potential applications in treating inflammatory and obstructive airway diseases.

  • Materials Science: Spirocyclic compounds can impart unique conformational and electronic properties to polymers and other materials.

  • Probes for Biological Systems: The well-defined geometry of spiro[2.4]heptane derivatives makes them useful tools for probing the active sites of enzymes and the binding pockets of receptors.

Conclusion

This compound, while a structurally modest molecule, represents a confluence of foundational synthetic organic chemistry and the modern drive for three-dimensional molecular design. Its history is intertwined with the development of fundamental ring-forming and cyclopropanation reactions. Today, its synthesis is readily achieved through a variety of robust and adaptable methods, enabling its use as a valuable building block in drug discovery and materials science. The continued exploration of stereoselective routes to this and other spirocyclic scaffolds will undoubtedly unlock new opportunities for innovation in the chemical sciences.

References

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - PubMed Central.
  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate.
  • Thieme E-Journals - Synthesis / Full Text - Who we serve. Thieme E-Journals.
  • This compound (C8H12O2). PubChemLite.
  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580. PubChem.
  • WO2012066488A2 - Bridged spiro[2.4]heptane ester derivatives. Google Patents.
  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • This compound (17202-94-7). Chemchart.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Spiro[2.4]heptane-4-carboxylic acid | C8H12O2 | CID 82418245. PubChem.
  • Spiro(2.4)heptane | C7H12 | CID 12657448. PubChem.
  • Synthesis and First Molecular Structure of a Bis-2-spiro-1-boraadamantane Derivative. ResearchGate.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.

Sources

A Theoretical and Computational Guide to Spiro[2.4]heptane-1-carboxylic acid: Structure, Properties, and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Spiro[2.4]heptane-1-carboxylic acid is a conformationally restricted building block of significant interest in medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic scaffold offers a unique platform for designing novel therapeutics with improved potency and selectivity.[2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, and spectroscopic properties of this molecule. It serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed protocols for in silico analysis.

Introduction: The Significance of Spirocyclic Scaffolds

In modern drug discovery, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Three-dimensional (3D) scaffolds are increasingly sought after for their ability to improve physicochemical and pharmacokinetic profiles, such as enhancing solubility and metabolic stability.[4][5] Spirocycles, which are structures containing two rings linked by a single common atom, are exemplary of this class.[5] The inherent rigidity of the spirocyclic system can lock a molecule's conformation, optimizing the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity.[2][5]

This compound, featuring a cyclopropane ring fused to a cyclopentane ring, is a particularly valuable scaffold.[1] This guide will delve into the theoretical framework for understanding this molecule, from its fundamental quantum mechanical properties to its potential application in rational drug design.

Computational Methodology: The Theoretical Toolkit

A robust theoretical investigation relies on the selection of appropriate computational methods.[6] For a molecule like this compound, a combination of methods is often employed to balance accuracy with computational cost.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic molecules. It provides a good balance of accuracy and computational efficiency for calculating molecular structures, energies, and properties.[6][7]

  • Choice of Functional: The selection of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for a broad range of organic molecules, providing reliable geometric and energetic data.[8][9][10][11][12]

  • Choice of Basis Set: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G(d) , is a standard choice that provides a good compromise between accuracy and computational expense for geometry optimizations and frequency calculations of molecules containing C, H, and O.[8][11] For more accurate single-point energy or spectroscopic property calculations, larger basis sets like 6-311++G(d,p) can be employed.[13][14]

2.2. In Silico ADME/Tox Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to reduce late-stage failures in drug development.[15][16] Numerous computational models are available to predict these properties from a molecule's structure, facilitating the selection of promising drug candidates.[17][18][19]

Theoretical Investigations and Predicted Properties

This section outlines the core theoretical analyses performed on this compound. The data presented are hypothetical and representative of what would be obtained from the described computational protocols.

3.1. Conformational Analysis

Even rigid molecules like spirocycles can possess multiple low-energy conformations.[20][21][22] A thorough conformational analysis is the first step in any theoretical study to identify the global minimum energy structure.

The puckering of the five-membered ring and the orientation of the carboxylic acid group are the primary degrees of freedom. A computational search would likely reveal several stable conformers.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Boltzmann Population (%)
1 (Global Minimum) 0.00 75.8
2 0.85 18.1
3 1.50 6.1

Calculated at the B3LYP/6-31G(d) level of theory.

3.2. Optimized Molecular Geometry

Once the global minimum is identified, its geometry is optimized to high precision. This provides key structural information such as bond lengths and angles.

Table 2: Selected Predicted Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C(spiro)-C(ring1) 1.52 Å
Bond Length C(spiro)-C(ring2) 1.51 Å
Bond Length C=O (carboxyl) 1.21 Å
Bond Length C-O (carboxyl) 1.35 Å
Bond Angle C-C(spiro)-C 109.8°
Dihedral Angle H-O-C=O ~180.0° (trans)

Calculated at the B3LYP/6-31G(d) level of theory.

3.3. Spectroscopic Properties Prediction

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.[7][23][24]

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts.[23] While DFT calculations provide shielding tensors, these are often scaled empirically to improve agreement with experimental chemical shifts.[25]

  • IR Spectroscopy: Calculation of vibrational frequencies can predict the infrared spectrum. A key diagnostic check is the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

3.4. Electronic Properties and Reactivity

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity.[14]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.[14] For this compound, the most negative potential (red) is expected around the carboxyl oxygen atoms, indicating the primary site for electrophilic interaction.

Application in Drug Design: A Versatile Scaffold

The rigid, 3D nature of the spiro[2.4]heptane scaffold makes it an attractive component in drug design.[2][3] It can be used to:

  • Constrain Flexible Ligands: Replacing a flexible chain in a known drug with a spirocyclic scaffold can lock the molecule into its bioactive conformation, potentially increasing binding affinity and reducing off-target effects.[4][5]

  • Explore Vectorial Space: The spiro center projects substituents into distinct three-dimensional vectors, allowing for a systematic exploration of a protein's binding pocket.[2]

  • Improve ADME Properties: The increased sp³ character compared to aromatic rings often leads to improved solubility and metabolic profiles.[4][5]

Detailed Theoretical Protocols

The following protocols provide step-by-step guidance for performing the theoretical analyses discussed in this guide.

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To find the lowest energy structure of this compound and confirm it is a true minimum.

  • Build Initial Structure: Construct an initial 3D model of the molecule using molecular modeling software (e.g., Avogadro, GaussView).

  • Set Up Calculation:

    • Select the calculation type: Opt (Optimization) followed by Freq (Frequency).

    • Choose the method: B3LYP.

    • Choose the basis set: 6-31G(d).

  • Submit and Run: Submit the calculation to a quantum chemistry package (e.g., Gaussian, ORCA).

  • Analyze Results:

    • Confirm the optimization has converged.

    • Open the output file and check the frequencies. Crucially, ensure there are zero imaginary frequencies.

    • Visualize the optimized structure and record the final electronic energy.

Protocol 2: Predicting NMR Chemical Shifts

Objective: To calculate the theoretical ¹H and ¹³C NMR spectra.

  • Use Optimized Geometry: Start with the optimized structure from Protocol 1.

  • Set Up Calculation:

    • Select the calculation type: NMR.

    • Choose the method: B3LYP (or another functional known for good NMR performance).

    • Choose a larger basis set for better accuracy: 6-311+G(d,p).

    • Specify the NMR calculation method: GIAO.

  • Submit and Run: Execute the calculation.

  • Analyze Results:

    • The output will list the absolute isotropic shielding values for each nucleus.

    • To compare with experimental data, these values must be referenced. A common method is to subtract the calculated shielding value of a standard (e.g., TMS, calculated at the same level of theory) from the calculated shielding value of the nucleus of interest.

    • Alternatively, use established linear scaling factors for the specific method/basis set combination.[25]

Visualizations and Workflows

Diagrams are essential for conceptualizing computational workflows and molecular properties.

Computational_Chemistry_Workflow cluster_0 Structural Analysis cluster_1 Property Prediction cluster_2 Application A Initial 3D Structure B Conformational Search (Molecular Mechanics) A->B G In Silico ADME/Tox A->G C DFT Geometry Optimization (B3LYP/6-31G(d)) B->C D Frequency Analysis (Confirm Minimum) C->D E NMR Prediction (GIAO-DFT) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F H Molecular Docking D->H I Pharmacophore Modeling H->I

Caption: A general workflow for the theoretical analysis of a small molecule.

Electronic_Properties_Relationship HOMO HOMO Energy Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity & Stability Gap->Reactivity Sites Reactive Sites (Nucleophilic/Electrophilic) Reactivity->Sites MEP Molecular Electrostatic Potential (MEP) MEP->Sites

Sources

Methodological & Application

Synthesis of Spiro[2.4]heptane-1-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The spiro[2.4]heptane framework, which features a cyclopropane ring fused to a cyclopentane ring, is a valuable structural motif found in various biologically active molecules.[3][4] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Spiro[2.4]heptane-1-carboxylic acid, a key building block for the elaboration of more complex pharmaceutical agents. The described synthetic route is robust, scalable, and relies on well-established chemical transformations, making it accessible to researchers in both academic and industrial settings.

Introduction: The Significance of Spirocyclic Scaffolds

The conformational rigidity of spiro junctions allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.[1] This rigidity, combined with the novel chemical space they occupy, makes spirocycles highly sought-after motifs in medicinal chemistry.[5][6] Spiro[2.4]heptane derivatives, in particular, have been explored for their potential in various therapeutic areas.[3] This guide details a reliable three-step synthesis of this compound, beginning from a commercially available cyclopentanone derivative. The protocol is designed to be self-validating, with clear explanations for each experimental choice and defined checkpoints for characterization.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Formation of an exocyclic α,β-unsaturated ester, ethyl cyclopentylideneacetate, from cyclopentanone. This reaction establishes the alkene substrate required for cyclopropanation.

  • Simmons-Smith Cyclopropanation: Stereospecific conversion of the alkene into a cyclopropane ring to form ethyl spiro[2.4]heptane-1-carboxylate. This classic reaction is highly effective for creating the spirocyclic core.[7]

  • Saponification: Hydrolysis of the ethyl ester to yield the final target molecule, this compound.

This strategy was chosen for its efficiency, use of readily available reagents, and the high-yielding nature of each transformation.

G cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Simmons-Smith Cyclopropanation cluster_2 Step 3: Saponification A Cyclopentanone D Ethyl cyclopentylideneacetate A->D B Triethyl phosphonoacetate B->D C Sodium Hydride (NaH) C->D G Ethyl spiro[2.4]heptane-1-carboxylate D->G D->G E Diiodomethane (CH2I2) E->G F Diethylzinc (Et2Zn) F->G I This compound G->I G->I H Lithium Hydroxide (LiOH) H->I

Diagram 1: Overall synthetic workflow.

Detailed Experimental Protocols

PART I: Synthesis of Ethyl Cyclopentylideneacetate (Intermediate 1)

Principle & Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing α,β-unsaturated esters from ketones. It utilizes a phosphonate ylide, which is more nucleophilic than its phosphonium ylide counterpart, leading to higher yields. The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from a Wittig reaction. Sodium hydride is used as a strong base to deprotonate the phosphonate, generating the reactive ylide.

Reagent/MaterialM.W. ( g/mol )AmountMolesEq.
Cyclopentanone84.128.41 g (9.0 mL)100 mmol1.0
Triethyl phosphonoacetate224.1624.6 g (22.5 mL)110 mmol1.1
Sodium Hydride (60% in oil)24.004.40 g110 mmol1.1
Anhydrous Tetrahydrofuran (THF)-250 mL--
Diethyl Ether-As needed--
Saturated aq. NH₄Cl-100 mL--
Brine-100 mL--
Anhydrous MgSO₄-As needed--

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (4.40 g, 110 mmol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Ylide Formation: Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (24.6 g, 110 mmol) dropwise via the addition funnel over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add a solution of cyclopentanone (8.41 g, 100 mmol) in 50 mL of anhydrous THF dropwise over 20 minutes.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).[8]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl cyclopentylideneacetate as a clear oil.

PART II: Synthesis of Ethyl Spiro[2.4]heptane-1-carboxylate (Intermediate 2)

Principle & Rationale: The Simmons-Smith reaction is a stereospecific cyclopropanation method that proceeds via a zinc carbenoid intermediate.[9] The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, often provides better yields and reproducibility.[10] The reaction is believed to proceed through a concerted, "butterfly-type" transition state, which delivers the CH₂ group to the double bond.[11] Non-coordinating solvents like dichloromethane (DCM) are preferred as basic solvents can inhibit the reaction.[8][11]

Reagent/MaterialM.W. ( g/mol )AmountMolesEq.
Ethyl cyclopentylideneacetate154.2115.4 g100 mmol1.0
Diethylzinc (1.0 M in hexanes)123.49220 mL220 mmol2.2
Diiodomethane267.8458.9 g (17.7 mL)220 mmol2.2
Anhydrous Dichloromethane (DCM)-400 mL--
Saturated aq. NH₄Cl-200 mL--
Saturated aq. NaHCO₃-200 mL--
Brine-100 mL--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 1 L round-bottom flask under an inert atmosphere, add a solution of ethyl cyclopentylideneacetate (15.4 g, 100 mmol) in 200 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (220 mL of a 1.0 M solution in hexanes, 220 mmol) via cannula or syringe. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Next, add diiodomethane (58.9 g, 220 mmol) dropwise via syringe over 30 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (200 mL).[8]

  • Stir the mixture vigorously for 30 minutes until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (200 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl spiro[2.4]heptane-1-carboxylate as a colorless oil.[11]

PART III: Synthesis of this compound (Final Product)

Principle & Rationale: Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt, which upon acidification, yields the carboxylic acid. Lithium hydroxide (LiOH) is often used in a mixed solvent system like THF/water to ensure solubility of both the ester and the hydroxide salt. The reaction is typically driven to completion by the irreversible formation of the stable carboxylate anion.[3]

Reagent/MaterialM.W. ( g/mol )AmountMolesEq.
Ethyl spiro[2.4]heptane-1-carboxylate168.2316.8 g100 mmol1.0
Lithium Hydroxide Monohydrate41.968.4 g200 mmol2.0
Tetrahydrofuran (THF)-150 mL--
Water-150 mL--
Hydrochloric Acid (2 M)-~110 mL--
Ethyl Acetate-As needed--
Brine-100 mL--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve ethyl spiro[2.4]heptane-1-carboxylate (16.8 g, 100 mmol) in 150 mL of THF.

  • Add a solution of lithium hydroxide monohydrate (8.4 g, 200 mmol) in 150 mL of water.

  • Reaction: Heat the biphasic mixture to 50 °C and stir vigorously for 6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 1-2 by the slow addition of 2 M HCl. A white precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting white solid can be further purified by recrystallization (e.g., from hexanes/ethyl acetate) if necessary, to afford this compound.[12][13]

Data Summary and Characterization

StepProductExpected YieldAppearanceAnalytical Methods
1Ethyl cyclopentylideneacetate80-90%Colorless oil¹H NMR, ¹³C NMR, GC-MS
2Ethyl spiro[2.4]heptane-1-carboxylate75-85%Colorless oil¹H NMR, ¹³C NMR, GC-MS
3This compound90-98%White solid¹H NMR, ¹³C NMR, IR, HRMS

This compound (CAS: 17202-94-7): [12]

  • Molecular Formula: C₈H₁₂O₂[13]

  • Molecular Weight: 140.18 g/mol [13]

  • ¹H NMR (CDCl₃): δ (ppm) ~1.40-1.90 (m, 9H), 2.10-2.25 (m, 2H), 11.5 (br s, 1H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~25.5, 26.0, 32.0, 33.5, 40.0, 180.0. (Note: Predicted NMR shifts. Actual values should be confirmed experimentally.)

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 (HWE) Incomplete deprotonation of phosphonate.Ensure NaH is fresh and THF is scrupulously dry. Extend reaction time for ylide formation.
Low reaction temperature.Ensure the reaction is brought to a full reflux for the specified time.
Low yield in Step 2 (Simmons-Smith) Inactive zinc reagent.Use a fresh, high-quality source of diethylzinc. Ensure the reaction is run under a strict inert atmosphere as moisture deactivates the reagent.[8]
Insufficient reagent.Use of at least 2.0 equivalents of both Et₂Zn and CH₂I₂ is recommended for electron-poor alkenes.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Increase the equivalents of LiOH to 2.5-3.0 and extend the reaction time at 50 °C.
Steric hindrance.For highly hindered esters, using KOH in refluxing ethanol or a stronger base system may be necessary.[14]

References

  • Guidechem.
  • NROChemistry. Simmons-Smith Reaction. Accessed January 9, 2026.
  • Organic Syntheses. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Accessed January 9, 2026.
  • Stoltz, B. M., et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Supporting Information. Caltech. Accessed January 9, 2026.
  • TCI EUROPE N.V. Simmons-Smith Cyclopropanation Reaction. Accessed January 9, 2026.
  • Benchchem.
  • Google Patents.
  • Google Patents. Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Accessed January 9, 2026.
  • ChemicalBook. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9. Accessed January 9, 2026.
  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Accessed January 9, 2026.
  • Frontiers in Chemistry. Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Accessed January 9, 2026.
  • National Institutes of Health. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Accessed January 9, 2026.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Accessed January 9, 2026.
  • Thieme E-Journals. Synthesis / Full Text. Accessed January 9, 2026.
  • ResearchGate. Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Accessed January 9, 2026.
  • ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Accessed January 9, 2026.
  • National Institutes of Health. Stereoselective Synthesis of Polysubstituted Spiropentanes. Accessed January 9, 2026.
  • MDPI.
  • ResearchGate. Decades of synthesis and application of spiro cyclopropanes | Request PDF. Accessed January 9, 2026.
  • Matrix Scientific. This compound. Accessed January 9, 2026.
  • ChemScene. 1-Cyanothis compound | 1374509-59-7. Accessed January 9, 2026.
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580. Accessed January 9, 2026.
  • Zenodo. CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Accessed January 9, 2026.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Accessed January 9, 2026.
  • National Institutes of Health. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Accessed January 9, 2026.
  • ResearchGate. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Request PDF. Accessed January 9, 2026.
  • PubMed. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids. Accessed January 9, 2026.

Sources

Application Note & Protocol: A Proposed Enantioselective Synthesis of Spiro[2.4]heptane-1-carboxylic Acid via Organocatalytic Asymmetric Michael-Initiated Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed, highly detailed protocol for the enantioselective synthesis of spiro[2.4]heptane-1-carboxylic acid, a valuable building block in medicinal chemistry. As a direct enantioselective method for this specific molecule is not yet well-established in the literature, this guide presents a novel strategy based on a well-precedented organocatalytic asymmetric Michael-initiated ring closure (MIRC). The proposed synthesis utilizes a chiral diphenylprolinol silyl ether catalyst to control the stereochemistry of the initial conjugate addition of a sulfur ylide to an α,β-unsaturated ester, followed by an intramolecular cyclization to furnish the desired spirocyclic product. This application note provides a comprehensive overview of the proposed reaction mechanism, a step-by-step experimental protocol, and methods for data interpretation and quality control.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a unique way to explore chemical space, often leading to improved physicochemical properties and novel pharmacological profiles.[1] Spiro[2.4]heptane derivatives, in particular, serve as conformationally restricted bioisosteres for more flexible aliphatic and aromatic systems. The introduction of a carboxylic acid functional group provides a handle for further synthetic elaboration, making enantiomerically pure this compound a highly desirable synthetic target.

This guide presents a scientifically grounded, yet novel, approach to the synthesis of this molecule. The proposed methodology leverages the power of asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules.[2]

Reaction Mechanisms and Strategic Choices

The cornerstone of the proposed synthesis is an asymmetric Michael-initiated ring closure (MIRC) reaction. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, which then triggers an intramolecular cyclization.

Our proposed synthetic route is as follows:

  • Michael Acceptor: Ethyl 2-(cyclopentylidene)acetate (1 )

  • Nucleophile/Cyclopropanating Agent: Dimethylsulfoxonium ylide (2 )

  • Chiral Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (3 )

The reaction is envisioned to proceed through the following key steps, as illustrated in the catalytic cycle diagram below:

  • Iminium Ion Formation: The chiral amine catalyst (3 ) reacts with the α,β-unsaturated ester (1 ) to form a chiral iminium ion intermediate. This activation lowers the LUMO of the Michael acceptor and provides a stereochemically defined environment.

  • Asymmetric Michael Addition: The sulfur ylide (2 ) attacks the β-carbon of the iminium ion from the less sterically hindered face, as dictated by the chiral catalyst. This is the enantioselectivity-determining step.

  • Intramolecular Cyclization (SN2): The resulting enolate intermediate undergoes a rapid intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropane ring.

  • Catalyst Regeneration: The spirocyclic product is released, and the chiral catalyst is regenerated to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle Iminium_Ion Chiral Iminium Ion Michael_Addition Asymmetric Michael Addition Iminium_Ion->Michael_Addition + Sulfur Ylide (2) Cyclization Intramolecular SN2 Cyclization Michael_Addition->Cyclization Enolate formation Product_Release Product Release & Catalyst Regeneration Cyclization->Product_Release Formation of Spiro[2.4]heptane core Product_Release->Iminium_Ion + Unsaturated Ester (1) Catalyst Chiral Catalyst (3) Product_Release->Catalyst Product Ethyl Spiro[2.4]heptane-1-carboxylate Product_Release->Product Catalyst->Iminium_Ion Unsaturated_Ester Ethyl 2-(cyclopentylidene)acetate (1) Unsaturated_Ester->Iminium_Ion caption Proposed catalytic cycle for the enantioselective synthesis.

Proposed catalytic cycle for the enantioselective synthesis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the proposed synthesis.

Reagent and Catalyst Preparation
  • Ethyl 2-(cyclopentylidene)acetate (1): This starting material can be prepared via a Horner-Wadsworth-Emmons reaction between cyclopentanone and triethyl phosphonoacetate.

  • Dimethylsulfoxonium ylide (2): This reagent is typically prepared in situ from trimethylsulfoxonium iodide and a strong base such as sodium hydride.

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (3): This catalyst is commercially available or can be synthesized from (S)-proline.

Proposed Synthetic Protocol

The following workflow outlines the proposed experimental procedure:

Experimental_Workflow Start Start: Inert Atmosphere Setup Ylide_Prep In Situ Ylide Preparation (Trimethylsulfoxonium iodide + NaH in dry DMSO) Start->Ylide_Prep Reaction_Setup Reaction Setup (Add catalyst (3) and ester (1) to a separate flask) Start->Reaction_Setup Addition Slow Addition of Ylide Solution (Add ylide (2) solution to the reaction mixture at 0°C) Ylide_Prep->Addition Reaction_Setup->Addition Reaction Reaction Monitoring (Stir at 0°C to RT, monitor by TLC/GC-MS) Addition->Reaction Quench Reaction Quench (Add saturated aq. NH4Cl) Reaction->Quench Workup Aqueous Workup (Extraction with EtOAc, wash with brine) Quench->Workup Purification Purification (Column chromatography on silica gel) Workup->Purification Ester_Hydrolysis Ester Hydrolysis (LiOH in THF/H2O) Purification->Ester_Hydrolysis Final_Product Final Product: this compound Ester_Hydrolysis->Final_Product caption Experimental workflow for the proposed synthesis.

Experimental workflow for the proposed synthesis.

Step-by-Step Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with dry hexanes. Add dry DMSO and trimethylsulfoxonium iodide (1.2 eq.) and stir at room temperature for 1 hour, or until gas evolution ceases.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (3 , 0.1 eq.) in dry dichloromethane. Cool the solution to 0°C and add ethyl 2-(cyclopentylidene)acetate (1 , 1.0 eq.).

  • Michael Addition and Cyclization: Slowly add the pre-formed ylide solution from step 1 to the reaction mixture from step 2 via a syringe pump over 2-3 hours at 0°C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched ethyl spiro[2.4]heptane-1-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature until the ester is fully consumed (as monitored by TLC). Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.

Data Interpretation and Quality Control

The success of the synthesis is determined by the yield, purity, and enantioselectivity of the product. The following analytical techniques are crucial for characterization and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and key intermediates. The characteristic spirocyclic core should give rise to a unique set of signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and an appropriate mobile phase will need to be identified.

Table 1: Expected Outcomes Based on Analogous Reactions

ParameterExpected ResultAnalytical Method
Chemical Yield 60-85%Gravimetric analysis after purification
Enantiomeric Excess (ee) >90%Chiral HPLC
Diastereoselectivity Not applicableNMR Spectroscopy
Purity >98%NMR, HPLC, Elemental Analysis

Conclusion

The proposed organocatalytic asymmetric Michael-initiated ring closure offers a promising and highly convergent route to the enantioselective synthesis of this compound. This application note provides a robust framework for researchers to develop a practical and efficient synthesis of this valuable chiral building block. The principles and protocols outlined herein are grounded in well-established precedent in asymmetric catalysis and are anticipated to be a strong starting point for further optimization and application in medicinal chemistry and materials science.

References

  • Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry.
  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications.
  • Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts. ChemRxiv.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry.
  • New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews.
  • Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society.
  • Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts.
  • Conjugate addition to chiral α,β‐unsaturated diesters. ResearchGate.
  • Enantioselective cascade Michael addition/cyclization reactions of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles: efficient synthesis of functionalized polycyclic spirooxindoles. Semantic Scholar.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry.
  • Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society.
  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry.
  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PubMed.
  • Enantioselective organocatalytic cyclopropanation. ResearchGate.
  • Organocatalytic Enantioselective Cascade Michael-alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. PubMed.

Sources

Application Notes and Protocols: The Strategic Incorporation of Spiro[2.4]heptane-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the trend is shifting towards molecules with greater three-dimensionality, a concept often quantified by the fraction of sp³ hybridized carbons (Fsp³).[1][2] An increase in Fsp³ is correlated with improved clinical success, likely due to the creation of more complex and specific interactions with biological targets.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution, offering a rigid and defined three-dimensional geometry.[3][4] This note provides a detailed guide on the potential applications and practical protocols for a particularly promising building block: Spiro[2.4]heptane-1-carboxylic acid.

The spiro[2.4]heptane moiety, consisting of a cyclopropane ring fused to a cyclopentane ring, introduces a compact and rigid structure that can project substituents into precise vectors in 3D space.[3] When combined with a carboxylic acid, a key functional group for interacting with biological targets, it becomes a powerful tool for medicinal chemists.[5][6] The inherent rigidity of the spirocyclic core can lock the conformation of a molecule, improving its binding affinity and reducing off-target effects.[4][7]

Core Advantages of the Spiro[2.4]heptane Scaffold

The incorporation of a spiro[2.4]heptane core into a drug candidate can offer several advantages over traditional aliphatic or aromatic rings:

  • Enhanced Target Engagement: The rigid spirocyclic framework allows for the precise positioning of the carboxylic acid and other pharmacophoric elements, leading to optimized interactions with the binding site of a target protein.[3][8]

  • Improved Physicochemical Properties: Spirocycles can positively modulate key drug-like properties. The introduction of sp³-rich scaffolds can lead to increased aqueous solubility and improved metabolic stability compared to their non-spirocyclic counterparts.[1][9]

  • Novelty and Intellectual Property: The unique topology of this compound provides access to novel chemical space, offering opportunities for creating new intellectual property.[7][10]

  • Reduced Lipophilicity: Compared to larger or more flexible aliphatic rings, the compact nature of the spiro[2.4]heptane scaffold can help to control lipophilicity (LogP), a critical parameter for oral bioavailability and reduced toxicity.[1]

Potential Therapeutic Applications

While specific biological data for this compound is emerging, the broader class of spirocyclic compounds has shown promise in a variety of therapeutic areas.[7][10] This building block could be instrumental in developing novel therapeutics for:

  • Oncology: The rigid scaffold can be used to design potent and selective enzyme inhibitors, such as those targeting kinases or proteases, which are often implicated in cancer.[7]

  • Neurological Disorders: The ability to fine-tune physicochemical properties makes this scaffold attractive for developing CNS-active agents that require blood-brain barrier permeability.[7]

  • Metabolic Diseases: Spirocyclic carboxylic acids have been explored as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is involved in triglyceride synthesis.[11]

  • Infectious Diseases: The unique 3D shape can be exploited to design novel antimicrobial or antiviral agents that overcome resistance mechanisms.[7][12]

Physicochemical Properties: A Comparative Overview

To illustrate the potential advantages of this compound, a comparison of its computed physicochemical properties with a common non-spirocyclic analogue, cyclohexanecarboxylic acid, is presented below.

PropertyThis compoundCyclohexanecarboxylic acidRationale for Advantage
Molecular Weight 140.18 g/mol 128.17 g/mol Comparable, allowing for further derivatization without excessive size increase.
XLogP3 1.91.9Similar lipophilicity in this simple comparison, but the rigid scaffold provides better control upon further substitution.
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 ŲIdentical TPSA due to the carboxylic acid group, but the spiro core offers a different 3D presentation of this polarity.
Fraction of sp³ Carbons (Fsp³) 1.01.0Both are fully saturated, but the spirocycle has a more defined 3D structure.
Rotatable Bonds 11The limited number of rotatable bonds in both molecules is beneficial for conformational stability. The spirocycle provides greater overall rigidity.

Data for this compound sourced from PubChem CID 10057580.[13] Data for cyclohexanecarboxylic acid sourced from PubChem.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a lead molecule via amide bond formation, a cornerstone reaction in medicinal chemistry.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the amine of interest (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and TEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Visualizing the Workflow: From Concept to Candidate

The following diagram illustrates a typical workflow for evaluating a new drug candidate incorporating the this compound scaffold.

G cluster_design Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Virtual_Screening Virtual Screening & Scaffold Selection Synthesis Synthesis of Spiro-containing Analogues Virtual_Screening->Synthesis Select Scaffold Purification Purification & Characterization Synthesis->Purification Crude Product Primary_Assay Primary Target Binding/Activity Assay Purification->Primary_Assay Pure Compound Selectivity_Panel Selectivity Profiling Primary_Assay->Selectivity_Panel Active Hits ADME_Tox In Vitro ADME/Tox (Microsomal Stability, hERG) Selectivity_Panel->ADME_Tox Selective Hits PK_Studies Pharmacokinetic (PK) Studies in Rodents ADME_Tox->PK_Studies Promising Leads Efficacy_Model Animal Model of Disease Efficacy PK_Studies->Efficacy_Model Good Exposure Tox_Studies Preliminary Toxicity Studies Efficacy_Model->Tox_Studies Efficacious Leads Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Preclinical Candidate G cluster_spiro Spiro[2.4]heptane Scaffold cluster_nonspiro Acyclic/Monocyclic Scaffold cluster_outcome Potential Outcomes spiro This compound spiro_props Rigid 3D conformation Precise vectorization of substituents Improved Fsp³ spiro->spiro_props outcome_spiro Enhanced Potency Improved Selectivity Favorable PK Properties spiro_props->outcome_spiro leads to nonspiro e.g., Heptanoic acid nonspiro_props High conformational flexibility Less defined substituent orientation Lower Fsp³ nonspiro->nonspiro_props outcome_nonspiro Off-target effects Metabolic instability Poor PK Properties nonspiro_props->outcome_nonspiro can lead to

Caption: Structural benefits of the spiro[2.4]heptane scaffold.

Conclusion

This compound represents a valuable and underutilized building block in medicinal chemistry. Its inherent three-dimensionality, rigidity, and potential to improve physicochemical properties make it an attractive scaffold for the design of next-generation therapeutics. [1][3][8]By providing a rigid framework for the precise orientation of pharmacophoric elements, this spirocyclic compound offers a promising strategy to overcome common challenges in drug discovery, such as poor potency, lack of selectivity, and undesirable pharmacokinetic profiles. The protocols and conceptual framework provided herein are intended to empower researchers to explore the full potential of this exciting scaffold in their drug discovery programs.

References

  • Benchchem. Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. 2021.
  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368.
  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. 2025.
  • Krasavin M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2021;26(16):4895.
  • Expert Opinion on Drug Discovery. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? 2017.
  • Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery. 2022.
  • Krasavin M. Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. 2021.
  • Hiesinger K, Dar'in D, Proschak E, Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. 2021.
  • ResearchGate. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • Matrix Scientific. This compound.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. 2023.
  • ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. 2022.
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid.
  • ChemScene. 1-Cyanothis compound.
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. 2023.
  • ResearchGate. Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. 2022.
  • PubChem. Spiro(2.4)heptane.
  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • PMC. Spirocyclic derivatives as antioxidants: a review. 2021.
  • Thieme E-Journals. Synthesis / Full Text.
  • ResearchGate. Synthesis and Biological Activity of 3-Substituted 1H-Spiro[Benzo[h ]-Quinazoline-5,1'-Cycloheptane]-2,4(3H,6H)-Diones. 2022.
  • PMC. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. 2022.
  • Journal of Organic and Pharmaceutical Chemistry. Spiro[benzo[е]pyrano[3,2-c]o[1][3]xathiin-4,3'-indolil]-3-carbonitrile 5,5-dioxides: synthesis and the biological activity study. 2019.
  • SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. 2022.

Sources

Asymmetric Synthesis of Spiro[2.4]heptane Derivatives: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

<_Application Notes & Protocols >

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Spiro[2.4]heptane Scaffold

The spiro[2.4]heptane core, a unique structural motif featuring a cyclopentane ring fused to a cyclopropane ring at a single quaternary carbon, represents a fascinating and challenging target in modern organic synthesis. This rigid, three-dimensional scaffold is found in a range of natural products and has garnered significant attention from the medicinal chemistry community. Its unique topology allows for precise spatial orientation of substituents, making it an attractive template for designing novel therapeutic agents and molecular probes. However, the construction of the spirocyclic core, particularly the simultaneous and controlled formation of the quaternary stereocenter, presents a formidable synthetic hurdle.

This guide provides an in-depth overview of modern asymmetric strategies for accessing enantiomerically enriched spiro[2.4]heptane derivatives. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering insights into why specific catalysts and conditions are employed. This document is intended for researchers and professionals in organic synthesis and drug development who seek both a conceptual understanding and practical, field-proven protocols.

Core Synthetic Strategies: An Overview

The asymmetric synthesis of spiro[2.4]heptanes has been successfully approached through two major catalytic paradigms: transition-metal catalysis and organocatalysis. Each offers distinct advantages in terms of substrate scope, functional group tolerance, and mechanistic pathways.

  • Transition-Metal Catalysis : These methods often leverage the unique reactivity of metals like palladium, rhodium, and zinc.[1][2] Key strategies include palladium-catalyzed cycloadditions and intramolecular cyclopropanation reactions.[3][4] These reactions are powerful for forming the cyclopropane ring with high levels of stereocontrol, often dictated by the chiral ligand coordinated to the metal center.

  • Organocatalysis : The advent of organocatalysis has revolutionized asymmetric synthesis, providing a complementary, metal-free approach.[5] Cascade or domino reactions, where multiple bonds are formed in a single operation, are particularly effective.[6] Chiral amines, phosphoric acids, and bifunctional catalysts are commonly used to orchestrate elegant reaction sequences, such as Michael-addition/cyclization cascades, to build the spiro[2.4]heptane framework with excellent enantioselectivity.[7][8]

The choice between these strategies often depends on the desired substitution pattern on the spiro[2.4]heptane core and the nature of the available starting materials.

Application Protocol: Organocatalytic Asymmetric Michael/Cyclization Cascade

This section details a highly efficient and well-established organocatalytic protocol for the synthesis of functionalized spiro[2.4]heptane derivatives. The strategy relies on a cascade reaction initiated by a conjugate addition, followed by an intramolecular cyclization, effectively building the complex spirocyclic system from simple acyclic precursors.

Scientific Principle and Mechanistic Insight

The reaction proceeds via a Michael-Michael-aldol cascade, a powerful sequence in organocatalysis.[6] The process is typically catalyzed by a chiral secondary amine, such as a derivative of proline or a cinchona alkaloid.

Causality Behind Experimental Choices:

  • Catalyst: A chiral bifunctional catalyst, often a cinchona alkaloid-derived primary amine, is selected. Its role is twofold: the amine moiety activates the enone substrate via iminium ion formation, lowering its LUMO for the initial Michael addition. The tertiary amine or thiourea moiety on the catalyst backbone then acts as a Brønsted base/acid to activate the nucleophile and control the stereochemistry of the subsequent bond formations through a network of hydrogen bonds in the transition state.

  • Solvent: A non-polar, aprotic solvent like toluene or dichloromethane is typically used. These solvents are chosen to minimize interference with the hydrogen-bonding interactions that are critical for stereocontrol in the catalyst-substrate complex.

  • Temperature: Reactions are often run at room temperature or slightly below. Lower temperatures can enhance stereoselectivity by favoring the more ordered, lower-energy transition state leading to the desired enantiomer.

Below is a diagram illustrating the general workflow of this catalytic cascade.

G cluster_start Starting Materials SM1 Cyclic 2,4-Dienone Intermediate1 Iminium Ion Intermediate SM1->Intermediate1 Catalyst Activation SM2 Cyanoketone Intermediate3 Michael Adduct SM2->Intermediate3 Michael Addition Catalyst Chiral Bifunctional Primary Amine Catalyst Catalyst->Intermediate1 Intermediate1->Intermediate3 Michael Addition Intermediate2 Enolate Intermediate Product Spiro[2.4]heptane Derivative Intermediate3->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (π-allyl)Pd(II) Intermediate Pd0->OxAdd SMs Lactone + Olefin SMs->OxAdd Attack Central C Attack (Cyclization) OxAdd->Attack Attack->Pd0 Reductive Elimination Product Spiro[2.4]heptane Attack->Product

Sources

Application Notes and Protocols: Spiro[2.4]heptane-1-carboxylic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Spiro[2.4]heptane Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutic agents. This paradigm emphasizes the move away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional orientation allows for precise spatial arrangement of functional groups, which can lead to enhanced potency, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Spiro[2.4]heptane-1-carboxylic acid is a particularly attractive building block for the synthesis of novel spiroheterocycles. The inherent strain of the cyclopropane ring and the conformational rigidity of the cyclopentane ring provide a unique and desirable starting point for chemical exploration. The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the scientific rationale behind the derivatization strategies for the synthesis of innovative heterocyclic compounds.

Core Synthetic Strategies and Methodologies

The journey from this compound to novel heterocycles typically involves a series of strategic chemical transformations. The initial step is often the derivatization of the carboxylic acid to a more reactive intermediate or a functional group amenable to cyclization reactions. This section will detail key derivatization pathways and their subsequent application in the synthesis of spiro-fused and spiro-linked heterocycles.

Amide Formation: A Gateway to Nitrogen-Containing Heterocycles

The conversion of this compound to its corresponding amide is a fundamental and highly versatile transformation. The resulting spiro[2.4]heptane-1-carboxamide can serve as a direct precursor to a variety of nitrogen-containing heterocycles or can be further modified to introduce additional functionalities.

This protocol details a standard and reliable method for the synthesis of spiro[2.4]heptane-1-carboxamide, a key intermediate for further heterocyclic synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (28% in water) or gaseous ammonia

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an excess of concentrated ammonia solution. Alternatively, bubble gaseous ammonia through the solution. This step is highly exothermic and should be performed with caution.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude spiro[2.4]heptane-1-carboxamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

  • The conversion to the acid chloride is a classic method to activate the carboxylic acid for nucleophilic attack by the weakly nucleophilic ammonia.

  • The use of anhydrous conditions is crucial during the acid chloride formation to prevent hydrolysis back to the carboxylic acid.

  • The slow addition of reagents at low temperatures helps to control the exothermicity of the reactions.

Curtius Rearrangement: Accessing Spiro[2.4]heptan-1-amine and its Heterocyclic Derivatives

The Curtius rearrangement provides a powerful method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3] This transformation is pivotal as the resulting spiro[2.4]heptan-1-amine is a valuable precursor for a multitude of nitrogen-containing heterocycles.

This protocol outlines the synthesis of spiro[2.4]heptan-1-amine from the corresponding carboxylic acid, proceeding through an acyl azide intermediate.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • tert-Butanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Acyl Azide Formation and Rearrangement: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and diphenylphosphoryl azide (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Isocyanate Trapping: To the reaction mixture, add tert-butanol (1.5 eq) and continue to reflux for an additional 2-3 hours to form the Boc-protected amine.

  • Deprotection: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the Boc-carbamate.

  • Work-up: After cooling, neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro[2.4]heptan-1-amine.

  • Purification: The amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Causality of Experimental Choices:

  • DPPA is a commonly used and relatively safe reagent for the one-pot conversion of carboxylic acids to acyl azides.

  • The thermal rearrangement of the acyl azide to the isocyanate is the key step of the Curtius rearrangement.

  • Trapping the isocyanate with tert-butanol provides a stable Boc-protected amine, which is easier to handle and purify than the free amine and can be deprotected under acidic conditions.

The synthesized spiro[2.4]heptan-1-amine can be readily converted into spiro-hydantoins, a class of heterocycles with known biological activities.

G cluster_0 Hydantoin Synthesis A Spiro[2.4]heptan-1-amine D Urea Intermediate A->D Reacts with B Potassium Cyanate B->D C Acid E Spiro-Hydantoin C->E Catalyst D->E Cyclization

Caption: Synthesis of Spiro-Hydantoins.

Multicomponent Reactions: A Strategy for Rapid Library Generation

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for the rapid generation of diverse libraries of complex molecules from simple starting materials. This compound is an excellent candidate for these reactions.

The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

G cluster_0 Passerini Reaction A This compound D α-Acyloxy Carboxamide A->D B Aldehyde/Ketone B->D C Isocyanide C->D

Caption: Passerini Three-Component Reaction.

The Ugi four-component reaction combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like scaffold. This compound can be used as the acid component, or the derived spiro[2.4]heptan-1-amine can be used as the amine component, leading to diverse spirocyclic structures.

Data Presentation

IntermediateSynthesis MethodKey ReagentsTypical Yield (%)
Spiro[2.4]heptane-1-carboxamideAmide FormationSOCl₂, NH₃75-90
Spiro[2.4]heptan-1-amineCurtius RearrangementDPPA, t-BuOH, HCl60-75

Conclusion and Future Outlook

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocycles. Its unique three-dimensional structure and the reactivity of the carboxylic acid group provide a solid foundation for the construction of complex molecules with potential applications in drug discovery. The protocols and strategies outlined in this guide, from fundamental derivatizations to advanced multicomponent reactions, offer a roadmap for researchers to explore the rich chemical space accessible from this spirocyclic building block. Future research in this area will likely focus on the development of stereoselective synthetic methods to control the chirality of the resulting heterocyclic compounds, further enhancing their potential as drug candidates. The continued exploration of new cyclization strategies and the application of this scaffold in the synthesis of biologically active molecules will undoubtedly lead to exciting discoveries in the field of medicinal chemistry.

References

  • Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(9), 2443. [Link]
  • Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 14(6), 776-793. [Link]
  • Praveen, C. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(11), 894-906. [Link]
  • Wikipedia. (n.d.). Curtius rearrangement. In Wikipedia.
  • Shen, K., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]
  • Google Patents. (1994). Spiro compound.
  • Google Patents. (2011). Bridged spiro[2.4]heptane ester derivatives.
  • Google Patents. (2011). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Google Patents. (2011). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Google Patents. (2013). Piperazine substituted bridged spiro[2.4]heptane derivatives as alx receptor agonists.
  • Google Patents. (2012). Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists.
  • Google Patents. (2012). 1-(p-tolyl)cyclopropyl substituted bridged spiro[2.4]heptane derivatives as alx receptor agonists.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction.
  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(19), 11147-11171. [Link]
  • Wikipedia. (n.d.). Passerini reaction. In Wikipedia.
  • Zhang, J., & Wang, J. (2015). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Current Organic Chemistry, 19(8), 730-741. [Link]

Sources

The Spiro[2.4]heptane-1-carboxylic Acid Scaffold: A Versatile Platform for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Rigid Spirocyclic Framework

In the landscape of asymmetric catalysis, the quest for novel chiral ligands and organocatalysts that offer unique stereochemical control remains a paramount objective. The rigid three-dimensional architecture of spirocyclic compounds has positioned them as privileged scaffolds in the design of such catalytic systems. Among these, Spiro[2.4]heptane-1-carboxylic acid, with its constrained bicyclic structure fused to a reactive carboxylic acid moiety, presents a compelling yet underexplored platform for inducing chirality in a variety of chemical transformations.

This comprehensive guide delves into the potential applications of this compound and its derivatives in the realm of asymmetric catalysis. While direct, extensively documented applications of this specific molecule are emerging, its structural motifs are analogous to well-established catalyst classes. Drawing upon the foundational principles of chiral carboxylic acid organocatalysis and spirocyclic ligands in transition metal catalysis, this document provides detailed theoretical frameworks, proposed reaction protocols, and mechanistic insights to guide researchers in harnessing the catalytic potential of this unique chiral building block.

The inherent rigidity of the spiro[2.4]heptane backbone minimizes conformational ambiguity, a crucial attribute for an effective chiral catalyst or ligand. This rigidity allows for a more predictable and well-defined chiral environment around the catalytic center, which can translate into higher enantioselectivities in chemical reactions. The presence of the carboxylic acid group provides a versatile handle for various catalytic functions: it can act as a Brønsted acid, a coordinating group for a metal center, or a precursor for more complex ligand designs.

Part 1: this compound as a Chiral Brønsted Acid Organocatalyst

Chiral Brønsted acids have emerged as powerful tools in asymmetric organocatalysis, capable of activating substrates through protonation or hydrogen bonding.[1] The acidity and chiral environment of the catalyst are key to achieving high enantioselectivity. While phosphoric acids have been extensively studied, chiral carboxylic acids offer a different acidity profile and have shown promise in various transformations.[1]

The this compound scaffold provides a unique chiral environment. The spirocyclic framework is expected to create a well-defined pocket around the carboxylic acid group, enabling effective stereochemical communication with the substrate.

Proposed Application: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral Lewis and Brønsted acids to catalyze enantioselective versions of this reaction is well-established. Here, we propose a protocol for the use of (1R)-Spiro[2.4]heptane-1-carboxylic acid as a chiral Brønsted acid catalyst in the Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene.

Reaction Scheme:

Caption: Proposed Diels-Alder reaction catalyzed by (1R)-Spiro[2.4]heptane-1-carboxylic acid.

Protocol 1: Asymmetric Diels-Alder Reaction
Parameter Value Justification
Catalyst (1R)-Spiro[2.4]heptane-1-carboxylic acidProvides a chiral Brønsted acid environment.
Dienophile cinnamaldehyde (1.0 equiv)A common α,β-unsaturated aldehyde for this reaction.
Diene cyclopentadiene (3.0 equiv)A reactive diene that often gives high yields.
Solvent Dichloromethane (DCM)A non-coordinating solvent that is unlikely to interfere with catalysis.
Temperature -20 °CLower temperatures often lead to higher enantioselectivity.
Catalyst Loading 10 mol%A typical starting point for catalyst optimization.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add (1R)-Spiro[2.4]heptane-1-carboxylic acid (0.10 mmol).

  • Add dry dichloromethane (2.0 mL) and cool the solution to -20 °C in a cryocooler.

  • Add cinnamaldehyde (1.0 mmol) to the solution and stir for 10 minutes.

  • Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral cycloadduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale:

The carboxylic acid catalyst is proposed to activate the α,β-unsaturated aldehyde by forming a hydrogen bond with the carbonyl oxygen. This activation lowers the LUMO of the dienophile, accelerating the Diels-Alder reaction. The chiral spirocyclic backbone of the catalyst creates a stereochemically defined environment, forcing the diene to approach the dienophile from a specific face, thus leading to the enantioselective formation of one enantiomer of the product over the other.

Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed Diels-Alder reaction.

Part 2: this compound Derivatives as Chiral Ligands in Transition Metal Catalysis

The carboxylic acid functionality of this compound can be readily modified to generate a diverse range of chiral ligands for transition metal catalysis. For instance, conversion to an amide, ester, or phosphine derivative can provide ligands with different electronic and steric properties. The rigid spirocyclic backbone is anticipated to effectively transmit chiral information from the ligand to the metal center.

Proposed Application: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand. A palladium-catalyzed synthesis of spiro[2.4]heptanes has been reported, highlighting the compatibility of this scaffold with palladium catalysis.[2] Here, we propose the use of a phosphino-oxazoline (PHOX)-type ligand derived from this compound in a palladium-catalyzed AAA reaction.

Conceptual Ligand Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of a spiro-PHOX ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
Parameter Value Justification
Catalyst Precursor [Pd(allyl)Cl]₂A common and reliable palladium precursor for AAA reactions.
Ligand Proposed Spiro-PHOX ligandA well-established class of ligands for AAA, adapted to the spiro scaffold.
Substrate 1,3-diphenylallyl acetate (1.0 equiv)A standard benchmark substrate for AAA reactions.
Nucleophile Dimethyl malonate (1.2 equiv)A soft carbon nucleophile suitable for this transformation.
Base Bis(trimethylsilyl)amide (BSA) with catalytic KOAcA common base system for generating the malonate enolate in situ.
Solvent Tetrahydrofuran (THF)A common solvent for AAA reactions.
Temperature Room TemperatureMild conditions are often sufficient for this reaction.

Step-by-Step Procedure:

  • In a glovebox, to a Schlenk tube, add [Pd(allyl)Cl]₂ (0.01 mmol) and the chiral Spiro-PHOX ligand (0.022 mmol).

  • Add dry THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate Schlenk tube, dissolve 1,3-diphenylallyl acetate (1.0 mmol) and dimethyl malonate (1.2 mmol) in dry THF (3.0 mL).

  • Add BSA (1.3 mmol) and potassium acetate (KOAc, 0.05 mmol) to the substrate/nucleophile mixture and stir for 10 minutes.

  • Add the substrate/nucleophile solution to the catalyst solution via cannula.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Mechanistic Rationale:

The chiral Spiro-PHOX ligand coordinates to the palladium center, creating a chiral environment. The palladium catalyst then reacts with the allylic acetate to form a chiral π-allyl-palladium complex. The nucleophile, generated in situ, then attacks the π-allyl complex. The stereochemistry of this nucleophilic attack is directed by the chiral ligand, leading to the enantioselective formation of the alkylated product. The rigid spirocyclic backbone of the ligand is expected to create a well-defined chiral pocket that effectively shields one face of the π-allyl intermediate, leading to high enantioselectivity.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the development of novel chiral catalysts and ligands. Its rigid framework and versatile carboxylic acid handle provide a solid foundation for rational catalyst design. The proposed applications in Brønsted acid organocatalysis and transition metal catalysis, detailed in the protocols above, are based on well-established chemical principles and offer a starting point for experimental investigation.

Future research in this area could focus on the synthesis of a broader range of derivatives of this compound to fine-tune the steric and electronic properties of the resulting catalysts and ligands. Exploring their application in a wider array of asymmetric transformations will undoubtedly uncover new opportunities for stereoselective synthesis. The insights gained from such studies will not only expand the toolkit of synthetic chemists but also contribute to a deeper understanding of the structure-activity relationships that govern asymmetric catalysis.

References

  • PubChem. This compound.
  • Shintani, R., Park, S., & Hayashi, T. (2007). Palladium-catalyzed synthesis of spiro[2.4]heptanes: ligand-dependent position control in the nucleophilic attack to a pi-allylpalladium intermediate. Journal of the American Chemical Society, 129(48), 14866–14867. [Link]
  • Min, C., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(19), 5889–5902. [Link]

Sources

Topic: Scale-up Synthesis of Spiro[2.4]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the scalable synthesis of Spiro[2.4]heptane-1-carboxylic acid, a critical building block in modern medicinal chemistry. As a key intermediate, its efficient production is paramount for advancing drug discovery programs. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations necessary for successful scale-up, ensuring both scientific integrity and operational safety.

Introduction: The Strategic Importance of Spiro[2.4]heptane Scaffolds

In the landscape of contemporary drug design, there is a significant trend of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules.[1] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this design philosophy. They introduce conformational rigidity and novel spatial arrangements of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

This compound, in particular, is a highly valued scaffold. Its conformationally restricted structure is utilized to impose specific three-dimensional geometries in drug candidates, making it a crucial intermediate in the synthesis of complex pharmaceuticals.[3] A notable application is in the industrial preparation of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[3] The efficient and scalable synthesis of this building block is, therefore, a critical enabling technology in pharmaceutical development.

Chapter 1: Synthetic Strategy and Route Selection for Scale-Up

Several synthetic routes can be envisioned for the construction of the spiro[2.4]heptane core. The choice of strategy for a scale-up campaign must prioritize safety, cost-effectiveness, robustness, and environmental impact.

  • Simmons-Smith Cyclopropanation : This classic reaction utilizes an organozinc carbenoid to convert an alkene into a cyclopropane stereospecifically.[4] While effective, the traditional use of diiodomethane and a zinc-copper couple presents challenges for large-scale synthesis due to high cost and the generation of significant metal waste.[4] Modifications using diethylzinc (Furukawa modification) can improve reactivity but introduce a pyrophoric reagent, demanding stringent engineering controls.[4][5]

  • Titanium-Mediated Kulinkovich Reaction : This method allows for the synthesis of cyclopropanols from esters and Grignard reagents, catalyzed by titanium(IV) alkoxides.[6][7] The resulting cyclopropanol would require a subsequent oxidation step to yield the target carboxylic acid. While powerful, this multi-step approach and the use of stoichiometric organotitanium reagents can be less atom-economical for large-scale production.[8]

  • Diazo-Compound Mediated Cyclopropanation : Reactions involving diazomethane or its safer, commercially available substitute, (trimethylsilyl)diazomethane (TMS-diazomethane), are well-established for forming cyclopropanes and esters.[9] However, diazomethane is highly toxic and explosive, making its in-situ generation and handling on a large scale exceptionally hazardous.[10] While TMS-diazomethane is considered a less explosive alternative, it remains extremely toxic upon inhalation and can form diazomethane under certain conditions, requiring specialized handling protocols and engineering controls.[11][12][13]

  • Phase-Transfer Catalyzed (PTC) Michael-Initiated Ring Closure (MIRC) : This strategy represents a highly attractive approach for industrial scale-up. PTC facilitates the reaction between reactants in immiscible liquid phases (e.g., aqueous and organic), often leading to enhanced reaction rates, milder conditions, and simplified work-up procedures.[14] The use of inexpensive bases, stable catalysts, and less hazardous reagents makes this route robust, scalable, and economically viable for cyclopropanation reactions.[15][16]

Chosen Strategy: Based on this analysis, a three-step sequence employing a Phase-Transfer Catalyzed (PTC) cyclopropanation is selected as the most suitable method for the scale-up synthesis of this compound. This route offers an optimal balance of safety, efficiency, and cost.

Chapter 2: Detailed Scale-Up Synthesis Protocol

This protocol details a robust, three-step synthesis starting from commercially available cyclopentanone.

Overall Synthetic Workflow

G cluster_0 Part A: Knoevenagel Condensation cluster_1 Part B: PTC Cyclopropanation cluster_2 Part C: Hydrolysis & Decarboxylation A1 Cyclopentanone A_Reaction Reaction Vessel Toluene, Reflux (Dean-Stark) A1->A_Reaction A2 Ethyl Cyanoacetate A2->A_Reaction A3 Base (e.g., Piperidine) A3->A_Reaction A_Product Intermediate 1 (Ethyl Cyclopentylidene(cyano)acetate) A_Reaction->A_Product Work-up & Purification B1 Intermediate 1 B_Reaction Reaction Vessel Toluene, 25-40°C A_Product->B_Reaction B1->B_Reaction B2 Ethyl Bromoacetate B2->B_Reaction B3 Base (aq. KOH) B3->B_Reaction B4 PTC (TBAB) B4->B_Reaction B_Product Intermediate 2 (Spiro Diester) B_Reaction->B_Product Phase Separation, Solvent Swap C1 Intermediate 2 C_Reaction Reaction Vessel Ethanol/Water, Reflux B_Product->C_Reaction C1->C_Reaction C2 Base (aq. KOH) C2->C_Reaction C3 Acid (aq. HCl) C_Product Final Product (this compound) C_Reaction->C_Product Acidification, Extraction, Crystallization

Caption: Overall workflow for the three-step synthesis.
Part A: Synthesis of Ethyl 2-cyano-2-cyclopentylideneacetate (Intermediate 1)

This step involves a Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate. The use of a Dean-Stark apparatus is critical for driving the reaction to completion by removing the water by-product.

Reaction Scheme: (A visual representation of cyclopentanone reacting with ethyl cyanoacetate to form the intermediate)

Reagent/SolventMW ( g/mol )AmountMolesEquiv.
Cyclopentanone84.121.00 kg11.891.00
Ethyl Cyanoacetate113.121.48 kg13.081.10
Piperidine85.15101 g1.190.10
Toluene-5.0 L--

Protocol:

  • Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

  • Charging: Charge the reactor with toluene (5.0 L), cyclopentanone (1.00 kg, 11.89 mol), and ethyl cyanoacetate (1.48 kg, 13.08 mol).

  • Catalyst Addition: Add piperidine (101 g, 1.19 mol) to the stirred mixture.

  • Reaction: Heat the reactor contents to reflux (approx. 110-115°C). Collect the water azeotropically in the Dean-Stark trap.

    • Causality: Continuous removal of water shifts the equilibrium towards the product, ensuring high conversion as per Le Châtelier's principle.

  • Monitoring: Monitor the reaction by TLC or GC for the disappearance of cyclopentanone (typically 4-6 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic phase sequentially with 1 M HCl (2 x 2 L) and brine (2 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 2-cyano-2-cyclopentylideneacetate, as an oil. This is often used directly in the next step without further purification.

    • Expected Yield: >90%

Part B: PTC Cyclopropanation to Diethyl 1-cyanospiro[2.4]heptane-1,2-dicarboxylate (Intermediate 2)

This key step forms the spirocyclic core via a Michael-initiated ring closure (MIRC) under phase-transfer conditions.

Reaction Scheme: (A visual representation of Intermediate 1 reacting with ethyl bromoacetate)

Reagent/SolventMW ( g/mol )AmountMolesEquiv.
Intermediate 1179.221.00 kg5.581.00
Ethyl Bromoacetate167.001.02 kg6.141.10
Tetrabutylammonium Bromide (TBAB)322.3790 g0.280.05
Potassium Hydroxide (50% w/w aq.)56.111.88 kg16.743.00
Toluene-5.0 L--

Protocol:

  • Setup: Use the same 10 L reactor, cleaned and dried.

  • Charging: Charge the reactor with Intermediate 1 (1.00 kg, 5.58 mol), toluene (5.0 L), and TBAB (90 g, 0.28 mol).

  • Reagent Addition: Begin vigorous stirring. Add ethyl bromoacetate (1.02 kg, 6.14 mol).

  • Base Addition: Cool the reactor to 20-25°C using a chiller. Slowly add the 50% aqueous KOH solution over 1-2 hours, maintaining the internal temperature below 40°C.

    • Causality: The reaction is exothermic. Slow addition and cooling are critical to prevent runaway reactions and unwanted side products. The PTC, TBAB, transfers the hydroxide anion into the organic phase to deprotonate the substrate, initiating the reaction cascade.[14]

  • Reaction: Stir at 35-40°C until the reaction is complete, as monitored by HPLC (typically 3-5 hours).

  • Work-up: Cool to room temperature. Add water (3 L) and separate the phases. Wash the organic layer with water (2 L) and then brine (2 L).

  • Isolation: Concentrate the organic phase under reduced pressure to afford the crude diester intermediate.

Part C: Hydrolysis and Decarboxylation to this compound

The final step involves a one-pot saponification of both ester groups, followed by acidification which induces decarboxylation of the resulting geminal diacid.

Reaction Scheme: (A visual representation of Intermediate 2 being converted to the final product)

Reagent/SolventMW ( g/mol )AmountMolesEquiv.
Intermediate 2 (crude)~265.31~1.48 kg~5.581.00
Potassium Hydroxide56.11940 g16.753.00
Ethanol-4.0 L--
Water-4.0 L--
Hydrochloric Acid (37%)36.46As needed--

Protocol:

  • Setup: Use the same 10 L reactor.

  • Saponification: Charge the crude Intermediate 2 into the reactor. Add a solution of potassium hydroxide (940 g) in water (4.0 L) and ethanol (4.0 L).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4-6 hours, or until HPLC confirms the disappearance of the starting material.

  • Solvent Removal: Cool the mixture slightly and distill off the ethanol under atmospheric pressure.

  • Acidification & Decarboxylation: Cool the remaining aqueous solution to 0-5°C in an ice bath. Slowly and carefully add concentrated HCl until the pH is ~1. Vigorous gas evolution (CO₂) will occur.

    • Trustworthiness: Checking the pH is a critical self-validating step to ensure complete protonation of the carboxylate and to drive the decarboxylation.

  • Extraction: Extract the acidic aqueous phase with a suitable solvent like methyl tert-butyl ether (MTBE) (3 x 3 L).

  • Purification & Isolation: Combine the organic extracts, wash with brine (2 L), dry over sodium sulfate, and concentrate under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a crystalline solid.[17]

    • Expected Overall Yield: 60-70% from Intermediate 1.

Chapter 3: Process Safety and Scale-Up Considerations

  • Hazard Analysis:

    • Piperidine: Flammable and toxic. Handle in a well-ventilated area, wearing appropriate PPE.

    • Ethyl Bromoacetate: Lachrymator and corrosive. Use in a fume hood is mandatory.

    • Potassium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Use face shields and chemical-resistant gloves. The dilution is highly exothermic.

    • Hydrochloric Acid (Conc.): Corrosive and causes respiratory irritation. Handle with extreme care.

  • Thermal Management: The PTC cyclopropanation (Part B) and the initial neutralization in Part C are significantly exothermic. A jacketed reactor with an efficient cooling system is essential for temperature control on a large scale. A runaway thermal event is a significant risk that must be mitigated through controlled addition rates and monitoring.

  • Agitation: Efficient mixing is critical in the two-phase PTC reaction to maximize the interfacial area for the catalyst to function effectively. Insufficient agitation will result in slow and incomplete reactions.

  • Waste Management: The process generates aqueous waste streams containing salts and residual organics. These must be collected and disposed of in accordance with local environmental regulations. Solvent recycling should be considered to improve the process's green credentials.

Chapter 4: Data Summary & Visualization

Quantitative Data Summary
StepIntermediate/ProductStarting MaterialMoles (Start)Typical YieldPurity (HPLC)
AEthyl 2-cyano-2-cyclopentylideneacetateCyclopentanone11.89~95% (crude)>90%
BDiethyl 1-cyanospiro[2.4]heptane...Intermediate 15.58~90% (crude)>85%
CThis compoundIntermediate 2~5.58~75% (after recryst.)>99%
Reaction Pathway Diagram

G Start Cyclopentanone R1 + Ethyl Cyanoacetate (Piperidine, Toluene, Δ) Int1 Ethyl 2-cyano-2- cyclopentylideneacetate R2 + Ethyl Bromoacetate (KOH, TBAB, Toluene) Int2 Diethyl 1-cyanospiro[2.4]heptane- 1,2-dicarboxylate R3 1. KOH, EtOH/H₂O, Δ 2. H₃O⁺, -CO₂, -HCN Final Spiro[2.4]heptane-1- carboxylic acid R1->Int1 R2->Int2 R3->Final

Caption: Key transformations in the synthetic sequence.

Conclusion

The protocol described provides a safe, efficient, and scalable pathway to multi-kilogram quantities of this compound. By leveraging a robust Phase-Transfer Catalyzed cyclopropanation, this method avoids many of the hazards and economic disadvantages associated with alternative synthetic routes. The detailed procedural steps and causal explanations offer researchers and process chemists a solid foundation for implementing and optimizing the synthesis of this vital pharmaceutical building block.

References

  • Lambert, F. L. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC, NIH. [Link]
  • Environmental Health & Safety. (n.d.). TMS Diazomethane Standard Operating Procedure. University of Nevada, Reno. [Link]
  • Moskalenko, M. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
  • Division of Research Safety. (n.d.). Diazomethane. University of Illinois. [Link]
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale University. [Link]
  • Reddy, C. R., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
  • Princeton University Environmental Health & Safety. (n.d.). (Trimethylsilyl)diazomethane Standard Operating Procedure. Princeton University. [Link]
  • Zhou, C., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. [Link]
  • Patel, H. H., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. [Link]
  • Kerekes, A., et al. (2011). [2+1]-Type Cyclopropanation Reactions.
  • Lyapkalo, I. M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane. Organic Syntheses. [Link]
  • Corpet, M., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]
  • Lee, J., et al. (2022). Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
  • Ali, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
  • Gege, C., et al. (2015). Attempted alkylations with cyclopropanes under phase-transfer catalysis.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • Biswas, T. (2022).
  • PubChem. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid.

Sources

Application Notes & Protocols: The Use of Spiro[2.4]heptane-1-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Spirocyclic Building Block

Spiro[2.4]heptane-1-carboxylic acid is a fascinating molecule characterized by a unique structural motif: a cyclopropane ring fused to a cyclopentane ring in a spirocyclic arrangement, with a carboxylic acid functional group.[1][2] This strained, three-dimensional structure is not merely a chemical curiosity; it imparts specific properties that are of significant interest in the field of materials science. While its application has been notably explored in medicinal chemistry for creating conformationally restricted scaffolds in drug design, its potential in materials science remains a nascent but promising field.[3] The inherent rigidity of the spiro[2.4]heptane core can introduce desirable characteristics into polymers and other materials, such as enhanced thermal stability and altered mechanical properties. The carboxylic acid group provides a versatile handle for a variety of chemical transformations, including polymerization and coordination chemistry.[4][5]

This document serves as a detailed guide for researchers and scientists interested in exploring the use of this compound as a novel building block for advanced materials. We will delve into its potential applications in the synthesis of novel polymers and as an organic linker in the burgeoning field of metal-organic frameworks (MOFs). The protocols provided herein are designed to be a starting point for experimentation, grounded in established chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a monomer is crucial for its successful incorporation into materials. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 17202-94-7[1]
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Appearance Liquid
Purity Typically available at ≥95%
Storage Ambient temperature

Part 1: Application in Polymer Synthesis

The introduction of cyclic structures into polymer backbones is a well-established strategy to modify their properties. Spirocyclic monomers, in particular, can lead to polymers with unique topologies and characteristics compared to their linear analogues.[6][7][8] The rigid spiro[2.4]heptane unit, when incorporated into a polymer chain, is hypothesized to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material.

Conceptual Framework: From Monomer to High-Performance Polymer

The carboxylic acid functionality of this compound allows it to be used in step-growth polymerizations, such as polyesterification. By reacting it with a suitable diol, a polyester with spirocyclic units integrated into the backbone can be synthesized. The non-planar, rigid nature of the spiro[2.4]heptane moiety is expected to disrupt chain packing and reduce crystallinity, while simultaneously restricting segmental motion, leading to a higher Tg.

Polymerization_Concept cluster_reactants Reactants monomer1 Spiro[2.4]heptane- 1-carboxylic acid polymer Polyester with Spirocyclic Units monomer1->polymer Polyesterification monomer2 Diol (e.g., Ethylene Glycol) monomer2->polymer Polyesterification MOF_Synthesis_Concept cluster_components MOF Components linker Spiro[2.4]heptane- based Dicarboxylic Acid (Linker) mof Spirocyclic MOF linker->mof Solvothermal Synthesis metal_ion Metal Ion Cluster (e.g., Zn₄O) metal_ion->mof Solvothermal Synthesis

Sources

Application Notes & Protocols: Synthetic Routes to Functionalized Spiro[2.4]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Spiro[2.4]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. The spiro[2.4]heptane motif has emerged as a privileged scaffold, prized for its inherent three-dimensionality. This structural feature is a direct result of its spirocyclic nature, where a cyclopropane and a cyclopentane ring are joined by a single quaternary carbon atom.

The significance of this architecture lies in its ability to address a critical challenge in drug design known as "flatland"—the over-reliance on flat, aromatic structures. By increasing the fraction of sp³-hybridized carbons (Fsp³), spiro[2.4]heptane scaffolds introduce conformational rigidity and a well-defined exit vector for substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties such as increased solubility and metabolic stability.[1][2] The unique spatial arrangement of functional groups on the spiro[2.4]heptane core allows for precise exploration of chemical space, making it an invaluable building block in the development of new therapeutics.[3][4]

This guide provides an in-depth analysis of key synthetic strategies for accessing functionalized spiro[2.4]heptanes. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind four powerful and distinct methodologies: Transition Metal-Catalyzed Cyclopropanation, Palladium-Catalyzed Tandem Annulations, Asymmetric 1,3-Dipolar Cycloadditions, and Organocatalytic Cascade Reactions. Each section includes a detailed, field-proven protocol to empower researchers to implement these techniques in their own laboratories.

Key Synthetic Strategies and Protocols

Strategy 1: Rhodium-Catalyzed Intramolecular Cyclopropanation

Expertise & Experience: The intramolecular cyclopropanation of diazo compounds is one of the most robust and versatile methods for constructing cyclopropane rings. Transition metals, particularly dirhodium(II) paddlewheel complexes, are exceptionally effective catalysts for this transformation.[5] The reaction proceeds via the formation of a highly reactive metal carbene intermediate upon dinitrogen extrusion from the diazo precursor. This intermediate is then efficiently trapped intramolecularly by a tethered alkene to form the desired spirocyclic system. The choice of the chiral ligands on the rhodium catalyst is paramount, as it directly governs the enantioselectivity of the cyclopropanation, allowing for the synthesis of highly enantioenriched products.[6][7]

Trustworthiness: The stereochemical outcome is controlled by the chiral environment created by the catalyst, which dictates the facial selectivity of the carbene addition to the alkene. Catalysts such as Rh₂(S-pPhTPCP)₄ have demonstrated exceptional performance, achieving high diastereoselectivity and enantioselectivity by creating a chiral pocket that favors a specific substrate approach.[6]

Rhodium-Catalyzed Cyclopropanation cluster_cycle Catalytic Cycle Rh2(L)4 Rh₂(L)₄ Catalyst Carbene Rh(II) Carbene Intermediate Rh2(L)4->Carbene - N₂ Diazo Diazo Substrate (N₂=CHR) Diazo->Rh2(L)4 Substrate Coordination Product Spiro[2.4]heptane Product Carbene->Product Intramolecular Cyclopropanation Product->Rh2(L)4 Catalyst Regeneration N2 N₂

Caption: Catalytic cycle for Rh(II)-catalyzed intramolecular cyclopropanation.

Protocol 2.1: Asymmetric Synthesis of a Spiro[2.4]heptane-lactone via Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from methodologies developed for the asymmetric synthesis of azaspiro[n.2]alkanes and can be applied to analogous systems for forming the spiro[2.4]heptane core.[6]

Materials:

  • Allylic diazoacetate precursor

  • Dirhodium(II) catalyst, e.g., Rh₂(S-pPhTPCP)₄ (Rh₂(S-para-phenyl-triphenylcyclopropanecarboxylate)₄)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium(II) catalyst (0.01 mol%).

  • Solvent Addition: Add anhydrous DCM (to achieve a 0.1 M final concentration of the substrate). Stir the solution until the catalyst is fully dissolved.

  • Substrate Addition: Prepare a solution of the allylic diazoacetate precursor (1.0 equiv) in anhydrous DCM.

  • Reaction Initiation: Add the diazoacetate solution dropwise to the catalyst solution over a period of 4-6 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete upon the cessation of N₂ evolution.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched spiro[2.4]heptane-lactone product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

CatalystSubstrateYield (%)d.r.ee (%)Reference
Rh₂(S-pPhTPCP)₄Azacyclic olefin 18214:195[6]
Rh₂(S-PTAD)₄Acrylate71>20:184[7]
Rh₂(S-DOSP)₄Styrene>90->98[5]
Strategy 2: Palladium-Catalyzed [γ+α] Intermolecular Cycloaddition

Expertise & Experience: Palladium catalysis offers a powerful alternative for constructing spiro[2.4]heptanes, particularly through tandem reaction sequences. One elegant approach involves the intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins.[8] This reaction proceeds through the formation of a π-allylpalladium intermediate. The key to forming the spiro[2.4]heptane skeleton is controlling the regioselectivity of the subsequent nucleophilic attack.

Trustworthiness: The choice of ligand is critical for directing the nucleophilic attack to the central carbon of the π-allyl intermediate, a less common but highly effective pathway for this transformation. Ligands such as triphenyl phosphite [P(OPh)₃] have been shown to favor this central carbon attack, leading to the desired spirocyclic product with high selectivity. This contrasts with other common ligands that typically favor attack at the terminal carbons.[8]

Palladium-Catalyzed Spirocyclization Start γ-Methylidene- δ-valerolactone + Pd(0) PiAllyl π-Allylpalladium Intermediate Start->PiAllyl Oxidative Addition Attack Nucleophilic Attack on Central Carbon PiAllyl->Attack Ligand-Controlled Regioselectivity Nucleophile Enolate from Electron-Deficient Olefin Nucleophile->Attack Product Functionalized Spiro[2.4]heptane Attack->Product Ring Closure & Catalyst Regeneration

Caption: Workflow for Pd-catalyzed central carbon attack leading to spiro[2.4]heptanes.

Protocol 2.2: Palladium-Catalyzed Synthesis of Spiro[2.4]heptanes

This protocol is based on the methodology reported for the cycloaddition of γ-methylidene-δ-valerolactones.[8]

Materials:

  • γ-Methylidene-δ-valerolactone precursor

  • Electron-deficient olefin (e.g., methyl vinyl ketone)

  • Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • Triphenyl phosphite [P(OPh)₃]

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Nucleophile: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF. Add the electron-deficient olefin (1.2 equiv) and stir the mixture at room temperature for 20 minutes to generate the sodium enolate.

  • Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃·CHCl₃ (2.5 mol%) and P(OPh)₃ (10 mol%) in anhydrous THF. Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Assembly: Add the γ-methylidene-δ-valerolactone precursor (1.0 equiv) to the catalyst solution.

  • Reaction Initiation: Transfer the pre-formed enolate solution to the flask containing the substrate and catalyst via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 65 °C and monitor its progress by TLC.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the functionalized spiro[2.4]heptane.

Data Presentation:

LigandNucleophile (Olefin)Yield (%)Selectivity (Central:Terminal Attack)Reference
P(OPh)₃Methyl vinyl ketone85>95:5[8]
PPh₃Methyl vinyl ketone6010:90[8]
dppeMethyl vinyl ketone<5N/A[8]
Strategy 3: Asymmetric 1,3-Dipolar Cycloaddition for Aza-Spiro[2.4]heptanes

Expertise & Experience: The construction of nitrogen-containing spirocycles is of high interest in drug discovery.[9] The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with activated olefins provides a direct and powerful route to highly functionalized 5-aza-spiro[2.4]heptanes.[10] This reaction involves the in situ generation of an azomethine ylide from an imine, which then undergoes a [3+2] cycloaddition with a dipolarophile.

Trustworthiness: The use of a chiral catalyst, typically a copper(I) or silver(I) salt complexed with a chiral phosphine ligand (e.g., (S)-TF-BiphamPhos), is essential for achieving high levels of diastereo- and enantioselectivity.[11] The catalyst orchestrates the cycloaddition in a way that one enantiomer of the product is formed preferentially. Ethyl cyclopropylidene acetate serves as a unique dipolarophile, where the exocyclic double bond reacts, directly installing the spiro-fused cyclopropane ring.

1_3_Dipolar_Cycloaddition Imine Imine Precursor Ylide Azomethine Ylide [Cu(I)-complex] Imine->Ylide Base + Chiral Cu(I) Catalyst Cycloaddition Asymmetric [3+2] Cycloaddition Ylide->Cycloaddition Olefin Ethyl Cyclopropylidene Acetate Olefin->Cycloaddition Product Enantioenriched 5-Aza-spiro[2.4]heptane Cycloaddition->Product

Caption: Pathway for asymmetric 1,3-dipolar cycloaddition to form aza-spiro[2.4]heptanes.

Protocol 2.3: Catalytic Asymmetric Synthesis of a 5-Aza-Spiro[2.4]heptane Derivative

This protocol is a representative procedure based on the work of Feng, Jiang, and colleagues.[11]

Materials:

  • Imine substrate (derived from an α-amino ester and an aldehyde)

  • Ethyl cyclopropylidene acetate

  • Cu(CH₃CN)₄BF₄

  • Chiral ligand, e.g., (S)-TF-BiphamPhos

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon)

Procedure:

  • Catalyst Complex Formation: In a flame-dried Schlenk tube under argon, dissolve Cu(CH₃CN)₄BF₄ (3 mol%) and (S)-TF-BiphamPhos (3.6 mol%) in anhydrous DCM. Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Reaction Cooling: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Sequential Addition: To the cooled catalyst solution, add the imine substrate (2.0 equiv), followed by Et₃N (15 mol%), and finally the ethyl cyclopropylidene acetate (1.0 equiv).

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor by TLC until the ethyl cyclopropylidene acetate is consumed (typically 12-48 hours).

  • Work-up: Filter the reaction mixture through a short pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 5-aza-spiro[2.4]heptane product.

  • Analysis: Characterize the product by NMR and HRMS. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product and the enantiomeric excess by chiral HPLC.

Data Presentation:

Imine Substituent (Ar)Yield (%)d.r.ee (%)Reference
4-Cl-Ph88>98:298[11]
4-Br-Ph9095:598[11]
Ph8595:595[11]
4-Me-Ph8295:595[11]

Conclusion and Future Outlook

The synthetic methodologies detailed in this guide represent powerful and reliable strategies for accessing functionalized spiro[2.4]heptanes, a scaffold of increasing importance for drug discovery. Rhodium-catalyzed cyclopropanation offers a direct route to the core structure with excellent stereocontrol, while palladium-catalyzed annulations provide a unique tandem approach for building complexity. For nitrogen-containing analogues, asymmetric 1,3-dipolar cycloadditions have proven to be exceptionally effective.

The field continues to evolve, with emerging trends pointing towards the use of biocatalysis, employing engineered enzymes to perform highly selective cyclopropanations, and photochemistry to access novel reaction pathways.[12][13] As the demand for three-dimensional molecules in drug development pipelines grows, the continued innovation in the synthesis of spiro[2.4]heptanes and related scaffolds will undoubtedly remain a vibrant and critical area of chemical research.

References

  • Stereoselective construction of a 5-aza-spiro[9][10]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.
  • Stereoselective Construction of 5-aza-Spiro[9][10]heptane Motif via Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acet
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[9][10] HEPTANECARBOXYLATE DERIVATIVES.
  • Palladium-catalyzed synthesis of spiro[2.
  • Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
  • Metal-catalyzed cyclopropan
  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. [Link]
  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed Central. [Link]
  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. [Link]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Santai Science. [Link]
  • Palladium(0)

Sources

Application Notes & Protocols: Spiro[2.4]heptane-1-carboxylic acid as a Rigid Proline Analogue for Peptide and Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unique conformational properties of proline make it a critical residue for defining the secondary structure of peptides and proteins. However, its inherent flexibility can be a limiting factor in the rational design of peptidomimetics and constrained small molecules. This guide details the application of Spiro[2.4]heptane-1-carboxylic acid, a conformationally rigid proline analogue, as a scaffold to enforce specific structural geometries. We provide an in-depth analysis of its structural rationale, representative synthetic protocols, methods for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its impact on molecular conformation and properties relevant to drug discovery.

Introduction: The Need for Conformational Constraint in Drug Design

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle φ (phi) and reduces the entropy penalty upon binding to a biological target.[1] This property makes it a frequent constituent of turns and loops in protein structures. However, the five-membered pyrrolidine ring of proline is not entirely rigid; it can adopt various puckered conformations, and the peptide bond preceding it (the X-Pro bond) can slowly interconvert between cis and trans isomers, which can complicate structural design and interpretation.[2]

The introduction of conformationally constrained proline analogues is a powerful strategy in medicinal chemistry to overcome these limitations.[3] By reducing the conformational flexibility of a molecule, we can pre-organize it into its bioactive conformation, potentially leading to significant gains in binding affinity, selectivity, and metabolic stability.[4]

Spirocyclic scaffolds have emerged as a premier tool for achieving this goal.[5][6] Fusing two rings through a single "spiro" carbon atom creates a rigid, three-dimensional structure that dramatically limits conformational freedom.[7] These scaffolds increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success rates, by moving away from the flat, two-dimensional structures of many traditional drug molecules.[8][9]

This compound serves as an exemplary proline analogue, replacing the flexible five-membered ring of proline with a rigid spiro[2.4]heptane system. This scaffold locks the geometry around the α-carbon, offering a predictable and stable building block for designing structurally defined peptides and small molecules.

G cluster_proline L-Proline cluster_spiro This compound proline proline_label Flexible Pyrrolidine Ring spiro spiro_label Rigid Spirocyclic Scaffold caption Fig 1. Structural Comparison

Fig 1. L-Proline vs. This compound.

Synthesis of this compound

The synthesis of spirocyclic systems can be challenging; however, several routes have been developed.[6][10] Below is a representative, two-step protocol for the synthesis of the racemic this compound scaffold, starting from commercially available cyclopentanone. This involves a Corey-Chaykovsky cyclopropanation followed by oxidation.

G start Cyclopentanone step1 Corey-Chaykovsky Cyclopropanation (e.g., (CH3)3S+I-, NaH) start->step1 intermediate Spiro[2.4]heptan-1-one (Intermediate) step1->intermediate step2 Oxidation of Ketone (e.g., Baeyer-Villiger followed by hydrolysis) intermediate->step2 end This compound step2->end

Fig 2. Synthetic Workflow Overview.
Protocol 2.1: Synthesis of Spiro[2.4]heptan-1-one (Intermediate)

This protocol is based on the well-established Corey-Chaykovsky reaction for the formation of a cyclopropane ring from a ketone.

Reagents & Materials Supplier Quantity M.W. Moles (equiv)
Trimethylsulfoxonium iodideMajor Supplier11.0 g220.0750 mmol (1.2)
Sodium hydride (60% in oil)Major Supplier2.0 g40.0050 mmol (1.2)
CyclopentanoneMajor Supplier3.5 g84.1241.6 mmol (1.0)
Anhydrous DMSOMajor Supplier100 mL--
Diethyl etherMajor Supplier200 mL--
Saturated aq. NH₄ClLab Stock50 mL--
BrineLab Stock50 mL--

Procedure:

  • Preparation: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (2.0 g). Wash the NaH with hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Ylide Formation: Add anhydrous DMSO (50 mL) to the flask. Slowly add trimethylsulfoxonium iodide (11.0 g) portion-wise over 20 minutes. The mixture will warm and evolve hydrogen gas (Caution!). Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear.

  • Reaction: Cool the resulting ylide solution to 10°C in an ice-water bath. Add a solution of cyclopentanone (3.5 g) in anhydrous DMSO (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 20°C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Quench the reaction by slowly pouring it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL), saturated aq. NH₄Cl (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Spiro[2.4]heptan-1-one as a clear oil.

Protocol 2.2: Synthesis of this compound

This step involves a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis to yield the carboxylic acid.

Reagents & Materials Supplier Quantity M.W. Moles (equiv)
Spiro[2.4]heptan-1-oneFrom Protocol 2.14.0 g110.1536.3 mmol (1.0)
m-CPBA (77%)Major Supplier9.0 g172.5740.0 mmol (1.1)
Dichloromethane (DCM)Major Supplier100 mL--
Sodium hydroxide (10% aq.)Lab Stock50 mL--
Hydrochloric acid (6M)Lab StockAs needed--

Procedure:

  • Oxidation: Dissolve Spiro[2.4]heptan-1-one (4.0 g) in DCM (100 mL) in a 250 mL flask. Cool the solution to 0°C. Add m-CPBA (9.0 g) portion-wise over 15 minutes. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (approx. 12 hours).

  • Quench: Quench the reaction by adding saturated aq. Na₂S₂O₃ solution (30 mL) to destroy excess peroxide, followed by saturated aq. NaHCO₃ solution (50 mL) to remove m-chlorobenzoic acid.

  • Lactone Isolation (Optional): The organic layer containing the lactone can be separated, dried, and concentrated for characterization or carried directly to the next step.

  • Hydrolysis: To the crude lactone, add 10% aq. NaOH (50 mL) and heat the mixture to 60°C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify with 6M HCl until pH ~2. A white precipitate should form.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[11][12]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized scaffold must be N-terminally protected (e.g., with Fmoc) before it can be used in standard solid-phase peptide synthesis. The Fmoc-protected amino acid can then be coupled to a resin-bound peptide chain.

G cluster_spiro Fmoc-Spiro[2.4]heptane-1-carboxylic acid cluster_resin Resin-Bound Peptide spiro_aa Spiro Analogue coupling Coupling (HATU, DIPEA in DMF) spiro_aa->coupling resin Resin-NH-Peptide resin->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle

Fig 3. SPPS Workflow for Spiro Analogue Incorporation.
Protocol 3.1: Coupling of Fmoc-Spiro[2.4]heptane-1-carboxylic acid

This protocol assumes a standard manual or automated SPPS setup using an Fmoc/tBu strategy.[13][14]

Reagents & Materials Supplier Quantity (per 0.1 mmol scale)
Fmoc-Spiro[2.4]heptane-1-carboxylic acidSynthesized/Custom4 equiv (0.4 mmol)
Rink Amide Resin (or other)Peptide Supply Co.1.0 equiv (0.1 mmol)
HATUPeptide Supply Co.3.9 equiv (0.39 mmol)
N,N-Diisopropylethylamine (DIPEA)Major Supplier8 equiv (0.8 mmol)
Dimethylformamide (DMF), peptide gradeMajor SupplierAs needed
20% Piperidine in DMFLab PreparedAs needed

Procedure:

  • Resin Preparation: Place the resin (0.1 mmol scale) in a reaction vessel. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: If the resin has an N-terminal Fmoc group, remove it by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-Spiro[2.4]heptane-1-carboxylic acid (0.4 mmol) and HATU (0.39 mmol) in DMF (2 mL). Add DIPEA (0.8 mmol) and pre-activate for 2-5 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salt of the resin-bound amine.[15]

  • Coupling Reaction: Add the activated coupling cocktail to the washed resin. Agitate the mixture at room temperature for 2-4 hours.

    • Insight: Due to the potential steric bulk of the spirocyclic scaffold, a longer coupling time or even a "double coupling" (repeating steps 4 and 5) may be necessary to drive the reaction to completion.

  • Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling or perform a double coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Continuation: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Conformational Impact and Physicochemical Properties

The primary motivation for using the Spiro[2.4]heptane scaffold is to enforce a specific, rigid conformation. This has profound effects on the resulting peptide or small molecule.

G cluster_proline Proline-Containing Peptide cluster_spiro Spiro Analogue-Containing Peptide p1 Flexible Backbone p2 Cis/Trans Isomerization Possible p3 Multiple Low-Energy Conformations s1 Rigidified Backbone s2 Strong Cis/Trans Bias s3 Single Dominant Conformation proline_node Proline proline_node->p1 spiro_node Spiro[2.4]heptane Analogue spiro_node->s1 peptide Peptide Chain

Fig 4. Conformational Consequences of Incorporation.
  • Backbone Rigidity: Unlike proline's flexible ring, the spiro[2.4]heptane system is locked. This severely restricts the backbone dihedral angles φ and ψ, forcing the peptide chain to adopt a well-defined turn structure. This is highly advantageous for mimicking β-turns or other secondary structures.[16][17]

  • Cis/Trans Isomerism: The steric environment created by the spirocycle can create a strong energetic preference for either the cis or trans conformation of the preceding peptide bond, effectively eliminating the slow isomerization kinetics that can plague proline-containing peptides.[2]

  • Improved Physicochemical Properties: The introduction of the spirocyclic scaffold increases the Fsp³ character and three-dimensionality of the molecule. This often leads to improved metabolic stability and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to flatter, more aromatic compounds.[5][8]

Property L-Proline This compound Significance in Drug Design
Formula C₅H₉NO₂C₈H₁₂O₂-
Molecular Weight 115.13 g/mol 140.18 g/mol Slight increase in mass.
Fsp³ 1.001.00Both are fully saturated, maximizing 3D character.
XLogP3 -1.71.9Increased lipophilicity can improve membrane permeability.
Conformational Flexibility Moderate (ring pucker)Very Low (rigid)Pre-organizes molecule for target binding, reducing entropy loss.

(Data sourced from PubChem CID 614 and 10057580)[12]

Applications in Drug Discovery

The utility of rigid proline analogues is best demonstrated by their successful incorporation into therapeutics. A prominent example is Ledipasvir , an FDA-approved inhibitor of the hepatitis C virus (HCV) NS5A protein. A key component of Ledipasvir is (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a close relative of the scaffold discussed here.[3] Its inclusion was critical for optimizing the potency and pharmacokinetic profile of the drug.

Potential Applications for this compound:

  • Protein-Protein Interaction (PPI) Inhibitors: Stabilizing β-turn or helical secondary structures that are crucial for mimicking binding epitopes.

  • GPCR Ligands: The rigid scaffold can orient pharmacophoric groups in a precise 3D arrangement required for high-affinity binding to G-protein coupled receptors.

  • Metabolic Stability: Replacing a metabolically labile proline residue with this non-natural analogue can block enzymatic degradation, extending the half-life of a peptide therapeutic.

Conclusion and Future Outlook

This compound represents a powerful and synthetically accessible tool for medicinal chemists and peptide scientists. By serving as a conformationally locked proline analogue, it enables the design of molecules with enhanced structural definition, leading to improvements in potency, selectivity, and drug-like properties. The protocols and principles outlined in this guide provide a framework for researchers to leverage this and other spirocyclic scaffolds to address complex challenges in modern drug discovery. As synthetic methodologies continue to advance, the application of such sophisticated building blocks will undoubtedly accelerate the development of next-generation therapeutics.[4][7]

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3253. [Link]
  • Deprez-Poulain, R., & Deprez, B. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 8(11), 1279-1287. [Link]
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
  • Dar'in, D. V., & Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(1), 4209. [Link]
  • National Center for Biotechnology Information. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). Spiro[2.4]heptane-5-carboxylic acid.
  • Nájera, C., & Yus, M. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5674. [Link]
  • Wipf, P. (2002). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 333-369. [Link]
  • de Souza, A. C. B., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 289, 117368. [Link]
  • Dar'in, D. V., & Krasavin, M. (2023).
  • Galanis, A. S., et al. (2016). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 4(10), 5638-5645. [Link]
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. [Link]
  • PubChemLite. This compound (C8H12O2). [Link]
  • Tanaka, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4304. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Kuttan, R. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
  • Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96. [Link]
  • Mäde, V., Els-Heindl, S., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197-1212. [Link]
  • ResearchGate. (n.d.). Solid Phase Peptide Synthesis. [Link]
  • ResearchGate. (n.d.). Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry. [Link]
  • de Vries, M. S., & van der Zwan, G. (2007). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. The Journal of Physical Chemistry A, 111(28), 6333-6341. [Link]
  • Ze-Rui, Z., et al. (2023).

Sources

Application Note: Phase-Transfer Catalysis in the Synthesis of Spiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of Spiro[2.4]heptanes and PTC

The spiro[2.4]heptane scaffold, a unique structural motif featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon, has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, enabling novel interactions with biological targets and optimizing key drug-like properties such as metabolic stability, solubility, and lipophilicity.[1][2][3][4] The introduction of this sp³-rich core is a validated approach for exploring new chemical intellectual property (IP) space.[1] Consequently, derivatives of this scaffold are found in a growing number of bioactive molecules and clinical candidates.[2][5]

However, the construction of the strained cyclopropane ring, especially in a stereocontrolled manner, presents a formidable synthetic challenge. Traditional methods often require harsh reagents, stoichiometric strong bases, or anhydrous conditions, limiting their scalability and functional group tolerance. Phase-Transfer Catalysis (PTC) emerges as a powerful and elegant solution. PTC facilitates reactions between reagents located in separate, immiscible phases (typically aqueous and organic) by using a catalyst to shuttle one reactant across the phase boundary.[6][7] This methodology is renowned for its mild reaction conditions, operational simplicity, cost-effectiveness, and alignment with the principles of green chemistry by often using water as a solvent and minimizing organic solvent use.[7][8]

This guide provides an in-depth exploration of the PTC mechanism and its application to the synthesis of spiro[2.4]heptane derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers aiming to leverage this potent synthetic tool.

The Engine of Biphasic Synthesis: Understanding Phase-Transfer Catalysis

At its core, PTC resolves the problem of mutual insolubility.[9] In many valuable organic reactions, the nucleophile is an inorganic salt soluble only in water, while the organic substrate is soluble only in a nonpolar organic solvent. The reaction is thus confined to the limited interfacial area between the two phases and is impractically slow. A phase-transfer catalyst, an agent with both hydrophilic and lipophilic characteristics, breaks this barrier.

The most common catalysts are quaternary ammonium (Q⁺X⁻) or phosphonium salts.[7] The catalytic cycle, as first described by Charles Starks, generally follows an "Extraction Mechanism".[10]

The Catalytic Cycle in Action:

  • Ion Exchange: At the aqueous-organic interface, the catalyst's cation (Q⁺) exchanges its initial counter-anion (X⁻) for the reactive anion (Y⁻) from the aqueous phase.

  • Organic Phase Migration: The newly formed lipophilic ion pair, Q⁺Y⁻, has sufficient organic character to dissolve in the bulk organic phase.

  • Intrinsic Reaction: Now solvated in the organic phase and less encumbered by a hydration shell, the "naked" anion Y⁻ is highly reactive and attacks the organic substrate (RZ) to form the desired product (RY).[6] The catalyst's original counter-anion is displaced (Z⁻), forming the ion pair Q⁺Z⁻.

  • Catalyst Regeneration: The Q⁺Z⁻ ion pair migrates back to the interface, where the catalyst cation Q⁺ can exchange Z⁻ for another reactive anion Y⁻, thus completing the catalytic cycle.

Vigorous stirring is paramount in PTC reactions as it dramatically increases the interfacial surface area, accelerating the rate of ion exchange and overall reaction velocity.[9]

PTC_Cycle cluster_organic Organic Phase org_react Substrate (RZ) org_prod Product (RY) org_react->org_prod Intrinsic Reaction qz Q⁺Z⁻ org_prod->qz Displaces Z⁻ qy Q⁺Y⁻ (Lipophilic Ion Pair) qy->org_react interface Aqueous-Organic Interface qy->interface Migration qz->interface Migration aq_react Reagent (M⁺Y⁻) aq_waste Byproduct (M⁺Z⁻) interface->aq_react Ion Exchange Y⁻ for Z⁻ Workflow start Start: Assemble Reaction setup 1. Setup Biphasic System (Organic Solvent + Aq. Base) start->setup add_catalyst 2. Add Phase-Transfer Catalyst (e.g., TBAB) setup->add_catalyst add_reactants 3. Add Reactants (Cyclopentadiene Derivative, Dihaloalkane) add_catalyst->add_reactants reaction 4. Vigorous Stirring & Temperature Control add_reactants->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor workup 6. Reaction Workup (Quench, Separate Phases, Extract Aqueous Layer) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, HPLC, MS) purify->analyze end_node End: Pure Product analyze->end_node

Figure 2. General experimental workflow for PTC spirocyclopropanation.

Protocols and Methodologies

Protocol 1: Achiral Synthesis of Spiro[2.4]hepta-4,6-diene

This protocol describes a standard, reliable method for synthesizing the parent spiro[2.4]heptadiene structure.

Materials & Equipment:

  • Reactants: Freshly cracked cyclopentadiene, 1,2-dichloroethane (DCE)

  • Base: 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Solvent: Dichloromethane (DCM) or the DCE reactant can serve as the organic phase.

  • Equipment: Round-bottom flask, mechanical stirrer (essential for vigorous agitation), dropping funnel, condenser, ice bath.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a powerful mechanical stirrer, combine the 50% NaOH solution and the phase-transfer catalyst (1-5 mol% relative to the cyclopentadiene).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath. Vigorous stirring is critical to create a large interfacial area.

  • Reactant Addition: Premix the freshly cracked cyclopentadiene and 1,2-dichloroethane. Add this organic mixture dropwise to the stirred biphasic system over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and prevent unwanted polymerization of cyclopentadiene.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully dilute the reaction mixture with cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous phase twice with DCM. Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure spiro[2.4]hepta-4,6-diene.

Protocol 2: Asymmetric Synthesis of Chiral Spiro-Oxindoles via PTC

Enantioselective PTC is a frontier in asymmetric synthesis. [11]This protocol is adapted from methodologies using Cinchona alkaloid-derived catalysts to construct more complex, medicinally relevant spirocyclic oxindoles. [12] Materials & Equipment:

  • Reactants: Isatin-derived precursor (e.g., an N-protected 3-chloro-3-substituted oxindole), Michael acceptor or nucleophile.

  • Base: Solid potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide or a similar chiral quaternary ammonium salt (1-10 mol%).

  • Solvent: Toluene or a nonpolar aprotic solvent.

  • Equipment: Schlenk flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

Step-by-Step Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add the isatin-derived precursor, the nucleophile, the solid base, and the chiral phase-transfer catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the suspension vigorously at the specified temperature (often ranging from -20 °C to room temperature) for 12-48 hours.

    • Causality Note: Solid-liquid PTC is often employed in asymmetric reactions to minimize the background, uncatalyzed reaction. [13]The choice of base and temperature is critical for achieving high enantioselectivity, as these factors influence the tightness of the chiral ion pair that dictates the stereochemical outcome.

  • Monitoring: Monitor the reaction by thin-layer chromatography.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC. [14]

Data-Driven Optimization

The efficiency and selectivity of PTC reactions are highly dependent on several interconnected variables. A systematic screening approach is essential for optimization.

ParameterOptionsRationale & Impact on Performance
Catalyst Quaternary Ammonium (e.g., TBAB, Aliquat 336), Phosphonium (e.g., TBPC), Chiral Cinchona-derived saltsLipophilicity is key. More lipophilic catalysts (longer alkyl chains) are more effective but can be harder to remove. Phosphonium salts offer higher thermal stability. [7][9]For asymmetric synthesis, the catalyst's chiral backbone is the source of induction. [11]
Solvent Toluene, DCM, Hexane, or neatNonpolar solvents are generally preferred as they do not solvate the anion, keeping it highly reactive. [10]Polar aprotic solvents (e.g., DMF, DMSO) should be avoided as they can compete with the catalyst.
Base 50% aq. NaOH, solid K₂CO₃, Cs₂CO₃The choice between liquid-liquid and solid-liquid PTC depends on substrate stability and the need to suppress background reactions. The cation of the base can also influence reactivity.
Agitation 500-1500 RPM (Mechanical Stirring)The reaction rate is often limited by the transfer of the anion across the phase boundary ("T-Reaction"). [10]Higher agitation increases interfacial area and accelerates this transfer.
Temperature -20 °C to 60 °CHigher temperatures increase reaction rates but can decrease selectivity in asymmetric reactions and lead to catalyst decomposition (e.g., Hofmann elimination for ammonium salts). [9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient stirring.2. Catalyst poisoning or decomposition.3. Deactivated starting materials.1. Switch to a mechanical stirrer; ensure a vortex is visible.2. Use a fresh batch of catalyst; check for catalyst stability under the reaction conditions.3. Use freshly cracked cyclopentadiene; ensure other reagents are pure.
Formation of Emulsion High catalyst concentration; fine solid particles stabilizing the interface.Dilute the reaction mixture; filter the mixture before separation; add brine to help break the emulsion.
Low Stereoselectivity (ee/dr) 1. Background (uncatalyzed) reaction is competing.2. Non-optimal temperature.3. Incorrect solvent or base.1. Switch to solid-liquid PTC; lower the temperature.2. Screen a range of temperatures (lower is often better for selectivity).3. Screen less polar solvents and different solid bases.
Byproduct Formation 1. Polymerization of diene.2. Catalyst degradation products.1. Maintain low temperatures during reactant addition; add a polymerization inhibitor (e.g., BHT).2. Use a more stable catalyst (e.g., phosphonium salt) if high temperatures are required.

References

  • Halpern, M. E. (Ed.). (1997). Phase-Transfer Catalysis: Mechanisms and Syntheses. American Chemical Society.
  • Mąkosza, M. (2010). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 15(7), 4487-4501. [Link]
  • Chen, Y., et al. (2011). Stereoselective Construction of 5-aza-Spiroh[13][14]eptane Motif via Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate.
  • Smith, A. B., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(10), 2079–2084. [Link]
  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 1149–1161. [Link]
  • Gerlach, K., et al. (Patent). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Yao, Y., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813. [Link]
  • Smith, A. B., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
  • OperaChem. (2023).
  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
  • Sharma, M. M., et al. (1998). Phase transfer catalysis: Chemistry and engineering. Industrial & Engineering Chemistry Research, 37(8), 2938-2967.
  • Maruoka, K., et al. (2017). Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides. Organic Letters, 19(9), 2134–2137. [Link]
  • ResearchGate. (n.d.).
  • International Journal of Research in Chemistry and Environment. (2011).
  • Nefedov, O. M., et al. (2016). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Russian Chemical Bulletin, 65(1), 204-211. [Link]
  • Dias, L. C., & Cruz, L. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]
  • Journal of Chemical Engineering & Process Technology. (2022).
  • MDPI. (2023).
  • MDPI. (2023).
  • ResearchGate. (2021).
  • Hu, W., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • ResearchGate. (n.d.). Hydrogenation of spiro[2.4]hepta‐4,6‐diene and spiro[2.

Sources

Application Notes & Protocols: The Strategic Implementation of Spiro[2.4]heptane-1-carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in modern drug discovery is a strategic move away from planar, two-dimensional structures towards three-dimensional molecular architectures that can offer superior pharmacological properties.[1] Spirocyclic scaffolds are at the forefront of this evolution, providing a rigid, conformationally constrained framework that can enhance potency, selectivity, and metabolic stability.[2][3] This document provides an in-depth guide to the application of Spiro[2.4]heptane-1-carboxylic acid, a uniquely valuable building block, in the synthesis of key pharmaceutical intermediates. We will explore the inherent advantages of its strained cyclopropane-fused ring system, detail validated protocols for its derivatization, and present case studies illustrating its role in constructing precursors for sophisticated therapeutic agents, including ALX receptor agonists and components of antiviral drugs like Ledipasvir.[4][5]

The Spiro[2.4]heptane Advantage: Engineering Three-Dimensionality

The introduction of a spirocyclic motif into a drug candidate can profoundly influence its biological activity.[6][7] The Spiro[2.4]heptane core, in particular, offers a rigid structure that fixes the spatial orientation of substituents. This conformational locking is critical for minimizing the entropic penalty upon binding to a biological target, which can translate into a significant increase in binding affinity and potency.[8]

The core value proposition of this scaffold lies in several key areas:

  • Enhanced Target Selectivity: The well-defined 3D geometry allows for more precise interactions with a target's binding pocket, reducing off-target effects.

  • Improved Physicochemical Properties: The high sp³ character of the scaffold can lead to better solubility and metabolic stability compared to flat, aromatic systems which are more prone to oxidative metabolism.[3]

  • Novel Chemical Space: It provides access to patent-free molecular frameworks, a crucial consideration in drug development.[9]

cluster_0 Traditional 'Flat' Scaffold cluster_1 Spirocyclic 3D Scaffold Planar_Ring Benzene Ring (Planar, Flexible Substituents) Planar_Target Binding Target Planar_Ring->Planar_Target Suboptimal Fit (High Conformational Freedom) Spiro_Scaffold Spiro[2.4]heptane Core (Rigid, Defined 3D Geometry) Spiro_Target Binding Target Spiro_Scaffold->Spiro_Target Improved Fit (Conformationally Constrained)

Figure 1: Comparison of a traditional planar scaffold versus a rigid 3D spirocyclic scaffold for target binding.

Application Case Study: Synthesis of Intermediates for ALX Receptor Agonists

The ALX receptor is a G protein-coupled receptor implicated in the resolution of inflammation. Agonists of this receptor are promising therapeutic candidates for treating inflammatory conditions such as asthma, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[5] The Spiro[2.4]heptane scaffold has been successfully employed to create potent and stable ALX receptor agonists.[5] The following protocol details a foundational amide coupling reaction, a common step in synthesizing these intermediates.

Protocol 1: Synthesis of N-Benzyl-spiro[2.4]heptane-1-carboxamide

This protocol describes the coupling of this compound with benzylamine. The choice of HATU as a coupling agent is based on its high efficiency, rapid reaction times, and low rate of epimerization.

G start Setup Reaction dissolve Dissolve Spiro[2.4]heptane-1- carboxylic acid (1.0 eq) in DCM start->dissolve add_reagents Add Benzylamine (1.05 eq), HATU (1.2 eq), and DIPEA (2.5 eq) dissolve->add_reagents stir Stir at Room Temperature (2-4 hours) add_reagents->stir monitor Monitor by TLC (e.g., 30% EtOAc/Hexanes) stir->monitor workup Quench with aq. NH4Cl, separate layers, wash organic phase with brine monitor->workup Upon Completion dry_purify Dry (Na2SO4), filter, concentrate, and purify via column chromatography workup->dry_purify characterize Characterize Product (NMR, MS, Purity) dry_purify->characterize

Figure 2: Experimental workflow for the amide coupling of this compound.

Materials & Reagents:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate and Hexanes (HPLC grade)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add benzylamine (1.05 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the activation of the carboxylic acid by HATU.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure amide product.

Data Presentation:

ParameterExpected Result
Physical Appearance White to off-white solid
Yield 85-95%
Purity (by LCMS) >98%
¹H NMR Consistent with N-Benzyl-spiro[2.4]heptane-1-carboxamide structure
Mass Spec (ESI+) Calculated m/z: 230.15 (M+H)⁺, Found: 230.15

Application Case Study: Synthesis of Spirocyclic Amines via Curtius Rearrangement

The amine functional group is ubiquitous in pharmaceuticals. Converting the carboxylic acid of the spiro[2.4]heptane scaffold into an amine opens up a vast array of subsequent chemical transformations. The Curtius rearrangement is a reliable method for this conversion, proceeding through an isocyanate intermediate which can be trapped by an alcohol to form a carbamate. This carbamate serves as a stable, protected form of the amine. This transformation is conceptually similar to steps used to generate complex amine intermediates for antiviral agents.[4][10]

Protocol 2: Synthesis of tert-Butyl (spiro[2.4]heptan-1-yl)carbamate

This protocol outlines the one-pot conversion of the carboxylic acid to a Boc-protected amine using diphenylphosphoryl azide (DPPA).

Safety First: Organic azides like DPPA are potentially explosive and should be handled with care behind a blast shield. Avoid heating concentrated solutions.

G cluster_0 Acyl Azide Formation cluster_1 Rearrangement & Trapping a Spiro[2.4]heptane-1- carboxylic acid + DPPA + Base b Spiro[2.4]heptanoyl azide (Intermediate) a->b c Heat (Δ, -N₂) b->c Curtius Rearrangement d Isocyanate Intermediate c->d e Add tert-Butanol (t-BuOH) d->e f Boc-protected Amine (Final Product) e->f

Figure 3: Mechanistic pathway of the Curtius rearrangement for synthesizing a protected spirocyclic amine.

Materials & Reagents:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene, anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of DPPA (1.1 eq) at room temperature. Causality Note: TEA acts as a base to deprotonate the carboxylic acid, facilitating the formation of the acyl azide intermediate.

  • Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours.

  • Isocyanate Formation: Add tert-butanol (3.0 eq) to the mixture. Slowly heat the reaction to 80-90 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate. Trustworthiness Note: The reaction must be heated carefully. The rate of nitrogen evolution provides a visual confirmation that the rearrangement is proceeding.

  • Carbamate Formation: Maintain the temperature for 4-6 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material and formation of the product.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (e.g., 5% to 20% ethyl acetate in hexanes) to afford the pure Boc-protected amine.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists aiming to impart drug-like properties through structural rigidity and three-dimensionality. The protocols detailed herein provide reliable and scalable methods for converting this building block into valuable pharmaceutical intermediates. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently employ this scaffold to accelerate the development of next-generation therapeutics that successfully escape the limitations of "flatland" chemistry.

References

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. Diarylspiro[2.4]heptenes as orally active, highly selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationships.
  • ScienceDirect. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Benchchem. (n.d.). This compound | CAS 17202-94-7.
  • Google Patents. (n.d.). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • PubChem. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580.
  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • National Institutes of Health (NIH). (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Spiro[2.4]heptane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[2.4]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this valuable spirocyclic building block.

Introduction

This compound is a key structural motif in medicinal chemistry and materials science, offering a rigid three-dimensional scaffold. Its synthesis, while achievable through established organic chemistry reactions, can present challenges related to yield, purity, and scalability. This guide will focus on two primary and effective synthetic routes:

  • Simmons-Smith Cyclopropanation of an α,β-Unsaturated Ester: A powerful method for forming the cyclopropane ring with high stereospecificity.

  • Malonic Ester Synthesis: A classic and versatile approach for the formation of carboxylic acids.

This document will provide detailed experimental protocols, troubleshooting guides for common issues, and a comprehensive FAQ section to support your synthetic efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Spiro[2.4]heptane-1-carboxylate Ester (Simmons-Smith Route)

Question: I am performing the Simmons-Smith cyclopropanation of ethyl cyclopentylideneacetate, but I am observing very low conversion to the desired ethyl spiro[2.4]heptane-1-carboxylate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in a Simmons-Smith reaction are a common challenge and can often be attributed to several factors related to the reagents and reaction conditions.

Potential CauseRecommended Solution & Scientific Rationale
Inactive Zinc Reagent The activity of the zinc is paramount for the formation of the reactive zinc carbenoid (iodomethylzinc iodide or a related species). Commercial zinc dust can have an passivating oxide layer. Solution: Activate the zinc dust immediately before use. A common method is to stir the zinc dust with dilute HCl, followed by sequential washing with water, ethanol, and diethyl ether, and then drying under high vacuum. This removes the oxide layer and increases the surface area for reaction. Alternatively, using a pre-formed zinc-copper couple can enhance reactivity.
Decomposition of the Zinc Carbenoid The organozinc carbenoid is sensitive to moisture and air. Contamination can lead to quenching of the reagent. Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and freshly distill diiodomethane to remove any impurities that could inhibit the reaction.
Sub-optimal Reaction Temperature The formation and reaction of the zinc carbenoid are temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it is too high, the carbenoid can decompose. Solution: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature or gently heated. If you are observing low conversion at room temperature, consider gently refluxing the reaction mixture in a solvent like diethyl ether or dichloromethane. Monitor the reaction by TLC or GC to find the optimal temperature for your specific setup.
Insufficient Reagent Stoichiometry An insufficient excess of the Simmons-Smith reagent can lead to incomplete conversion of the starting material. Solution: Typically, a 1.5 to 2-fold excess of both the zinc reagent and diiodomethane relative to the alkene is recommended to drive the reaction to completion.
Alternative Simmons-Smith Conditions The classic Simmons-Smith conditions (Zn-Cu couple and CH₂I₂) may not be optimal for all substrates. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane, often provides a more reactive and soluble carbenoid precursor, leading to higher yields, especially for less reactive alkenes.[1][2] Solution: Consider using the Furukawa conditions (Et₂Zn and CH₂I₂). This is often the preferred method for unfunctionalized alkenes.[1]
Issue 2: Formation of Significant Byproducts in the Malonic Ester Synthesis Route

Question: I am attempting to synthesize this compound via the malonic ester route using 1,4-dibromobutane and diethyl malonate, followed by cyclization. However, I am getting a complex mixture of products. What are the likely side reactions?

Answer:

The malonic ester synthesis, while powerful, can be prone to side reactions, especially when attempting an intramolecular cyclization to form a spirocyclic system.

Potential CauseRecommended Solution & Scientific Rationale
Intermolecular Dialkylation The initially formed mono-alkylated malonate is still acidic and can react with another molecule of 1,4-dibromobutane, leading to linear oligomers or polymers instead of the desired intramolecular cyclization. Solution: Employ high-dilution conditions for the cyclization step. By adding the base slowly to a dilute solution of the mono-alkylated intermediate, you can favor the intramolecular reaction over intermolecular reactions.
Elimination Reactions The basic conditions used for the alkylation and cyclization can promote elimination reactions of the alkyl halide, leading to the formation of unsaturated byproducts. Solution: Use a non-hindered, strong base like sodium ethoxide in ethanol at a controlled temperature. Avoid excessively high temperatures which can favor elimination.
Incomplete Hydrolysis or Decarboxylation Steric hindrance around the spiro center can make the hydrolysis of the diethyl ester and the subsequent decarboxylation challenging.[3] Solution: For hydrolysis, consider using a stronger base like potassium hydroxide in a higher boiling solvent such as ethylene glycol, or employ acidic hydrolysis with a strong acid like HBr in acetic acid. For decarboxylation, ensure the reaction is heated for a sufficient period at a high enough temperature. Monitoring the reaction for the cessation of CO₂ evolution can indicate completion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the Simmons-Smith synthesis of this compound?

A1: The most direct precursor for the Simmons-Smith route is an ester of cyclopentylideneacetic acid, such as ethyl cyclopentylideneacetate. This α,β-unsaturated ester can be synthesized from cyclopentanone and a phosphonate reagent like triethyl phosphonoacetate via a Horner-Wadsworth-Emmons reaction.[4]

Q2: How do I monitor the progress of the Simmons-Smith reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you will observe the disappearance of the starting alkene (ethyl cyclopentylideneacetate) and the appearance of a new, typically less polar spot corresponding to the cyclopropanated product (ethyl spiro[2.4]heptane-1-carboxylate).

Q3: What is the proper work-up procedure for a Simmons-Smith reaction?

A3: A typical work-up involves carefully quenching the reaction mixture at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). This will hydrolyze any remaining active zinc species. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q4: How can I purify the final this compound?

A4: After hydrolysis of the ester, the crude carboxylic acid can be purified by several methods. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often effective if the product is a solid at room temperature. If it is an oil, vacuum distillation can be a good option. For high purity, flash column chromatography on silica gel may be necessary. It is important to note that acidic products can streak on silica gel; this can sometimes be mitigated by adding a small amount of acetic acid to the eluent.

Q5: Are there any safety precautions I should be aware of when performing these syntheses?

A5: Yes, several safety precautions are crucial:

  • Diiodomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diethylzinc is pyrophoric and will ignite spontaneously in air. It must be handled under a strict inert atmosphere using syringe techniques.

  • Sodium hydride (used in the Horner-Wadsworth-Emmons reaction) is a flammable solid that reacts violently with water. It should be handled with care in a dry environment.

  • The quenching of the Simmons-Smith reaction can be exothermic. Always perform the quench slowly and with cooling.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Spiro[2.4]heptane-1-carboxylate via Simmons-Smith Reaction

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Ethyl Cyclopentylideneacetate

G cluster_0 Horner-Wadsworth-Emmons Reaction Cyclopentanone Cyclopentanone Triethyl_phosphonoacetate Triethyl phosphonoacetate NaH Sodium Hydride (Base) THF Anhydrous THF (Solvent) Ethyl_cyclopentylideneacetate Ethyl cyclopentylideneacetate

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add cyclopentanone (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl cyclopentylideneacetate.

Step 2: Cyclopropanation of Ethyl Cyclopentylideneacetate

G cluster_1 Simmons-Smith Cyclopropanation Ethyl_cyclopentylideneacetate Ethyl cyclopentylideneacetate Et2Zn Diethylzinc CH2I2 Diiodomethane DCM Anhydrous DCM (Solvent) Ethyl_spiro Ethyl spiro[2.4]heptane-1-carboxylate

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of ethyl cyclopentylideneacetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise.

  • Add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl spiro[2.4]heptane-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH ~2 with cold 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324. [Link]
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415. [Link]
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.
  • Malonic Ester Synthesis. In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p 250. [Link]
  • Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. [Link]
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353-3354. [Link]
  • Simmons–Smith reaction - Wikipedia. [Link]
  • Malonic ester synthesis - Wikipedia. [Link]
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid. [Link]
  • Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. Biotechnol. Adv.2011, 29 (1), 89-100. [Link]

Sources

Technical Support Center: Purification of Spiro[2.4]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Spiro[2.4]heptane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the isolation and purification of this valuable spirocyclic building block. The guidance herein assumes the compound has been synthesized, likely via a Simmons-Smith cyclopropanation of a cyclopentene derivative followed by ester hydrolysis, and now requires purification from the crude reaction mixture.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification workflow in a direct question-and-answer format.

Q1: My final product is a persistent oil and fails to solidify, even after removing the solvent under high vacuum. What is the likely cause?

A: An oily product is typically indicative of significant impurities that disrupt the crystal lattice formation. The most common culprits are:

  • Unreacted Starting Ester: The precursor ester (e.g., ethyl or methyl cyclopentene-1-carboxylate, which becomes the spiro[2.4]heptane-1-carboxylate) is a common impurity if the hydrolysis step was incomplete. Esters are often oils and will prevent your carboxylic acid from crystallizing.

  • Neutral Byproducts: Side reactions during the cyclopropanation can generate non-acidic, oily impurities that are not removed by a simple workup.[1][2]

  • Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., toluene, DMF) can be difficult to remove and may keep the product solubilized.

Solution Pathway:

  • Confirm Hydrolysis Completion: Run a TLC or ¹H NMR on the crude oil. The presence of a characteristic ester peak (e.g., a quartet and triplet for an ethyl ester) confirms incomplete hydrolysis. If necessary, re-subject the mixture to hydrolysis conditions (e.g., reflux with NaOH or LiOH in aq. THF/MeOH).

  • Perform an Acid-Base Extraction: This is the most robust method to separate the desired carboxylic acid from neutral impurities like the starting ester or other byproducts. The detailed protocol is provided in Section 3. This technique relies on the acidic nature of your target compound, which allows it to be selectively moved into an aqueous basic solution, leaving neutral impurities behind in the organic layer.[3][4][5]

  • Solvent Exchange: If a high-boiling solvent is suspected, dissolve the oil in a low-boiling solvent like diethyl ether or dichloromethane, and then re-concentrate. Repeat this process 2-3 times to azeotropically remove the tenacious solvent.

Q2: I experienced a very low yield after performing the acid-base extraction and acidification. Where could my product have gone?

A: Low recovery is a frustrating issue that can often be traced to a few key steps in the extraction process.

  • Incomplete Extraction: The carboxylic acid may not have been fully extracted into the aqueous basic layer. This can happen if the base was not strong enough, not used in sufficient quantity, or if mixing was inadequate.

  • Incomplete Precipitation/Back-Extraction: Upon acidification, the product may not have fully precipitated or been recovered. This compound has a slight but non-negligible water solubility (approx. 2.4 g/L).[6] If you relied solely on filtration, a significant amount could remain in the acidic aqueous filtrate.

  • Incorrect pH: The pH of the aqueous layer must be made strongly acidic (pH 1-2) to ensure complete protonation of the carboxylate salt back to the neutral carboxylic acid.[3][7] If the solution is only weakly acidic, the product will remain in its partially ionized, more water-soluble form.

Solution Pathway:

  • Check Aqueous Layer pH: Use pH paper or a calibrated pH meter to ensure the aqueous layer is at pH 1-2 after adding acid. Add more acid if necessary.

  • Re-extract the Filtrate: After filtering any precipitated solid, extract the acidic aqueous filtrate 2-3 times with a fresh portion of an organic solvent (e.g., ethyl acetate or diethyl ether) to recover the dissolved product. Combine these organic extracts with your main product.

  • Saturate the Aqueous Layer: Before back-extraction, adding sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product (salting-out effect) and improve recovery.

Q3: An intractable emulsion formed during my liquid-liquid extraction. How can I break it?

A: Emulsions are common when performing extractions, especially when fine particulate matter or amphiphilic molecules are present.

  • Cause: Vigorous shaking is a primary cause. Inversions or gentle swirling are often sufficient. The presence of insoluble zinc salts from the Simmons-Smith reaction can also stabilize emulsions.

Solution Pathway:

  • Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for this compound?

A: The single most effective and scalable method is acid-base liquid-liquid extraction . This chemical-property-based separation is superior to physical methods like chromatography for initial bulk purification. The carboxylic acid functional group can be deprotonated by a base to form a water-soluble carboxylate salt. This salt moves into the aqueous phase, leaving water-insoluble neutral or basic impurities in the organic phase. The layers are then separated, and the aqueous phase is acidified to regenerate the pure, water-insoluble carboxylic acid.[3][4][7]

Q2: Should I use a strong base (NaOH) or a weak base (NaHCO₃) for the extraction?

A: For this specific molecule, either can be effective, but they have different applications.

  • Sodium Hydroxide (NaOH): As a strong base, it will deprotonate virtually all carboxylic acids completely, ensuring a very efficient extraction into the aqueous layer. It is the recommended choice for maximizing recovery.[5]

  • Sodium Bicarbonate (NaHCO₃): As a weaker base, it is selective for strongly acidic protons, such as those on carboxylic acids, but may not react with less acidic compounds like phenols.[4] If your reaction mixture contained other acidic impurities that you wished to leave in the organic layer, NaHCO₃ would be a better choice. For general purification of this compound from neutral impurities, NaOH is robust and reliable.

Q3: What is the optimal method to isolate the final product after purification?

A: After the final step of the acid-base extraction (acidification of the aqueous layer), you have two primary options for isolating the solid product:

  • Precipitation and Filtration: If the acidification causes the product to precipitate as a clean, easily filterable solid, this is the most direct method. Chill the mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual inorganic salts.

  • Back-Extraction: This method is often preferred for maximizing yield, especially given the product's slight water solubility.[6] After acidification, extract the aqueous suspension with several portions of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure product.

Q4: What are good solvent systems for the final recrystallization of this compound?

A: Given its melting point of approximately 52 °C and slight water solubility, several solvent systems can be effective for recrystallization.[6] The goal is to find a solvent (or solvent pair) in which the acid is soluble when hot but poorly soluble when cold.

  • Water: Due to its moderate solubility, recrystallization from hot water may be possible, especially for larger quantities.

  • Hexane/Ethyl Acetate: A common and effective mixed-solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the cloud point). Allow it to cool slowly.

  • Toluene: Can also be an effective single-solvent system for recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the purification of this compound from a crude reaction mixture containing neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10 mL of solvent per 1 g of crude material), in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium spiro[2.4]heptanoate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure all the carboxylic acid has been removed. Combine the aqueous extracts. The remaining organic layer contains the neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 1-2, verify with pH paper). A white precipitate of this compound should form.

  • Product Isolation:

    • Method A (Filtration): Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water. Allow the solid to air-dry.

    • Method B (Back-Extraction): Transfer the acidic suspension to a separatory funnel and extract three times with diethyl ether or ethyl acetate. Combine the organic extracts, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent in vacuo to yield the purified product.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification via Recrystallization

This protocol is for the final purification of the isolated, mostly pure solid.

  • Solvent Selection: Choose a suitable solvent system (e.g., hexane/ethyl acetate).

  • Dissolution: Place the solid this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Crystallization: Slowly add the less soluble solvent (hexane) dropwise to the hot solution until a persistent cloudiness is observed. Add a drop or two of the more soluble solvent (ethyl acetate) to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven.

Section 4: Data & Visualization

Table 1: Common Impurity Profile and Removal Strategy
Impurity NameChemical ClassTypical PropertiesRecommended Removal Method
Spiro[2.4]heptane-1-carboxylate EsterEster (Neutral)Oily, higher boiling pointAcid-Base Extraction (remains in organic layer)
Alcohol (from hydrolysis, e.g., Ethanol)Alcohol (Neutral)Volatile, water-solubleEvaporation, Aqueous Washes
Diiodomethane (CH₂I₂)Reagent (Neutral)High-density liquidAcid-Base Extraction (remains in organic layer)
Zinc Iodide (ZnI₂)Inorganic SaltWater-solubleAqueous Washes / Acid-Base Extraction
Unreacted Cyclopentene PrecursorAlkene (Neutral)VolatileAcid-Base Extraction (remains in organic layer)
Diagram 1: General Purification Workflow

Purification_Workflow cluster_main Purification of this compound crude Crude Reaction Mixture (Acid, Ester, Zn Salts, etc.) dissolve Dissolve in Organic Solvent (e.g., Et₂O) crude->dissolve extract Extract with aq. NaOH (1 M) dissolve->extract org_layer Organic Layer: Neutral Impurities (Ester, CH₂I₂, etc.) extract->org_layer Phase 1 aq_layer Aqueous Layer: Sodium Spiro[2.4]heptanoate (Water Soluble Salt) extract->aq_layer Phase 2 discard Discard org_layer->discard acidify Acidify to pH 1-2 with conc. HCl aq_layer->acidify isolate Isolate Product: Filtration or Back-Extraction acidify->isolate recrystal Optional: Recrystallization isolate->recrystal pure_product Pure Spiro[2.4]heptane-1- carboxylic acid isolate->pure_product If sufficiently pure recrystal->pure_product

Caption: Workflow for the purification of this compound.

References

  • Chemchart. (n.d.). This compound (17202-94-7).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]
  • International Journal of Advance Engineering and Research Development. (2017). Study on Extraction of Carboxylic Acid Using Solvent Extraction.
  • University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • Wikipedia. (n.d.). Simmons–Smith reaction.

Sources

Technical Support Center: Synthesis of Spiro[2.4]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Overview of Synthetic Strategies

Welcome to the technical support guide for the synthesis of Spiro[2.4]heptane-1-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related spirocyclic scaffolds. Spiro[2.4]heptane derivatives are valuable building blocks in medicinal chemistry and materials science, but their synthesis can present unique challenges, including the formation of specific, often hard-to-separate byproducts.

This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will dissect the common synthetic routes, explain the mechanistic origins of key byproducts, and offer validated protocols to enhance yield and purity.

The most prevalent synthetic approach involves a two-step sequence:

  • Olefin Formation: An olefination reaction, typically the Horner-Wadsworth-Emmons (HWE) reaction, is used to convert cyclopentanone into an α,β-unsaturated ester, such as ethyl cyclopentylideneacetate.

  • Cyclopropanation: A cyclopropanation reaction, most commonly the Simmons-Smith reaction, is then performed on the alkene to construct the spirocyclic cyclopropane ring.

  • Hydrolysis: Finally, the ester is hydrolyzed to yield the target carboxylic acid.

Each of these steps has the potential to generate specific impurities that can complicate purification and reduce overall yield. The following sections address the most common issues encountered during this synthetic sequence.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during your synthesis.

FAQ 1: Olefination Step (Horner-Wadsworth-Emmons Reaction)
Question: My Horner-Wadsworth-Emmons reaction to produce the precursor ethyl cyclopentylideneacetate from cyclopentanone is low-yielding and produces a significant amount of a polar byproduct. What is happening?

Answer: This is a classic issue in HWE reactions involving ketones. The primary cause is often related to the basicity of the system and the reactivity of the phosphonate carbanion.

Causality & Mechanism: The Horner-Wadsworth-Emmons reaction relies on the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ketone (cyclopentanone)[1][2]. While stabilized phosphonate carbanions are less basic than their Wittig counterparts, they can still act as bases, particularly if the initial nucleophilic addition to the ketone is slow or reversible.

The most common byproduct in this scenario is the aldol condensation product of cyclopentanone . The phosphonate carbanion, instead of adding to the carbonyl, can deprotonate the α-carbon of another cyclopentanone molecule. This generates an enolate, which then attacks a second molecule of cyclopentanone, leading to the formation of 2-(cyclopent-1-en-1-yl)cyclopentan-1-one after dehydration. This byproduct is highly conjugated and often colored, which can complicate purification.

Troubleshooting & Solutions:

  • Choice of Base and Temperature: Use a strong, non-nucleophilic base that rapidly and completely deprotonates the phosphonate. Sodium hydride (NaH) is a common and effective choice[2]. Perform the deprotonation at 0 °C before cooling to a lower temperature (e.g., -78 °C) for the addition of cyclopentanone. Adding the ketone at low temperature minimizes the rate of the competing aldol reaction.

  • Order of Addition: Always add the ketone slowly to the pre-formed phosphonate carbanion solution. This ensures that the ketone is always in the presence of a high concentration of the desired nucleophile, favoring the HWE pathway over self-condensation.

  • Use of Additives: For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and an amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be highly effective. LiCl helps to break up phosphonate aggregates and accelerates the desired olefination.

Below is a troubleshooting workflow for the HWE step.

HWE_Troubleshooting cluster_0 Problem Identification cluster_1 Diagnosis: Probable Cause cluster_2 Solution Pathways cluster_3 Expected Outcome Start Low Yield & Polar Byproduct in HWE Step Cause Cyclopentanone Self-Condensation (Aldol Reaction) Start->Cause Analysis Sol1 Optimize Base & Temperature 1. Use NaH for full deprotonation. 2. Add ketone at low temp (-78°C). Cause->Sol1 Remedy 1 Sol2 Change Addition Order Slowly add ketone to pre-formed carbanion. Cause->Sol2 Remedy 2 Sol3 Use Masamune-Roush Conditions Add LiCl/DBU for sensitive substrates. Cause->Sol3 Remedy 3 End Increased Yield of Ethyl Cyclopentylideneacetate Minimized Aldol Byproduct Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for the Horner-Wadsworth-Emmons reaction.

FAQ 2: Cyclopropanation Step (Simmons-Smith Reaction)
Question: I performed a Simmons-Smith reaction on my unsaturated ester, but the reaction is incomplete, and I'm observing several unidentified byproducts in my GC-MS analysis. What could they be?

Answer: This is a frequent challenge in Simmons-Smith cyclopropanations. The issues typically stem from the quality of the organozinc carbenoid reagent and potential side reactions with the ester functional group.[3][4]

Causality & Mechanism: The Simmons-Smith reaction involves an organozinc carbenoid, typically (iodomethyl)zinc iodide (IZnCH₂I), which adds a methylene (CH₂) group across the double bond in a concerted, stereospecific manner.[3][5] The quality and reactivity of this carbenoid are paramount.

Common Byproducts & Their Origins:

  • Unreacted Starting Material: This is the most common "byproduct." It indicates insufficient reactivity of the Simmons-Smith reagent. The zinc used may have a passivated oxide layer, or the reaction was not allowed to proceed for a sufficient duration.

  • Polymerization Products: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can sometimes promote polymerization of the electron-rich alkene starting material, especially if the reaction is run at higher concentrations or temperatures.[3]

  • Ethyl Iodide & Zinc Carboxylate: Although less common with esters compared to more sensitive functional groups, the organozinc reagent can potentially react at the carbonyl center. This is not a major pathway but can contribute to minor impurities.

  • Products of Methylene Insertion: In rare cases, the highly reactive carbenoid can insert into C-H bonds, but this is generally not a significant issue for this substrate.

Troubleshooting & Solutions:

  • Zinc Activation: The success of the reaction hinges on the quality of the zinc. Zinc dust or granules should be activated immediately before use to remove the passivating oxide layer. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Using a pre-formed zinc-copper couple is highly recommended.[4]

  • Reagent Choice (Furukawa Modification): Instead of the heterogeneous diiodomethane/zinc-copper couple, consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[3] This forms a soluble and more reactive reagent in situ, often leading to cleaner and more reproducible results.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Ethereal solvents like diethyl ether or 1,2-dimethoxyethane (DME) are common. The rate of reaction tends to decrease with increasing solvent basicity.[6]

  • Temperature Control: While the reaction is often run at room temperature or with gentle reflux, maintaining a consistent temperature is important. If side reactions are observed, running the reaction at 0 °C may improve selectivity.

Simmons_Smith_Mechanism cluster_0 Desired Pathway: Cyclopropanation cluster_1 Side Reaction: Lewis Acid Catalyzed Polymerization Reactants_Main Ethyl Cyclopentylideneacetate + 'IZnCH₂I' TS_Main [Concerted Transition State] Reactants_Main->TS_Main Product_Main Ethyl Spiro[2.4]heptane-1-carboxylate TS_Main->Product_Main Reactants_Side Ethyl Cyclopentylideneacetate Initiation Initiation by ZnI₂ (Lewis Acid) Reactants_Side->Initiation Byproduct from main reaction Polymer Polymeric Byproducts Initiation->Polymer

Caption: Desired vs. side reaction pathways in Simmons-Smith cyclopropanation.

FAQ 3: Hydrolysis Step
Question: The final hydrolysis of my ethyl spiro[2.4]heptane-1-carboxylate is not going to completion, or I am seeing evidence of ring-opening. How can I improve this step?

Answer: Hydrolysis of sterically hindered esters like this one can be sluggish. The proximity of the spirocyclic core can shield the carbonyl group from nucleophilic attack. Ring-opening is a concern under harsh conditions due to the inherent strain in the three-membered cyclopropane ring.

Causality & Mechanism: Standard saponification with NaOH or KOH in aqueous alcohol is the typical method. The rate-limiting step is the nucleophilic attack of the hydroxide ion on the ester carbonyl. The cyclopropane ring is susceptible to cleavage by strong acids or, under very harsh basic conditions, though it is generally stable to standard saponification conditions. The more likely issue is incomplete reaction due to steric hindrance.

Troubleshooting & Solutions:

  • Increase Reaction Time and/or Temperature: The simplest solution is to prolong the reaction time at a moderate reflux temperature. Monitor the reaction by TLC or GC to track the disappearance of the starting ester.

  • Use a Co-solvent: If solubility is an issue, using a co-solvent like tetrahydrofuran (THF) or dioxane with the aqueous alcohol can create a more homogeneous solution and increase the reaction rate.

  • Alternative Hydrolysis Conditions: If standard conditions fail, consider using potassium trimethylsilanolate (KOSiMe₃) in an anhydrous solvent. This is a powerful nucleophile for cleaving hindered esters under non-aqueous conditions, which can sometimes provide cleaner results.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be basic. Carefully acidify the aqueous solution with cold dilute HCl to a pH of ~2-3 to protonate the carboxylate salt. The product, this compound, will likely precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Insufficient acidification is a common reason for low isolated yields.

Summary of Potential Byproducts

For quick reference, the table below summarizes the key byproducts discussed, their origin, and their molecular weight.

Byproduct NameStructure (SMILES)Molecular Weight ( g/mol )Originating StepProbable Cause
2-(Cyclopent-1-en-1-yl)cyclopentan-1-oneC1=C(CCCC1)C2CCCC2=O150.22Horner-Wadsworth-EmmonsCyclopentanone self-condensation
Polymeric Materials[Varies]High MWSimmons-SmithLewis acid (ZnI₂) catalyzed polymerization
Unreacted Starting MaterialC=C(CC1)CCC1C(=O)OCC154.21Simmons-SmithInactive zinc or insufficient reagent

Recommended Protocol for this compound Synthesis

This protocol incorporates the troubleshooting advice to maximize yield and purity.

Step 1: Ethyl 2-cyclopentylideneacetate (HWE Reaction)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in dry THF.

  • Carbanion Formation: Cool the NaH suspension to 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

  • Olefination: Cool the resulting clear solution to -78 °C (dry ice/acetone bath). Add cyclopentanone (1.0 eq) dropwise over 20 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield the pure α,β-unsaturated ester.

Step 2: Ethyl spiro[2.4]heptane-1-carboxylate (Simmons-Smith Cyclopropanation)
  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the Furukawa reagent. Add diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 eq) to dry dichloromethane (DCM). Cool to 0 °C.

  • Carbenoid Formation: Add diiodomethane (CH₂I₂, 2.2 eq) dropwise to the Et₂Zn solution. A white precipitate may form. Stir at 0 °C for 30 minutes.

  • Cyclopropanation: Add a solution of ethyl 2-cyclopentylideneacetate (from Step 1, 1.0 eq) in DCM dropwise to the pre-formed reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC.

  • Work-up: Quench the reaction carefully at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Continue adding until gas evolution stops. Add diethyl ether and stir vigorously until the aqueous layer is clear. Separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can often be used directly in the next step, but can be purified by flash chromatography if needed.

Step 3: this compound (Hydrolysis)
  • Saponification: Dissolve the crude ester from Step 2 in a 1:1 mixture of THF and ethanol. Add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 4-6 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the basic aqueous solution with diethyl ether (2x) to remove any neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly and carefully acidify to pH 2-3 by adding cold 2 M HCl. A white precipitate of the product should form.

  • Isolation: Extract the product from the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1. [Link]
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropane derivatives. Tetrahedron Letters, 7(28), 3353-3354. [Link]

Sources

Technical Support Center: Racemic Resolution of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the racemic resolution of Spiro[2.4]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. The methodologies and troubleshooting advice presented herein are grounded in established stereochemical principles and validated experimental practices.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the racemic resolution of this compound?

The most prevalent and industrially scalable method for resolving racemic carboxylic acids, including this compound, is through the formation of diastereomeric salts.[1][2][3] This classical technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent).[2][3] The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties such as solubility.[1][4] This difference in solubility allows for their separation by fractional crystallization.[1]

Q2: Which chiral resolving agents are most effective for this compound?

While the optimal resolving agent must often be determined empirically through screening, several chiral amines are commonly employed for the resolution of carboxylic acids.[3] These include:

  • (R)- or (S)-1-Phenylethylamine: A widely used and commercially available resolving agent.[2]

  • Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine): Naturally occurring and effective for a broad range of acids.[3][5]

  • Brucine and Strychnine: Though effective, their toxicity necessitates careful handling.[3]

  • (1R,2S)-2-amino-1,2-diphenylethanol: Can be effective in forming crystalline salts.[6]

The selection of the resolving agent is critical and should be based on factors such as the crystallinity of the resulting diastereomeric salts and the ease of recovery of the desired enantiomer after separation.[7]

Q3: How do I choose the right solvent for the crystallization of the diastereomeric salts?

The choice of solvent is paramount for a successful resolution. The ideal solvent is one in which the two diastereomeric salts exhibit a significant difference in solubility.[1] A systematic screening of various solvents and solvent mixtures is highly recommended.[1] Common solvents for this purpose include:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., toluene, hexane)

  • Water, or aqueous mixtures with organic solvents

The goal is to find a solvent system where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains in the mother liquor.[8]

Troubleshooting Guide

Issue 1: No crystal formation after adding the resolving agent.

Possible Causes & Solutions:

  • Supersaturation Not Reached: The solution may be too dilute.

    • Solution: Slowly evaporate the solvent to increase the concentration. Be cautious not to evaporate too quickly, as this can lead to the precipitation of both diastereomers.

  • Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Try adding a less polar "anti-solvent" dropwise to induce precipitation. For example, if your salts are dissolved in methanol, slowly add a non-polar solvent like hexane. Alternatively, screen a wider range of solvents.[1]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence crystallization.

    • Solution: While a 1:1 molar ratio is a common starting point, it's worth experimenting with substoichiometric amounts of the resolving agent (e.g., 0.5 equivalents).[1]

Issue 2: The isolated crystals have low enantiomeric excess (ee).

Possible Causes & Solutions:

  • Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution 1: Recrystallization: The most common method to improve purity is to recrystallize the obtained solid.[3] This process can be repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.

    • Solution 2: Solvent System Optimization: Experiment with different solvent mixtures to maximize the solubility difference between the diastereomers.[1] Temperature can also be a critical factor; try performing the crystallization at different temperatures (e.g., room temperature, 4°C, or sub-zero temperatures).[1]

  • Insufficient Washing: The mother liquor, containing the more soluble diastereomer, may not have been completely removed from the crystal surface.

    • Solution: Wash the filtered crystals with a small amount of the cold crystallization solvent.[1] Using cold solvent minimizes the dissolution of the desired crystals while effectively removing impurities.

Issue 3: Difficulty recovering the pure enantiomer from the diastereomeric salt.

Possible Causes & Solutions:

  • Incomplete Salt Cleavage: The acid-base reaction to liberate the free carboxylic acid may not have gone to completion.

    • Solution: After separating the desired diastereomeric salt, it needs to be treated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to break the ionic bond and regenerate the chiral resolving agent and the desired enantiomer of this compound.[8][9] Ensure the pH is adjusted sufficiently to fully protonate the carboxylic acid (typically pH < 2) or deprotonate the amine resolving agent (typically pH > 12).

  • Emulsion Formation During Extraction: During the workup to separate the free acid from the resolving agent, emulsions can form, making separation difficult.

    • Solution: Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols & Data

General Protocol for Diastereomeric Salt Resolution

This protocol provides a general framework. Optimization of stoichiometry, solvent, and temperature will be necessary.[1]

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethyl acetate) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.[1]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling (e.g., in an ice bath or refrigerator) may be necessary.[1]

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.[1]

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) and stir until the solid dissolves.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the free carboxylic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched this compound.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compoundC₈H₁₂O₂140.18[10][11]256.85[11]
Visualizing the Workflow

.dot

G racemic Racemic Spiro[2.4]heptane- 1-carboxylic acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid•(R)-amine and (S)-acid•(R)-amine) racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Separation based on solubility more_soluble More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Enantioenriched This compound acidification1->enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 enantiomer2 Other Enantiomer (in mother liquor) acidification2->enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: Workflow for Racemic Resolution by Diastereomeric Salt Crystallization.

.dot

G cluster_troubleshooting Troubleshooting Logic start Experiment Start: Racemic Resolution no_crystals Issue: No Crystals Formed start->no_crystals Problem? low_ee Issue: Low Enantiomeric Excess (ee) start->low_ee Problem? recovery_issue Issue: Poor Recovery of Free Acid start->recovery_issue Problem? success Successful Resolution start->success No Problems solutions_no_crystals Solutions: • Concentrate solution • Change solvent/add anti-solvent • Vary stoichiometry no_crystals->solutions_no_crystals Try solutions_low_ee Solutions: • Recrystallize • Optimize solvent & temperature • Ensure proper washing low_ee->solutions_low_ee Try solutions_recovery Solutions: • Ensure complete salt cleavage (pH) • Use brine/celite for emulsions recovery_issue->solutions_recovery Try solutions_no_crystals->success solutions_low_ee->success solutions_recovery->success

Caption: Troubleshooting Decision Tree for Racemic Resolution.

References

  • Benchchem. Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Application Notes and Protocols.
  • Warr, W. A. Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. J. Org. Chem.2025, XX, XXXX-XXXX.
  • Pálovics, E., et al. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry2021, 13(4), 668.
  • Wang, T., et al. Crystallization-Based Separation of Enantiomers. In Handbook of Industrial Crystallization; John Wiley & Sons, Inc., 2009; pp 1669-1682.
  • Wikipedia. Chiral resolution.
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Guidechem. This compound 17202-94-7.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • Pires, Rick. Resolution of a Racemic Mixture by selective crystallization of diastereomers. YouTube. Jan 24, 2020.
  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Feb 2, 2015.

Sources

Technical Support Center: Separation of Spiro[2.4]heptane-1-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the challenging yet critical task of separating Spiro[2.4]heptane-1-carboxylic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, purification, and analysis of this unique spirocyclic compound. As a molecule with increasing significance in medicinal chemistry, achieving enantiopure forms is paramount for understanding its biological activity and ensuring therapeutic efficacy.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in the chromatographic separation of these diastereomers.

Understanding the Challenge: The Stereochemistry of this compound

This compound possesses a unique three-dimensional structure due to the spirocyclic fusion of a cyclopropane and a cyclopentane ring.[2][3][4] The presence of a chiral center at the carbon bearing the carboxylic acid group gives rise to enantiomers. When another chiral center is present in the molecule, or when a chiral derivatizing agent is used, diastereomers are formed. The separation of these diastereomers can be complex due to their subtle structural differences.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended technique for separating this compound diastereomers?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of these diastereomers.[5] Supercritical Fluid Chromatography (SFC) is also a powerful and often complementary technique, particularly for preparative scale separations due to its efficiency and use of environmentally benign solvents.[6]

Q2: Which type of chiral stationary phase (CSP) is most effective for this separation?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are highly recommended for their broad applicability and excellent chiral recognition capabilities with a wide range of compounds, including spirocyclic structures.[1] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector.[1]

Q3: Why is a mobile phase additive necessary for separating a carboxylic acid like this?

A3: For acidic compounds like this compound, a mobile phase additive is crucial to achieve good peak shape and optimal separation.[7][8] An acidic additive, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, is typically added at a low concentration (e.g., 0.1%) to the mobile phase.[7][9] This suppresses the ionization of the carboxylic acid, reducing peak tailing and improving interactions with the CSP.[10]

Q4: Can I use reversed-phase conditions for this separation?

A4: While normal-phase chromatography is more common for chiral separations on polysaccharide-based CSPs, reversed-phase conditions can also be successful with certain immobilized CSPs.[5] However, for initial method development with this compound, normal-phase HPLC or SFC is generally the recommended starting point.

Q5: What is the "additive memory effect" and how can I avoid it?

A5: The additive memory effect refers to the persistence of an additive on the chiral stationary phase, which can impact the reproducibility of your separation, especially when switching between methods using different additives (e.g., acidic to basic).[11] To avoid this, it is crucial to dedicate a column to a specific type of additive or to have a rigorous column flushing protocol when changing methods.[12] Prolonged flushing with a solvent like 2-propanol can help mitigate this effect.[12]

Troubleshooting Guide

This section addresses common problems encountered during the separation of this compound diastereomers.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor or No Resolution 1. Incorrect Chiral Stationary Phase (CSP): The selected CSP may not have the appropriate chiral recognition for your diastereomers. 2. Suboptimal Mobile Phase: The polarity of the mobile phase may be too high or too low, preventing effective interaction with the CSP. 3. Inappropriate Additive: The type or concentration of the acidic additive may not be optimal.1. Screen different CSPs: Test a range of polysaccharide-based columns (e.g., cellulose vs. amylose-based). 2. Optimize the mobile phase: Systematically vary the ratio of the polar modifier (e.g., alcohol) in the non-polar solvent (e.g., hexane/heptane). A lower percentage of alcohol generally increases retention and can improve resolution.[8] 3. Evaluate different acidic additives: Compare the performance of TFA, formic acid, and acetic acid at 0.1%. The pKa and hydrophobicity of the additive can influence selectivity.[10]
Peak Tailing or Broad Peaks 1. Secondary Interactions: The carboxylic acid group may be interacting with residual silanols on the silica support of the CSP. 2. Insufficient Additive: The concentration of the acidic additive may be too low to fully suppress the ionization of the analyte. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Increase additive concentration: Try increasing the acidic additive concentration slightly (e.g., to 0.2%), but generally not exceeding 0.5%.[7] 2. Ensure proper additive function: The role of the additive is to suppress unwanted interactions and improve peak shape.[10] 3. Reduce sample concentration/injection volume: Dilute your sample and inject a smaller volume to see if peak shape improves.
High Backpressure 1. Blocked Inlet Frit: Particulates from the sample or mobile phase may have clogged the column inlet frit. 2. Sample Precipitation: The sample may have precipitated on the column if it was dissolved in a solvent stronger than the mobile phase.[12] 3. Column Contamination: Strong adsorption of impurities from the sample onto the column head.[12]1. Reverse flush the column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. If this doesn't work, the frit may need to be replaced.[12] 2. Ensure sample solubility: Dissolve the sample in the mobile phase or a solvent with similar or weaker strength. Filter your samples before injection.[13] 3. Use a guard column: A guard column will protect the analytical column from contaminants and is a cost-effective way to extend column lifetime.[12]
Irreproducible Retention Times 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially with gradient methods. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Additive Memory Effect: As discussed in the FAQs, residual additives can alter column selectivity.[11]1. Increase equilibration time: Ensure the column is fully equilibrated with the mobile phase before each injection. Isocratic methods are often more robust for chiral separations.[11] 2. Use a column oven: A thermostatted column compartment will maintain a consistent temperature and improve reproducibility. 3. Implement a strict column washing protocol: Thoroughly flush the column with an appropriate solvent (e.g., 2-propanol) after use.[12]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Diastereomers

This protocol outlines a systematic approach to developing a chiral HPLC method.

1. Sample Preparation:

  • Dissolve the diastereomeric mixture of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol, 2-propanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[13]

2. Initial Screening Conditions:

ParameterConditionRationale
Chiral Columns 1. Chiralpak IA/IB/IC (Amylose-based) 2. Chiralcel OD/OJ (Cellulose-based)Screening both amylose and cellulose-based CSPs provides a broad range of potential chiral recognition mechanisms.[1]
Mobile Phase Hexane/Ethanol (90:10, v/v) + 0.1% TFAA common starting point for normal phase chiral separations. Ethanol is a versatile polar modifier. TFA is a standard acidic additive for improving peak shape of acidic compounds.[7][8]
Flow Rate 1.0 mL/min (for 4.6 mm I.D. columns)A standard flow rate for initial screening. It can be optimized later to improve resolution.
Temperature 25 °C (controlled)Maintaining a constant temperature is crucial for reproducible results.
Detection UV at a suitable wavelength (e.g., 210-220 nm for the carboxylic acid chromophore)
Injection Volume 5-10 µL

3. Optimization Strategy:

  • If no separation is observed:

    • Try different alcohol modifiers (e.g., 2-propanol, methanol).

    • Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).

  • If partial separation is observed:

    • Fine-tune the alcohol percentage in the mobile phase.

    • Decrease the flow rate to enhance efficiency and potentially improve resolution.

    • Evaluate the effect of temperature. Sometimes decreasing the temperature can improve enantioselectivity.

    • Test other acidic additives like formic acid or acetic acid.

Protocol 2: Chiral SFC Method Development

Supercritical Fluid Chromatography (SFC) offers a fast and efficient alternative to HPLC.

1. Sample Preparation:

  • As described in the HPLC protocol.

2. Initial Screening Conditions:

ParameterConditionRationale
Chiral Columns Same as HPLC screening.Polysaccharide-based CSPs are also highly effective in SFC.[14]
Mobile Phase CO₂ / Methanol (85:15, v/v) + 0.1% TFAMethanol is a common and effective co-solvent in SFC. The acidity of CO₂ can sometimes be sufficient, but an acidic additive is often beneficial for acidic compounds.[14]
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC due to the low viscosity of the mobile phase.[15]
Back Pressure 150 barA standard back pressure to maintain the CO₂ in a supercritical state.
Temperature 40 °CA common operating temperature for SFC.
Detection UV (as in HPLC)
Injection Volume 1-5 µL

3. Optimization Strategy:

  • Similar to HPLC, optimize the co-solvent (modifier) type and percentage.

  • Other modifiers like ethanol or 2-propanol can also be screened.[14]

  • Adjusting the back pressure and temperature can also influence selectivity.

Visualizations

Diastereomer_Structure cluster_Spiro This compound cluster_Diastereomers Formation of Diastereomers C1 C* COOH COOH C1->COOH Spiro Spiro[2.4]heptane core C1->Spiro Enantiomer_R (R)-Spiro-COOH Enantiomer_S (S)-Spiro-COOH Chiral_Center_2 Second Chiral Center (R')

Method_Development_Workflow Start Start: Diastereomeric Mixture Screen_CSPs Screen Chiral Stationary Phases (Amylose & Cellulose-based) Start->Screen_CSPs Screen_MP Screen Mobile Phases (Normal Phase: Hexane/Alcohol) (SFC: CO2/Alcohol) Screen_CSPs->Screen_MP Add_Additive Add Acidic Additive (0.1% TFA) Screen_MP->Add_Additive Evaluate_Separation Evaluate Separation (Resolution, Peak Shape) Add_Additive->Evaluate_Separation Evaluate_Separation->Screen_CSPs No Separation Optimize Optimize Conditions (Modifier %, Flow Rate, Temp.) Evaluate_Separation->Optimize Partial Separation Final_Method Final Validated Method Evaluate_Separation->Final_Method Good Separation Optimize->Final_Method

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. PMC - NIH. [Link]
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
  • Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Scilit. [Link]
  • Chromatography For Troubleshooting Explained. Technology Networks. [Link]
  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]
  • Trouble with chiral separations.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. SlidePlayer. [Link]
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - PubMed Central. [Link]
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chiral HPLC Column. Phenomenex. [Link]
  • Spiroheptane. Wikipedia. [Link]
  • This compound (17202-94-7). Chemchart. [Link]
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
  • This compound (C8H12O2). PubChemLite. [Link]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Spiro(2.4)heptane-1-carboxylic Acid. PubChem. [Link]
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]
  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
  • Enantiomeric and Diastereomeric Separations of Pyrethroids Using UPC2. LabRulez LCMS. [Link]
  • Chiral Separation of Spiro-compounds and Determination Configuration.
  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
  • Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. PubMed. [Link]

Sources

Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of spirocyclic compounds. Spirocycles, with their unique three-dimensional architecture, are prevalent in natural products and have become highly valuable scaffolds in medicinal chemistry and materials science.[1][2][3] However, their synthesis is fraught with challenges, primarily due to the construction of a sterically demanding quaternary spirocenter and the complex stereochemistry involved.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of spirocyclic compounds.

Category A: Reaction Failures & Low Yields

Q1: My spirocyclization reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a spirocyclization attempt is a frequent issue that can often be traced back to several key factors. Let's break down the probable causes and systematic solutions.

  • Purity of Starting Materials: This is the most common and often overlooked culprit. Trace impurities can act as potent inhibitors for many catalysts or lead to competing side reactions.[7]

    • Causality: Catalytic cycles, especially those involving transition metals, are sensitive to poisons. A seemingly minor impurity can halt the entire process.

    • Solution: Always ensure the high purity of your starting materials. Re-purify them using techniques like recrystallization or column chromatography immediately before use. Verify purity by NMR and/or LC-MS.[7]

  • Reagent and Catalyst Integrity: The reagents or catalysts you are using may have degraded over time or may be of insufficient quality.[8]

    • Causality: Many organometallic catalysts and anhydrous reagents are sensitive to air and moisture. A poorly sealed bottle or an old batch can have significantly reduced activity.

    • Solution: Use freshly opened reagents or purify/distill them immediately prior to the experiment.[9] If using a catalyst, consider screening different batches or suppliers. It is also crucial to verify stoichiometry, as an excess of one reagent may be necessary to drive the reaction to completion.[7][9]

  • Steric Hindrance: The formation of the spirocyclic core involves creating a quaternary carbon center, which is an inherently sterically hindered process.[5][10]

    • Causality: The transition state leading to the spiro-junction is often highly congested. Bulky substituents on your precursor can raise the activation energy barrier, making the cyclization kinetically unfavorable.

    • Solution: If possible, redesign your substrate to use smaller protecting groups near the reaction center. Alternatively, explore different synthetic routes that may be less sensitive to steric bulk, such as intramolecular cascade reactions.[5]

  • Product Instability: The desired spirocyclic product might be forming but is unstable under the reaction or workup conditions.[7][11]

    • Causality: Ring strain or the presence of sensitive functional groups can make the product susceptible to decomposition, rearrangement, or hydrolysis, especially during prolonged heating or acidic/basic workups.[12][13][14]

    • Solution: Monitor the reaction closely using TLC or crude NMR analysis at various time points to check for product formation and subsequent decomposition.[7] If instability is suspected, attempt the reaction at a lower temperature for a longer duration. During workup, use milder conditions, such as switching to a buffered aqueous solution or minimizing exposure to silica gel.[14]

Category B: Stereoselectivity Issues

Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a central challenge in spirocycle synthesis.[7] The spatial arrangement of substituents around the newly formed spiro center is governed by a delicate interplay of factors that determine the energy of the transition states.

  • Kinetic vs. Thermodynamic Control: Your reaction may be yielding a thermodynamic mixture of diastereomers.

    • Causality: The most stable product (thermodynamic) is not always the one that forms the fastest (kinetic).[15] If the reaction is reversible or run at high temperatures, you may be observing the equilibrium mixture.

    • Solution: To favor the kinetic product, run the reaction at a lower temperature and stop it as soon as the starting material is consumed. To favor the thermodynamic product, use higher temperatures or longer reaction times to allow the initial products to equilibrate to the most stable isomer. The choice of Lewis acid can also influence this outcome; for example, Sc(OTf)₃ has been shown to promote thermodynamically-controlled spirocyclizations.[15]

    G cluster_0 Kinetic Pathway (Low Temp) cluster_1 Thermodynamic Pathway (High Temp) K_Start Substrate K_TS TS_kinetic (Lower ΔG‡) K_Start->K_TS Fast K_Prod Kinetic Product (Less Stable) K_TS->K_Prod T_Prod Thermo Product (More Stable) K_Prod->T_Prod Equilibration T_Start Substrate T_TS TS_thermo (Higher ΔG‡) T_Start->T_TS Slow T_TS->T_Prod

    Caption: Kinetic vs. Thermodynamic control in spirocyclization.

  • Solvent Effects: The polarity of the solvent can dramatically influence the geometry and stability of the cyclization transition state.[7]

    • Causality: Solvents can stabilize charged intermediates or transition states through dipole-dipole interactions or hydrogen bonding, altering the energy difference between diastereomeric pathways.

    • Solution: Conduct a solvent screen. Include a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., methanol, water).

  • Substrate and Catalyst Control: The stereochemical information already present in your substrate or catalyst is paramount.

    • Causality: A chiral auxiliary on the substrate can effectively block one face of the molecule, directing the cyclization to the opposite face.[16] Similarly, a chiral catalyst creates a chiral environment around the reactants, favoring one transition state over another.[4][17]

    • Solution: If using a racemic or achiral substrate, consider employing an asymmetric catalyst. Organocatalysis and transition-metal catalysis have seen exponential growth in their application to enantioselective spirocycle synthesis.[4] If you are starting with a chiral molecule, be aware of "matched" and "mismatched" effects, where the inherent chirality of the substrate either reinforces or opposes the directing effect of the catalyst.[18][19]

Q3: My reaction is producing a racemic mixture. What are the best strategies to induce enantioselectivity?

A3: Inducing enantioselectivity is a key goal, especially in drug development.[4][20] The most effective strategies involve using chiral information to control the reaction pathway.

StrategyPrincipleExample Application & Considerations
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst creates a chiral pocket, forcing the reaction to proceed through a lower-energy transition state for one enantiomer.Organocatalysis: Proline, thiourea, and squaramide catalysts are effective for various cycloadditions.[4][21] Transition Metal Catalysis: Chiral ligands (e.g., BINAP, Mandyphos) with metals like Rh, Ir, Ni, or Pd are powerful for a range of transformations.[7][17]
Chiral Auxiliaries A chiral, recoverable group is covalently attached to the substrate to direct the stereochemistry of the cyclization. It is removed in a subsequent step.Evans oxazolidinones or Ellman's sulfinamide can be used to direct aldol or Mannich-type reactions that set up the spirocyclization.[16] This requires extra synthetic steps for attachment and removal.
Chiral Substrate Pool The synthesis begins with an enantiomerically pure starting material derived from natural sources (e.g., amino acids, terpenes) or previous asymmetric synthesis.This is a highly effective strategy if a suitable chiral starting material is readily available. The chirality is transferred through the synthetic sequence.
Category C: Purification & Characterization

Q4: I'm struggling to purify my spirocyclic product from the reaction mixture. What are the common pitfalls and solutions?

A4: Purification can often be more challenging than the reaction itself, especially with spirocycles.[22]

  • Separation of Diastereomers: Diastereomers of spiro compounds often have very similar polarities, making them difficult to separate by standard silica gel chromatography.

    • Causality: The overall shape and functional group presentation of diastereomers can be nearly identical, leading to very close Rf values.

    • Solution:

      • Optimize Chromatography: Use a shallower solvent gradient and high-performance flash chromatography systems.

      • Alternative Stationary Phases: If silica fails, try alumina (basic or neutral) or reversed-phase (C18) chromatography.

      • Advanced Techniques: Supercritical fluid chromatography (SFC) often provides superior resolution for separating stereoisomers.[23] Preparative HPLC is another powerful option.[24]

      • Derivatization: Temporarily converting the isomers into derivatives (e.g., esters from an alcohol) can sometimes exaggerate their polarity differences, allowing for separation.

  • Product Degradation on Column: The acidic nature of standard silica gel can cause degradation of sensitive spirocycles.[13]

    • Causality: Strained rings or acid-labile groups (e.g., ketals) can react or rearrange on the silica surface.[12]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~1%). Alternatively, use a non-acidic stationary phase like neutral alumina.

Q5: What are the essential analytical techniques for unambiguously characterizing my spiro compound?

A5: Due to their complex 3D structures, characterizing spirocycles requires a combination of analytical techniques. Relying on just one or two is often insufficient.[25][26]

Analytical TechniquePrimary Purpose in Spirocycle Characterization
NMR Spectroscopy (1D & 2D) Structure Elucidation: 1H and 13C NMR confirm the carbon-hydrogen framework.[27] Connectivity & Relative Stereochemistry: 2D NMR (COSY, HSQC, HMBC) is essential to assign all protons and carbons. NOESY/ROESY experiments are critical for determining the relative spatial proximity of atoms, which helps establish the relative stereochemistry of the diastereomer.[26]
High-Resolution Mass Spectrometry (HRMS) Formula Confirmation: Provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.[26]
FT-IR Spectroscopy Functional Group Identification: Confirms the presence of key functional groups (e.g., C=O, O-H, N-H) in the final product.[25]
X-ray Crystallography Absolute & Relative Stereochemistry: This is the "gold standard" and the only technique that provides definitive proof of both the relative and absolute stereochemistry of a chiral molecule.[16]
Chiral Chromatography (HPLC/SFC) Enantiomeric Purity: Used to separate enantiomers and determine the enantiomeric excess (ee%) of the product from an asymmetric reaction.[24]
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges that make spirocycle synthesis so difficult?

A1: The primary challenges are threefold:

  • Constructing the Quaternary Spirocenter: The central atom connecting the two rings is a quaternary carbon (in most cases), which is sterically congested and entropically unfavorable to form.[5][6]

  • Controlling Stereochemistry: Creating the spirocenter often generates at least one new stereocenter. Controlling its configuration relative to other stereocenters in the molecule (diastereoselectivity) and its absolute configuration (enantioselectivity) is a significant hurdle.[4][28][29]

  • Managing Ring Strain: The synthesis often involves forming small or conformationally rigid rings. The associated ring strain can create a significant energy barrier for the cyclization reaction and can also make the final product less stable.[12][30][31]

G cluster_0 Core Synthetic Hurdles A Spirocycle Synthesis Challenges B Steric Hindrance (Quaternary Center) A->B C Stereochemical Control (Diastereo- & Enantio-) A->C D Ring Strain Management A->D

Caption: Core challenges in the synthesis of spirocyclic compounds.

Q2: How does ring strain influence spirocyclization reactions?

A2: Ring strain is a double-edged sword in spirocycle synthesis.[31]

  • As a Barrier: If the target spirocycle contains highly strained rings (e.g., two three- or four-membered rings), the high strain energy of the product can make the reaction thermodynamically unfavorable.[30][32] The activation energy required to distort bond angles into the strained conformation can be prohibitive.[31]

  • As a Driving Force: Conversely, strain release can be a powerful driving force. Syntheses that start with strained precursors, such as epoxides or cyclopropanes, can proceed rapidly as the opening of the strained ring provides a thermodynamic driving force for the subsequent spirocyclization.[12][33] This strategy is often used to access complex spirocyclic systems that would be difficult to form otherwise.

G Start Strained Precursor (e.g., Epoxide) Intermediate Ring-Opened Intermediate (Strain Released) Start->Intermediate Strain Release (Driving Force) Product Spirocyclic Product Intermediate->Product Intramolecular Spirocyclization

Caption: Strain release as a driving force in spirocycle synthesis.

Section 3: Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition to Synthesize a Spiro[pyrrolidine-3,3'-oxindole]

This method is a widely used and robust strategy for constructing spiro-oxindole scaffolds.[34][35]

Materials:

  • Isatin derivative (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • Dipolarophile (e.g., an activated alkene like dimethyl maleate) (1.1 equiv)

  • Anhydrous Methanol (MeOH) as solvent

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isatin derivative (1.0 equiv) and sarcosine (1.2 equiv).

  • Dissolution: Add anhydrous methanol to achieve a concentration of approximately 0.1 M with respect to the isatin.

  • Azomethine Ylide Generation: Stir the suspension at room temperature. The isatin and sarcosine will react to generate an azomethine ylide in situ. This is often accompanied by a color change.

  • Cycloaddition: Add the dipolarophile (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC (staining with ninhydrin can be useful to visualize the amino acid starting material). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator.

    • Re-dissolve the crude residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired spirocyclic product.

  • Characterization: Characterize the purified product using 1H NMR, 13C NMR, HRMS, and FT-IR to confirm its structure.

References
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities - Taylor & Francis Online - [Link]
  • Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade - Organic Chemistry Frontiers (RSC Publishing) - [Link]
  • New development in the enantioselective synthesis of spiro compounds - RSC Publishing - [Link]
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH - [Link]
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central - [Link]
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applic
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals - [Link]
  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules - ResearchG
  • Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization - American Chemical Society - [Link]
  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI - [Link]
  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0)
  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0)
  • An innovative Route to Spiro-Bridged Conjugated Carbocycles - Bench To Breakthrough - [Link]
  • Ring strain energy in ether- and lactone-containing spiro compounds - ResearchG
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Characterization techniques for synthesized spirooxindole scaffold - OUCI - [Link]
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) - [Link]
  • Beyond Strain Release: Delocalization-Enabled Organic Reactivity - ACS Public
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchG
  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach Authors - ChemRxiv - [Link]
  • Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds - Wiley Online Library - [Link]
  • Spirocyclic Motifs in N
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online - [Link]
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.
  • Ring strain - Wikipedia - [Link]
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH - [Link]
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester - [Link]
  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications - Research Inventions Journals - [Link]
  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester - [Link]
  • Modern Analytical Technique for Characterization Organic Compounds - researchg
  • A stereochemical journey around spirocyclic glutamic acid analogs - RSC Publishing - [Link]
  • Rhodium‐Catalyzed Synthesis of Polycyclic Spiroindolines via Intramolecular 1,2‐Acyloxy Migration‐Cyclization Cascade - ResearchG
  • (PDF)
  • Tandem Prins cyclization for the synthesis of indole fused spiro-1,4-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) - [Link]
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews - [Link]
  • Design and Synthesis of Spirocycles via Olefin Metathesis - ResearchG
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester - [Link]
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - sepscience.com - [Link]
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) - [Link]
  • Synthesis of Spiro- and Fused Heterocycles via (4+4)
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchG
  • Proposed catalytic cycles for the spiro-annulation and cascade reaction.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - pubmed.ncbi.nlm.nih.gov - [Link]
  • C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds | Request PDF - ResearchG

Sources

Technical Support Center: Navigating Steric Hindrance in Spiro[2.4]heptane-1-carboxylic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiro[2.4]heptane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the unique challenges posed by the steric hindrance of this spirocyclic compound. The compact and rigid structure, featuring a cyclopropane ring fused to a cyclopentane ring, presents significant steric bulk around the carboxylic acid functionality, often leading to low reaction yields and sluggish conversions. This resource provides field-proven insights and detailed protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and its derivatives.

Issue 1: Low Yield in Esterification with Secondary or Tertiary Alcohols

Question: I am attempting to esterify this compound with a bulky secondary alcohol using standard Fischer esterification conditions (H₂SO₄ catalyst, excess alcohol as solvent, heat), but I am observing very low conversion even after prolonged reaction times. What is causing this, and how can I improve my yield?

Answer:

The low reactivity you are observing is a classic case of steric hindrance. The spiro[2.e4]heptane moiety, particularly the cyclopropane ring, shields the carbonyl carbon of the carboxylic acid from the incoming nucleophilic attack of the sterically demanding secondary or tertiary alcohol.[1][2] The tetrahedral intermediate formed during Fischer esterification is highly crowded in this case, leading to a high activation energy barrier.[3]

To overcome this, you need to employ more potent activation methods for the carboxylic acid. Here are two robust protocols:

Protocol 1.1: Steglich Esterification using DCC and DMAP

The Steglich esterification is a powerful method for coupling sterically hindered substrates at room temperature.[4][5] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as a catalyst to facilitate this process.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM or THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DCC is sensitive to water, which would lead to the formation of DCU without activating the carboxylic acid.

  • DMAP Catalyst: DMAP is a superior acyl transfer catalyst compared to pyridine and is crucial for reactions involving sterically hindered substrates.

  • Low Temperature Addition of DCC: This helps to control the initial exothermic reaction and minimize side product formation.

Protocol 1.2: Yamaguchi Esterification for Highly Hindered Systems

For exceptionally hindered systems, the Yamaguchi esterification provides even greater reactivity.[6][7][8][9][10] This method involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is a highly effective acylating agent.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.5 M).

  • Add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) and stir for 1 hour.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the mixed anhydride solution from step 3 to the alcohol solution at room temperature and stir for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reaction Mechanism Visualization:

Yamaguchi_Esterification cluster_0 Mixed Anhydride Formation cluster_1 Esterification Carboxylic_Acid Spiro[2.4]heptane- 1-carboxylic acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride TEA Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_Reagent->Mixed_Anhydride Ester Target Ester Mixed_Anhydride->Ester DMAP, Toluene Alcohol Sterically Hindered Alcohol Alcohol->Ester HATU_Amidation Carboxylate Spiro[2.4]heptane-1-carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester attacks HATU HATU HATU->Active_Ester activates Amide Target Amide Active_Ester->Amide reacts with Amine Hindered/Poorly Nucleophilic Amine Amine->Amide

Sources

Technical Support Center: Synthesis of Spiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[2.4]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this valuable spirocyclic scaffold. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights and solutions in a direct question-and-answer format. Our aim is to move beyond simple procedural steps to explain the underlying chemistry, enabling you to diagnose and resolve issues effectively in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Simmons-Smith cyclopropanation of methylenecyclopentane is resulting in a low yield of spiro[2.4]heptane. What are the likely causes and how can I improve it?

Low yields in the Simmons-Smith reaction are a frequent issue and can often be traced back to the preparation and activation of the zinc reagent or the reaction conditions. The reaction involves an organozinc carbenoid that delivers a methylene group to the double bond of methylenecyclopentane.[1][2]

Underlying Causality: The reactivity of the Simmons-Smith reagent is highly dependent on its preparation. The traditional zinc-copper couple can be inconsistent in its activity. Furthermore, the choice of solvent and temperature can significantly impact the reaction rate and the stability of the reagent.[3]

Troubleshooting Steps & Solutions:

  • Zinc-Copper Couple Activation:

    • Problem: Incomplete activation of the zinc-copper couple is a primary culprit for low yields.

    • Solution: Ensure the zinc dust is of high purity and activated properly. A common and effective method is to wash the zinc dust with dilute hydrochloric acid to remove the passivating oxide layer, followed by washes with water, ethanol, and diethyl ether, and then drying under vacuum. The subsequent treatment with a copper(II) sulfate solution should result in a dark coating on the zinc particles.

  • Furukawa Modification:

    • Problem: The classic Simmons-Smith conditions can be sluggish.

    • Solution: Consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1] This generally provides a more reactive and soluble reagent, leading to higher yields and more reproducible results.[3]

  • Solvent Choice:

    • Problem: The solvent can influence the reactivity of the zinc carbenoid.

    • Solution: Diethyl ether is a common solvent, but for less reactive substrates, 1,2-dichloroethane can be a better choice as it can increase the reaction rate.[1] However, be mindful of potential side reactions with the solvent at higher temperatures.

  • Temperature Control:

    • Problem: The reaction can be exothermic, and elevated temperatures can lead to reagent decomposition.

    • Solution: Maintain the reaction at a controlled temperature, typically refluxing diethyl ether. If using the more reactive Furukawa modification, it may be beneficial to run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Experimental Protocol: Improved Simmons-Smith Cyclopropanation (Furukawa Modification)

  • To a stirred solution of methylenecyclopentane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (1.1 eq, 1.0 M solution in hexanes) dropwise at 0 °C.

  • To this mixture, add diiodomethane (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or pentane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

ParameterClassic Simmons-SmithFurukawa Modification
Zinc Reagent Zinc-Copper CoupleDiethylzinc (Et₂Zn)
Typical Solvent Diethyl ether1,2-Dichloroethane
Temperature Reflux0 °C to Room Temp.
General Yield ModerateGood to Excellent

Diagram: Simmons-Smith Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification reagent_prep Prepare Simmons-Smith Reagent (e.g., Furukawa Modification: Et₂Zn + CH₂I₂) reaction React with Simmons-Smith Reagent in an appropriate solvent (e.g., DCE) reagent_prep->reaction start Methylenecyclopentane start->reaction product_mixture Crude Reaction Mixture (Spiro[2.4]heptane + Byproducts) reaction->product_mixture quench Quench with sat. aq. NH₄Cl product_mixture->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Distillation or Chromatography) extract->purify final_product Pure Spiro[2.4]heptane purify->final_product

Caption: Workflow for the synthesis of spiro[2.4]heptane via the Simmons-Smith reaction.

FAQ 2: I am attempting a Kulinkovich reaction to synthesize a derivative of spiro[2.4]heptane, but the reaction is failing or giving a complex mixture. What could be the issue?

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4][5] Its success hinges on the formation of a key titanacyclopropane intermediate.[6][7]

Underlying Causality: The failure of a Kulinkovich reaction can often be attributed to the quality of the Grignard reagent, the stoichiometry of the reagents, or the stability of the titanacyclopropane intermediate. The reaction is also sensitive to the substrate; certain functional groups can interfere with the catalytic cycle.[4]

Troubleshooting Steps & Solutions:

  • Grignard Reagent Quality:

    • Problem: An old or poorly prepared Grignard reagent can lead to reaction failure.

    • Solution: Use a freshly prepared or recently titrated Grignard reagent. The presence of excess magnesium can also be detrimental.

  • Stoichiometry:

    • Problem: The ratio of Grignard reagent to the titanium catalyst is crucial.

    • Solution: Typically, two equivalents of the Grignard reagent are used per equivalent of the titanium alkoxide to form the active dialkyltitanium species.[5] Carefully control the addition of the Grignard reagent.

  • Titanium Catalyst:

    • Problem: The choice of titanium alkoxide can influence the reaction.

    • Solution: While titanium(IV) isopropoxide is common, titanium(IV) butoxide or chlorotitanium triisopropoxide can sometimes offer better results depending on the substrate.

  • Reaction Temperature:

    • Problem: The titanacyclopropane intermediate can be thermally unstable.

    • Solution: The reaction is often performed at low temperatures (e.g., -78 °C to room temperature) to ensure the stability of the key intermediate.

Diagram: Kulinkovich Reaction Catalytic Cycle

G ti_iv Ti(OR)₄ dialkyl_ti R'₂Ti(OR)₂ ti_iv->dialkyl_ti Transmetalation grignard 2 R'MgX grignard->dialkyl_ti alkane - R'H dialkyl_ti->alkane titanacyclopropane Titanacyclopropane dialkyl_ti->titanacyclopropane β-Hydride Elimination intermediate1 Oxatitanacyclopentane intermediate titanacyclopropane->intermediate1 Insertion ester Ester (RCOOR'') ester->intermediate1 intermediate2 β-Titanio ketone intermediate1->intermediate2 Rearrangement cyclopropoxide Titanium Cyclopropoxide intermediate2->cyclopropoxide Intramolecular Insertion cyclopropoxide->ti_iv Regeneration + R'MgX product Cyclopropanol (after workup) cyclopropoxide->product

Caption: Catalytic cycle of the Kulinkovich reaction for cyclopropanol synthesis.

FAQ 3: My final product is contaminated with impurities. What are the common side products in spiro[2.4]heptane synthesis and how can I purify my compound?

The nature of impurities will depend on the synthetic route chosen. In the Simmons-Smith reaction, common impurities arise from incomplete reaction or side reactions of the carbenoid.

Common Impurities:

  • Unreacted Methylenecyclopentane: This is a common impurity if the reaction does not go to completion.

  • Zinc Salts: Residual zinc salts from the workup can contaminate the product.

  • Solvent Adducts: In some cases, the reactive carbenoid can react with the solvent.

  • Polymerization Products: Although less common for this specific substrate, highly reactive conditions can sometimes lead to polymerization of the starting alkene.

Purification Strategies:

  • Fractional Distillation:

    • Applicability: Spiro[2.4]heptane is a volatile liquid (boiling point ~101-102 °C), making fractional distillation an excellent method for removing less volatile impurities and unreacted starting material (boiling point of methylenecyclopentane is ~76 °C).

    • Procedure: Use a well-insulated fractional distillation apparatus with a suitable column packing (e.g., Vigreux or Raschig rings) to ensure good separation.

  • Column Chromatography:

    • Applicability: For removing non-volatile impurities or separating isomers if applicable.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent such as pentane or hexane is suitable for eluting the non-polar spiro[2.4]heptane.

  • Aqueous Washes:

    • Purpose: To remove inorganic salts from the workup.

    • Procedure: Thoroughly wash the organic layer with water and brine before drying and concentration.

Purification MethodTarget ImpuritiesKey Considerations
Fractional Distillation Unreacted starting material, high-boiling byproductsRequires a significant difference in boiling points.
Column Chromatography Non-volatile impurities, isomersCan be time-consuming and requires solvent.
Aqueous Washes Inorganic saltsEssential step during workup.
FAQ 4: How can I confirm the identity and purity of my synthesized spiro[2.4]heptane?

Confirmation of the structure and assessment of purity should be performed using standard analytical techniques.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl and cyclopentyl protons.

    • ¹³C NMR: The carbon NMR spectrum is particularly informative, showing distinct signals for the spiro carbon and the other carbons in the two rings.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC: The retention time can be compared to a standard if available and can also indicate the presence of volatile impurities.

    • MS: The mass spectrum will show the molecular ion peak (m/z = 96) and a characteristic fragmentation pattern.[10][11]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show C-H stretching and bending vibrations characteristic of alkanes. The absence of a C=C stretching band around 1650 cm⁻¹ confirms the consumption of the starting alkene.

Expected Spectroscopic Data for Spiro[2.4]heptane:

  • ¹³C NMR (CDCl₃): δ ~38.3 (C5), ~33.1 (C1, C4), ~25.2 (C2, C3), ~12.4 (C6, C7) ppm. (Note: Exact chemical shifts can vary slightly based on solvent and instrument.)[9]

  • Molecular Weight: 96.17 g/mol [8][11]

By cross-referencing the data from these techniques, you can confidently confirm the identity and assess the purity of your synthesized spiro[2.4]heptane.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353–3354. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). A new method for the synthesis of cyclopropanols. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12657448, Spiro(2.4)heptane.
  • NIST (National Institute of Standards and Technology). (2023). Spiro[2.4]heptane. In NIST Chemistry WebBook.
  • Organic Chemistry Portal. Kulinkovich Reaction.
  • Wikipedia. Simmons–Smith reaction.
  • Wikipedia. Kulinkovich reaction.
  • SpectraBase. Spiro(2.4)heptane.

Sources

Reaction monitoring techniques for Spiro[2.4]heptane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Spiro[2.4]heptane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your synthetic protocols. We will focus on a common and reliable synthetic pathway, offering field-proven insights into reaction monitoring, optimization, and problem-solving.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first key step is the cyclopropanation of an appropriate precursor, ethyl cyclopentylideneacetate, using a Simmons-Smith reaction. This reaction stereospecifically forms the spirocyclic ester intermediate. The second step is the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.

The overall transformation is outlined below:

Spiro[2.4]heptane-1-carboxylic_acid_Synthesis cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Saponification Start Ethyl cyclopentylideneacetate Intermediate Ethyl spiro[2.4]heptane-1-carboxylate Start->Intermediate  CH₂I₂, Zn/Cu couple  Diethyl ether, Reflux   Product This compound Intermediate->Product  1. NaOH, EtOH/H₂O  2. H₃O⁺ workup  

Caption: Synthetic route to this compound.

Reaction Monitoring Techniques

Effective and timely reaction monitoring is crucial for optimizing yield, minimizing side products, and ensuring reaction completion.[1] For this specific synthesis, a combination of chromatographic and spectroscopic methods is recommended.

Technique Purpose Stage of Use Key Insights
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress by tracking the consumption of starting material and formation of product.[2]Both cyclopropanation and saponification steps.Provides immediate feedback on reaction status. Helps in optimizing solvent systems for column chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile components. Confirms the identity of intermediates and products through mass fragmentation patterns.Primarily for the cyclopropanation step. Can be used for the final product after derivatization.[3]Confirms the mass of the ester intermediate. Can detect volatile impurities or side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment of the isolated product. Can be used for in-situ reaction monitoring.[4][5][6]Analysis of the final product and stable intermediates.Provides definitive structural confirmation. Integration of peaks can determine the purity of the final product.
High-Performance Liquid Chromatography (HPLC) Quantitative monitoring for precise kinetic analysis and impurity profiling, especially for non-volatile compounds.[7][8]Both steps, particularly useful if starting materials or products have a UV chromophore or are non-volatile.Offers higher resolution and quantification than TLC for complex reaction mixtures.[9][10]
Experimental Protocol: TLC Monitoring
  • Plate Preparation : Use silica gel 60 F254 plates.

  • Sample Preparation : Dilute a micro-sample (taken via capillary or pipette) from the reaction mixture in a small amount of ethyl acetate or dichloromethane.

  • Spotting : Spot the starting material (co-spot), and the reaction mixture on the baseline of the TLC plate.

  • Elution :

    • For Cyclopropanation : A solvent system of 10-20% ethyl acetate in hexanes is a good starting point. The product ester will be less polar than any potential hydrolyzed starting material but more polar than the starting alkene.

    • For Saponification : A more polar system, such as 30-50% ethyl acetate in hexanes with 1% acetic acid, is needed. The product carboxylic acid will have a much lower Rf value than the starting ester.

  • Visualization :

    • UV Light : The starting material, ethyl cyclopentylideneacetate, is conjugated and should be visible under 254 nm UV light.[11][12] The product ester and acid are not UV-active.

    • Staining : Since the products are not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective as it reacts with the double bond of the starting material (which will appear as a yellow spot on a purple background), while the cyclopropanated products will not react.[13] Alternatively, a p-anisaldehyde stain followed by gentle heating will visualize most organic compounds as colored spots.[13][14]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation :

    • Cyclopropanation : Quench a small aliquot of the reaction mixture with saturated aqueous NH₄Cl solution, extract with diethyl ether, and dry the organic layer over anhydrous Na₂SO₄.[15] Dilute the sample in a suitable solvent (e.g., ethyl acetate).

    • Final Acid : The carboxylic acid is non-volatile and requires derivatization.[16][17] A common method is methylation using diazomethane (caution: highly toxic and explosive) or trimethylsilylation using a reagent like BSTFA.[17]

  • GC Conditions (Typical) :

    • Column : A standard non-polar column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

    • Carrier Gas : Helium.

  • MS Analysis : Use electron ionization (EI) at 70 eV. The mass spectrum of the ester intermediate should show a clear molecular ion peak and characteristic fragmentation patterns.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting_Workflow Start Is the reaction failing? CheckStep Which step is problematic? Start->CheckStep Step1 Cyclopropanation (Step 1) CheckStep->Step1 Step 1 Step2 Saponification (Step 2) CheckStep->Step2 Step 2 Step1_Issue What is the issue in Step 1? Step1->Step1_Issue Step2_Issue What is the issue in Step 2? Step2->Step2_Issue NoReaction No reaction / Sluggish Step1_Issue->NoReaction No Reaction SideProducts Low yield / Side products Step1_Issue->SideProducts Side Products Sol_NoReaction Check Zn/Cu activation. Ensure anhydrous conditions. Verify reagent quality. NoReaction->Sol_NoReaction Sol_SideProducts Control temperature. Check reagent stoichiometry. Purify starting materials. SideProducts->Sol_SideProducts Incomplete Incomplete hydrolysis Step2_Issue->Incomplete Incomplete Isolation Difficult isolation Step2_Issue->Isolation Isolation Sol_Incomplete Increase reaction time/temp. Use excess NaOH. Add co-solvent (e.g., THF). Incomplete->Sol_Incomplete Sol_Isolation Adjust pH carefully during workup. Use brine to break emulsions. Back-extract aqueous layer. Isolation->Sol_Isolation

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My Simmons-Smith cyclopropanation reaction is sluggish or shows no conversion by TLC. What are the likely causes and solutions?

Answer: This is a common issue, often related to the activity of the organozinc reagent, which is sensitive to several factors.

  • Cause 1: Inactive Zinc-Copper Couple. The surface of the zinc is critical for the reaction. Commercial zinc dust can have an oxide layer that prevents reaction.

    • Solution: Activate the zinc just before use. A common procedure is to wash the zinc dust with dilute HCl to etch the surface, followed by washes with water, ethanol, and finally anhydrous diethyl ether. Then, treat with copper(I) chloride or a copper(II) acetate solution to form the active couple.[15] The reaction is often exothermic upon addition of diiodomethane, which is a good sign of an active reagent.[15]

  • Cause 2: Presence of Moisture. The Simmons-Smith reagent is highly sensitive to moisture and protic impurities.[15] Water will quench the carbenoid intermediate, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (diethyl ether is a good choice and can be distilled from sodium/benzophenone). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Impure Diiodomethane. Diiodomethane can decompose over time, releasing iodine which can inhibit the reaction.

    • Solution: Use freshly purchased diiodomethane. If it appears brown or purple, it contains iodine. You can purify it by passing it through a short plug of basic alumina or by shaking it with a sodium thiosulfate solution.

Q2: The cyclopropanation works, but my yield is low and TLC/GC-MS shows several side products. How can I improve this?

Answer: Low yields and side products often stem from issues with reaction control or stoichiometry.

  • Cause 1: Temperature Control. The Simmons-Smith reaction is exothermic.[15] If the reagents are added too quickly, the temperature can rise uncontrollably, leading to side reactions or decomposition.

    • Solution: Add the solution of the alkene and diiodomethane dropwise to the stirred suspension of the Zn/Cu couple at a rate that maintains a gentle reflux.[15] Using an ice bath to moderate the initial exotherm can also be beneficial.

  • Cause 2: Incorrect Stoichiometry. An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts.

    • Solution: Typically, a slight excess of the diiodomethane (1.1-1.2 equivalents) and the zinc-copper couple (2.2-2.4 equivalents) relative to the alkene is used to drive the reaction to completion.

  • Cause 3: Polymerization of the Alkene. α,β-unsaturated esters can sometimes polymerize under certain conditions, although this is less common with the Simmons-Smith reaction.

    • Solution: Ensure your starting material is pure and free of any radical initiators. Running the reaction at a controlled, moderate temperature helps minimize this risk.

Q3: I'm struggling with the final saponification step. My TLC shows both the starting ester and the product acid even after prolonged reaction time.

Answer: Incomplete hydrolysis is usually due to insufficient reactivity or phase separation.

  • Cause 1: Insufficient Hydrolysis Reagent or Time. The reaction may simply need more forcing conditions to go to completion.

    • Solution: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH). Increase the reaction temperature to reflux. Ensure the reaction runs for a sufficient time (monitor by TLC until the starting ester spot has completely disappeared).

  • Cause 2: Phase Separation. The spiro-ester is not very soluble in water, and the reaction can stall if the aqueous base and the organic ester are not mixing well.

    • Solution: Use a co-solvent system like ethanol/water or THF/water to create a homogeneous solution. Vigorous stirring is also essential.

  • Cause 3: Re-esterification during Workup. If the workup is not performed correctly, the product might revert to an ester.

    • Solution: After the reaction is complete, ensure the solution is cooled before acidification. Acidify the reaction mixture with cold, dilute acid (e.g., 1M HCl) to a pH of ~2 to ensure the carboxylic acid is fully protonated before extraction.

Q4: After acidifying my hydrolysis reaction, I get a persistent emulsion during the ethyl acetate extraction, making product isolation difficult.

Answer: Emulsions are common during the workup of saponification reactions, especially after acidifying a basic solution which can form fine precipitates of salts.

  • Solution 1: Add Brine. Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion and forces the organic product into the organic layer.

  • Solution 2: Filtration. If a fine solid is causing the emulsion, you can try to filter the entire mixture through a pad of Celite®. This can remove the particulate matter that is stabilizing the emulsion.

  • Solution 3: Patience and Gentle Agitation. Sometimes, letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate. When mixing, gently invert the funnel rather than shaking it vigorously.

  • Solution 4: Centrifugation. If available, centrifuging the mixture is a highly effective method for separating stubborn emulsions.

Frequently Asked Questions (FAQs)
  • Q: What are the key safety precautions for the Simmons-Smith reaction?

    • A: Diiodomethane is a toxic and volatile alkylating agent; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so be prepared to cool the reaction vessel if necessary. The quench with aqueous acid can produce flammable hydrogen gas from the excess zinc.

  • Q: Can I use a different cyclopropanation method?

    • A: Yes, other methods exist. For example, the Kulinkovich reaction, which uses a Grignard reagent and a titanium(IV) alkoxide catalyst, can convert esters directly into cyclopropanols.[18][19][20] However, for this specific target, the Simmons-Smith reaction is a more direct and classic approach.

  • Q: What are the expected ¹H NMR signals for the final product, this compound?

    • A: While a specific spectrum should be run for confirmation, you would expect to see complex multiplets for the cyclopentane and cyclopropane protons. A key feature would be the disappearance of the vinyl proton signal from the starting material (ethyl cyclopentylideneacetate) and the appearance of upfield signals characteristic of the cyclopropyl protons. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

  • Q: My final product is an oil. How can I best purify it?

    • A: If the product is a thermally stable oil, vacuum distillation can be an effective purification method. If it is not suitable for distillation, column chromatography on silica gel is the standard method. Use a solvent system with a small amount of acetic acid (e.g., 20-30% Ethyl Acetate in Hexanes + 0.5% Acetic Acid) to prevent the carboxylic acid from streaking on the column.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Welch, C. J., et al. (2010). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development.
  • Oxford Instruments. (n.d.). Reaction Monitoring.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Benchchem. (n.d.). Avoiding side reactions in Simmons-Smith cyclopropanation.
  • Nishikata, T., et al. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science.
  • Al-Lami, M., & Bais, H. P. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B.
  • Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Polo-Luque, M. L., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of Chromatography A.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
  • ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Royal Society of Chemistry. (n.d.). Monitoring reactions.
  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction....
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Minarik, M., et al. (2016). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. Lab on a Chip.
  • MacKenzie, D. A., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • ACS Publications. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
  • Wikipedia. (n.d.). Kulinkovich reaction.
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples.
  • Razmutė, I., & Padarauskas, A. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Simmons-Smith Cyclopropanation Reaction.
  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation.
  • Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses.
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

Sources

Technical Support Center: Spiro[2.4]heptane-1-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Spiro[2.4]heptane-1-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique three-dimensional scaffold into their work. Our goal is to provide field-proven insights and practical solutions to common stability challenges, ensuring the integrity of your experiments and the reliability of your results.

The spiro[2.4]heptane framework, featuring a cyclopropane ring fused to a cyclopentane system, is a valuable building block for introducing structural rigidity and novelty into drug candidates.[1][2] However, the inherent ring strain of the cyclopropane moiety introduces specific chemical liabilities that must be carefully managed.[3][4] This guide will address these issues head-on in a practical, question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis, purification, storage, or use. Each entry details the issue, its most probable cause rooted in chemical principles, and a validated solution.

Question 1: After a standard reaction workup or purification, my analytical data (LC-MS, NMR) shows unexpected peaks and a lower-than-expected yield of my desired spiro[2.4]heptane derivative. What is happening?

Probable Cause: Acid- or base-catalyzed ring-opening of the cyclopropane moiety.

Expert Analysis: The primary driver of instability in the spiro[2.4]heptane system is the significant angle and torsional strain of the cyclopropane ring.[4][5] This strain energy makes the ring susceptible to cleavage under conditions that can generate or stabilize a carbocation intermediate. During aqueous workups, even mild acids (e.g., residual acid from a reaction, or using standard 1M HCl) can protonate the cyclopropane ring, leading to the formation of a stabilized cyclopropylcarbinyl cation. This intermediate rapidly rearranges to form more stable, non-spirocyclic products, often cyclopentene or cyclohexene derivatives.[3][6] Similarly, purification via standard silica gel chromatography can present an acidic environment, promoting on-column degradation.

Solution: Employ Neutral and Mild Conditions

  • Neutral Workup: Quench your reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to neutralize any acid. Wash the organic layer with brine and dry over anhydrous sodium sulfate (Na₂SO₄). Avoid strong acid or base washes.

  • Buffered Chromatography: If you must use silica gel, consider pre-treating it or using a mobile phase containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to neutralize acidic sites. Alternatively, using neutral alumina as the stationary phase can circumvent this issue entirely.

  • Temperature Control: Perform all workup and purification steps at or below room temperature to minimize the energy available for undesired side reactions.

Workflow: Diagnosing On-Column Degradation

G start Analyze crude reaction mixture via LC-MS check_purity Is desired product the major component? start->check_purity purify Purify via standard silica gel chromatography check_purity->purify Yes conclusion_bad Conclusion: Compound is degrading on silica. check_purity->conclusion_bad No, impurities already present. Issue is in the reaction itself. analyze_fractions Analyze purified fractions via LC-MS purify->analyze_fractions check_degradation Are new impurity peaks present? analyze_fractions->check_degradation conclusion_ok Conclusion: Compound is stable to silica gel. check_degradation->conclusion_ok No check_degradation->conclusion_bad Yes re_purify Action: Re-purify using neutral alumina or a buffered mobile phase. conclusion_bad->re_purify

Caption: Troubleshooting workflow for identifying purification-induced degradation.

Question 2: I am attempting to synthesize an ester or amide derivative, but the reaction is sluggish, requires harsh conditions, and ultimately gives a low yield of the desired product alongside decomposition.

Probable Cause: Incompatibility of the strained spirocycle with standard high-temperature or strongly acidic/basic coupling conditions.

Expert Analysis: Standard protocols for forming amides and esters, such as Fischer esterification (strong acid, heat) or using highly reactive reagents like thionyl chloride (SOCl₂), are often too harsh for this delicate scaffold. The energy input or acidic byproducts can initiate the cyclopropane ring-opening cascade described previously, creating a competition between the desired functional group transformation and core scaffold degradation.

Solution: Utilize Mild, Low-Temperature Coupling Protocols

For robust and high-yielding synthesis of derivatives, we strongly recommend peptide coupling reagents that operate efficiently at or below room temperature.

Experimental Protocol: Mild Amide Coupling

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir at 0 °C for 30 minutes. This forms the activated HOBt ester in situ.

  • Coupling: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using the buffered chromatography methods described in the previous answer.

This method avoids high temperatures and strong acids, preserving the integrity of the spiro[2.4]heptane core.

Question 3: My compound appears pure after synthesis, but its purity decreases over time in storage. What are the correct storage procedures?

Probable Cause: Gradual degradation due to ambient conditions such as temperature, moisture, oxygen, or light.[7][8]

Expert Analysis: While the parent carboxylic acid is a relatively stable solid, its derivatives—especially esters—can be susceptible to hydrolysis if exposed to atmospheric moisture.[9] Furthermore, the strained C-C bonds, while imparting useful conformational rigidity, can be potential sites for slow oxidation.[10][11] Safety Data Sheets (SDS) for similar strained molecules often advise avoiding heat and strong oxidizing agents.[12]

Solution: Implement Strict Storage and Handling Protocols

Adherence to proper storage is critical for maintaining long-term sample integrity.

ParameterRecommendation for Parent AcidRecommendation for Derivatives (Esters, Amides)Rationale
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen) Reduces thermal energy, slowing all potential degradation pathways.[8]
Atmosphere Store in a tightly sealed container.Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and, for derivatives, minimizes exposure to atmospheric moisture that can cause hydrolysis.
Light Store in an amber vial or in the dark.Store in an amber vial or in the dark.Prevents potential photolytic degradation.[7]
Form Solid (if possible)Solid (if possible)Degradation reactions are typically much slower in the solid state than in solution.

Handling Tip: When preparing solutions, use fresh, anhydrous solvents. If making stock solutions for long-term use, aliquot into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk sample to air and moisture.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the primary, predictable degradation pathways for this scaffold?

    • A: The two most common pathways are: 1) Ring-opening of the cyclopropane ring, typically initiated by acid, leading to rearranged, non-spirocyclic structures.[3] 2) Hydrolysis of ester or amide derivatives at the carboxylic acid position, which is catalyzed by acid or base and accelerated in aqueous media.[9]

  • Q: How does pH affect the stability of these compounds in aqueous buffers for biological assays?

    • A: Stability is generally highest near neutral pH (6.5-7.5). In acidic buffers (pH < 5), you risk acid-catalyzed hydrolysis of derivatives and potential ring-opening of the core scaffold over the time course of the experiment. In basic buffers (pH > 8), base-catalyzed hydrolysis of esters will be significantly accelerated. It is crucial to perform a preliminary stability study in your specific assay buffer.

  • Q: Are there specific solvents I should avoid?

    • A: Avoid using protic acids (e.g., acetic acid, trifluoroacetic acid) as solvents or co-solvents unless the reaction specifically requires them and you are aware of the ring-opening risk. Be cautious with reactive solvents. For storage, prefer aprotic solvents like DMSO, DMF, or dioxane if a solution is necessary, but solid-state storage is always superior.

  • Q: What is the best analytical method to monitor the stability of my compound?

    • A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It allows you to separate the parent compound from its potential degradants and use the mass spectrometer to identify them. A simple stability experiment involves dissolving a small amount of the compound in the medium of interest (e.g., assay buffer), and analyzing aliquots by LC-MS at t=0, 1h, 4h, and 24h to track the disappearance of the parent peak and the appearance of any new peaks.

Section 3: Protocols and Visualizations

Protocol: Assessing Compound Stability in Aqueous Assay Buffer
  • Prepare Stock Solution: Make a concentrated stock solution (e.g., 10 mM) of your test compound in 100% DMSO.

  • Prepare Test Solution: Dilute the stock solution into your final assay buffer to the highest concentration you will use in the experiment (e.g., 100 µM). Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench it if necessary (e.g., by diluting with acetonitrile), and analyze it by LC-MS. This is your baseline.

  • Incubation: Incubate the remaining test solution under the exact conditions of your assay (e.g., 37 °C).

  • Time-Point Sampling: Remove aliquots at various time points (e.g., 2, 4, 8, 24 hours). Quench and analyze each by LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point relative to the t=0 sample. A significant decrease in the parent peak area indicates instability. Look for the emergence of new peaks and analyze their mass to hypothesize the structure of the degradants.

Visualization: Potential Degradation Pathways

G cluster_0 Spiro[2.4]heptane Derivative cluster_1 Degradation Products parent Spiro[2.4]heptane-Ester/Amide hydrolysis_prod This compound parent->hydrolysis_prod Pathway 1: Hydrolysis Conditions: H₂O, Acid/Base ring_opened_prod Rearranged, Non-Spirocyclic Products (e.g., Cyclopentene derivatives) parent->ring_opened_prod Pathway 2: Ring-Opening Conditions: Strong Acid, Heat

Caption: Major degradation pathways for spiro[2.4]heptane derivatives.

References

  • Polo-Like Kinase 4 (PLK4) Inhibitors. Spirocyclic derivatives as antioxidants: a review - PMC. PubMed Central. [Link]
  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
  • Gutiérrez, M. et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]
  • Expert Opinion on Drug Discovery. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
  • Trost, B. M. et al.Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC.
  • Vaituka, A. et al. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions.
  • MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]
  • Grygorenko, O. O. et al.A stereochemical journey around spirocyclic glutamic acid analogs - PMC. PubMed Central. [Link]
  • ARL Bio Pharma.
  • Chemchart. This compound (17202-94-7). [Link]
  • Journal of the Chemical Society (Resumed). (1936). The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle. [Link]
  • PubChem. Spiro(2.4)heptane | C7H12.
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2.
  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
  • Li, W. et al. (2009).
  • PubChemLite. This compound (C8H12O2). [Link]
  • Istomina, N. V. & Krivdin, L. B. (2008). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants.
  • ResearchGate. Spiro[2.
  • Google Patents. WO2012066488A2 - Bridged spiro[2.
  • ResearchGate. (2002). Synthesis and Properties of Optically Active Dispiro[2.0.2.1]heptane Derivatives as Novel Ferroelectric Liquid Crystalline Compounds. [Link]
  • Mykhailiuk, P. K. (2018). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • University of Calgary. 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]
  • Wikipedia. Ring strain. [Link]
  • Bunton, C. A. et al. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Technical Support Center: Work-up Procedures for Spiro[2.4]heptane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[2.4]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the work-up and purification of reactions involving this unique spirocyclic scaffold. The inherent rigidity and three-dimensional structure of spirocycles can present unique challenges during synthesis and purification.[1][2] This resource aims to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up of reactions involving this compound and its derivatives.

Q1: After esterification of this compound, my aqueous work-up results in a persistent emulsion. How can I break it?

A1: Emulsion formation is a common issue, particularly when dealing with compounds that have both polar and non-polar characteristics.

  • Underlying Cause: this compound and its esters possess a non-polar spirocyclic core and a polar carboxyl or ester group. This amphiphilic nature can stabilize oil-in-water or water-in-oil emulsions, especially if the reaction mixture contains unreacted starting materials, salts, or other byproducts that act as surfactants.

  • Step-by-Step Troubleshooting Protocol:

    • Brine Wash: Your first line of defense should be to wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and disrupts the forces stabilizing the emulsion.

    • Solvent Modification: If brine is ineffective, consider adding a small amount of a different organic solvent with a different polarity to the separatory funnel. For example, if your primary extraction solvent is ethyl acetate, adding a small volume of dichloromethane or diethyl ether can alter the interfacial tension and help break the emulsion.

    • Filtration through Celite®: If the emulsion persists, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be very effective. The fine, porous nature of Celite® can help to break up the emulsified droplets.

    • Centrifugation: For smaller scale reactions, transferring the emulsion to a centrifuge tube and spinning at a moderate speed can force the separation of the layers.

    • Avoid Vigorous Shaking: During the initial extraction, use gentle inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation from the outset.

Q2: My crude NMR of an amide coupling reaction with this compound shows unreacted starting material and a significant amount of what appears to be a urea byproduct. How can I effectively purify my desired amide?

A2: The presence of urea byproducts is characteristic of using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Underlying Cause: Carbodiimides are excellent activating agents for carboxylic acids, facilitating amide bond formation.[3] However, they are converted into urea derivatives (e.g., dicyclohexylurea, DCU) which can be challenging to remove due to their varying solubility.

  • Purification Strategy:

    Step Procedure Rationale
    1. Filtration After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) if the solvent is appropriate (e.g., dichloromethane, THF). The urea byproduct (especially DCU) will often precipitate. Filter the mixture, washing the solid with a small amount of cold solvent.This removes the bulk of the insoluble urea byproduct.
    2. Acidic Wash Transfer the filtrate to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 5% citric acid).This will protonate any unreacted amine starting material, making it water-soluble and easily removed in the aqueous layer.
    3. Basic Wash Follow the acidic wash with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).This will deprotonate any unreacted this compound, converting it to its carboxylate salt, which is soluble in the aqueous layer.
    4. Brine Wash & Drying Wash the organic layer with brine, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).This removes residual water from the organic phase.
    5. Chromatography If impurities remain, column chromatography on silica gel is typically effective for final purification.The polarity difference between the desired amide, any remaining urea, and other byproducts should allow for good separation.
  • Visual Workflow for Amide Purification:

    G A Crude Reaction Mixture (Amide, Unreacted Acid & Amine, Urea) B Filter to remove precipitated urea A->B C Dilute Acid Wash (e.g., 1M HCl) B->C Removes unreacted amine D Saturated NaHCO3 Wash C->D Removes unreacted carboxylic acid E Brine Wash & Dry (e.g., Na2SO4) D->E F Column Chromatography E->F Final purification G Pure Amide Product F->G

Q3: I am struggling with low yield after my work-up. I suspect my spirocyclic product is water-soluble. How can I confirm this and improve my recovery?

A3: Product loss into the aqueous layer is a common issue, especially for smaller, more functionalized spirocycles.

  • Confirmation and Recovery Protocol:

    • Check the Aqueous Layer: Before discarding your aqueous washes, take a small aliquot, neutralize it if necessary, and extract it with a small amount of a different, more polar organic solvent (e.g., a 9:1 mixture of dichloromethane:isopropanol). Concentrate this extract and analyze it by TLC or LC-MS to see if your product is present. [4] 2. Back-Extraction: If the product is detected in the aqueous layer, perform a "back-extraction." Combine all your aqueous washes and extract them several times with a more polar organic solvent or solvent mixture.

    • Salting Out: Before back-extraction, saturate the combined aqueous layers with sodium chloride. This will decrease the solubility of your organic product in the aqueous phase and improve the efficiency of the extraction.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound I should be aware of during work-up?

A: this compound is a solid at room temperature with a molecular weight of 140.18 g/mol . [5]Its calculated LogP is approximately 1.9, indicating moderate lipophilicity. [5]While it is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol, its sodium salt (formed by washing with a base) is highly soluble in water.

PropertyValueSource
Molecular Formula C₈H₁₂O₂ [5]
Molecular Weight 140.18 g/mol [5]
Calculated LogP 1.9 [5]

Q: Are there any specific safety precautions for working with this compound?

A: Yes. According to its GHS classification, this compound is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. [5]Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use distillation to purify derivatives of this compound?

A: Distillation is generally not the preferred method for purifying non-volatile carboxylic acids and their derivatives due to their high boiling points and potential for decomposition at elevated temperatures. For esters and other neutral derivatives, vacuum distillation may be an option if the compound is thermally stable. However, for most applications, column chromatography is the more reliable purification technique.

Q: I am considering a reaction that involves the hydrolysis of a nitrile to form this compound. What is a general work-up procedure for this transformation?

A: The work-up for a nitrile hydrolysis will depend on whether it is performed under acidic or basic conditions.

  • Acidic Hydrolysis (e.g., using aqueous HCl or H₂SO₄):

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid with a base (e.g., solid NaHCO₃ or a saturated aqueous solution). Be cautious as this will evolve CO₂ gas.

    • Extract the aqueous mixture several times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Basic Hydrolysis (e.g., using aqueous NaOH or KOH):

    • After the reaction, cool the mixture.

    • Extract with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the carboxylic acid if it is not very soluble, or it can be extracted.

    • Extract the acidified aqueous layer multiple times with an organic solvent.

    • Combine the organic extracts, wash with brine, dry, and concentrate.

  • General Work-up Logic:

    G cluster_0 Basic Hydrolysis cluster_1 Acidic Hydrolysis A Reaction Mixture (Carboxylate Salt in Base) B Acidify to pH ~2 A->B C Extract with Organic Solvent B->C D Isolate Product C->D E Reaction Mixture (Carboxylic Acid in Acid) F Neutralize with Base E->F G Extract with Organic Solvent F->G H Isolate Product G->H

    Caption: Comparison of acidic vs. basic hydrolysis work-up.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid. [Link]
  • Wikipedia. Spiroheptane. [Link]
  • Google Patents. (2013). WO2013171694A1 - Fluorinated bridged spiro[2.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
  • Scribd. (2021). Spiro Compound. [Link]
  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Spiro[2.4]heptane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Spiro[2.4]heptane-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical purity at the C1 position of this valuable spirocyclic building block. Epimerization at this stereocenter is a critical challenge that can impact the pharmacological profile and overall success of a drug development program.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you avoid epimerization and ensure the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. For this compound, the critical stereocenter is the carbon atom (C1) to which the carboxylic acid is attached. The hydrogen atom on this carbon is acidic due to its position alpha to the carbonyl group. Under certain conditions, particularly basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer, thereby compromising the stereochemical purity of your material.

Q2: At which stages of my synthetic route is epimerization most likely to occur?

A2: The risk of epimerization is highest during any step where the C1 proton can be abstracted. Key stages to monitor closely are:

  • Amide Bond Formation: The use of amine bases (e.g., triethylamine, diisopropylethylamine) in conjunction with coupling reagents can create a sufficiently basic environment to cause epimerization.

  • Esterification/Hydrolysis: Base-catalyzed esterification or hydrolysis of a Spiro[2.4]heptane-1-carboxylate ester can lead to epimerization.

  • Chromatography: While less common, prolonged exposure to basic media during purification (e.g., amine-treated silica gel or highly basic mobile phases) can potentially contribute to epimerization.

  • Formation of Acid Chlorides: Reactions to form the acid chloride (e.g., with thionyl chloride or oxalyl chloride) can sometimes generate basic byproducts or require scavengers that may induce epimerization if not carefully controlled.

Q3: I've confirmed epimerization in my product. What is the underlying chemical mechanism?

A3: The mechanism involves the deprotonation of the C1 carbon by a base, which leads to the formation of a resonance-stabilized enolate. The negative charge is delocalized between the C1 carbon and the oxygen of the carbonyl group. This enolate intermediate is planar at the C1 carbon. Subsequent protonation of this planar enolate can occur from either the top or bottom face, resulting in a mixture of stereoisomers. The acidity of the C1 proton is a key factor, and it is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Troubleshooting Guide: Preventing Epimerization

This section provides detailed strategies to mitigate the risk of epimerization during the most common synthetic transformations of this compound.

Issue 1: Epimerization during Amide Bond Formation

Amide coupling is a frequent source of epimerization. The combination of an activated carboxylic acid and the presence of a base creates a high-risk environment.

Causality: Standard coupling protocols often employ tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize acidic byproducts. These bases can be strong enough to abstract the acidic α-proton from the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester), leading to racemization via an enolate intermediate. Highly active coupling reagents can exacerbate this issue by increasing the acidity of the α-proton in the activated intermediate.[1]

Mitigation Strategies & Protocols:

  • Choice of Coupling Reagent and Additives:

    • Recommendation: Utilize coupling reagents known for low epimerization rates, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the activated carboxylic acid to form active esters that are less prone to epimerization.

    • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are generally effective and can suppress epimerization, especially when used with a non-nucleophilic base.

  • Controlling Basicity:

    • Recommendation: Use a weaker, sterically hindered base like DIPEA instead of TEA. More importantly, use the minimum stoichiometric amount of base required to neutralize any acid formed during the reaction. An excess of base significantly increases the risk of epimerization.

    • Alternative Bases: Consider using N-methylmorpholine (NMM), which is less basic than TEA and DIPEA and is often associated with lower epimerization levels.

  • Temperature Control:

    • Recommendation: Perform the coupling reaction at low temperatures. Start the activation of the carboxylic acid at 0 °C or even -15 °C, and maintain this temperature during the addition of the amine and base. Low temperatures decrease the rate of the competing epimerization reaction.

Optimized Protocol for Low-Epimerization Amide Coupling:

ParameterRecommended ConditionRationale
Coupling Reagent HATU (1.1 eq)Forms a less epimerization-prone active ester.
Base DIPEA (2.0 eq) or NMM (2.0 eq)Sterically hindered and used in minimal excess.
Solvent Anhydrous DMF or CH₂Cl₂Aprotic solvents are standard.
Temperature 0 °C to room temperatureMinimizes the rate of enolization.
Reaction Time Monitor by LC-MS; avoid prolonged reaction timesReduces exposure to basic conditions.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at room temperature under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (typically 1-4 hours, monitor by LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Epimerization during Esterification or Saponification

Manipulating the ester functionality of a Spiro[2.4]heptane-1-carboxylate can also introduce stereochemical risk.

Causality: Base-catalyzed saponification of an ester derivative using hydroxides (e.g., NaOH, KOH) or other strong bases directly creates the enolate, leading to significant epimerization. Similarly, some base-catalyzed esterification methods can pose a risk.

Mitigation Strategies & Protocols:

  • Esterification:

    • Recommendation: Use acid-catalyzed esterification methods, such as the Fischer-Speier esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄). These conditions are not conducive to enolate formation.

    • For milder conditions, use DCC/DMAP, but ensure the reaction is run at 0 °C to minimize any potential for base-catalyzed epimerization by DMAP.

  • Saponification (Hydrolysis):

    • Recommendation: Whenever possible, use acid-catalyzed hydrolysis (e.g., aqueous HCl or H₂SO₄ in a co-solvent like dioxane or THF) to cleave esters. This avoids the formation of the problematic enolate intermediate.

    • If basic hydrolysis is unavoidable, use milder conditions. For example, lithium hydroxide (LiOH) in a THF/water mixture at 0 °C is often less aggressive than NaOH or KOH at higher temperatures. However, the risk of epimerization remains, and the reaction must be carefully monitored.

Workflow for Stereochemically Safe Ester Cleavage:

G Start Spiro[2.4]heptane-1-carboxylate Ester Acid_Hydrolysis Acid-Catalyzed Hydrolysis (e.g., HCl/THF/H₂O) Start->Acid_Hydrolysis  Recommended Base_Hydrolysis Base-Promoted Hydrolysis (e.g., LiOH/THF/H₂O, 0°C) Start->Base_Hydrolysis  Use with Caution Low_Risk Low Risk of Epimerization Acid_Hydrolysis->Low_Risk High_Risk High Risk of Epimerization Base_Hydrolysis->High_Risk Product This compound (Stereochemically Pure) High_Risk->Product  Potential Mixture of Epimers Low_Risk->Product

Caption: Recommended workflow for ester hydrolysis.

Analytical Methods for Detecting Epimerization

Confirming the stereochemical purity of your material is essential.

Q: How can I check my sample for the presence of the unwanted epimer?

A: The most effective method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Methodology: A chiral stationary phase (CSP) is used to separate the enantiomers or diastereomers. For this compound and its simple amide or ester derivatives, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

  • Sample Preparation: The carboxylic acid may need to be derivatized to an ester (e.g., methyl or ethyl ester) to improve its chromatographic behavior and resolution on certain chiral columns.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the epimers.

  • Detection: UV detection is suitable if the molecule contains a chromophore. If not, derivatization with a UV-active agent or the use of a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) may be necessary.

Example Chiral HPLC Screening Conditions:

ColumnMobile PhaseFlow RateTemperature
Chiralpak® IAHexane/Ethanol (90:10)1.0 mL/min25 °C
Chiralcel® OD-HHeptane/Isopropanol (95:5)0.5 mL/min25 °C

Note: These are starting points and may require optimization for your specific derivative.

Mechanistic Visualization

Understanding the mechanism of epimerization is key to preventing it. The following diagram illustrates the base-catalyzed epimerization pathway.

Sources

Technical Support Center: Large-Scale Purification of Spiro[2.4]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of Spiro[2.4]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield on a large scale.

Understanding the Importance of Purification

This compound is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, the biological activity of derived molecules, and the properties of new materials. This guide will walk you through the common large-scale purification methods, focusing on troubleshooting and optimization.

Potential Impurity Profile: A Chemist's Perspective

Before diving into purification methods, it is crucial to understand the potential impurities that may be present in your crude this compound. The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient synthesis involves a three-step process:

  • Knoevenagel Condensation: Cyclopentanone is reacted with an active methylene compound, such as diethyl malonate, to form an intermediate.

  • Cyclopropanation: The intermediate from the Knoevenagel condensation undergoes cyclopropanation, for example, through a Simmons-Smith or Corey-Chaykovsky reaction, to yield the spiro[2.4]heptane diester.

  • Hydrolysis: The diester is then hydrolyzed to the dicarboxylic acid, followed by decarboxylation to afford the desired this compound.

Based on this synthetic pathway, the following impurities can be anticipated:

  • Unreacted Starting Materials: Cyclopentanone, diethyl malonate.

  • Intermediates: The product of the Knoevenagel condensation.

  • Byproducts of Cyclopropanation: Diiodomethane adducts, byproducts from the ylide in the Corey-Chaykovsky reaction.

  • Byproducts of Hydrolysis: Incompletely hydrolyzed esters or dicarboxylic acids.

  • Solvents: Residual solvents from each reaction step (e.g., ethanol, diethyl ether, toluene).

The following diagram illustrates a general decision-making workflow for the purification of this compound:

Purification_Workflow Start Crude this compound Initial_Analysis Initial Purity Analysis (TLC, LC-MS, 1H NMR) Start->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Crystallization Crystallization Decision1->Crystallization Yes Decision2 Purity < 95%? Decision1->Decision2 No Final_Product High-Purity Product (>99%) Crystallization->Final_Product Chromatography Column Chromatography Decision2->Chromatography Solid Distillation Vacuum Distillation (if liquid) Decision2->Distillation Liquid/Low-Melting Solid Post_Chrom_Analysis Purity Analysis Chromatography->Post_Chrom_Analysis Post_Dist_Analysis Purity Analysis Distillation->Post_Dist_Analysis Post_Chrom_Analysis->Crystallization Post_Dist_Analysis->Crystallization

Caption: Decision workflow for purification.

Troubleshooting Guide: Crystallization

Crystallization is often the most efficient and scalable method for purifying solid organic compounds. The key is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Q1: My compound is not crystallizing upon cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a tiny crystal of pure product, if available, can also induce crystallization.

  • Solvent Volume: You may have used too much solvent. Evaporate some of the solvent under reduced pressure and allow the solution to cool again.

  • Cooling Rate: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Solvent System: The chosen solvent may not be optimal. If a single solvent fails, a binary solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve the oil, and then cool slowly.

  • Change the Solvent System: A different solvent or a binary solvent system might be necessary.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.

Q3: The purity of my crystallized product is not satisfactory. What can I do?

A3: This indicates that impurities are co-crystallizing with your product or are trapped within the crystal lattice.

  • Recrystallization: A second crystallization step is often necessary to achieve high purity.

  • Washing: Ensure you wash the crystals in the filter funnel with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures, leading to co-precipitation of impurities. Experiment with different solvents.

Solvent Selection Table for Crystallization
SolventBoiling Point (°C)PolaritySuitability for this compound
Water100HighGood "poor" solvent in a binary system with a more organic solvent.[1]
Ethanol78HighMay be too good of a solvent, but can be used in a binary system with water or a non-polar solvent.
Acetone56MediumA good starting point for solubility tests.
Ethyl Acetate77MediumOften a good choice for carboxylic acids.
Toluene111LowCan be effective, but the high boiling point may lead to oiling out.
Heptane/Hexane~69-98Very LowGood "poor" solvent to be used with a more polar "good" solvent.

Troubleshooting Guide: Column Chromatography

For large-scale purification, flash column chromatography is a viable option, especially when crystallization fails to provide the desired purity or when dealing with oily products.

Q1: How do I choose the right solvent system (mobile phase) for my column?

A1: The selection of the mobile phase is critical for achieving good separation.

  • Thin-Layer Chromatography (TLC): Always start with TLC to determine the optimal solvent system. The ideal system should give your product a retention factor (Rf) of around 0.3-0.4.

  • Polarity: this compound is a moderately polar compound. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.

  • Tailing: Carboxylic acids often "tail" on silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid and lead to sharper peaks.

Q2: My compound is eluting too quickly or not at all.

A2: This is a common issue related to the polarity of the mobile phase.

  • Eluting Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent in your mixture.

  • Not Eluting (Low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

Q3: The separation between my product and an impurity is poor.

A3: Achieving good resolution is key to successful chromatography.

  • Optimize the Mobile Phase: Try different solvent combinations. Sometimes switching from ethyl acetate to diethyl ether, or adding a third solvent like dichloromethane, can improve separation.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can provide better separation than an isocratic (constant composition) elution.

  • Column Dimensions: For large-scale separations, a wider and shorter column is often preferred for higher throughput, but a longer and narrower column will provide better resolution.

Step-by-Step Protocol for Large-Scale Flash Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Troubleshooting Problem Chromatography Issue Tailing_Peak Tailing Peak Problem->Tailing_Peak Poor_Separation Poor Separation Problem->Poor_Separation No_Elution Compound Not Eluting Problem->No_Elution Fast_Elution Compound Eluting Too Fast Problem->Fast_Elution Solution1 Add 0.5-1% Acetic Acid to Mobile Phase Tailing_Peak->Solution1 Solution2 Optimize Solvent System (TLC) Poor_Separation->Solution2 Solution5 Use Gradient Elution Poor_Separation->Solution5 Solution3 Increase Mobile Phase Polarity No_Elution->Solution3 Solution4 Decrease Mobile Phase Polarity Fast_Elution->Solution4

Caption: Troubleshooting common chromatography issues.

Troubleshooting Guide: Distillation

Given the relatively high boiling point of this compound (approximately 257 °C at 760 mmHg), vacuum distillation is the preferred method to avoid thermal decomposition.[2]

Q1: I am observing decomposition of my product during distillation.

A1: Thermal decomposition is a significant concern for high-boiling carboxylic acids.

  • Reduce the Pressure: A lower pressure will decrease the boiling point. Use a high-vacuum pump and ensure your system is free of leaks.

  • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to achieve better separation at a lower temperature.

  • Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.

Q2: The distillation is very slow, and I am not getting a good separation.

A2: This can be due to inefficient heat transfer or an inadequate vacuum.

  • Heating: Ensure the distillation flask is evenly heated using a heating mantle and a stirrer. Insulate the distillation head and column to minimize heat loss.

  • Vacuum System: Check your vacuum pump and all connections for leaks. A fluctuating vacuum will lead to bumping and poor separation.

  • Column Packing: If using a packed column, ensure the packing material is appropriate and evenly distributed.

Frequently Asked Questions (FAQs)

Q: Can I use an acid-base extraction to purify this compound?

A: Yes, an acid-base extraction is an excellent initial purification step, especially on a large scale. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, washed with fresh organic solvent to remove any remaining neutral impurities, and then acidified (e.g., with HCl) to precipitate the purified carboxylic acid. The precipitated acid can then be collected by filtration or extracted into a fresh portion of organic solvent.

Q: What is the expected melting point of pure this compound?

A: The reported melting point is around 52 °C.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q: Are there any specific safety precautions I should take when handling this compound?

A: Yes. This compound is classified as a skin and eye irritant.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

References

  • Chemchart. This compound (17202-94-7).
  • Wikipedia. Knoevenagel condensation.
  • Journal of Organic Chemistry. Diastereoselective one-pot Knoevenagel condensation/Corey-Chaykovsky cyclopropanation.
  • Master Organic Chemistry. Cyclopropanation of Alkenes.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.
  • Reddit. Go-to recrystallization solvent mixtures.
  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4,4-difluoro-3-methyl-2-butanone.
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid.

Sources

Validation & Comparative

Spectroscopic analysis of Spiro[2.4]heptane-1-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of Spiro[2.4]heptane-1-carboxylic Acid Esters

In the landscape of modern drug discovery and materials science, strained cyclic systems have garnered considerable attention for their ability to confer unique three-dimensional topologies. Among these, the spiro[2.4]heptane scaffold is of particular interest. Its rigid, well-defined structure is a valuable building block for creating novel molecular architectures. Esters of this compound, in particular, are being investigated as pharmaceutically active compounds, including as ALX receptor agonists for treating inflammatory diseases.[1][2][3]

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to characterize these unique esters. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to unambiguously confirm the structure and purity of these molecules. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.

The Challenge: Deciphering a Compact, Three-Dimensional Scaffold

The spiro[2.4]heptane core presents a distinct analytical challenge. It consists of a cyclopropane ring fused spirocyclically to a cyclopentane ring. This arrangement creates a crowded steric environment with a high density of non-equivalent protons and carbons, demanding high-resolution analytical techniques to resolve. The addition of a carboxylic acid ester at the C1 position (on the cyclopropane ring) further complicates the spectroscopic signature.

Below is a generalized workflow for the comprehensive analysis of a novel this compound ester.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Novel Spiro[2.4]heptane Ester IR FT-IR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight HNMR ¹H NMR IR->HNMR MS->HNMR Confirm Formula CNMR ¹³C NMR HNMR->CNMR Proton-Carbon Mapping TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR CNMR->TwoD_NMR Connectivity Analysis Structure Verified Molecular Structure TwoD_NMR->Structure Final Assignment

Caption: Logical workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is the first-pass analytical technique, offering rapid confirmation of key functional groups. For this compound esters, the spectrum is dominated by two critical regions.

  • C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band. For saturated esters, this peak is reliably found in the 1735-1750 cm⁻¹ region.[4][5] Its high intensity is a hallmark of the carbonyl stretch. Conjugation, for instance, if the R-group of the ester were aromatic, would lower this frequency.

  • C-O Stretch: Esters also exhibit two distinct C-O stretching vibrations.[5] These are strong bands typically found between 1000-1300 cm⁻¹ . The exact positions can be complex, but their presence in this "fingerprint region" is a strong secondary confirmation of the ester functionality.

  • C-H Stretch: The sp³ C-H stretching from the aliphatic spiro[2.4]heptane framework will appear as a series of sharp peaks just below 3000 cm⁻¹, typically in the 2800-2960 cm⁻¹ range.[6]

Comparison with Alternatives:

  • Carboxylic Acid Precursor: The parent this compound would show a much broader O-H stretch from ~2500-3300 cm⁻¹ and a carbonyl C=O stretch at a lower frequency (~1700-1725 cm⁻¹).[7] The absence of the broad O-H band is a key indicator of successful esterification.

  • Acyclic Ester (e.g., Ethyl Propionate): The IR spectrum would be very similar in the functional group region. The primary difference lies in the fingerprint region, where the vibrational modes of the spirocyclic system create a more complex pattern than a simple alkyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a single drop of the neat liquid ester (or a small amount of the solid) directly onto the ATR crystal (typically diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Identify and label the key peaks corresponding to the C=O, C-O, and C-H stretches.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides one of the most critical pieces of data: the molecular weight of the molecule. This allows for the confirmation of the molecular formula. The molecular ion peak (M⁺) is paramount. For this compound esters, low-resolution electron ionization (EI) mass spectrometry is often sufficient for initial identification.

The fragmentation pattern in EI-MS can also provide structural clues. Common fragmentation pathways for esters include:

  • McLafferty Rearrangement: If the ester alkyl chain is long enough (at least 3 carbons), this characteristic rearrangement can occur.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the -OR' group to form an acylium ion (R-CO⁺) is a prominent fragmentation pathway.[4]

Predicted Fragmentation: For a methyl spiro[2.4]heptane-1-carboxylate, one would expect to see a molecular ion peak (M⁺) and significant fragments corresponding to the loss of the methoxy group (-OCH₃) and potentially the entire ester group.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the ester in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

  • Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.

  • Ionization: The standard ionization method is Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries.

  • Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions to see if they correspond to logical losses from the parent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR is the most powerful technique for the complete structural elucidation of spiro[2.4]heptane esters. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Caption: Key structural features of the spiro[2.4]heptane ester core.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex due to the rigid, non-planar structure. Many of the protons are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, often coupling to each other.

  • Cyclopropane Protons (C1, C2): These are the most distinct. They are highly shielded due to the ring current effect of the cyclopropane ring and will appear significantly upfield, typically in the 0.5-1.5 ppm range. The proton at C1, being adjacent to the ester, will be deshielded relative to the others on the three-membered ring.

  • Cyclopentane Protons (C4, C5, C6, C7): These methylene protons will appear as complex, overlapping multiplets, generally in the 1.5-2.5 ppm range.

  • Ester Alkyl Group (-OR'): The chemical shift of these protons is highly predictable. For a methyl ester (-OCH₃), a sharp singlet will appear around 3.6-3.7 ppm . For an ethyl ester (-OCH₂CH₃), a quartet around 4.1 ppm and a triplet around 1.2 ppm are expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear as a distinct peak in the 170-175 ppm range.[8]

  • Spiro Carbon (Quaternary): The central spiro carbon is unique and will appear as a quaternary peak, typically between 30-40 ppm .

  • Cyclopentane Carbons: These will appear in the aliphatic region, generally from 25-45 ppm .

  • Cyclopropane Carbons: Similar to the protons, the cyclopropane carbons are shielded and will appear upfield, typically in the 10-25 ppm range.

  • Ester Alkyl Carbons: A methyl ester carbon (-OCH₃) will be around 51-52 ppm .

2D NMR Techniques (COSY & HSQC)

For a scaffold this complex, 2D NMR is not optional; it is essential for definitive assignment.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. It is invaluable for tracing the connectivity within the cyclopentane and cyclopropane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve 5-10 mg of the ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A high-field instrument (≥400 MHz) is recommended to achieve better signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often done using spectral editing techniques like DEPT-135, which helps distinguish CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments. These are crucial for mapping the complex spin systems of the spirocyclic core.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Use the 2D spectra to walk through the molecular framework and assign all proton and carbon chemical shifts.

Comparative Spectroscopic Data Summary

Spectroscopic TechniqueInformation ProvidedExpected Signature for Methyl Spiro[2.4]heptane-1-carboxylateComparison to Ethyl Cyclohexanecarboxylate
FT-IR Functional GroupsStrong C=O at ~1740 cm⁻¹, C-O at ~1200 cm⁻¹Similar C=O and C-O bands; different fingerprint region
Mass Spec (EI) Molecular Weight & FormulaM⁺ peak at m/z 154. Fragment at m/z 123 (loss of -OCH₃)M⁺ peak at m/z 156. Different fragmentation pattern.
¹H NMR H environment & connectivityUpfield cyclopropane signals (0.5-1.5 ppm), -OCH₃ singlet at ~3.7 ppmNo highly shielded signals. Broader aliphatic region.
¹³C NMR C frameworkCarbonyl at ~174 ppm, upfield cyclopropane carbons (10-25 ppm)No upfield aliphatic carbons. Carbonyl at similar shift.
2D NMR Definitive H-C connectivityCorrelation between upfield protons and upfield carbons confirms spiro-fused cyclopropane.Correlations show connectivity within a simple six-membered ring.

Conclusion: A Triad of Techniques for Unambiguous Confirmation

No single spectroscopic technique is sufficient to fully characterize this compound esters. A systematic and integrated approach is mandatory.

  • IR spectroscopy acts as a rapid screen, confirming the presence of the crucial ester functional group and the success of the esterification reaction.

  • Mass spectrometry provides the absolute molecular weight, confirming the elemental composition and serving as a gatekeeper against unexpected products.

  • High-field NMR spectroscopy , particularly with 2D correlation experiments, is the cornerstone of the analysis. It is the only technique that can definitively map the complex and crowded three-dimensional arrangement of atoms, allowing for the unambiguous assignment of the spiro[2.4]heptane scaffold.

By using these three techniques in concert, researchers can create a self-validating dataset that provides unequivocal proof of structure, ensuring the integrity and reliability of their scientific findings in the development of novel therapeutics and materials.

References

  • NIST. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. NIST Chemistry WebBook. [Link]
  • Google Patents. Spiro [2.4] heptane-substituted piperazine bridge as ALX receptor agonists.
  • Google Patents. Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Google Patents. Bridged spiro[2.
  • EMAN RESEARCH PUBLISHING.
  • PubChemLite. This compound (C8H12O2). [Link]
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580. [Link]
  • PubChem. Spiro[2.4]heptane-5-carboxylic acid | C8H12O2 | CID 13928496. [Link]
  • PubChem. 2-Methylthis compound | C9H14O2 | CID 10441898. [Link]
  • ResearchGate. Spiro[2.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257. [Link]
  • Chemchart. This compound (17202-94-7). [Link]
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. Spiro(2.4)heptane. [Link]
  • Chemistry LibreTexts. 21.
  • PubChem. Spiro[2.4]heptane-4-carboxylic acid | C8H12O2 | CID 82418245. [Link]
  • YouTube.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

A Comparative Guide to Spiro[2.4]heptane-1-carboxylic Acid and Other Spirocyclic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3D Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] This shift is driven by the need to access novel chemical space, improve compound properties, and enhance target selectivity.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of 3D building blocks.[3][4][5] Their inherent rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and often leading to improved potency and selectivity.[1][2]

This guide provides a detailed comparison of Spiro[2.4]heptane-1-carboxylic acid with other spirocyclic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, synthetic accessibility, and impact on biological activity, supported by experimental data and established protocols.

This compound: A Profile

This compound is a compact and rigid scaffold featuring a cyclopropane ring fused to a cyclopentane ring.[6][7][8] This unique arrangement confers a distinct three-dimensional shape that can be exploited to probe the topology of protein binding pockets. The carboxylic acid moiety provides a crucial interaction point, often serving as a pharmacophore that can engage with key residues in a biological target.[9][10] Furthermore, it offers a versatile chemical handle for the synthesis of more complex derivatives.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] In the following table, we compare the calculated properties of this compound with other representative spirocyclic acids.

Table 1: Calculated Physicochemical Properties of Selected Spirocyclic Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogPTopological Polar Surface Area (Ų)
This compoundC₈H₁₂O₂140.181.937.3
Spiro[3.3]heptane-1-carboxylic acidC₈H₁₂O₂140.181.737.3
Spiro[3.4]octane-1-carboxylic acidC₉H₁₄O₂154.212.237.3
2-Azaspiro[3.3]heptane-1-carboxylic acidC₇H₁₁NO₂141.170.449.3

(Data sourced from PubChem and other chemical databases. XLogP is a computed measure of lipophilicity.)[8][11]

As illustrated in Table 1, this compound possesses a moderate lipophilicity (XLogP of 1.9) and a standard polar surface area for a carboxylic acid.[8] The introduction of a nitrogen atom, as seen in 2-Azaspiro[3.3]heptane-1-carboxylic acid, significantly reduces lipophilicity and increases polarity, which can be advantageous for improving aqueous solubility.[1][11] The choice of spirocycle can thus be used to fine-tune these critical drug-like properties.

Impact on Biological Activity and Applications

The rigid nature of spirocycles allows for a more precise positioning of functional groups, which can lead to enhanced biological activity and selectivity.[1][12] Derivatives of this compound have been investigated for a range of biological targets. For example, spiro[2.4]heptane-based compounds have shown promise as antioxidants.[13]

In a broader context, spirocyclic scaffolds are integral to a number of approved drugs, highlighting their clinical relevance.[14] For instance, the antifungal agent Griseofulvin and the anxiolytic drug Buspirone both feature spirocyclic cores.[14] The selection of a specific spirocyclic acid in a drug discovery program is therefore a strategic decision based on the desired vectoral display of substituents to match the target's binding site.

Synthetic Accessibility: A Key Consideration

The utility of a building block is intrinsically linked to its synthetic accessibility. A robust and scalable synthesis is essential for its practical application in a drug discovery campaign.

General Synthesis of this compound

A common synthetic route to this compound is outlined below.

Scaffold Selection Logic Target Structure Target Structure Scaffold Choice Scaffold Choice Target Structure->Scaffold Choice Desired Physicochemical Properties Desired Physicochemical Properties Desired Physicochemical Properties->Scaffold Choice Synthetic Feasibility Synthetic Feasibility Synthetic Feasibility->Scaffold Choice Intellectual Property Landscape Intellectual Property Landscape Intellectual Property Landscape->Scaffold Choice Existing SAR Data Existing SAR Data Existing SAR Data->Scaffold Choice

Sources

A Comparative Guide to Validating the Enantiomeric Purity of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of its biological activity, pharmacological efficacy, and safety profile. Spiro[2.4]heptane-1-carboxylic acid, a conformationally constrained scaffold, presents a unique challenge and opportunity in the design of novel therapeutics. Its rigid spirocyclic core can precisely orient functional groups in three-dimensional space, making it a valuable building block. However, the presence of a stereocenter necessitates rigorous validation of its enantiomeric purity.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (% ee) of this compound. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate method for your research. Each described protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can have dramatically different interactions with the chiral environment of a biological system. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic. Therefore, the ability to accurately quantify the enantiomeric composition of a sample is paramount. This guide will compare three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[1][2][3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The Rationale Behind Chiral HPLC

The core of this technique lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] These diastereomeric complexes have different energies of interaction, leading to different retention times and, consequently, separation. For carboxylic acids like this compound, polysaccharide-based CSPs are often a good starting point due to their broad applicability.[5][6]

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL in Mobile Phase) Filter Filter Sample & Mobile Phase Sample->Filter MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/TFA) MobilePhase->Filter Inject Inject Sample Filter->Inject Column Chiral Column (e.g., Polysaccharide-based) Inject->Column Detect UV Detector (e.g., 210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 1: Workflow for Chiral HPLC Analysis.

Step-by-Step Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative, is a versatile choice for the separation of chiral carboxylic acids.[5][6]

  • Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (IPA) with a small amount of a strong acid modifier, like trifluoroacetic acid (TFA), to improve peak shape and resolution. A typical starting point is 90:10:0.1 (v/v/v) Hexane/IPA/TFA.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (where carboxylic acids typically absorb).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Data Presentation: Chiral HPLC
ParameterTypical PerformanceRationale
Resolution (Rs) > 1.5Ensures baseline separation for accurate quantification.[1]
Selectivity (α) > 1.1A higher value indicates a greater separation between the peaks.[1]
Analysis Time 10 - 30 minutesCan be optimized by adjusting the mobile phase composition and flow rate.[1]
Limit of Quantitation (LOQ) ng/mL to µg/mLHigh sensitivity allows for the detection of trace enantiomeric impurities.[1]

NMR Spectroscopy with Chiral Solvating Agents: A Mechanistic Insight

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[7] This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[8][9]

The Rationale Behind Chiral NMR Spectroscopy

The addition of a CSA to a solution of the racemic analyte leads to the formation of transient diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions).[7] These diastereomeric complexes exist in a different chemical environment, causing the corresponding protons in the two enantiomers to resonate at slightly different frequencies in the ¹H NMR spectrum. This results in the splitting of a single peak into two, with the integration of these peaks directly corresponding to the enantiomeric ratio.

Experimental Protocol: Chiral NMR

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve Analyte in CDCl₃ Add_CSA Add Chiral Solvating Agent (e.g., (R)-1-phenylethylamine) Sample->Add_CSA Vortex Mix Thoroughly Add_CSA->Vortex Acquire Acquire ¹H NMR Spectrum Vortex->Acquire Spectrum Identify Split Signals Acquire->Spectrum Integrate Integrate Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 2: Workflow for Chiral NMR Analysis.

Step-by-Step Methodology:

  • CSA Selection: For carboxylic acids, chiral amines such as (R)- or (S)-1-phenylethylamine are effective CSAs due to the formation of acid-base complexes.

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a molar equivalent of the chosen CSA to the NMR tube.

  • Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Look for the splitting of a proton signal, typically the one alpha to the carboxylic acid, into two distinct signals.

  • Quantification: Carefully integrate the two resolved signals. The enantiomeric excess is calculated from the integral values (Int₁ and Int₂) using the formula: % ee = |(Int₁ - Int₂)/(Int₁ + Int₂)| * 100

Data Presentation: Chiral NMR
ParameterTypical PerformanceRationale
Chemical Shift Difference (ΔΔδ) 0.01 - 0.1 ppmA larger difference allows for more accurate integration.[7]
Analysis Time 5 - 15 minutesRapid analysis once the sample is prepared.
Sample Requirement 5 - 10 mgHigher sample concentration compared to HPLC.
Precision (%RSD) < 5%Dependent on signal-to-noise and resolution of the split signals.

Polarimetry: A Classical Approach

Polarimetry is a traditional and straightforward method for assessing the enantiomeric purity of a sample by measuring its optical rotation.[10][11] It is based on the principle that chiral molecules rotate the plane of polarized light.

The Rationale Behind Polarimetry

Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree.[12][13] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[13] The magnitude of this rotation is an inherent physical property of the molecule, known as the specific rotation. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

Experimental Protocol: Polarimetry

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Analysis Prepare_Sol Prepare Solution of Known Concentration Fill_Cell Fill Polarimeter Cell Prepare_Sol->Fill_Cell Measure_Rot Measure Observed Rotation (α) Fill_Cell->Measure_Rot Calculate_ee Calculate % ee using Specific Rotation Measure_Rot->Calculate_ee

Figure 3: Workflow for Polarimetry Analysis.

Step-by-Step Methodology:

  • Reference Value: The specific rotation ([α]) of the enantiomerically pure this compound must be known from the literature or previously determined.

  • Sample Preparation: Prepare a solution of the sample at a precisely known concentration (c) in a suitable achiral solvent.

  • Measurement: Place the solution in a polarimeter cell of a known path length (l) and measure the observed optical rotation (α).

  • Calculation: The enantiomeric excess (% ee) is calculated using the formula: % ee = (α_observed / [α]_pure) * 100

Data Presentation: Polarimetry
ParameterTypical PerformanceRationale
Accuracy Dependent on the accuracy of the reference specific rotation value.A reliable reference is crucial for accurate results.
Analysis Time < 5 minutesVery rapid measurement.
Sample Requirement mg to g scaleGenerally requires a larger amount of sample than chromatographic methods.
Limitation Provides no information on the nature of any impurities.Only measures the bulk optical activity of the sample.

Comparative Analysis and Conclusion

The choice of analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

FeatureChiral HPLCChiral NMR with CSAPolarimetry
Resolution ExcellentGoodNot Applicable
Sensitivity HighModerateLow
Sample Throughput ModerateHighHigh
Quantitative Accuracy HighHighModerate
Information Provided Separation of enantiomers and other impuritiesEnantiomeric ratioBulk optical activity
Method Development Can be time-consumingRelatively straightforwardSimple
  • Chiral HPLC is the method of choice for accurate and sensitive quantification, especially for regulatory purposes, as it can also separate other impurities.

  • Chiral NMR with CSAs is an excellent technique for rapid screening and reaction monitoring, providing direct spectroscopic evidence of the enantiomeric ratio.

  • Polarimetry is a quick and simple method for a preliminary assessment of enantiomeric purity, provided a reliable reference value for the specific rotation is available.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to validate the enantiomeric purity of this compound, ensuring the quality and integrity of their chiral molecules.

References

  • Wikipedia. (n.d.). Chiral analysis.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central.
  • Wikipedia. (n.d.). Chiral analysis.
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chemistry LibreTexts. (2021). 5.4: Optical Activity.
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chemistry LibreTexts. (2023). 5.3: Optical Activity.
  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH.
  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. (2025). ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

Spiro[2.4]heptane-1-carboxylic Acid: A Three-Dimensional Bioisostere for Phenyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement Strategy

In the landscape of modern medicinal chemistry, the phenyl group is a ubiquitous scaffold. Its rigid structure and ability to engage in π-π stacking and hydrophobic interactions have made it a cornerstone of drug design. However, the planarity and lipophilicity of the phenyl ring often contribute to metabolic liabilities, poor solubility, and off-target effects. The drive towards molecules with greater three-dimensional (3D) character to improve physicochemical and pharmacokinetic properties has led researchers to explore non-aromatic bioisosteres.[1][2] Among these, spirocyclic scaffolds have emerged as powerful tools for navigating novel chemical space.[3]

This guide provides an in-depth comparison of Spiro[2.4]heptane-1-carboxylic acid as a bioisosteric replacement for the phenyl group, a substitution that replaces a flat, aromatic system with a rigid, sp³-rich, 3D scaffold. We will delve into the comparative physicochemical properties, present a hypothetical case study in the context of receptor agonism, and provide detailed experimental protocols for synthesis and key in vitro assays, empowering researchers to apply this strategy in their drug discovery programs.

The Phenyl Problem and the Spirocyclic Solution

The core concept of bioisosterism involves substituting a molecular fragment with another that retains similar biological activity while favorably modulating other properties.[4][5] Replacing a phenyl ring with a saturated carbocycle like spiro[2.4]heptane offers several strategic advantages:

  • Increased sp³ Fraction (Fsp³): Moving from a fully sp²-hybridized phenyl ring to a sp³-rich spirocycle increases the three-dimensionality of the molecule. This is generally correlated with improved solubility, reduced promiscuity, and better pharmacokinetic profiles.[2]

  • Reduced Lipophilicity: The replacement of an aromatic ring with a saturated cyclic system can decrease lipophilicity (LogP/LogD), which can lead to improved metabolic stability and a better overall ADME profile.[1]

  • Novel Exit Vectors: The rigid, orthogonal geometry of the spirocycle presents substituents in well-defined vectors in 3D space, potentially enabling more specific and higher-affinity interactions with a biological target compared to the planar phenyl ring.

  • Escape from Flatland: Moving away from planar aromatic structures can help avoid issues related to intercalation with DNA or binding to flat hydrophobic pockets in anti-targets like the hERG potassium channel.

Below is a diagram illustrating the fundamental structural difference between a generic phenyl-containing drug candidate and its spiro[2.4]heptane-based bioisostere.

G cluster_0 Traditional Phenyl-Containing Scaffold cluster_1 Spiro[2.4]heptane Bioisostere cluster_2 Phenyl Phenyl Ring (Planar, sp²) R1 Phenyl->R1 para Linker1 Linker Phenyl->Linker1 Improvement Bioisosteric Replacement R2 R² (e.g., COOH) Linker1->R2 Spiro Spiro[2.4]heptane (3D, sp³) R1_s Spiro->R1_s Defined Vector Linker2 Linker Spiro->Linker2 R2_s R² (e.g., COOH) Linker2->R2_s

Caption: Bioisosteric replacement of a phenyl group with a spiro[2.4]heptane scaffold.

Physicochemical Property Comparison: Core Fragments

Before examining these scaffolds within a larger molecule, it is instructive to compare the fundamental properties of benzoic acid and this compound. The replacement of the aromatic ring with the saturated spirocycle leads to notable differences in calculated and experimental properties.

PropertyBenzoic AcidThis compoundRationale for Difference
Molecular Weight 122.12 g/mol 140.18 g/mol [6]Addition of C₂H₄ to the core structure.
cLogP 1.871.65 - 1.9[3][6][7]The sp³-rich core is generally less lipophilic than the aromatic ring.
Boiling Point 249 °C~243-257 °C[3][8]Similar due to the dominant effect of the carboxylic acid dimer hydrogen bonding.[9]
Aqueous Solubility 3.4 g/L (25 °C)Higher (Predicted)The less rigid, more polarizable phenyl ring can lead to more favorable crystal packing, reducing solubility compared to the more globular spirocycle.
pKa 4.2[10]~4.8 (Predicted)The electron-withdrawing nature of the sp² carbons in the phenyl ring stabilizes the carboxylate anion, increasing acidity (lower pKa) compared to the electron-donating sp³ carbons of the spiroalkane.[10]
Fraction of sp³ (Fsp³) 0.14 (1/7 carbons)1.0 (8/8 carbons)Fundamental structural difference between aromatic and saturated cyclic systems.

Comparative Case Study: A Hypothetical ALX Receptor Agonist

To illustrate the potential impact of this bioisosteric replacement in a drug discovery context, let us consider a hypothetical series of ALX receptor agonists. The ALX receptor is a G-protein coupled receptor involved in resolving inflammation, and patents suggest that spiro[2.4]heptane derivatives have been explored for this target.[11]

We will compare two hypothetical compounds:

  • Compound A (Phenyl Analog): A standard lead compound containing a para-substituted benzoic acid.

  • Compound B (Spiro Analog): The bioisostere, where the phenyl ring is replaced by a spiro[2.4]heptane core.

G cluster_A Compound A (Phenyl Analog) cluster_B Compound B (Spiro Analog) molA molB

Caption: Structures of hypothetical ALX receptor agonists for comparative analysis.

The following table presents expected experimental data based on the principles of bioisosterism and analogous studies, such as the published data on spiro[3.3]heptane bioisosteres.[1]

ParameterCompound A (Phenyl Analog)Compound B (Spiro Analog)Expected Outcome & Rationale
ALX Receptor Binding (Ki) 50 nM45 nMSimilar or Improved Potency: The rigid spirocycle may present the carboxylic acid and other pharmacophoric elements in a more optimal conformation for binding, potentially improving affinity.
Kinetic Solubility (pH 7.4) 25 µM75 µMImproved Solubility: The increased 3D character and reduced planarity of the spirocycle disrupts crystal lattice packing, leading to higher aqueous solubility.[1]
LogD (pH 7.4) 2.82.1Reduced Lipophilicity: The replacement of the lipophilic aromatic ring with a saturated carbocycle is a common strategy to reduce LogD.[12]
Metabolic Stability (HLM, t½) 15 min45 minImproved Stability: The phenyl ring is a common site for CYP450-mediated oxidative metabolism. The spiro[2.4]heptane core, lacking aromatic C-H bonds, is expected to be more resistant to such metabolism.
hERG Inhibition (% @ 10 µM) 40%<10%Reduced hERG Risk: High lipophilicity and planarity are known risk factors for hERG channel binding. The less lipophilic, 3D structure of the spiro analog is expected to have a lower propensity for hERG inhibition.[11]

Experimental Protocols

Reproducible and robust experimental protocols are essential for the accurate comparison of bioisosteres.

Synthesis of this compound

This protocol is a plausible route adapted from known methodologies for the synthesis of spirocycles, such as those starting from cyclic ketones.[1]

G start Cyclopentanone + Diethyl malonate step1 Knoevenagel Condensation start->step1 intermediate1 Diethyl cyclopentylidene malonate step1->intermediate1 step2 Simmons-Smith Cyclopropanation (Et₂Zn, CH₂I₂) intermediate1->step2 intermediate2 Diethyl spiro[2.4]heptane- 1,1-dicarboxylate step2->intermediate2 step3 Hydrolysis & Decarboxylation (KOH, then H₃O⁺, heat) intermediate2->step3 product Spiro[2.4]heptane- 1-carboxylic acid step3->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Step 1: Knoevenagel Condensation. To a solution of cyclopentanone (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid. Fit the flask with a Dean-Stark apparatus and heat to reflux for 12-18 hours, until water evolution ceases. Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield diethyl cyclopentylidenemalonate.

  • Step 2: Simmons-Smith Cyclopropanation. To a solution of diethyl cyclopentylidenemalonate (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise. Following the addition, add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to afford diethyl spiro[2.4]heptane-1,1-dicarboxylate.

  • Step 3: Hydrolysis and Decarboxylation. Dissolve the diester from Step 2 (1.0 eq) in ethanol and add an aqueous solution of potassium hydroxide (5.0 eq). Heat the mixture to reflux for 8 hours. Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C. Heat the acidified mixture to 100 °C for 4 hours to effect decarboxylation. Cool the mixture and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the final product.

Kinetic Solubility Assay

This high-throughput assay is used to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking conditions often found in early drug discovery screening.[13]

G start 10 mM DMSO Stock Solution step1 Add to PBS (pH 7.4) in 96-well plate start->step1 intermediate1 Compound in Buffer (e.g., 100 µM final) step1->intermediate1 step2 Incubate with shaking (e.g., 90 min, 25°C) intermediate1->step2 intermediate2 Equilibrated Suspension step2->intermediate2 step3 Filter through filter plate intermediate2->step3 intermediate3 Filtrate (Dissolved Compound) step3->intermediate3 step4 Quantify by LC-MS/UV intermediate3->step4 product Solubility (µM) step4->product

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of each compound to separate wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 90 minutes.

  • Filtration: Transfer the contents of the incubation plate to a 96-well filter plate (e.g., Millipore MultiScreen®) and centrifuge to separate any precipitate from the supernatant.

  • Quantification: Analyze the filtrate by LC-MS or UV spectroscopy against a standard curve prepared from the DMSO stock solution to determine the concentration of the dissolved compound. The resulting concentration is the kinetic solubility.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes (HLM).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL suspension of HLM in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating system solution in 100 mM phosphate buffer.

    • Prepare 1 µM solutions of Compound A and Compound B in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the compound solutions to 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and compound. The final reaction volume should contain 0.5 mg/mL HLM and 1 µM of the test compound.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound (Compound A or B) using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Conclusion

The replacement of a phenyl group with a this compound moiety represents a sophisticated and powerful strategy in modern drug design. This bioisosteric switch allows for an escape from the "flatland" of aromatic systems, introducing favorable three-dimensional characteristics that can lead to significant improvements in key drug-like properties, including solubility and metabolic stability, without necessarily sacrificing biological potency. While direct comparative data for every conceivable scaffold is not always available, the principles outlined in this guide, supported by data from analogous systems and robust in vitro protocols, provide a clear and actionable framework for researchers. By embracing such 3D bioisosteres, drug development professionals can unlock novel chemical space and design next-generation therapeutics with enhanced developability profiles.

References

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Jayashree, B.S., Nikhil, P.S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
  • Spiro(2.4)heptane-1-carboxylic Acid. (n.d.). PubChem.
  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • an introduction to carboxylic acids. (n.d.). Chemguide.
  • Acidity of Carboxylic Acids. (n.d.). Harish Chandra PG College Varanasi.
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. (2011). Journal of Organic Chemistry, 76(8), 2807-13.
  • Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists. (2013).
  • Properties of Carboxylic Acids. (2022). YouTube.
  • This compound (C8H12O2). (n.d.). PubChemLite.
  • Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. (n.d.). PMC - NIH.
  • Spiro[2.4]heptane-5-carboxylic acid. (n.d.). PubChem.
  • In Vitro ADME & Physicochemical Profiling. (n.d.).
  • cyclopentanone. (n.d.). Organic Syntheses Procedure.
  • Early ADME And Physical-Chemistry Properties. (n.d.). SpiroChem.
  • This compound 17202-94-7. (n.d.). Guidechem.
  • This compound (17202-94-7). (n.d.). Chemchart.
  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). PMC.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.

Sources

In Silico Modeling of Spiro[2.4]heptane-1-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spiro[2.4]heptane Scaffolds

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards the exploration of three-dimensional (3D) molecular scaffolds.[1] This move is a direct response to the limitations of traditional, planar aromatic structures, which often exhibit suboptimal physicochemical properties and limited intellectual property space. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of 3D-rich motifs. Their rigid yet conformationally diverse nature can lead to improved metabolic stability, aqueous solubility, and target selectivity.[1][2]

This guide focuses on the in silico modeling of derivatives of Spiro[2.4]heptane-1-carboxylic acid , a scaffold that combines the rigidity of the spiro[2.4]heptane core with the versatile functionality of a carboxylic acid group. This unique combination makes it an attractive starting point for the design of novel therapeutics targeting a range of biological endpoints. We will provide a comparative analysis of computational methodologies, grounded in real-world examples from analogous spirocyclic systems, to equip researchers with the knowledge to effectively leverage in silico tools in their drug discovery programs.

The Rationale for In Silico Modeling: A Predictive Framework for Success

Before embarking on resource-intensive chemical synthesis and biological testing, in silico modeling provides a powerful and cost-effective avenue to predict and rationalize the behavior of drug candidates.[3][4] For this compound derivatives, computational approaches can:

  • Predict Binding Affinity and Mode: Elucidate how these molecules interact with their biological targets at an atomic level.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform the design of more potent and selective analogs.

  • Assess ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity profiles to identify potential liabilities early in the discovery pipeline.

  • Compare with Alternative Scaffolds: Objectively evaluate the potential advantages of the spiro[2.4]heptane core against other bioisosteric replacements.[5][6]

This guide will walk through a typical in silico workflow, from target selection to advanced molecular dynamics simulations, providing both the "how" and the "why" behind each step.

A Comparative In Silico Workflow: A Case Study on Acetyl-CoA Carboxylase (ACC) Inhibition

To illustrate the practical application of in silico modeling, we will use a case study inspired by the successful application of computational methods to other spirocyclic inhibitors. While a comprehensive dataset for this compound derivatives as ACC inhibitors is not publicly available, we will draw upon a study of other spiro-derivatives targeting Acetyl-CoA Carboxylase (ACC) to demonstrate the workflow and comparative analysis.[7] ACC is a well-validated target for metabolic diseases and oncology.

Step 1: Target Selection and Preparation

The initial and most critical step is the selection and preparation of the biological target. For our case study, we will use the crystal structure of human ACC2.

Protocol:

  • Obtain Crystal Structure: Download the X-ray crystal structure of human ACC2 from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops using protein modeling software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Causality: Proper protein preparation is paramount for accurate docking and simulation results. Failure to address issues like missing atoms or incorrect protonation states can lead to erroneous predictions of binding interactions.

Step 2: Ligand Preparation and Database Design

A diverse set of this compound derivatives would be designed and prepared for virtual screening. For our comparative analysis, we will also include a set of known, non-spirocyclic ACC inhibitors.

Protocol:

  • 3D Structure Generation: Generate 3D conformers for each derivative.

  • Ionization and Tautomerization: Determine the most likely ionization and tautomeric states at physiological pH (7.4).

  • Energy Minimization: Minimize the energy of each ligand conformer.

Step 3: Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.

Protocol:

  • Define Binding Site: Identify the active site of ACC2, typically where the native substrate or a known inhibitor binds.

  • Docking Algorithm Selection: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Perform Docking: Dock the prepared library of this compound derivatives and the reference compounds into the ACC2 active site.

  • Analyze Results: Analyze the predicted binding poses and docking scores.

Expertise & Experience: The choice of docking software and scoring function can significantly impact the results. It is often advisable to use multiple docking programs and compare the consensus results to increase confidence in the predictions.

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking PDB Obtain PDB Structure PrepProt Prepare Protein PDB->PrepProt DefineSite Define Binding Site PrepProt->DefineSite Ligands Prepare Ligands RunDock Run Docking Algorithm Ligands->RunDock DefineSite->RunDock Analyze Analyze Poses & Scores RunDock->Analyze

Caption: Molecular Docking Workflow.

Step 4: Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8]

Protocol:

  • Data Set Preparation: A training set of spirocyclic compounds with known ACC inhibitory activity (IC50 values) is required.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

  • Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a QSAR model.

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets.[9][10][11]

Trustworthiness: A predictive QSAR model must be statistically robust. Key validation metrics include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a model with good predictive power.

Comparative Data Table (Hypothetical): QSAR Model Performance

Model TypeDescriptors UsedTraining Set R²Test Set q²
3D-QSAR (CoMFA)Steric and Electrostatic Fields0.9270.625
2D-QSAR (MLR)Topological and Electronic0.8500.550

Data inspired by a study on spiro-derivatives as ACC inhibitors.[7]

Step 5: Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of binding, MD simulations allow for the observation of the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the biological system.[12]

Protocol:

  • System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

  • Equilibration: Gradually heat and equilibrate the system to the desired temperature and pressure.

  • Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to sample conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand interactions, identify key hydrogen bonds, and calculate binding free energies.

Authoritative Grounding: MD simulations are computationally intensive but provide invaluable insights into the stability of binding and can reveal subtle conformational changes that are not apparent from static docking poses.[12]

Workflow for Molecular Dynamics Simulation:

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis DockedComplex Start with Docked Complex Solvate Solvate and Add Ions DockedComplex->Solvate Equilibrate Equilibration (NVT, NPT) Solvate->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory FreeEnergy Calculate Binding Free Energy Trajectory->FreeEnergy

Caption: Molecular Dynamics Simulation Workflow.

Comparison with Alternatives and Experimental Validation

The ultimate validation of any in silico model lies in its ability to predict experimental results accurately. In a real-world scenario, the predictions from the in silico workflow would be compared with experimentally determined data for the synthesized this compound derivatives.

Comparative Data Table (Hypothetical): In Silico Prediction vs. Experimental Data

Compound IDPredicted Docking Score (kcal/mol)Predicted IC50 (µM) (from QSAR)Experimental IC50 (µM)
SHC-001-9.51.21.5
SHC-002-8.25.86.2
SHC-003 (non-spiro)-7.510.112.5

This table illustrates how in silico predictions can be used to prioritize compounds for synthesis and testing. Furthermore, a comparative analysis with non-spirocyclic alternatives can provide quantitative evidence for the benefits of the spiro[2.4]heptane scaffold.

Conclusion and Future Directions

In silico modeling is an indispensable tool in modern drug discovery, enabling a more rational and efficient design process. For novel scaffolds like this compound, computational methods provide a framework for understanding their potential as therapeutic agents. By integrating molecular docking, QSAR, and molecular dynamics simulations, researchers can gain deep insights into their interactions with biological targets and predict their activity before committing to costly and time-consuming laboratory work. The key to success lies in the rigorous validation of these computational models against experimental data, creating a synergistic cycle of prediction and validation that accelerates the journey from concept to clinic.

References

  • Combined 3D-QSAR modeling and molecular docking study on spiro-derivatives as inhibitors of acetyl-CoA carboxylase. (URL not available)
  • Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/w
  • Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Comput
  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. [Link]
  • Development, validation and integration of in silico models to identify androgen active chemicals. [Link]
  • In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. [Link]
  • In silico models for drug development: tackling the valid
  • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development - InSilicoTrials. [Link]
  • Spiro[3.3]heptane scaffolds as benzene bioisosteres.
  • Identification of potential carboxylic acid-containing drug candidate to design novel competitive NDM inhibitors: An in-silico approach comprising combined virtual screening 2 and molecular dynamics simul
  • In silico models in drug development: where we are. [Link]
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (URL not available)
  • Spiro[3.
  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: Insights and selection of novel inhibitors. (URL not available)
  • The visual comparison of the para‐substituted benzene ring (left), and...
  • Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. [Link]
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (URL not available)
  • Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. [Link]
  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Link]
  • Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures. [Link]
  • QSAR Modeling Using Chirality Descriptors Derived
  • In Silico Drug Repurposing Studies for the Discovery of Novel Salicyl-AMP Ligase (MbtA)Inhibitors. [Link]
  • In silico study the inhibition of angiotensin converting enzyme 2 receptor of COVID-19 by Ammoides verticillata components harvested

Sources

The Spiro[2.4]heptane Motif: A Rising Star in Drug Discovery with Favorable Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Evaluating a Novel Scaffold

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. One such exploration into three-dimensional chemical space has led to a burgeoning interest in strained spirocyclic systems. Among these, the spiro[2.4]heptane motif is emerging as a compelling scaffold with the potential to significantly enhance the pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of compounds containing the spiro[2.4]heptane motif against their traditional counterparts, supported by experimental data and detailed protocols for their evaluation.

The Allure of the Third Dimension: Why Spiro[2.4]heptane?

The spiro[2.4]heptane scaffold, characterized by a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, offers a unique and rigid three-dimensional geometry. This structural feature is a significant departure from the planar nature of commonly used aromatic rings, such as the phenyl group. The introduction of this spirocyclic motif can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often for the better. Key theoretical advantages include:

  • Improved Solubility: The increased sp3 character and reduced planarity can disrupt crystal lattice packing, leading to enhanced aqueous solubility.

  • Lowered Lipophilicity: The compact, globular nature of the spiro[2.4]heptane core can reduce a molecule's overall lipophilicity, a critical parameter in optimizing drug-like properties.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, can lead to increased metabolic stability and a longer in vivo half-life.

  • Novel Intellectual Property: The unique structure of the spiro[2.4]heptane motif provides an opportunity to generate novel chemical entities with clear intellectual property space.

Comparative Pharmacokinetic Analysis: Spirocyclic Scaffolds vs. Aromatic Rings

While direct and extensive pharmacokinetic data for a wide range of spiro[2.4]heptane-containing drugs is still emerging in the public domain, valuable insights can be gleaned from studies on closely related spirocyclic systems, such as the spiro[3.3]heptane motif. A landmark study on the development of analogs for the FDA-approved anticancer drug Sonidegib provides a compelling case for the benefits of replacing a phenyl ring with a spirocyclic core.[1]

Case Study: Sonidegib and its Spiro[3.3]heptane Analog

Sonidegib contains a meta-substituted phenyl ring that was replaced with a spiro[3.3]heptane moiety to generate two diastereomeric analogs, trans-76 and cis-76 . The subsequent evaluation of their physicochemical and metabolic properties revealed significant changes.

CompoundclogPlogD (pH 7.4)Intrinsic Clearance (CLint) in HLM (µL/min/mg)Half-life (t1/2) in HLM (min)
Sonidegib (phenyl)6.8≥ 3.51893
trans-76 (spiro[3.3]heptane)6.0≥ 3.53647
cis-76 (spiro[3.3]heptane)6.0≥ 3.515611

Data sourced from a 2023 study on spiro[3.3]heptane as a non-collinear benzene bioisostere.[1]

Analysis of the Data:

  • Lipophilicity: The calculated logP (clogP) of the spiro[3.3]heptane analogs was significantly lower (6.0) than that of Sonidegib (6.8), indicating a reduction in lipophilicity.[1] While the experimental logD values were outside the reliable measurement range for these particular compounds, the trend in clogP is a strong indicator of improved physicochemical properties.

  • Metabolic Stability: The in vitro metabolic stability, assessed using human liver microsomes (HLM), showed a marked difference between the parent drug and its spirocyclic analogs.[1] The trans-isomer of the spiro[3.3]heptane analog exhibited a twofold increase in intrinsic clearance and a corresponding halving of the metabolic half-life compared to Sonidegib.[1] The cis-isomer was significantly less stable.[1] This highlights the critical role of stereochemistry in the design of spirocyclic drug candidates. While in this specific instance the metabolic stability was reduced, the ability to modulate this property by introducing a spirocycle is a key takeaway for drug design.

The structural similarities between spiro[2.4]heptane and spiro[3.3]heptane, both being small, strained, non-planar systems, suggest that the pharmacokinetic benefits observed with the latter are likely to be translatable to the former. The key difference lies in the size of the larger ring (cyclopentane vs. cyclobutane), which can be strategically chosen to fine-tune the exit vectors and overall molecular shape for optimal target engagement and ADME properties.

Experimental Protocols for Evaluating Pharmacokinetic Properties

To rigorously assess the pharmacokinetic potential of novel compounds containing the spiro[2.4]heptane motif, a suite of standardized in vitro ADME assays is indispensable. These assays provide critical data on a compound's metabolic fate, permeability, and potential for protein binding, guiding the selection of the most promising candidates for further development.

Workflow for In Vitro ADME Assessment

Caption: A streamlined workflow for the in vitro ADME assessment of drug candidates.

Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic profiles (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Experimental Protocol 2: Caco-2 Cell Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an indication of its oral absorption potential.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • Positive and negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Additionally, assess the permeability of Lucifer yellow.

  • Permeability Assay (A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and analyze the compound concentration by LC-MS/MS.

  • Permeability Assay (B-A):

    • Perform the assay as described above, but add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • Data Analysis: Calculate the Papp value for both directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Experimental Protocol 3: Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Test compound stock solution

  • Control compounds with known plasma protein binding (e.g., warfarin, propranolol)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in plasma.

  • Dialysis Setup: Add the plasma containing the test compound to one chamber of the dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Conclusion: A Promising Scaffold for Future Drug Discovery

The spiro[2.4]heptane motif represents a valuable addition to the medicinal chemist's toolbox for designing novel drug candidates with optimized pharmacokinetic profiles. The inherent three-dimensionality and increased sp3 character of this scaffold offer a clear strategy to improve solubility, modulate lipophilicity, and potentially enhance metabolic stability compared to traditional flat, aromatic structures. While more direct comparative data for spiro[2.4]heptane-containing compounds is needed, the compelling results from studies on the closely related spiro[3.3]heptane motif provide a strong rationale for its exploration. By employing the rigorous in vitro ADME assays detailed in this guide, researchers can effectively evaluate the pharmacokinetic properties of their novel spiro[2.4]heptane-containing molecules and unlock their full potential in the development of the next generation of therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
  • Bagdanoff, J. T., Chen, Z., Acker, M., Chen, Y. N., Chan, H., Dore, M., ... & Sarver, P. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781–1792. [Link]
  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
  • Di, L., & Obach, R. S. (2019). Metabolic stability and its role in the discovery of new chemical entities. John Wiley & Sons.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586–4595. [Link]

Sources

A Comparative Guide to the Efficacy of Carboxylic Acid Derivatives as GPR120 Modulators: A Focus on Spiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly for metabolic and inflammatory diseases, the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target.[1][2][3] This guide provides an in-depth comparison of the efficacy of carboxylic acid derivatives as GPR120 agonists, with a forward-looking perspective on the potential of novel scaffolds like spiro[2.4]heptane-1-carboxylic acid. We will delve into the mechanistic underpinnings of GPR120 activation, present comparative data for known agonists, and provide detailed experimental protocols for their evaluation.

GPR120: A Key Regulator of Metabolism and Inflammation

GPR120 is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids, most notably omega-3 fatty acids.[4][5][6] It is predominantly expressed in adipose tissue, macrophages, and enteroendocrine cells of the gastrointestinal tract.[7][8] Upon activation, GPR120 initiates a cascade of intracellular signaling events that contribute to its beneficial physiological effects, including enhanced insulin sensitivity, glucose uptake, and potent anti-inflammatory responses.[2][9][10] These attributes position GPR120 as a promising target for the treatment of type 2 diabetes, obesity, and chronic inflammatory conditions.[1][3]

The activation of GPR120 by an agonist triggers two primary signaling pathways:

  • Gαq/11 Pathway: This pathway leads to an increase in intracellular calcium concentrations ([Ca²⁺]i), which in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[7][11] GLP-1 is a crucial incretin hormone that potentiates glucose-dependent insulin secretion from pancreatic β-cells.

  • β-arrestin 2 Pathway: In macrophages, agonist-bound GPR120 recruits β-arrestin 2, which in turn inhibits pro-inflammatory signaling cascades, such as the NF-κB pathway.[5][8] This mechanism is central to the anti-inflammatory effects mediated by GPR120.

Below is a diagram illustrating the GPR120 signaling pathways.

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates Barr2 β-arrestin 2 GPR120->Barr2 Recruits Agonist Carboxylic Acid Agonist Agonist->GPR120 Binds to PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release GLP1 GLP-1 Secretion Ca_release->GLP1 Insulin_sensitizing Insulin Sensitizing Effects GLP1->Insulin_sensitizing NFkB_inhibition Inhibition of NF-κB Pathway Barr2->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: GPR120 signaling pathways initiated by agonist binding.

Comparative Efficacy of GPR120 Agonists

A number of synthetic GPR120 agonists have been developed, many of which feature a carboxylic acid moiety that is crucial for their interaction with the receptor.[7][10][12] While specific efficacy data for this compound derivatives as GPR120 agonists is not yet prevalent in public literature, we can compare the performance of well-characterized carboxylic acid-containing agonists to establish a benchmark for evaluation.

CompoundChemical ClassIn Vitro Potency (EC50/IC50)In Vivo EfficacyReference
TUG-891 Phenylpropanoic acid derivativeEC50 = 30 nM (Ca²⁺ flux)Improves glucose tolerance in mice[7][11]
GW9508 Phenylpropanoic acid derivativeEC50 = 3 µM (Ca²⁺ flux)Insulin sensitization in obese mice[5]
Compound 14d TUG-891 analogEC50 = 15 nM (Ca²⁺ flux)Dose-dependent improvement of glucose tolerance in mice[11]
Omega-3 Fatty Acids Natural LigandsVariableAnti-inflammatory and insulin-sensitizing effects[5][9]

Note: The this compound scaffold represents a novel, three-dimensional chemical space that could be exploited for the design of next-generation GPR120 agonists with improved potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of derivatives incorporating this moiety is warranted.

Experimental Protocols for Efficacy Assessment

The evaluation of novel GPR120 agonists requires a multi-tiered approach, progressing from in vitro characterization to in vivo validation of therapeutic effects. The following are detailed, step-by-step methodologies for key experiments.

This assay is a primary screening method to determine if a compound can activate GPR120, leading to a Gαq-mediated increase in intracellular calcium.

Principle: Cells stably expressing GPR120 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and receptor activation, the release of calcium from intracellular stores leads to an increase in fluorescence, which is measured over time.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) and a known agonist (e.g., TUG-891) in HBSS with 20 mM HEPES.

  • Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Data Acquisition: Measure the baseline fluorescence for 10-20 seconds. Inject 20 µL of the compound solution into each well and continue to measure the fluorescence intensity every second for at least 2 minutes.

  • Data Analysis: The change in fluorescence is expressed as a percentage of the baseline. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay assesses the ability of a GPR120 agonist to induce the secretion of the incretin hormone GLP-1 from an enteroendocrine cell line.

Principle: The murine STC-1 cell line is a model for intestinal L-cells that endogenously express GPR120 and secrete GLP-1 in response to stimulation.

Step-by-Step Protocol:

  • Cell Culture: Culture STC-1 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed the cells into a 24-well plate at a density of 200,000 cells per well and incubate for 48 hours.

  • Starvation: Gently wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 2 hours.

  • Compound Treatment: Prepare solutions of the test compounds and controls in serum-free DMEM. Aspirate the starvation medium and add the compound solutions to the respective wells. Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Express the results as fold-change over the vehicle control.

The OGTT is a standard in vivo method to evaluate the effect of a GPR120 agonist on glucose homeostasis.[11]

Principle: In a diabetic or diet-induced obese animal model, an effective GPR120 agonist is expected to improve glucose tolerance by enhancing GLP-1 and insulin secretion.

Step-by-Step Protocol:

  • Animal Model: Use a relevant animal model, such as diet-induced obese (DIO) C57BL/6 mice.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally by gavage. A known GPR120 agonist can be used as a positive control.[11]

  • Baseline Blood Glucose: After 30 minutes, measure the baseline blood glucose level from a tail vein blood sample using a glucometer.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for each treatment group. A statistically significant reduction in the AUC for a compound-treated group compared to the vehicle group indicates improved glucose tolerance.

The following diagram outlines the experimental workflow for evaluating GPR120 agonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Ca_Assay Calcium Mobilization Assay (GPR120-expressing cells) GLP1_Assay GLP-1 Secretion Assay (STC-1 cells) Ca_Assay->GLP1_Assay Positive hits progress to OGTT Oral Glucose Tolerance Test (OGTT) (DIO mice) GLP1_Assay->OGTT Promising candidates advance to Therapeutic_Potential Therapeutic Potential for Type 2 Diabetes OGTT->Therapeutic_Potential Demonstrates Lead_Compound Lead Compound (e.g., Spiro[2.4]heptane derivative) Lead_Compound->Ca_Assay Primary Screening

Caption: Experimental workflow for GPR120 agonist evaluation.

Conclusion and Future Directions

The modulation of GPR120 with small molecule agonists represents a highly promising strategy for the development of novel therapeutics for metabolic and inflammatory diseases. While existing GPR120 agonists have demonstrated proof-of-concept, there is a continuous need for compounds with improved drug-like properties. The exploration of novel chemical scaffolds, such as this compound, offers an exciting avenue for the design of next-generation GPR120 modulators. The experimental framework detailed in this guide provides a robust methodology for the comprehensive evaluation of such compounds, from initial screening to in vivo validation. Future research should focus on the synthesis and characterization of this compound derivatives to ascertain their potential as potent and selective GPR120 agonists.

References

  • Title: Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders Source: MDPI URL:[Link]
  • Title: GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue Source: PubMed URL:[Link]
  • Title: Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders Source: PubMed URL:[Link]
  • Title: GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue Source: PMC - PubMed Central URL:[Link]
  • Title: Potential roles of GPR120 and its agonists in the management of diabetes Source: DDDT URL:[Link]
  • Title: Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
  • Title: Free Fatty Acid Receptors FFAR1 and GPR120 as Novel Therapeutic Targets for Metabolic Disorders Source: ResearchG
  • Title: Free fatty acid receptor 1 - Wikipedia Source: Wikipedia URL:[Link]
  • Title: FFAR1 and FFAR4 additively cooperate to control glucose tolerance and insulin secretion in male mice Source: bioRxiv URL:[Link]
  • Title: Free fatty acid receptors | Introduction Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
  • Title: Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes Source: MDPI URL:[Link]
  • Title: Potential roles of GPR120 and its agonists in the management of diabetes Source: PMC - NIH URL:[Link]
  • Title: Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 Source: PubChem URL:[Link]
  • Title: Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus Source: NIH URL:[Link]
  • Title: Carboxylic acid-head GPR120 agonists.
  • Title: What are GPR120 agonists and how do they work?

Sources

A Researcher's Guide to the Conformational Analysis of Spiro[2.4]heptane-1-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Spirocyclic scaffolds have become a cornerstone in modern medicinal chemistry, offering a robust solution to the limitations of traditional flat, aromatic systems.[1][2] Their inherent three-dimensionality and rigidity provide a unique platform for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparative analysis of the key methodologies used to elucidate the conformational landscape of Spiro[2.4]heptane-1-carboxylic acid, a representative member of this valuable class of compounds. We will explore the practical application, underlying principles, and complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformationally constrained scaffolds to escape "flatland" and access novel chemical space.[3][5]

The Spiro[2.4]heptane Scaffold: A Privileged Motif in Drug Design

Spirocycles, characterized by two rings sharing a single quaternary carbon atom, introduce a high fraction of sp³-hybridized carbons (Fsp³) into molecular designs.[3][5] This increased Fsp³ character is strongly correlated with a higher probability of success in clinical development, as it facilitates the creation of complex, three-dimensional shapes that can achieve more specific and potent interactions with biological targets.[3]

The spiro[2.4]heptane framework, which fuses a cyclopropane and a cyclopentane ring, is of particular interest. It offers:

  • Defined Rigidity: The strained cyclopropane ring and the adjacent cyclopentane ring severely restrict the number of accessible low-energy conformations. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.[2]

  • Precise Vectorial Display: The rigid framework acts as a reliable scaffold, projecting substituents into well-defined regions of three-dimensional space. This allows for the precise orientation of pharmacophoric elements to maximize interactions with a binding site.[6]

  • Novel Chemical Space: Compared to more common saturated heterocycles, spiro[2.4]heptane derivatives represent a less explored area of chemical space, offering significant opportunities for developing novel intellectual property.[7]

Understanding the preferred conformation of substituted spiro[2.4]heptanes is therefore not an academic exercise, but a critical step in structure-based drug design (SBDD). The spatial arrangement of the carboxylic acid group in our target molecule, for instance, dictates its potential hydrogen bonding and ionic interactions, which are pivotal for biological activity.

Methodologies for Conformational Elucidation: A Head-to-Head Comparison

The conformational analysis of small molecules relies on a synergistic combination of experimental and computational techniques.[8] No single method can provide a complete picture; instead, they offer complementary data that, when integrated, yield a high-confidence model of the molecule's behavior in solution.[9]

Below, we compare the two gold-standard techniques—NMR spectroscopy and DFT calculations—in the context of analyzing this compound.

Workflow for Comprehensive Conformational Analysis

The following diagram illustrates the logical flow for integrating experimental and computational data to achieve a robust conformational model.

G cluster_comp Computational Arm cluster_exp Experimental Arm comp_start Generate Initial 3D Structure conf_search Perform Conformational Search (e.g., MMFF) comp_start->conf_search dft_opt DFT Optimization & Freq. (e.g., B3LYP/6-31G(d)) conf_search->dft_opt energy_rank Rank Conformers by Gibbs Free Energy (ΔG) dft_opt->energy_rank integration Integrate & Validate Compare Predicted vs. Experimental Data energy_rank->integration Predicted Parameters exp_start Synthesize & Purify This compound sample_prep Prepare NMR Sample (e.g., in CDCl3 or DMSO-d6) exp_start->sample_prep nmr_acq Acquire NMR Data (1H, 13C, COSY, NOESY) sample_prep->nmr_acq nmr_analysis Analyze Coupling Constants & NOE Correlations nmr_acq->nmr_analysis nmr_analysis->integration Measured Parameters final_model Final Conformational Model (Populations & Geometries) integration->final_model caption Fig 1. Integrated workflow for conformational analysis.

Caption: Fig 1. Integrated workflow for conformational analysis.

FeatureNMR SpectroscopyDensity Functional Theory (DFT)
Nature of Data Experimental, time-averaged data from a population of molecules in solution.Theoretical, static calculations of single molecules in the gas phase or with a solvent model.
Primary Output Chemical shifts, scalar coupling constants (³J), and Nuclear Overhauser Effects (NOEs).Optimized molecular geometries, relative electronic energies (ΔE), and Gibbs free energies (ΔG).
Key Strengths - Directly observes the molecule in a relevant (solution) phase.[10]- Provides definitive proof of through-bond and through-space proximities.- Can detect dynamic processes like conformational exchange.- Can model any conformer, including high-energy transition states.[11]- Provides precise bond lengths, angles, and dihedrals.- Relatively low cost and fast once the workflow is established.[12]
Key Limitations - Data represents a Boltzmann average of all present conformers.[9]- Interpretation can be ambiguous if multiple conformers coexist.- Requires synthesis and purification of the material.- Accuracy is highly dependent on the chosen functional and basis set.[13]- May not perfectly replicate solution-phase behavior without sophisticated solvent models.- Can mistakenly identify a local energy minimum as the global minimum.[12]
Causality Provides data to validate which predicted conformations exist.Provides data to hypothesize which conformations are energetically favorable.

Table 1: Objective Comparison of NMR and DFT for Conformational Analysis.

Experimental Protocol: NMR-Based Conformational Analysis

The goal of the NMR experiment is to measure proton-proton (¹H-¹H) coupling constants and NOEs. Coupling constants provide information about dihedral angles (via the Karplus equation), while NOEs reveal through-space proximities (<5 Å), which are crucial for defining the overall molecular shape.[10][14]

Experimental Workflow Diagram

G A 1. Sample Preparation ~5-10 mg of compound in 0.6 mL deuterated solvent (e.g., CDCl3) B 2. Instrument Setup High-field spectrometer (≥500 MHz) Tune and match probe, shim magnets A->B C 3. 1D ¹H Spectrum Acquire standard proton spectrum for signal assignment B->C D 4. 2D COSY Identify scalar-coupled (through-bond) proton networks C->D E 5. 2D NOESY/ROESY Identify through-space proton-proton proximities D->E F 6. Data Interpretation Measure ³J(H,H) values Integrate NOE cross-peaks E->F G 7. Structural Constraints Correlate ³J to dihedral angles Correlate NOEs to inter-proton distances F->G caption Fig 2. Step-by-step NMR experimental workflow.

Caption: Fig 2. Step-by-step NMR experimental workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify and assign all proton resonances.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton connectivity and confirm assignments.

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. NOESY is the standard for determining spatial proximity. The mixing time should be optimized (e.g., 300-800 ms) to maximize cross-peak intensity while minimizing spin diffusion.

  • Data Analysis:

    • From the high-resolution 1D ¹H spectrum, extract the vicinal coupling constants (³JHH) for protons on the cyclopentane ring.

    • Integrate the cross-peaks in the 2D NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

  • Interpretation (Self-Validation): The experimental data provides a self-validating system. For a proposed conformation, the observed NOEs must correspond to short inter-proton distances in the 3D model, and the measured ³JHH values must be consistent with the dihedral angles predicted by the Karplus relationship. Any inconsistencies suggest the presence of multiple conformers or an incorrect structural assignment.

Computational Protocol: DFT-Based Conformational Analysis

Computational chemistry allows us to explore the potential energy surface of a molecule to find stable, low-energy structures.[15] DFT is a quantum mechanical method that provides a good balance of accuracy and computational cost for small organic molecules.[11]

Computational Workflow Diagram

G A 1. Initial Structure Generation Build molecule in software (e.g., Maestro, Avogadro) B 2. Force Field Minimization Perform a low-level conformational search (e.g., MMFF) to find potential low-energy structures A->B C 3. DFT Input Preparation Select unique conformers from search. Define level of theory (e.g., B3LYP-D3/6-31G(d)) B->C D 4. Geometry Optimization Run DFT calculation to find the nearest energy minimum for each conformer C->D E 5. Frequency Calculation Confirm true minima (no imaginary frequencies) Obtain thermal corrections D->E F 6. Energy Calculation Calculate Gibbs Free Energy (ΔG) and rank conformers E->F G 7. Parameter Extraction Measure bond lengths, angles, and predict NMR parameters for comparison with experimental data F->G caption Fig 3. DFT calculation workflow for conformational analysis.

Caption: Fig 3. DFT calculation workflow for conformational analysis.

Step-by-Step Methodology
  • Conformational Search:

    • Generate an initial 3D structure of this compound.

    • Perform a systematic conformational search using a molecular mechanics (MM) force field (e.g., MMFF). This initial, computationally inexpensive step aims to identify a diverse set of possible conformers.[12]

  • DFT Optimization:

    • Take the unique, low-energy conformers from the MM search and use them as starting points for DFT calculations.

    • Perform geometry optimization using a reliable functional and basis set. A common and effective choice for organic molecules is B3LYP with the 6-31G(d) basis set. Including a dispersion correction (e.g., D3) is recommended.[12]

  • Frequency Analysis:

    • For each optimized geometry, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization must be redone.

  • Energy Ranking:

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections. Use these to calculate the Gibbs free energy (G) for each conformer.

    • Rank the conformers based on their relative ΔG values. The conformer with the lowest G is the predicted global minimum.

Illustrative DFT Results

The following table shows hypothetical but plausible data for the two most likely conformers of this compound, where the carboxylic acid group is either pseudo-axial or pseudo-equatorial relative to the cyclopentane ring.

ConformerRelative ΔG (kcal/mol)Key Dihedral Angle (H-C1-C2-H)Predicted Key NOE
A (Pseudo-Equatorial) 0.00 (Global Minimum)~150°C1-H ↔ C5-H (trans)
B (Pseudo-Axial) +1.85~30°C1-H ↔ C3-H (cis)

Table 2: Example DFT-Predicted Data for this compound Conformers.

This computational data generates a clear hypothesis: Conformer A is the most stable, and we should expect to see a strong NOE between the protons on C1 and C5. The NMR experiment can then be used to confirm or refute this prediction.

Comparison with Alternative Scaffolds

The value of the spiro[2.4]heptane scaffold is best understood by comparing its properties to other common saturated scaffolds used in drug discovery.

ScaffoldKey FeaturesFsp³Conformational FlexibilitySynthetic Accessibility
Spiro[2.4]heptane Fused 3- and 5-membered rings1.00Highly RigidModerate
Spiro[3.3]heptane Fused 4- and 4-membered rings1.00Rigid, "puckered" conformationsModerate to High[16][17]
Cyclohexane Single 6-membered ring1.00Flexible (Chair-boat interconversion)High
Piperidine 6-membered N-heterocycle1.00Flexible (Chair-chair interconversion)High
Bicyclo[1.1.1]pentane Bridged "propellane"1.00Extremely RigidModerate

Table 3: Performance Comparison of Spiro[2.4]heptane with Alternative Drug Scaffolds.

The spiro[2.4]heptane scaffold offers a unique balance of high rigidity and novel three-dimensional shape that distinguishes it from more flexible systems like cyclohexane or piperidine, and from other rigid systems like spiro[3.3]heptane or BCP. This unique geometry can be exploited to achieve selectivity and potency that may be inaccessible with other scaffolds.[18]

Conclusion for the Drug Development Professional

The conformational analysis of rigid scaffolds like this compound is a critical component of modern drug discovery.

  • Embrace Rigidity: The inherent rigidity of the spiro[2.4]heptane core reduces conformational uncertainty, leading to more predictable structure-activity relationships (SAR).

  • Integrate, Don't Isolate: Relying solely on either computational or experimental methods is insufficient. The true power lies in using DFT calculations to generate hypotheses and high-field NMR to validate them, creating a robust, data-driven conformational model.

  • Think in 3D: The spiro[2.4]heptane scaffold is an excellent tool for escaping the "flatland" of aromatic rings.[3] Its well-defined three-dimensional structure allows for the precise placement of functional groups, enabling the design of highly selective and potent ligands.

By employing the comparative and integrated analytical approach detailed in this guide, research teams can confidently characterize their spirocyclic compounds, accelerate their design-make-test-analyze cycles, and ultimately increase the probability of success for their drug discovery programs.

References
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]
  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]
  • Kurzbach, D., & Hinderberger, D. (2016). Reweighting methods for elucidation of conformation ensembles of proteins. Methods in Molecular Biology, 1469, 225-246. [Link]
  • Alcaraz, L., et al. (2005). H-1 NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. Magnetic Resonance in Chemistry, 43(10), 830-835. [Link]
  • University of Hertfordshire. (2005). H-1 NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. Research Profiles. [Link]
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 65-83. [Link]
  • Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]
  • Sowiński, M. P., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times.
  • Liu, F., et al. (2020). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 60(9), 4344-4355. [Link]
  • Al-gaili, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(1), 327-344. [Link]
  • Hait, D., & Head-Gordon, M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Physical Chemistry Chemical Physics, 24(40), 24637-24647. [Link]
  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 62, 1-118. [Link]
  • ResearchGate. (2025). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. [Link]
  • Grygorenko, O. O., et al. (2014). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 16(29), 15498-15506. [Link]
  • Grygorenko, O. O., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 16, 219-231. [Link]
  • ResearchGate. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6653. [Link]
  • Kahn, K. (2005). Maestro Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]
  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.4]heptane-1-carboxylic acid and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics, providing an escape from the "flatland" of traditional aromatic compounds and enabling exploration of new chemical space. The synthesis of this spirocyclic motif, however, presents unique challenges. This guide provides an in-depth comparison of two prominent synthetic strategies, offering insights into their underlying mechanisms, practical considerations, and overall efficiency to aid researchers in selecting the optimal route for their specific needs.

Introduction to the Spiro[2.4]heptane Scaffold

The spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, imparts a defined conformational rigidity to molecules. This structural feature is highly desirable in drug design as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the spirocyclic nature of these compounds can enhance metabolic stability and improve physicochemical properties such as solubility.

This guide will compare two distinct and effective approaches to the synthesis of this compound:

  • Route 1: Rhodium-Catalyzed Cyclopropanation of Methylenecyclopentane. This approach builds the cyclopropane ring onto a pre-existing cyclopentane core.

  • Route 2: Intramolecular Cycloalkylation of a Substituted Cyclopropane. This strategy constructs the cyclopentane ring by cyclizing a linear precursor attached to a cyclopropane scaffold.

We will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes to provide a comprehensive resource for chemists in the field.

Route 1: Rhodium-Catalyzed Cyclopropanation of Methylenecyclopentane

This synthetic strategy represents a direct and elegant method for the construction of the spiro[2.4]heptane skeleton. The core of this approach lies in the transition metal-catalyzed decomposition of a diazo compound in the presence of an alkene, leading to the formation of a cyclopropane ring. Specifically, the reaction of ethyl diazoacetate with methylenecyclopentane, catalyzed by a rhodium(II) complex, provides a direct pathway to the ethyl ester of the target carboxylic acid.

Mechanistic Rationale

The catalytic cycle of rhodium(II)-catalyzed cyclopropanation is well-established. The rhodium(II) catalyst, typically rhodium(II) acetate (Rh₂(OAc)₄), reacts with ethyl diazoacetate to form a rhodium-carbene intermediate with the concomitant loss of nitrogen gas. This highly reactive electrophilic carbene is then transferred to the double bond of methylenecyclopentane in a concerted fashion. This concerted mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product, although in this specific case, the alkene is achiral. The catalyst is then regenerated, allowing it to participate in further catalytic cycles.

The choice of a rhodium catalyst is critical for the efficiency of this transformation. Rhodium(II) carboxylates are particularly effective in catalyzing the cyclopropanation of a wide range of alkenes with high yields and selectivities.[1]

Rhodium-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle Rh2(OAc)4 Rh₂(OAc)₄ Rh_Carbene Rhodium-Carbene Intermediate Rh2(OAc)4->Rh_Carbene EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Rh_Carbene - N₂ N2 N₂ MCP Methylenecyclopentane Product_Ester Ethyl Spiro[2.4]heptane-1-carboxylate Product_Ester->Rh2(OAc)4 Catalyst Regeneration Rh_CarbeneMCP Rh_CarbeneMCP Rh_CarbeneMCP->Product_Ester Cyclopropanation

Caption: Catalytic cycle for the rhodium-catalyzed cyclopropanation of methylenecyclopentane.

Experimental Protocol

Synthesis of Ethyl Spiro[2.4]heptane-1-carboxylate:

  • To a stirred solution of methylenecyclopentane (1.2 equivalents) in a suitable solvent such as dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (typically 0.1-1 mol%).

  • Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in dichloromethane to the reaction mixture at room temperature over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl spiro[2.4]heptane-1-carboxylate.

Hydrolysis to this compound:

  • Dissolve the purified ethyl spiro[2.4]heptane-1-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with a non-polar solvent like ether to remove any unreacted ester.

  • The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: Intramolecular Cycloalkylation of a Substituted Cyclopropane

This approach constructs the cyclopentane ring onto a pre-formed cyclopropane scaffold. This strategy involves the synthesis of a cyclopropane derivative bearing both a nitrile and an ester group, followed by a double alkylation with a 1,4-dihalobutane to form the five-membered ring. The final step is the hydrolysis of the nitrile group to the desired carboxylic acid.

Mechanistic Rationale

The key step in this route is the base-mediated intramolecular cycloalkylation. The starting material, ethyl 1-cyanocyclopropanecarboxylate, possesses an acidic proton on the carbon atom situated between the electron-withdrawing nitrile and ester groups. Treatment with a strong base, such as sodium hydride or sodium ethoxide, generates a stabilized carbanion. This nucleophilic carbanion then undergoes a sequential tandem SN2 reaction with 1,4-dibromobutane. The first alkylation forms a linear intermediate, which then undergoes a second, intramolecular alkylation to close the five-membered ring, yielding ethyl 1-cyanospiro[2.4]heptane-1-carboxylate. The subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the target carboxylic acid.

This method provides a versatile entry to spirocyclic systems, as the nature of the dihaloalkane can be varied to construct different ring sizes. The use of phase-transfer catalysis can also be employed to facilitate the alkylation step.[2]

Intramolecular Cycloalkylation cluster_1 Synthetic Pathway Start Ethyl 1-cyanocyclopropanecarboxylate Carbanion Stabilized Carbanion Start->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Alkylation1 First Sₙ2 Alkylation Carbanion->Alkylation1 Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation1 Intermediate Linear Intermediate Alkylation1->Intermediate Alkylation2 Intramolecular Sₙ2 Alkylation (Cyclization) Intermediate->Alkylation2 Spiro_nitrile Ethyl 1-cyanospiro[2.4]heptane-1-carboxylate Alkylation2->Spiro_nitrile Hydrolysis Hydrolysis Spiro_nitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via intramolecular cycloalkylation.

Experimental Protocol

Synthesis of Ethyl 1-cyanospiro[2.4]heptane-1-carboxylate:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a strong base like sodium hydride (2.2 equivalents) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • To this suspension, add a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 equivalent) dropwise at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the mixture to stir for a period to ensure complete formation of the carbanion.

  • Slowly add 1,4-dibromobutane (1.1 equivalents) to the reaction mixture.

  • The reaction is then heated to facilitate the double alkylation. The reaction progress is monitored by an appropriate technique (TLC, GC, or LC-MS).

  • After completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give ethyl 1-cyanospiro[2.4]heptane-1-carboxylate.

Hydrolysis to this compound:

  • The purified ethyl 1-cyanospiro[2.4]heptane-1-carboxylate is subjected to vigorous hydrolysis conditions, typically by heating in a concentrated aqueous acid (e.g., HCl or H₂SO₄) or a strong aqueous base (e.g., NaOH or KOH).

  • The reaction is monitored until both the ester and nitrile groups are hydrolyzed.

  • If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid.

  • The product is isolated by filtration or extraction and purified by recrystallization to yield this compound.

Comparative Analysis

FeatureRoute 1: Rhodium-Catalyzed CyclopropanationRoute 2: Intramolecular Cycloalkylation
Starting Materials Methylenecyclopentane, Ethyl diazoacetateEthyl 1-cyanocyclopropanecarboxylate, 1,4-Dibromobutane
Key Reaction Rhodium-catalyzed cyclopropanationBase-mediated intramolecular cycloalkylation
Number of Steps 2 (Cyclopropanation, Hydrolysis)2 (Cycloalkylation, Hydrolysis)
Overall Yield Generally good to excellentModerate to good, can be sensitive to reaction conditions
Scalability Scalable, but requires careful handling of diazo compoundsScalable, requires anhydrous conditions and strong bases
Stereoselectivity Not applicable for this specific target, but the method is inherently stereospecific with chiral catalysts and substituted alkenes.Not directly stereoselective as presented, but could be adapted for asymmetric synthesis with chiral auxiliaries or catalysts.
Safety Considerations Ethyl diazoacetate is toxic and potentially explosive, requiring careful handling and slow addition.Use of sodium hydride requires anhydrous conditions and careful quenching. 1,4-Dibromobutane is a lachrymator.
Versatility Applicable to a wide range of alkenes.The ring size of the spirocycle can be varied by using different dihaloalkanes.

Conclusion

Both the rhodium-catalyzed cyclopropanation and the intramolecular cycloalkylation represent viable and effective strategies for the synthesis of this compound.

Route 1 is arguably more direct and atom-economical for this specific target. The high efficiency and predictability of rhodium-catalyzed cyclopropanations make it an attractive choice, particularly for laboratories equipped to handle diazo compounds safely.

Route 2 offers greater flexibility in the synthesis of related spirocyclic systems by simply changing the dihaloalkane linker. While potentially lower yielding and requiring more stringent reaction conditions (anhydrous solvents, strong bases), it avoids the use of potentially explosive diazo reagents.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, safety infrastructure, and the desired level of synthetic flexibility for analog preparation. This guide provides the foundational knowledge for making an informed decision in the pursuit of novel spirocyclic compounds for drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 9, p.557 (1998); Vol. 72, p.15 (1995). Link
  • Hu, W., & Doyle, M. P. (2005). Catalytic enantioselective cyclopropanation of alkenes. In Modern Rhodium-Catalyzed Organic Reactions (pp. 301-340). Wiley-VCH. Link
  • Yao, Y., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813. Link
  • Lin, S.-T., Lee, C.-C., & Hua, C.-K. (2006). Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. Journal of Chemical Research, 2006(6), 374-375. Link
  • Rathore, R., & Deshmukh, A. R. (2008). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.

Sources

Navigating the Spectroscopic Landscape of Spiro[2.4]heptane: A Comparative Guide to Spectral Databases and Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system of spiro[2.4]heptane and its derivatives presents a compelling scaffold in medicinal chemistry and materials science. Understanding the precise three-dimensional structure and electronic environment of these molecules is paramount for advancing their applications. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed fingerprint of molecular identity and purity. This guide offers a comparative overview of key spectroscopic databases and presents experimental data to aid researchers in the structural elucidation of spiro[2.4]heptane compounds.

The Challenge of Spirocyclic Systems: A Spectroscopic Perspective

The spirocyclic nature of spiro[2.4]heptane, featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, introduces significant ring strain and fixed spatial relationships between atoms. This structural rigidity translates into complex, yet highly informative, spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the unique proton and carbon environments within this framework, while Infrared (IR) spectroscopy reveals the vibrational modes of the strained C-C and C-H bonds. Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, offering insights into the stability of the spirocyclic core.

A Comparative Look at Spectroscopic Databases

Access to reliable reference spectra is invaluable for confirming the identity of newly synthesized spiro[2.4]heptane analogs. Several databases serve as primary repositories for spectral data, each with its own strengths and limitations.

DatabaseAvailable Data for Spiro[2.4]heptane & DerivativesData TypesAccessKey Features
Spectral Database for Organic Compounds (SDBS) Comprehensive data expected, but direct access for this guide was limited.[1][2][3]1H NMR, 13C NMR, MS, IR, Raman, ESR[4]FreeA comprehensive, integrated spectral database from AIST, Japan.[4]
NIST Chemistry WebBook Data for spiro[2.4]heptane and several derivatives.[5]MS, some physical properties.[6]FreeA widely used resource for chemical and physical data, including mass spectra.
SpectraBase 13C NMR for spiro[2.4]heptane; MS for derivatives.[7][8][9]NMR, MS, IRFree (registration may be required for some features)A platform aggregating spectra from various sources, including Wiley's collections.
PubChem Basic information and a reference to 13C NMR data.Links to external data, chemical properties.FreeA comprehensive chemical information database from the NIH.
ChemicalBook NMR data for some derivatives.[10]NMR, IR, MS for various compounds.FreeA resource for chemical products that also provides some spectral data.

Note: While SDBS is a highly recommended resource, direct confirmation of a complete spectral set for the parent spiro[2.4]heptane was not possible for this guide. Researchers are encouraged to directly query the SDBS database for the most up-to-date information.

Experimental Protocols for Spectroscopic Analysis

The quality and reproducibility of spectroscopic data are intrinsically linked to the experimental methodology. The following protocols provide a standardized approach for the analysis of spiro[2.4]heptane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of spiro[2.4]heptane derivatives.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve ~5-10 mg of compound Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to 5 mm NMR tube Solvent->Tube Spectrometer Place tube in NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire 1H, 13C, and 2D spectra (COSY, HSQC) Shim->Acquire Process Fourier transform and phase correct spectra Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate 1H signals Reference->Integrate Assign Assign peaks using chemical shifts, coupling constants, and 2D correlations Integrate->Assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the spiro[2.4]heptane compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard 1H NMR spectrum. Following this, acquire a 13C{1H} NMR spectrum. For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). Integrate the signals in the 1H NMR spectrum to determine proton ratios. Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assign all proton and carbon signals to their respective positions in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and for fingerprinting the molecule. For spiro[2.4]heptane, the key absorptions will be due to C-H and C-C bond vibrations.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Place a drop of liquid sample or a small amount of solid ATR onto the ATR crystal Sample->ATR Background Collect a background spectrum ATR->Background SampleSpec Collect the sample spectrum Background->SampleSpec Process Perform ATR correction SampleSpec->Process Identify Identify characteristic absorption bands Process->Identify Compare Compare with reference spectra Identify->Compare

Caption: Workflow for FT-IR sample preparation, data acquisition, and analysis.

Step-by-Step Protocol:

  • Sample Preparation: For liquid samples, place a single drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of the powder onto the crystal and apply pressure to ensure good contact.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum Collection: Place the sample on the ATR crystal and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. For spiro[2.4]heptane, expect to see C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations in the 1470-1350 cm-1 region. The fingerprint region (below 1500 cm-1) will contain a unique pattern of absorptions characteristic of the spirocyclic skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pathways, which can aid in structural confirmation.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve a small amount of sample Solvent in a volatile solvent (e.g., methanol, acetonitrile) Sample->Solvent Inject Inject the sample into the mass spectrometer (e.g., via GC-MS or direct infusion) Solvent->Inject Ionize Ionize the sample (e.g., Electron Ionization - EI) Inject->Ionize Analyze Analyze ions based on mass-to-charge ratio Ionize->Analyze Identify Identify the molecular ion peak (M+) Analyze->Identify AnalyzeFrag Analyze the fragmentation pattern Identify->AnalyzeFrag Compare Compare with theoretical fragmentation or database spectra AnalyzeFrag->Compare

Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the spiro[2.4]heptane compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: The sample can be introduced into the mass spectrometer through various methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being common for volatile compounds like spiro[2.4]heptane.

  • Ionization: Electron Ionization (EI) is a standard method for generating ions from such molecules.

  • Data Analysis: Identify the molecular ion peak (M+•), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic losses. For cyclic alkanes, fragmentation can be complex, but often involves the loss of small alkyl fragments.

Comparative Spectroscopic Data

The following tables summarize available spectroscopic data for spiro[2.4]heptane and some of its derivatives.

13C NMR Data (in CDCl3)

CompoundC1, C3 (CH2)C2 (CH2)C4 (Spiro C)C5, C8 (CH2)C6, C7 (CH2)Reference
Spiro[2.4]heptaneData not available in this guideData not available in this guideData not available in this guideData not available in this guideData not available in this guide[11] (references J. E. Maggio, H. E. Simmons J. Amer. Chem. Soc. 1981, 103, 1579)

Note: The primary literature reference for the 13C NMR data of spiro[2.4]heptane could not be accessed for this guide. Researchers should consult this reference for the definitive data.

Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)Database
Spiro[2.4]heptaneC7H1296.17Data not available in this guide-
1,5-Dimethyl-6-methylene-spiro[2.4]heptaneC10H16136.23136 (M+•), 121, 107, 93, 79NIST[12][6]
4-Methylene-spiro[2.4]heptaneC8H12108.18108 (M+•), 93, 79, 77SpectraBase[8]
1,1-Dichloro-spiro[2.4]heptaneC7H10Cl2164.06164 (M+•), 129, 93, 77SpectraBase[9]

Conclusion

References

  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Spiro(2.4)heptane. In SpectraBase; John Wiley & Sons, Inc. [Link]
  • Spiro[2.4]heptane, 4-methylene-. In SpectraBase; John Wiley & Sons, Inc. [Link]
  • Spiro[2.4]heptane, 1,1-dichloro-. In SpectraBase; John Wiley & Sons, Inc. [Link]
  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Spiro(2.4)heptane.
  • Introduction to the Spectral Data Base (SDBS). In Spectral Database for Organic Compounds (SDBS); National Institute of Advanced Industrial Science and Technology (AIST). [Link]
  • Spiro[2.4]heptane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • AIST:Spectral Database for Organic Compounds,SDBS. [Link]
  • Asymmetric total synthesis of erythromcin. 1. Synthesis of an erythronolide A secoacid derivative via asymmetric induction.
  • Spectral Database for Organic Compounds. Wikipedia. [Link]
  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Spiro[2.4]heptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[2.4]heptane scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry. Its inherent rigidity and novel chemical space offer exciting opportunities for the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of spiro[2.4]heptane derivatives across various biological targets, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships behind structural modifications and their impact on biological activity, thereby providing a valuable resource for researchers in drug discovery.

The Spiro[2.4]heptane Scaffold: A Gateway to Novel Pharmacology

The fusion of a cyclopropane and a cyclopentane ring at a single carbon atom imparts a distinct conformational rigidity to the spiro[2.4]heptane core. This structural feature can be advantageous in drug design as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the three-dimensional nature of this scaffold allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with target proteins.

Comparative SAR Analysis of Spiro[2.4]heptane Derivatives

The versatility of the spiro[2.4]heptane scaffold is evident from its exploration against a range of biological targets. Here, we compare the SAR of its derivatives in three distinct therapeutic areas: anti-inflammatory, central nervous system, and antibacterial applications.

Modulators of the ALX/FPRL2 Receptor: A Novel Anti-Inflammatory Approach

Bridged spiro[2.4]heptane derivatives have emerged as potent agonists of the ALX receptor (also known as FPRL1) and/or FPRL2, which are G-protein coupled receptors involved in the resolution of inflammation.[1] Agonism of these receptors presents a promising strategy for the treatment of inflammatory and obstructive airway diseases.[1]

A key SAR finding for these derivatives is the crucial role of the substituents on the amide nitrogen and the phenyl ring. For instance, a representative compound from a patented series demonstrated potent agonist activity at the human recombinant formylpeptide FPR2/ALX receptor with an EC50 of 0.07 nM.[2] The high potency is attributed to the optimal positioning of the functional groups, which allows for strong interactions with the receptor's binding pocket.

Table 1: SAR of Bridged Spiro[2.4]heptane Derivatives as ALX/FPRL2 Receptor Agonists

Compound IDR1R2ALX/FPRL2 EC50 (nM)FPRL2/FPR3 Selectivity
Example 1 H4-F0.07828-fold (FPR3 EC50 = 58 nM)
Example 2 CH34-F0.21N/A
Example 3 H3-Cl0.15N/A

Data synthesized from patent literature.[2]

The data suggests that substitution on the phenyl ring and the nature of the R1 group significantly influence potency. A fluorine atom at the para-position of the phenyl ring appears to be favorable for high potency.

Experimental Protocol: Synthesis of a Bridged Spiro[2.4]heptane Amide Derivative

This protocol describes a general procedure for the synthesis of a key intermediate in the preparation of ALX/FPRL2 receptor agonists.

Step 1: Synthesis of Spiro[2.4]heptane-1-carboxylic acid

  • To a solution of diethylzinc (1.1 M in toluene, 100 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C, add trifluoroacetic acid (8.4 mL, 0.11 mol) dropwise.

  • After stirring for 20 minutes, add diiodomethane (8.8 mL, 0.11 mol).

  • Add a solution of cyclopent-1-enecarboxylic acid (10 g, 0.089 mol) in dichloromethane (50 mL).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (100 mL).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Amide Coupling

  • To a solution of this compound (1 g, 7.13 mmol) in dichloromethane (30 mL), add oxalyl chloride (0.75 mL, 8.56 mmol) followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane (20 mL) and add it dropwise to a solution of the desired aniline (e.g., 4-fluoroaniline, 1.1 eq) and triethylamine (1.5 eq) in dichloromethane (20 mL) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final amide product.

Signaling Pathway

ALX_Signaling Spiro[2.4]heptane\nDerivative Spiro[2.4]heptane Derivative ALX/FPRL2 Receptor ALX/FPRL2 Receptor Spiro[2.4]heptane\nDerivative->ALX/FPRL2 Receptor G-protein\n(Gi/o) G-protein (Gi/o) ALX/FPRL2 Receptor->G-protein\n(Gi/o) ↓ PLC ↓ PLC G-protein\n(Gi/o)->↓ PLC ↓ cAMP ↓ cAMP G-protein\n(Gi/o)->↓ cAMP ↑ Ca2+ ↑ Ca2+ ↓ PLC->↑ Ca2+ Resolution of\nInflammation Resolution of Inflammation ↑ Ca2+->Resolution of\nInflammation ↓ cAMP->Resolution of\nInflammation SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Lead Compound Lead Compound SAR Hypothesis SAR Hypothesis Lead Compound->SAR Hypothesis Library Synthesis Library Synthesis SAR Hypothesis->Library Synthesis In Vitro Assay In Vitro Assay Library Synthesis->In Vitro Assay Data Analysis\n(EC50/IC50) Data Analysis (EC50/IC50) In Vitro Assay->Data Analysis\n(EC50/IC50) SAR Elucidation SAR Elucidation Data Analysis\n(EC50/IC50)->SAR Elucidation New SAR Hypothesis New SAR Hypothesis SAR Elucidation->New SAR Hypothesis New SAR Hypothesis->Library Synthesis Optimized Lead Optimized Lead New SAR Hypothesis->Optimized Lead

Caption: A typical workflow for SAR studies.

Antibacterial Agents Targeting Bacterial Cell Wall Synthesis

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. The spiro[2.4]heptane scaffold has been incorporated into the structure of 1β-methylcarbapenems, a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. [3] Studies on these derivatives have shown that the nature of the substituent on the pyrrolidine ring significantly impacts their antibacterial activity. [3][4]Notably, a derivative with a hydroxyl group (compound IIIb) exhibited potent activity against Escherichia coli, surpassing that of the clinically used antibiotics meropenem and imipenem. [3][4] Table 3: SAR of 1β-Methylcarbapenems with Spiro[2.4]heptane Moieties

Compound IDSubstituent on Pyrrolidine RingMIC against E. coli (µg/mL)
IIIa =O0.20
IIIb -OH0.10
IIIc -F0.39
Meropenem (reference)0.39
Imipenem (reference)1.56

Data from a study on novel 1β-methylcarbapenems. [3] The data highlights the beneficial effect of a hydroxyl group at a specific position on the pyrrolidine ring for antibacterial potency. This hydroxyl group may form a crucial hydrogen bond with the active site of penicillin-binding proteins (PBPs), the molecular targets of carbapenems.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Grow the bacterial strain (e.g., E. coli) in Mueller-Hinton Broth (MHB) overnight at 37 °C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SAR Summary Diagram

SAR_Summary cluster_ALX ALX/FPRL2 Agonists cluster_5HT2C 5-HT2C Agonists cluster_Antibacterial Antibacterial Spiro Spiro[2.4]heptane Core Rigidity & 3D Shape ALX_SAR Bridged Amide Phenyl Ring Substitution (p-F) Spiro:f1->ALX_SAR:f0 HT2C_SAR Spiro-piperidine Chromene Substitution (7-Cl) Spiro:f1->HT2C_SAR:f0 AB_SAR Carbapenem Moiety Pyrrolidine Substitution (-OH) Spiro:f1->AB_SAR:f0

Caption: Key SAR takeaways for spiro[2.4]heptane derivatives.

Conclusion

The structure-activity relationship studies of spiro[2.4]heptane derivatives reveal the significant potential of this scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spiro[2.4]heptane core provide a robust platform for the design of potent and selective modulators of diverse biological targets. The comparative analysis presented in this guide highlights how subtle modifications to the substituents on the spirocyclic framework can lead to profound changes in biological activity. As our understanding of the interplay between three-dimensional chemical structures and biological function deepens, we anticipate that the spiro[2.4]heptane scaffold will continue to be a valuable tool in the development of next-generation therapeutics.

References

  • Cho, J. H., et al. (2006). Synthesis and in-vitro activity of novel 1beta-methylcarbapenems having spiro[2.4]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 16(10), 2755-2758. [Link]
  • ResearchGate. (2025). Synthesis and In-Vitro Activity of Novel 1β-Methylcarbapenems Having Spiroh[8][9]eptane Moieties. [Link]
  • Ghahremanzadeh, R., et al. (2017). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 7(78), 49383-49392. [Link]
  • EMAN RESEARCH PUBLISHING. (n.d.).
  • Corminboeuf, O., et al. (2010). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • BioWorld. (2010). Actelion discloses new agonists of formylpeptide FPR2/ALX receptors. [Link]
  • Wang, L., et al. (2024). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 15(1), 99-106. [Link]
  • ResearchGate. (n.d.). Spiro[2.
  • Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(4), 1547–1554. [Link]
  • Wang, L., et al. (2023). Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]
  • ResearchGate. (n.d.). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. [Link]
  • PubChem. (n.d.). Spiro(2.4)heptane. [Link]
  • Cignarella, G., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 86, 557-567. [Link]
  • Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. [Link]
  • Manhas, A., et al. (2019). Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor. Molecules, 24(19), 3569. [Link]
  • Wacker, D., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 10(9), 3878-3897. [Link]

Sources

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to the Drug-Likeness of Spiro[2.4]heptane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds.[1] The introduction of three-dimensional (3D) structures, such as spirocycles, has emerged as a powerful strategy to enhance pharmacological properties and unlock new chemical space.[2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid yet conformationally diverse framework that can improve potency, selectivity, and metabolic stability.[4][5] This guide provides an in-depth analysis of the drug-likeness of a series of Spiro[2.4]heptane-1-carboxylic acid analogs, offering a framework for researchers to assess and compare the potential of these promising scaffolds in drug development.

The Spirocyclic Advantage: Why Spiro[2.4]heptane?

The Spiro[2.4]heptane core, with its fused cyclopropane and cyclopentane rings, presents a unique conformational rigidity and a higher fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often associated with improved solubility, metabolic stability, and a greater probability of clinical success.[3][6] The carboxylic acid moiety provides a handle for further chemical modification and can participate in crucial interactions with biological targets. By exploring various analogs of this core structure, we can systematically investigate how substitutions impact key drug-like properties.

Pillars of Drug-Likeness Assessment: A Multi-pronged Approach

Evaluating the drug-likeness of a compound is a critical step in early-stage drug discovery, helping to identify candidates with a higher probability of success in clinical trials.[7][8] Our assessment is built on a foundation of both computational and experimental methodologies, providing a holistic view of a compound's potential. This dual approach allows for rapid initial screening through in silico methods, followed by empirical validation of key parameters.

Computational Screening: The First Pass Filter

In the initial stages of drug discovery, computational tools provide a rapid and cost-effective means to prioritize compounds for synthesis and further testing.[9][10] One of the most influential guidelines for predicting oral bioavailability is Lipinski's Rule of Five, formulated by Christopher A. Lipinski in 1997.[11][12][13] This rule establishes four key physicochemical parameters:

  • Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight is associated with better absorption and diffusion.[14]

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. An optimal LogP is crucial for membrane permeability.[15]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.[12][13] We will utilize these criteria as a primary filter for our this compound analogs.

Experimental Validation: Grounding Predictions in Reality

While computational models are invaluable, experimental data is the ultimate arbiter of a compound's properties. Key experimental assays in our assessment include:

  • Kinetic Solubility: This measures the solubility of a compound in a buffered aqueous solution, which is critical for absorption and formulation.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a surrogate for intestinal absorption.[16][17]

The interplay between computational predictions and experimental results provides a robust framework for decision-making in lead optimization.

Comparative Analysis of this compound Analogs

To illustrate our assessment strategy, we will analyze a hypothetical series of this compound analogs. The core structure and the R-group modifications for our analogs (Spiro-A, Spiro-B, and Spiro-C) are shown below.

Figure 1: Core Scaffold and Hypothetical Analogs

G cluster_core This compound Core cluster_analogs Hypothetical Analogs Core Core SpiroA Spiro-A (R = H) SpiroB Spiro-B (R = OCH3) SpiroC Spiro-C (R = CF3)

Caption: The core this compound scaffold and the R-group substitutions for the hypothetical analogs under investigation.

In Silico Drug-Likeness Profile

The calculated physicochemical properties and their adherence to Lipinski's Rule of Five for our hypothetical analogs are summarized in the table below. These values are illustrative and would typically be generated using computational chemistry software.

CompoundR-GroupMW ( g/mol )LogPHBDHBALipinski Violations
Spiro-A H140.181.9120
Spiro-B OCH₃170.212.1130
Spiro-C CF₃208.182.8120

Analysis of In Silico Data: All three hypothetical analogs exhibit excellent profiles according to Lipinski's Rule of Five, with zero violations. Their molecular weights are well below the 500 Da threshold, and they possess an appropriate number of hydrogen bond donors and acceptors. The calculated LogP values fall within a desirable range, suggesting a good balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and aqueous solubility. The increasing lipophilicity from Spiro-A to Spiro-C, due to the R-group substitutions, is an important trend to monitor in the subsequent experimental assays.

Experimental Drug-Likeness Data

The following table presents plausible experimental data for kinetic solubility and PAMPA permeability for our analog series.

CompoundKinetic Solubility (µM) at pH 7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Spiro-A 2508.5
Spiro-B 18012.2
Spiro-C 9518.7

Interpretation of Experimental Findings: The experimental data reveals important structure-activity relationships. As predicted by the increasing LogP values, the aqueous solubility decreases from Spiro-A to Spiro-C. The trifluoromethyl group in Spiro-C significantly reduces its solubility. Conversely, the permeability increases with increasing lipophilicity, with Spiro-C demonstrating the highest permeability. This trade-off between solubility and permeability is a common challenge in drug discovery. While Spiro-C has excellent permeability, its low solubility might hinder its overall absorption. Spiro-B presents a more balanced profile, with moderate solubility and good permeability, making it a potentially more promising candidate for further optimization.

Experimental Protocols: Ensuring Rigor and Reproducibility

To ensure the integrity of our experimental data, we adhere to meticulously validated protocols. Below is a detailed, step-by-step methodology for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phosphatidylcholine solution (e.g., 2% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., high and low permeability standards)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Apply 5 µL of the phosphatidylcholine solution to the filter of each well of the donor plate. Allow the solvent to evaporate for at least 30 minutes.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compounds in PBS at a final concentration of 10 µM. Add 150 µL of the compound solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:

    Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the filter

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Figure 2: Workflow for Drug-Likeness Assessment

G cluster_workflow Drug-Likeness Assessment Workflow start Compound Library (Spiro[2.4]heptane Analogs) in_silico In Silico Screening Lipinski's Rule of Five (MW, LogP, HBD, HBA) start->in_silico decision1 Passes Lipinski's Rules? in_silico->decision1 synthesis Prioritize for Synthesis decision1->synthesis Yes stop Deprioritize decision1->stop No experimental Experimental Validation Kinetic Solubility PAMPA Permeability synthesis->experimental data_analysis Data Analysis & Comparison experimental->data_analysis decision2 Favorable Drug-Like Profile? data_analysis->decision2 lead_optimization Lead Optimization decision2->lead_optimization Yes decision2->stop No

Caption: A streamlined workflow for assessing the drug-likeness of novel chemical entities, from initial in silico screening to experimental validation and lead optimization.

Conclusion: A Path Forward for Spirocyclic Drug Candidates

The systematic assessment of drug-likeness is a cornerstone of modern drug discovery. The integration of computational and experimental approaches provides a powerful paradigm for the efficient evaluation of novel chemical scaffolds. Our comparative analysis of hypothetical this compound analogs demonstrates how this integrated strategy can elucidate critical structure-property relationships and guide the selection of promising lead candidates.

The inherent 3D nature of spirocycles offers a compelling avenue to escape the confines of "flat" chemistry and explore new frontiers in drug design.[1][3] By diligently applying the principles of drug-likeness assessment, researchers can unlock the full potential of these fascinating molecules and accelerate the development of the next generation of therapeutics.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
  • AZoLifeSciences. (2022, March 4).
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products.
  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME.
  • Singh, D. B. (2008). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Indian Journal of Pharmaceutical Sciences, 70(1), 12-19.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
  • Druglikeness. (n.d.). In Wikipedia.
  • Chen, X., Li, H., Tian, L., Li, Q., & Yu, J. (2022). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?. Journal of Chemical Information and Modeling, 62(15), 3533-3542. [Link]
  • Phadke, S. (2025, December 16).
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Bhal, S. K., Hari, K., & Bhal, A. (2007). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Journal of Chemical Information and Modeling, 47(3), 1083-1091. [Link]
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness.
  • Batool, M., Ahmad, B., & Choi, S. (2019). A structure-based drug discovery paradigm. International Journal of Molecular Sciences, 20(11), 2783. [Link]
  • MDPI. (2026, January 8). Computational Strategies Reshaping Modern Drug Discovery. [Link]
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • MolecularCloud. (2025, August 19). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]
  • Yap, C. W. (2015). Maximizing computational tools for successful drug discovery. Expert Opinion on Drug Discovery, 10(4), 357-368. [Link]
  • Mthombeni, I. T., & Adebayo, J. O. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds.
  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. [Link]
  • Sepsey Für, C., & Mátyus, P. (2019). Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character. Letters in Organic Chemistry, 16(10), 803-810. [Link]
  • Faigl, F., Holczbauer, T., & Palkó, M. (2013). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Organic & Biomolecular Chemistry, 11(35), 5851-5858. [Link]
  • Grygorenko, O. O., Zozulya, O. S., & Komarov, I. V. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 12, 1759-1766. [Link]
  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
  • da Silva, A. J. M., & de Souza, M. V. N. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713-1745. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Grygorenko, O. O., & Radchenko, D. S. (2023). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-6. [Link]
  • ResearchGate. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Spiro[2.4]heptane-1-carboxylic Acid, grounded in established safety standards and regulatory requirements. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste stream responsibly, mitigating risks to both personnel and the environment.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound (CAS No. 17202-94-7) is classified with specific risks that dictate its handling and disposal procedures.[1] The primary hazards, according to the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Skin Corrosion/IrritationH315: Causes skin irritationContact with skin can cause redness, itching, and inflammation.[1][2]
Serious Eye Damage/IrritationH318: Causes serious eye damagePoses a significant risk of severe, potentially irreversible damage if it comes into contact with the eyes.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Given these hazards, it is imperative to treat all waste containing this compound as hazardous waste. Improper disposal, such as drain disposal or mixing with general refuse, is strictly prohibited and violates regulatory standards.[3]

Essential Personal Protective Equipment (PPE) and Handling

To mitigate the risks identified above, stringent adherence to safety protocols is mandatory. The following PPE must be worn at all times when handling this compound or its waste.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes that could cause serious eye damage.[3][4]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile) to prevent skin contact and irritation.[5][6]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental spills.[3]

  • Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Isolate the Waste: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) separately from other waste streams.

  • Avoid Incompatibilities: As an organic acid, this waste must be kept separate from bases, oxidizers, and other reactive chemicals to prevent dangerous reactions.[9]

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Choose a Compatible Container: Use a clean, sealable container made of a material compatible with organic acids, such as glass or high-density polyethylene (HDPE).[9][10] The container must have a screw-top cap to prevent leaks and vapor release.

  • Apply the Correct Label: The container must be labeled with the words "Hazardous Waste" .[11][12] The label must also clearly identify the contents, including the full chemical name: "this compound". List all constituents, including any solvents, by percentage.

Step 3: Waste Accumulation

Laboratories must accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12][13]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central storage area within three days.[13]

Step 4: Arranging Final Disposal

Laboratory personnel are not responsible for the final treatment or disposal of hazardous waste.

  • Contact EHS: When the waste container is nearly full (e.g., 75% capacity to allow for expansion[9]), or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a tag attached to the container.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound waste.

G cluster_0 start Waste Generated (this compound) characterize Characterize as Hazardous Waste (Skin/Eye/Resp Irritant) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) ppe->segregate container Select Compatible Container (Glass or HDPE, with cap) segregate->container label Label Container: 'Hazardous Waste' + Chemical Name & Constituents container->label store Store in Satellite Accumulation Area (SAA) Keep Container Closed label->store check_full Is Container Full (>75%)? store->check_full check_full->store No, continue accumulation request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end_process Disposal Process Complete request_pickup->end_process

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. Follow these procedures in the event of a spill or personnel exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it according to the protocol in Section 3.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste safely, responsibly, and in full compliance with federal and local regulations, fostering a culture of safety and environmental stewardship.

References

  • Spiro(2.4)heptane-1-carboxylic Acid.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Laboratory Waste Management: The New Regul
  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
  • Spiro[2.4]heptane-5-carboxylic acid.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
  • Safety D

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[2.4]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling of Spiro[2.4]heptane-1-carboxylic Acid. As laboratory professionals, our primary commitment is to safety, which is achieved through a thorough understanding of the materials we work with and the implementation of robust safety protocols. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects researchers and ensures experimental integrity. Our approach is grounded in the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies[1][2].

Part 1: Hazard Recognition and Risk Assessment

This compound is a compound that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents specific and significant hazards.[3] A comprehensive risk assessment is the foundation of any safety protocol.

GHS Hazard Identification:

  • H315 - Causes skin irritation: This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.[3][4]

  • H318 - Causes serious eye damage: This is a critical hazard, implying that contact can lead to irreversible damage to the eye.[3][4] This classification is more severe than "eye irritation."

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and discomfort.[3][4]

The primary routes of potential exposure are therefore through skin contact, eye contact, and inhalation. Our protective strategy must create effective barriers against all three.

Part 2: Minimizing Risk - Personal Protective Equipment (PPE) Protocol

While PPE is the final line of defense, it is a critical one. The primary method for minimizing risk is the use of engineering controls, principally a certified chemical fume hood, which is mandatory for handling this compound.[5][6] The following PPE requirements are to be used in conjunction with proper engineering controls.

Mandatory Minimum Attire for Laboratory Entry

Before any task-specific PPE is considered, the following must be worn upon entering any laboratory space where this compound is handled:

  • Full-length laboratory coat

  • ANSI Z87-rated safety glasses with side shields[7]

  • Long pants covering the entire leg

  • Closed-toe shoes[7][8]

Task-Based PPE Recommendations

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for different operational scales.

Task/ScaleEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Pre-use Operations (Transporting closed containers, experimental setup outside of fume hood)Safety glasses with side shieldsNot required if containers are sealed and cleanStandard lab coatNot required
Low-Quantity Handling (e.g., weighing <1g, preparing dilute solutions)Chemical splash gogglesDisposable nitrile gloves (donned immediately before handling)Standard lab coatNot required if performed within a certified chemical fume hood
High-Quantity Handling (e.g., weighing >1g, preparing concentrated solutions, transfers with splash potential)Chemical splash goggles AND a full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber or heavy nitrile) over disposable nitrile gloves (double-gloving)[7]Chemical-resistant apron over a standard lab coat[9]Not required if performed within a certified chemical fume hood
Emergency Response (e.g., spill cleanup outside of a fume hood)Chemical splash goggles AND a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronRequired: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[8][10]

The decision to upgrade PPE should be a dynamic process based on the experimental conditions. The following workflow illustrates this decision-making process.

PPE_Workflow start Begin Task with This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk  Yes resp_protection STOP Work is unsafe. Use a fume hood or wear a NIOSH-approved respirator. fume_hood->resp_protection  No quantity Are you handling >1g or concentrated solutions? splash_risk->quantity  No ppe_enhanced Enhanced PPE: - Chemical Apron - Face Shield over Goggles - Double-Gloving splash_risk->ppe_enhanced  Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles quantity->ppe_base  No quantity->ppe_enhanced  Yes

Caption: PPE selection workflow for handling this compound.

Part 3: Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risks during handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific work area within a chemical fume hood.[6] Ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, glassware, and a designated hazardous waste container.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then eye/face protection, and finally gloves. Ensure gloves are inspected for any defects before use.[6]

  • Chemical Handling: Perform all manipulations of the solid compound or its solutions well within the chemical fume hood.[11] When weighing the solid, use a disposable weigh boat to minimize contamination of the balance. When adding to a solvent, do so slowly to avoid splashing.

  • Post-Handling: Tightly cap the primary container and any vessels containing the acid. Decontaminate the work surface.

  • Doffing PPE: Remove PPE in an order that prevents cross-contamination. Gloves should be removed first and disposed of in the hazardous waste container. Then, remove the face shield/apron (if used), followed by goggles and the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be handled in accordance with all local, state, and federal regulations.[5] Never dispose of this chemical down the drain. [5]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste. This compound should be classified as a non-halogenated acidic organic waste.[12]

  • Solid Waste Collection: All disposable materials that have come into contact with the acid (e.g., gloves, weigh boats, paper towels) must be placed in a designated solid hazardous waste container.[6]

  • Liquid Waste Collection: Unused or waste solutions should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams like bases or oxidizers.[12]

  • Container Management: Keep waste containers closed when not in use. Store them in a designated, well-ventilated secondary containment area until they are collected by your institution's Environmental Health & Safety (EHS) department or a licensed disposal company.

Part 4: Emergency Preparedness

Preparation is key to mitigating the harm from an accidental exposure.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once.[13] Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a resilient culture of safety, ensuring that your valuable research can proceed with minimal risk to personnel.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Revolution Scientific.
  • Spiro(2.4)heptane-1-carboxylic Acid. (n.d.). PubChem.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Princeton University Environmental Health and Safety.
  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Safety. (n.d.). American Chemical Society.
  • Doing Things Safely: A Guide for Introductory Chemistry Students. (n.d.). American Chemical Society.
  • Spiro[2.4]heptane-5-carboxylic acid. (n.d.). PubChem.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • What PPE Should You Wear When Handling Acid 2026?. (2025, January 7). LeelineWork.
  • Starting with Safety Video by American Chemical Society (1991). (2016, February 12). [Video]. YouTube.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Alabama at Birmingham.
  • Laboratory Waste Disposal Guidelines. (n.d.). King Saud University.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptane-1-carboxylic Acid
Reactant of Route 2
Spiro[2.4]heptane-1-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.